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  • Product: (r)-3-(p-Methylphenyl)-beta-alanine
  • CAS: 479064-87-4

Core Science & Biosynthesis

Foundational

(r)-3-(p-Methylphenyl)-beta-alanine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-3-(p-Methylphenyl)-β-alanine For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-3-(p-Methylphenyl)-β-alanine

For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of a molecule is paramount to unlocking its potential. This guide offers a comprehensive technical overview of (R)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic β-amino acid. Our discussion moves beyond a simple recitation of data, delving into the causality behind its properties and the strategic considerations for its use in a research and development context.

Core Molecular Identity and Physicochemical Profile

(R)-3-(p-Methylphenyl)-β-alanine is a derivative of β-alanine, featuring a p-methylphenyl group attached to the β-carbon. This substitution introduces a chiral center and significantly influences the molecule's steric and electronic properties compared to its parent structure.

Structural and Chemical Identifiers

A precise understanding of a compound's identity is the foundation of any scientific investigation. The following identifiers are crucial for cataloging, sourcing, and regulatory compliance.

IdentifierValueSource
CAS Number 479064-87-4[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][3]
Molecular Weight 179.22 g/mol [1][2][3]
Synonyms (R)-3-Amino-3-(4-tolyl)propanoic acid; H-D-b-Phe(4-Me)-OH; (R)-3-(p-tolyl)-β-alanine[1][3]
Physicochemical Properties: An Expert's Perspective

Predicting and understanding the physical behavior of a molecule is critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds like β-alanine and (R)-3-phenyl-β-alanine.

PropertyPredicted/Inferred ValueRationale & Scientific Context
Appearance White to off-white crystalline solid.Based on the typical appearance of similar amino acids like β-alanine and (R)-3-phenyl-β-alanine.[4][5]
Melting Point >200 °C (with decomposition)The parent compound, β-alanine, melts with decomposition around 202-207 °C.[6][7] The related (R)-3-phenyl-β-alanine has a melting point of 242-246 °C.[4] The addition of the aromatic ring and methyl group likely increases the melting point relative to β-alanine due to increased molecular weight and intermolecular forces.
Solubility Highly soluble in water; sparingly soluble in alcohols (e.g., methanol); insoluble in non-polar solvents (e.g., ether, acetone).[6][8]The zwitterionic nature of the amino and carboxylic acid groups allows for strong hydrogen bonding with polar protic solvents like water. The hydrophobic p-methylphenyl group will slightly decrease water solubility compared to β-alanine but the polar functional groups will still dominate.[8]
pKa Carboxyl (pKa₁): ~3.5-4.0Amino (pKa₂): ~9.5-10.2These values are estimated based on β-alanine (pKa₁ ~3.55, pKa₂ ~10.24).[6] The electron-donating methyl group on the phenyl ring is not expected to drastically alter the acidity of the distant carboxyl group or the basicity of the amino group.

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of enantiomerically pure β-amino acids is a significant area of chemical research, driven by their importance as building blocks for peptidomimetics and pharmaceuticals.[9]

Synthetic Strategy: Chemo-enzymatic Approach

For achieving high enantiomeric purity, a combined chemical and biocatalytic approach is often superior to classical resolution. This strategy leverages the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes.

Workflow: Enantioselective Synthesis of (R)-3-(p-Methylphenyl)-β-alanine

G cluster_0 Chemical Synthesis cluster_1 Biocatalytic Chiral Reduction cluster_2 Purification & Analysis start p-Methylbenzaldehyde + Malonic Acid rodionow Rodionow-Johnson Reaction (Ammonium Acetate) start->rodionow Condensation cinnamic p-Methylcinnamic Acid rodionow->cinnamic reduction Asymmetric Reduction (e.g., Ene-Reductase) cinnamic->reduction Enantioselective Amination/ Reduction product (R)-3-(p-Methylphenyl)-β-alanine reduction->product purify Recrystallization / Chromatography product->purify analyze QC Analysis (NMR, HPLC, MS) purify->analyze

Caption: Chemo-enzymatic synthesis workflow.

Step-by-Step Synthesis Protocol (Illustrative)
  • Condensation (Rodionow-Johnson Reaction):

    • Charge a reaction vessel with p-methylbenzaldehyde and malonic acid in a suitable solvent like pyridine or ethanol containing ammonium acetate.[9]

    • Heat the mixture under reflux for several hours. The reaction condenses the aldehyde with malonic acid, followed by decarboxylation and amination to yield a racemic or near-racemic mixture containing the β-amino acid. Causality: This classical method provides a straightforward route to the β-amino acid backbone, though it lacks stereocontrol.[9]

  • Enzymatic Resolution or Asymmetric Synthesis (The Key to Purity):

    • Strategy A (Resolution): Convert the racemic product to an ester and subject it to a lipase (e.g., Candida antarctica lipase B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) back to the acid, allowing for separation from the unreacted (R)-ester.

    • Strategy B (Asymmetric Synthesis): A more modern approach involves the asymmetric reduction of a precursor like p-methylcinnamoyl-CoA using an engineered ene-reductase and an ammonia lyase, which can directly yield the (R)-enantiomer with high enantiomeric excess (>99%). Causality: Biocatalysis provides an environmentally friendly and highly specific method for installing the desired stereochemistry, which is often difficult and costly to achieve through traditional chemical means.[9]

  • Purification:

    • The final product is typically purified by recrystallization from a water/alcohol mixture. The difference in solubility between the desired product and any remaining impurities or reactants allows for isolation of the pure compound.

    • For very high purity, ion-exchange chromatography can be employed.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final compound.

Diagram: Analytical Validation Workflow

G cluster_workflow Validation Protocol A Identity Confirmation ¹H NMR ¹³C NMR Mass Spectrometry B Purity Assessment HPLC-UV Elemental Analysis A->B If Identity Confirmed C Chiral Purity Chiral HPLC B->C If Purity ≥98% D Final Certificate of Analysis (CoA) C->D If e.e. ≥99%

Caption: A robust workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons (a pair of doublets in the ~7.0-7.5 ppm region), the benzylic proton (a multiplet around 4.0-4.5 ppm), the methylene protons adjacent to the carbonyl (diastereotopic protons, appearing as complex multiplets around 2.5-3.0 ppm), and the methyl group singlet (~2.3 ppm).

    • ¹³C NMR: Will confirm the presence of 10 unique carbon atoms, including the carboxyl carbon (~175 ppm), aromatic carbons (~120-140 ppm), and the aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 180.10, confirming the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (e.g., a cyclodextrin-based column) which will resolve the (R) and (S) enantiomers into two separate peaks, allowing for precise quantification of chiral purity.

Applications in Drug Discovery and Research

β-amino acids and their derivatives are of significant interest to the pharmaceutical industry. Their inclusion in peptide chains creates peptidomimetics with enhanced stability against enzymatic degradation.

  • Peptidomimetics: Replacing a standard α-amino acid with a β-amino acid like (R)-3-(p-Methylphenyl)-β-alanine can induce specific secondary structures (e.g., helices, turns) in peptides. This is a key strategy for designing molecules that can mimic or block biological protein-protein interactions.

  • Pharmacophore Scaffolding: The rigid, chiral structure can serve as a scaffold for building more complex molecules. The functional groups (amine, carboxylic acid, aromatic ring) provide handles for further chemical modification to optimize binding to a biological target.

  • Neurological Research: The parent compound, β-alanine, is a known neurotransmitter and agonist at glycine receptors.[10] While the specific activity of this derivative is uncharacterized, its structural similarity suggests it could be a valuable tool for probing neurotransmitter receptor binding sites.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety Precautions: Based on available data for similar compounds, (R)-3-(p-Methylphenyl)-β-alanine is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1][11] Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[1]

  • Storage Conditions: To prevent degradation, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.[1][3]

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine represents a valuable, yet underexplored, chemical entity for researchers in medicinal chemistry and drug discovery. Its defined stereochemistry and structural features make it an attractive building block for creating novel therapeutics and chemical probes. This guide provides the foundational knowledge—from physicochemical properties and synthesis to analytical validation and potential applications—necessary for its effective and strategic utilization in a scientific setting. The true potential of this molecule will only be revealed through the innovative research it now enables.

References

  • (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4. ChemicalBook.

  • (r)-3-(p-methylphenyl)-beta-alanine. ChemicalBook.

  • (S)-3-(p-methylphenyl)-beta-alanine | CAS 479065-00-4. Santa Cruz Biotechnology.

  • (r)-3-(p-methylphenyl)-beta-alanine. Chongqing Chemdad Co., Ltd.

  • Material Safety Data Sheet - Beta-Alanine. Fisher Scientific.

  • (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. PubChem, National Institutes of Health.

  • (R)-3-Phenyl-beta-alanine. ChemBK.

  • (R)-3-(p-Methylphenyl)-beta-alanine CAS NO.479064-87-4. GuideChem.

  • Beta-Alanine. PubChem, National Institutes of Health.

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  • Beta-alanine - Solubility of Things. Solubility of Things.

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  • 479064-87-4|(R)-3-(p-Methylphenyl)-beta-alanine. BLD Pharm.

  • β-Alanine. Wikipedia.

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  • β-Alanine | CAS 107-95-9. Selleck Chemicals.

  • Risk assessment of "other substances" – beta-alanine. Norwegian Scientific Committee for Food and Environment (VKM).

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Human Metabolome Database.

  • Biosynthesis of phenylalanine, tyrosine, 3-(3-carbocyphenyl) alanine and 3-(3-carbocy-4-hydroxyphenyl) alanine in higher plants. PubMed, National Institutes of Health.

  • Determining a Structure with IR and NMR. YouTube.

  • 107-95-9(β-Alanine) Product Description. ChemicalBook.

  • Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.

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  • β-Alanine (2-Carboxyethylamine). MedChemExpress.

Sources

Exploratory

(r)-3-(p-Methylphenyl)-beta-alanine CAS number 479064-87-4 information

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-(p-Methylphenyl)-β-alanine, with the CAS number 479064-87-4, is a chiral non-proteinogenic β-amino acid. As a derivative of β-alanine, it...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(p-Methylphenyl)-β-alanine, with the CAS number 479064-87-4, is a chiral non-proteinogenic β-amino acid. As a derivative of β-alanine, it holds significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a p-methylphenyl group introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of molecules containing this moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, intended to support research and development efforts. β-Phenylalanine derivatives are recognized as important structural motifs in natural products and are utilized as building blocks for bioactive peptides and small molecule pharmaceuticals.[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-(p-Methylphenyl)-β-alanine is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 479064-87-4[6]
Molecular Formula C10H13NO2[6]
Molecular Weight 179.22 g/mol [6]
Synonyms (R)-3-Amino-3-(p-tolyl)propanoic acid, (R)-β-(p-Methylphenyl)alanine[6]
Appearance White to off-white solid (typical for similar compounds)N/A
Solubility Expected to be soluble in aqueous acidic and basic solutions, and polar organic solvents.N/A
Storage Store in a cool, dry place, protected from light.N/A

Enantioselective Synthesis

The stereospecific synthesis of (R)-3-(p-Methylphenyl)-β-alanine is crucial for its application in chiral drug development. Several enantioselective strategies for the synthesis of β-amino acids can be adapted for this specific compound.

Conceptual Synthesis Workflow

cluster_start Starting Materials cluster_reaction1 Knoevenagel-Doebner Condensation cluster_intermediate Intermediate cluster_reaction2 Asymmetric Amination cluster_product Final Product p_methylbenzaldehyde p-Methylbenzaldehyde reaction1 Condensation p_methylbenzaldehyde->reaction1 malonic_acid Malonic Acid malonic_acid->reaction1 p_methylcinnamic_acid p-Methylcinnamic Acid reaction1->p_methylcinnamic_acid reaction2 Enantioselective Ammonia Addition p_methylcinnamic_acid->reaction2 product (R)-3-(p-Methylphenyl)-β-alanine reaction2->product

Caption: Conceptual workflow for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine.

Key Synthetic Approaches

Several methodologies have been developed for the enantioselective synthesis of β-amino acids and their derivatives, which can be applied to produce the (R)-enantiomer of 3-(p-Methylphenyl)-β-alanine.

  • Catalytic Enantioselective Conjugate Addition: This is a prominent method for synthesizing chiral β-amino acid derivatives. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as p-methylcinnamic acid or its ester, in the presence of a chiral catalyst.[1]

  • Biocatalytic Methods: The use of enzymes, particularly ω-transaminases, offers a green and highly selective route to chiral β-amino acids. These enzymes can catalyze the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from a prochiral β-keto acid.[7][8] For the synthesis of (R)-3-(p-Methylphenyl)-β-alanine, a suitable ω-transaminase could be employed to resolve a racemic mixture or to directly synthesize the desired enantiomer from the corresponding β-keto acid.

  • Organocatalysis: Chiral organocatalysts, such as amidine-based catalysts or bifunctional double hydrogen bond donor-amine organocatalysts, have been successfully used in the enantioselective synthesis of β-amino acid derivatives.[9] These methods often involve reactions such as asymmetric cyclocondensation or kinetic resolution.

Illustrative Experimental Protocol (Adapted from General Methodologies)

The following is a generalized, illustrative protocol for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine via a biocatalytic kinetic resolution approach.

  • Synthesis of Racemic 3-(p-Methylphenyl)-β-alanine:

    • React p-methylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux. This is a variation of the Rodionow-Johnson reaction.[4]

    • The resulting racemic 3-(p-Methylphenyl)-β-alanine is isolated and purified by standard techniques such as recrystallization.

  • Enzymatic Kinetic Resolution:

    • The racemic 3-(p-Methylphenyl)-β-alanine is dissolved in an appropriate buffer solution.

    • An (S)-selective ω-transaminase is added to the solution along with a suitable amino acceptor (e.g., pyruvate).

    • The reaction is incubated at a controlled temperature and pH, allowing the enzyme to selectively convert the (S)-enantiomer to the corresponding β-keto acid.

    • The reaction is monitored by a suitable analytical technique, such as chiral HPLC, to determine the conversion.

    • Once the desired conversion (typically around 50%) is reached, the reaction is quenched.

    • The remaining (R)-3-(p-Methylphenyl)-β-alanine is separated from the reaction mixture and purified, yielding the product with high enantiomeric excess.[7]

Analytical Characterization

Accurate and robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-3-(p-Methylphenyl)-β-alanine.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of (R)-3-(p-Methylphenyl)-β-alanine.

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) to separate the enantiomers without prior derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often effective for the separation of underivatized amino acids.[10]

  • Indirect Methods: In this approach, the amino acid is derivatized with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[11]

ParameterDirect Method (Illustrative)Indirect Method (Illustrative)
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)C18 Reversed-Phase
Mobile Phase Isocratic or gradient elution with a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer containing a chiral selector if needed.Gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
Detection UV (e.g., 210-220 nm) or Mass Spectrometry (MS)UV (e.g., 340 nm for FDAA derivatives) or Mass Spectrometry (MS)
Flow Rate Typically 0.5 - 1.0 mL/minTypically 1.0 mL/min
Spectroscopic Methods
  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the p-methylphenyl group, a signal for the methyl group protons, and signals for the protons on the β-alanine backbone (at the α and β positions and the amino group). The chemical shifts and coupling patterns would be characteristic of the structure.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the two carbons of the β-alanine backbone.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids. The mass spectrum would show the molecular ion peak [M+H]⁺ and/or [M-H]⁻, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to further investigate the structure through fragmentation analysis.[14]

Analytical Workflow

Sample Sample of (R)-3-(p-Methylphenyl)-β-alanine HPLC Chiral HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS/MS) Sample->MS Purity Chemical and Enantiomeric Purity HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Molecular Weight and Identity Confirmation MS->Identity

Caption: A typical analytical workflow for the characterization of (R)-3-(p-Methylphenyl)-β-alanine.

Potential Applications in Drug Development

β-Amino acids and their derivatives are valuable building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[2][3][4][5]

  • Peptidomimetics: (R)-3-(p-Methylphenyl)-β-alanine can be incorporated into peptides to create peptidomimetics with enhanced stability and potentially altered biological activity. The p-methylphenyl group can participate in hydrophobic or aromatic interactions with biological targets.

  • Small Molecule Synthesis: This compound serves as a chiral building block for the synthesis of more complex small molecules with potential therapeutic applications. The specific stereochemistry and the substituted phenyl ring are key features for molecular recognition by biological targets.

  • Research in Protein Engineering: As a non-standard amino acid, it can be used in biochemical research and synthetic biology to study protein folding and function. The introduction of the methyl group can influence the hydrophobicity and steric properties, affecting the overall structure and stability of proteins.[9]

Safety and Handling

Based on the available safety data for similar compounds, (R)-3-(p-Methylphenyl)-β-alanine should be handled with care in a laboratory setting. Standard safety precautions should be followed.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a well-ventilated place.

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine is a valuable chiral building block with significant potential in drug discovery and development. A solid understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization. The methodologies outlined in this guide provide a foundation for researchers and scientists to work with this compound and explore its applications in the creation of novel therapeutics.

References

  • Liu, X., & Buchwald, S. L. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 140(42), 13813–13817.
  • Gagnon, D., & Lectka, T. (2012).
  • Schurig, V., & Schmid, M. G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605.
  • Mathew, S., Yun, H., & Kim, B. G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis.
  • Wang, Y., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(4), 1839–1844.
  • Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(4), 1357–1371.
  • BOC Sciences. Amino Acid Chiral Analysis Services. BOC Sciences Website.
  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162.
  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 19(5), 583-598.
  • BenchChem. Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem Website.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). HMDB Website.
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  • PubChem. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid.
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  • Biological Magnetic Resonance Bank. BMRB entry bmse000159 - Beta-Alanine. BMRB Website.
  • Varga, E., et al. (2001). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of Peptide Research, 58(5), 416-424.
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  • Luo, Q., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269424.
  • Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416.

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Foundational

(r)-3-(p-Methylphenyl)-beta-alanine molecular weight and formula

An In-Depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine: Synthesis, Characterization, and Application Introduction β-amino acids represent a critical class of non-proteinogenic amino acids that have garnered sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine: Synthesis, Characterization, and Application

Introduction

β-amino acids represent a critical class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, the amino group in β-amino acids is attached to the beta-carbon, a structural modification that imparts unique conformational properties and, crucially, enhanced stability against proteolytic degradation.[1] This inherent resistance to enzymatic breakdown makes β-amino acid-containing peptides (β-peptides) and other derivatives highly valuable as peptidomimetics in drug development.[1]

(R)-3-(p-Methylphenyl)-β-alanine, a chiral β-amino acid, serves as a key building block in the synthesis of complex organic molecules and pharmacologically active compounds. Its structure, featuring a stereocenter at the C3 position and a p-tolyl substituent, provides a versatile scaffold for creating molecules with specific three-dimensional orientations, which is paramount for molecular recognition and biological activity. This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and potential applications for professionals in research and drug development.

Section 1: Core Physicochemical Properties

The fundamental properties of (R)-3-(p-Methylphenyl)-β-alanine are essential for its handling, reaction setup, and analytical detection. These data are summarized in the table below.

PropertyValueSource(s)
Chemical Name (R)-3-Amino-3-(4-methylphenyl)propanoic acid[2][3]
Synonyms (R)-3-(p-Methylphenyl)-β-alanine, H-(R)-beta-Phe(4-Me)-OH[4]
CAS Number 479064-87-4[4][5]
Molecular Formula C₁₀H₁₃NO₂[2][4]
Molecular Weight 179.22 g/mol [3][4]
Appearance White to off-white crystalline solid
Chirality (R)-enantiomer

Section 2: Synthesis and Stereoselective Control

The primary challenge in producing (R)-3-(p-Methylphenyl)-β-alanine lies in controlling the stereochemistry at the C3 position. While various asymmetric synthesis routes exist, a robust and scalable approach often involves the synthesis of a racemic mixture followed by efficient chiral resolution.

Synthesis of Racemic 3-(p-Methylphenyl)-β-alanine

A common and effective method for synthesizing the racemic backbone is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Mechanism Insight: This reaction proceeds via a Knoevenagel condensation of p-tolualdehyde with malonic acid to form an unsaturated intermediate. Subsequent Michael addition of ammonia, followed by decarboxylation under the reaction conditions, yields the desired racemic β-amino acid. The choice of ammonium acetate as the ammonia source provides both the nucleophile and a mildly acidic catalyst for the initial condensation.

Chiral Resolution via Enzymatic Hydrolysis

Enzymatic resolution is a highly efficient and environmentally benign method for separating enantiomers. It leverages the stereoselectivity of enzymes, such as lipases or proteases, which preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

Workflow for Synthesis and Resolution:

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Derivatization & Resolution cluster_2 Part 3: Separation & Purification A p-Tolualdehyde + Malonic Acid + Ammonium Acetate B Rodionov Reaction (Ethanol, Reflux) A->B C Racemic (R,S)-3-(p-Methylphenyl)-β-alanine B->C D N-Acetylation (Acetic Anhydride) C->D E Racemic N-Acetyl Derivative D->E F Enzymatic Hydrolysis (e.g., Acylase I) E->F G Mixture: (R)-3-(p-Methylphenyl)-β-alanine (unreacted) + (S)-N-Acetyl Derivative (hydrolyzed) F->G H Acid-Base Extraction G->H I Purified (R)-3-(p-Methylphenyl)-β-alanine H->I J Crystallization I->J K Final Product J->K

Caption: Workflow for the synthesis and resolution of (R)-3-(p-Methylphenyl)-β-alanine.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-(R,S)-3-(p-Methylphenyl)-β-alanine

  • Step 1: N-Acetylation (Protection): The racemic β-amino acid is first N-acetylated using acetic anhydride under basic conditions. This step is crucial because many commercially available acylases show higher activity and selectivity towards N-acyl derivatives.

  • Step 2: pH Adjustment: The resulting N-acetylated racemic mixture is dissolved in water, and the pH is carefully adjusted to the optimal range for the chosen enzyme (typically pH 7-8 for Acylase I from Aspergillus sp.). The pH is maintained with a dilute NaOH solution.

  • Step 3: Enzymatic Reaction: The enzyme (e.g., Acylase I) is added to the solution. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer intact. The progress of the reaction is monitored by measuring the amount of released (S)-amino acid, often via chiral HPLC.

  • Step 4: Separation: Once the reaction reaches approximately 50% conversion, it is stopped (e.g., by boiling to denature the enzyme). The resulting mixture contains the free (R)-amino acid and the N-acetylated (S)-amino acid. Due to the significant difference in their isoelectric points and solubility, they can be separated. Acidifying the solution (e.g., with HCl to pH ~3) protonates the free amino group of the (R)-enantiomer, making it more water-soluble, while the N-acetylated (S)-enantiomer may precipitate or be extracted into an organic solvent like ethyl acetate.

  • Step 5: Deprotection and Purification: The separated N-acetyl-(R)-enantiomer is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to remove the acetyl group. The final product is purified by recrystallization.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the chemical structure and, most importantly, the enantiomeric purity of the final product.

Structural Elucidation

Standard spectroscopic methods are used to verify the chemical identity.

  • ¹H NMR: Expected signals include aromatic protons in the ~7.0-7.3 ppm range, a singlet for the methyl group protons around 2.3 ppm, multiplets for the C2 and C3 protons, and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the methyl carbon (~21 ppm), the two aliphatic carbons of the β-alanine backbone, and the carboxyl carbon (>170 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight (180.10).

  • Infrared (IR) Spectroscopy: Key stretches include a broad O-H band (carboxylic acid), N-H bands (amine), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C bands.

Enantiomeric Purity Determination

The most critical quality control parameter is the enantiomeric excess (e.e.). This is almost exclusively determined by chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC Separation:

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Flow cluster_2 Resulting Chromatogram CSP Chiral Selector (e.g., Teicoplanin) Silica Support Interaction Differential Diastereomeric Interaction CSP:f0->Interaction Analytes Racemic Mixture ((R) and (S) Enantiomers) Analytes->Interaction Separation Separated Enantiomers Interaction->Separation Detector UV Detector Separation->Detector Chromatogram Intensity vs. Time Detector->Chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Protocol: Chiral HPLC Analysis

  • Objective: To separate and quantify the (R) and (S) enantiomers of 3-(p-Methylphenyl)-β-alanine to determine the enantiomeric excess.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as a CHIROBIOTIC T (Teicoplanin), is highly effective for separating underivatized amino acids.[6] These CSPs offer multiple chiral recognition sites, leading to robust separation.

  • Mobile Phase: A typical mobile phase would be a polar organic mixture, such as methanol or ethanol, with small amounts of acidic and basic additives (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine).

    • Causality: The alcohol serves as the primary eluent. The acid and base additives are crucial for controlling the ionization state of both the analyte (amine and carboxylic acid groups) and the stationary phase, which sharpens peaks and improves resolution by optimizing ionic interactions.

  • Method:

    • Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

    • The (R) and (S) enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] × 100

Section 4: Applications in Research and Drug Development

The primary value of (R)-3-(p-Methylphenyl)-β-alanine lies in its use as a chiral building block for synthesizing more complex molecules with therapeutic potential.

  • Peptidomimetics: Incorporating this β-amino acid into peptide sequences can prevent degradation by proteases, thereby increasing the in vivo half-life of a peptide-based drug.[1] The p-tolyl group provides a hydrophobic side chain that can participate in specific binding interactions within a target protein.

  • Constrained Scaffolds: The β-amino acid structure can induce specific secondary structures, like helices and turns, in oligomers. This conformational control is a powerful tool in rational drug design for mimicking the bioactive conformation of natural peptides.

  • Asymmetric Synthesis: As an enantiomerically pure starting material, it is invaluable in the synthesis of chiral drugs where the overall stereochemistry is critical for efficacy and safety.

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine is a specialized chemical entity whose value is intrinsically linked to its defined stereochemistry. Its successful application hinges on the ability to produce it in high enantiomeric purity and to rigorously verify that purity. The methodologies outlined in this guide, from scalable racemic synthesis and high-fidelity enzymatic resolution to precise analytical characterization by chiral HPLC, provide a robust framework for researchers and drug development professionals. A thorough understanding of these technical details is essential for leveraging the full potential of this and similar chiral building blocks in the creation of next-generation therapeutics.

References

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  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 684096, (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Chen, Y., Qiu, X., & Xu, X. (2005). [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. Se Pu, 23(3), 279-281. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733680. Retrieved from [Link]

  • LookChem. (n.d.). (R)-3-(p-Methylphenyl)-beta-alanine CAS NO.479064-87-4. Retrieved from [Link]

  • Wang, J., Liu, H., Li, J., & Chen, J. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269391. Retrieved from [Link]

  • Vasilev, A. A., Seredenin, S. B., & Klabunovskii, E. I. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211-224. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

  • ChemBK. (2024). (R)-3-Phenyl-beta-alanine. Retrieved from [Link]

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  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

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  • Masson, E., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 28(10), 4083. Retrieved from [Link]

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Sources

Exploratory

A Technical Guide to the Asymmetric Synthesis of (R)-3-(p-Methylphenyl)-β-alanine

Introduction (R)-3-(p-Methylphenyl)-β-alanine, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-(p-Methylphenyl)-β-alanine, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making its efficient and stereoselective synthesis a critical endeavor for pharmaceutical researchers and process chemists. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound in high enantiomeric purity. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven protocols, and present comparative data to inform rational route selection for both research and process development scales.

Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-3-(p-methylphenyl)-β-alanine can be approached through several distinct methodologies. The choice of the optimal route depends on factors such as scale, cost of goods, desired enantiopurity, and available equipment. The three primary strategies discussed in this guide are:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This method is often favored for its mild reaction conditions and high enantiomeric excess (ee).

  • Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful catalytic method that introduces the chiral center through the stereoselective reduction of a prochiral precursor. This approach is highly efficient and can provide excellent enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a chiral moiety is temporarily attached to the molecule to direct a stereoselective transformation. This is a robust and well-established technique for asymmetric synthesis.

Synthesis StrategyKey AdvantagesKey ConsiderationsTypical Enantiomeric Excess (ee)
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally benign.Maximum theoretical yield of 50% for the desired enantiomer, requires efficient separation of product and unreacted substrate.>99%
Rh-Catalyzed Asymmetric Hydrogenation High catalytic efficiency, high enantioselectivity, atom-economical.Requires specialized chiral ligands and high-pressure hydrogenation equipment, potential for catalyst poisoning.>95%
Chiral Auxiliary-Mediated Synthesis Reliable and predictable stereochemical outcome, well-established procedures.Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal of the auxiliary.>98% (diastereomeric excess)

Pathway 1: Enzymatic Kinetic Resolution of Racemic 3-(p-Methylphenyl)-β-alanine Ethyl Ester

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure β-amino acids. This strategy relies on the ability of a lipase, most commonly Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Causality of Experimental Choices

The choice of CALB is predicated on its well-documented high enantioselectivity for a broad range of substrates, including β-amino esters. The use of an ethyl ester of the racemic β-amino acid is a practical choice due to its ease of preparation and compatibility with the enzymatic reaction conditions. Ethyl acetate serves as both the acyl donor and the solvent, providing a high concentration of the acylating agent and facilitating product isolation. The reaction is typically carried out at a slightly elevated temperature to enhance the reaction rate without compromising the enzyme's stability and selectivity.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-amino-3-(p-tolyl)propanoate

A solution of p-tolualdehyde, malonic acid, and ammonium acetate in ethanol is refluxed to afford 3-amino-3-(p-tolyl)propanoic acid. Subsequent esterification with ethanol in the presence of a catalytic amount of sulfuric acid yields the racemic ethyl ester.

Step 2: Enzymatic Kinetic Resolution

  • To a solution of racemic ethyl 3-amino-3-(p-tolyl)propanoate (1.0 eq) in ethyl acetate (10 volumes), add immobilized Candida antarctica lipase B (Novozym 435, 10% w/w).

  • Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-ester and the acylated (S)-amide.

  • Upon reaching the desired conversion, filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-ethyl 3-amino-3-(p-tolyl)propanoate from the N-acetylated (S)-enantiomer by column chromatography.

  • Hydrolyze the purified (R)-ester using aqueous HCl to obtain (R)-3-(p-methylphenyl)-β-alanine hydrochloride, which can be neutralized to the free amino acid.

Data Presentation
SubstrateEnzymeAcyl Donor/SolventTime (h)Conversion (%)ee of (R)-ester (%)ee of (S)-amide (%)
rac-Ethyl 3-amino-3-(p-tolyl)propanoateNovozym 435Ethyl Acetate24-48~50>99>99
Mechanism of Enantioselective Acylation by CALB

The enantioselectivity of CALB arises from the specific binding of one enantiomer of the β-amino ester into the active site of the enzyme. The active site contains a catalytic triad (Ser-His-Asp) and an oxyanion hole. The (S)-enantiomer fits more favorably into the active site, positioning its amino group for nucleophilic attack on the acyl-enzyme intermediate formed from ethyl acetate. The (R)-enantiomer, due to steric hindrance, binds less effectively, leading to a much slower rate of acylation.

G cluster_0 Enzymatic Kinetic Resolution RacemicEster Racemic Ethyl 3-(p-tolyl)-β-alaninate CALB Candida antarctica Lipase B (CALB) RacemicEster->CALB Fast Acylation of (S)-enantiomer REster (R)-Ethyl 3-(p-tolyl)-β-alaninate (Unreacted) RacemicEster->REster Slow Acylation of (R)-enantiomer SAcetylated (S)-N-Acetyl-3-(p-tolyl)-β-alaninate CALB->SAcetylated EthylAcetate Ethyl Acetate (Acyl Donor) EthylAcetate->CALB RProduct (R)-3-(p-Methylphenyl)-β-alanine REster->RProduct Hydrolysis G cluster_0 Asymmetric Hydrogenation Substrate Ethyl 3-acetamido- 3-(p-tolyl)propenoate Complex Chiral Rh-Substrate Complex Substrate->Complex Catalyst [Rh((R,R)-Me-DuPhos)]+ Catalyst->Complex Intermediate Rhodium Dihydride Intermediate Complex->Intermediate Oxidative Addition H2 H₂ H2->Intermediate ProductEster Ethyl (R)-N-acetyl- 3-(p-tolyl)-β-alaninate Intermediate->ProductEster Reductive Elimination FinalProduct (R)-3-(p-Methylphenyl)-β-alanine ProductEster->FinalProduct Hydrolysis G cluster_0 Chiral Auxiliary-Mediated Synthesis Auxiliary Chiral Oxazolidinone Auxiliary Imide N-Acryloyl Oxazolidinone Auxiliary->Imide Acryloyl Acryloyl Chloride Acryloyl->Imide Adduct Diastereomerically Enriched Adduct Imide->Adduct Diastereoselective Conjugate Addition Gilman Lithium di-p-tolylcuprate Gilman->Adduct FinalProduct (R)-3-(p-Methylphenyl)-β-alanine Adduct->FinalProduct Auxiliary Cleavage RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Auxiliary Cleavage

Foundational

An In-depth Technical Guide to the Biological Activity of (R)-3-(p-Methylphenyl)-β-alanine

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the hypothesized biological activity of (R)-3-(p-Methylphenyl)-β-alanine, drawing parallels with struc...

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the hypothesized biological activity of (R)-3-(p-Methylphenyl)-β-alanine, drawing parallels with structurally similar compounds and outlining detailed experimental protocols for its characterization.

Introduction: Unveiling a Potential Neuromodulator

(R)-3-(p-Methylphenyl)-β-alanine is a chiral β-amino acid, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific literature on this particular enantiomer is scarce, its structural resemblance to known neuroactive compounds, particularly GABA analogs, provides a strong foundation for hypothesizing its mechanism of action and potential therapeutic applications. This guide will explore the probable biological target of (R)-3-(p-Methylphenyl)-β-alanine, its anticipated physiological effects, and a systematic approach to experimentally validate these hypotheses.

The core of our hypothesis lies in the structural similarity of (R)-3-(p-Methylphenyl)-β-alanine to (R)-phenibut (β-phenyl-γ-aminobutyric acid), a known selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] The (R)-enantiomer of phenibut is significantly more active at the GABA-B receptor than its (S)-counterpart, suggesting that the stereochemistry of these β-aryl-β-amino acids is crucial for their biological activity.[1][2] The presence of a p-methyl group on the phenyl ring of the topic compound represents a key structural modification that could influence its potency, selectivity, and pharmacokinetic profile compared to phenibut.

This guide will therefore proceed under the central hypothesis that (R)-3-(p-Methylphenyl)-β-alanine acts as a GABA-B receptor agonist. We will delve into the intricacies of the GABA-B receptor system and outline a comprehensive research framework to rigorously test this hypothesis.

The GABA-B Receptor: A Key Player in Neuromodulation

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a critical role in regulating neuronal excitability in the central nervous system (CNS).[4] Unlike the ionotropic GABA-A receptors, which mediate fast synaptic inhibition, GABA-B receptors produce slow and prolonged inhibitory signals.[4] Activation of GABA-B receptors leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors.[4]

Signaling Pathways of GABA-B Receptor Activation

The primary signaling mechanisms initiated by GABA-B receptor activation include:

  • Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic neuron.[4]

  • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters.

The net effect of these signaling events is a reduction in neuronal excitability, which underlies the physiological roles of GABA-B receptors in processes such as anxiety, pain perception, muscle relaxation, and the regulation of seizure thresholds.

Diagram of the GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B GABA-B Receptor G_protein G-Protein (αβγ) GABA_B->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_out K⁺ Efflux GIRK->K_out VGCC Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ Influx VGCC->Ca_in Agonist (R)-3-(p-Methylphenyl) -β-alanine (Hypothesized) Agonist->GABA_B Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_out->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_in->Neurotransmitter_release

Caption: Hypothesized signaling cascade of (R)-3-(p-Methylphenyl)-β-alanine via the GABA-B receptor.

Experimental Workflow for Characterizing Biological Activity

To systematically evaluate the biological activity of (R)-3-(p-Methylphenyl)-β-alanine, a multi-tiered experimental approach is recommended, progressing from in vitro receptor binding and functional assays to in vivo behavioral studies.

Part 1: In Vitro Characterization

The initial phase focuses on determining the direct interaction of the compound with the GABA-B receptor and quantifying its functional consequences at the cellular level.

1.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of (R)-3-(p-Methylphenyl)-β-alanine for the GABA-B receptor.

  • Rationale: This experiment directly tests the hypothesis that the compound binds to the GABA-B receptor. A high affinity would provide strong evidence for a direct interaction.

Detailed Protocol: [³H]CGP54626 Competition Binding Assay [5][6]

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing recombinant human GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled GABA-B receptor antagonist, [³H]CGP54626 (e.g., 1-5 nM).

    • Add increasing concentrations of the unlabeled competitor, (R)-3-(p-Methylphenyl)-β-alanine (e.g., from 1 nM to 1 mM).

    • For total binding, add only the radioligand and assay buffer.

    • For non-specific binding, add the radioligand and a high concentration of a known GABA-B agonist (e.g., 100 µM GABA or baclofen).

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
Ki Inhibitory constant; a measure of the affinity of the unlabeled drug for the receptor. A lower Ki value indicates a higher affinity.
IC50 Half maximal inhibitory concentration; the concentration of the unlabeled drug required to displace 50% of the specific binding of the radioligand.

1.2. Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor.

  • Objective: To characterize the functional activity of (R)-3-(p-Methylphenyl)-β-alanine at the GABA-B receptor.

  • Rationale: These assays will reveal whether the compound activates the receptor (agonist), blocks the action of an agonist (antagonist), or modulates the receptor's response to an agonist (allosteric modulator).

Detailed Protocol: [³⁵S]GTPγS Binding Assay [6]

This assay measures the activation of G-proteins coupled to the receptor.

  • Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, GDP, and increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

    • To determine agonist activity, measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.

    • To determine antagonist activity, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known GABA-B agonist (e.g., GABA or baclofen).

    • Add [³⁵S]GTPγS to each well to initiate the reaction.

  • Incubation and Filtration: Incubate the plate at 30°C for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.

  • Data Analysis: Measure the radioactivity on the filters. Plot the stimulated [³⁵S]GTPγS binding against the drug concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Detailed Protocol: Electrophysiology (Patch-Clamp) [7]

This technique directly measures the ion channel activity modulated by the GABA-B receptor.

  • Cell Preparation: Use primary neurons or cell lines expressing recombinant GABA-B receptors and GIRK channels.

  • Recording Setup:

    • Use the whole-cell patch-clamp configuration to record the membrane potential or current.

    • Perfuse the cells with an external solution containing a known GABA-B agonist to establish a baseline response (e.g., an outward K⁺ current).

  • Drug Application:

    • Apply increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine to the cell and record the change in membrane current.

    • An increase in the outward K⁺ current indicates agonist activity.

    • To test for antagonist activity, co-apply the test compound with a known GABA-B agonist and observe any reduction in the agonist-induced current.

  • Data Analysis: Generate dose-response curves to determine the EC50 for agonist activity or the IC50 for antagonist activity.

Diagram of the In Vitro Experimental Workflow

In_Vitro_Workflow start Start: (R)-3-(p-Methylphenyl) -β-alanine binding_assay Radioligand Binding Assay ([³H]CGP54626) start->binding_assay functional_assay Functional Assays start->functional_assay affinity Determine Binding Affinity (Ki) binding_assay->affinity gtp_assay [³⁵S]GTPγS Binding Assay functional_assay->gtp_assay ep_assay Electrophysiology (Patch-Clamp) functional_assay->ep_assay activity Characterize Functional Activity (Agonist/Antagonist) gtp_assay->activity potency_efficacy Determine Potency (EC50) and Efficacy ep_assay->potency_efficacy

Caption: A streamlined workflow for the in vitro characterization of the target compound.

Part 2: In Vivo Evaluation

Following in vitro confirmation of GABA-B receptor activity, in vivo studies in animal models are crucial to assess the compound's physiological effects and potential therapeutic utility.

2.1. Assessment of Anxiolytic Activity

GABA-B receptor agonists are known to possess anxiolytic properties.[3]

  • Objective: To evaluate the anxiolytic-like effects of (R)-3-(p-Methylphenyl)-β-alanine in rodent models of anxiety.

  • Rationale: Positive results in these models would support the compound's potential as a treatment for anxiety disorders.

Commonly Used Behavioral Tests for Anxiety: [8][9][10][11][12]

  • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

  • Light-Dark Box Test: This test utilizes the conflict between the innate preference of rodents for dark areas and their exploratory drive. Anxiolytic drugs increase the time spent in the light compartment.

  • Marble Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior. Anxiolytics tend to reduce the number of marbles buried.

2.2. Assessment of Anticonvulsant Activity

Activation of GABA-B receptors can raise the seizure threshold.

  • Objective: To determine the anticonvulsant potential of (R)-3-(p-Methylphenyl)-β-alanine in rodent models of epilepsy.

  • Rationale: Efficacy in these models would suggest a potential therapeutic role in epilepsy.

Clinically Validated Animal Models for Seizure Drug Discovery: [13][14][15]

  • Maximal Electroshock (MES) Seizure Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.

  • Kindled Rodent Models: This is a model of chronic epilepsy where repeated subconvulsive electrical stimulation leads to a progressive intensification of seizure activity. It is a valuable model for temporal lobe epilepsy.

Experimental Design Considerations for In Vivo Studies:

  • Dose-response studies: To determine the effective dose range of the compound.

  • Pharmacokinetic analysis: To correlate drug exposure with behavioral effects.

  • Control groups: Including vehicle-treated and positive control (e.g., a known anxiolytic or anticonvulsant) groups.

  • Blinded assessment: To minimize observer bias.

Diagram of the In Vivo Experimental Workflow

In_Vivo_Workflow start In Vitro Confirmed GABA-B Agonist anxiety_models Anxiety Models start->anxiety_models epilepsy_models Epilepsy Models start->epilepsy_models epm Elevated Plus Maze anxiety_models->epm ld_box Light-Dark Box anxiety_models->ld_box marble Marble Burying anxiety_models->marble mes Maximal Electroshock (MES) epilepsy_models->mes scptz scPentylenetetrazol (scPTZ) epilepsy_models->scptz kindling Kindling Models epilepsy_models->kindling anxiolytic_effect Assess Anxiolytic-like Effects epm->anxiolytic_effect ld_box->anxiolytic_effect marble->anxiolytic_effect anticonvulsant_effect Assess Anticonvulsant Effects mes->anticonvulsant_effect scptz->anticonvulsant_effect kindling->anticonvulsant_effect

Caption: A structured approach for the in vivo evaluation of the target compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous framework for investigating the biological activity of (R)-3-(p-Methylphenyl)-β-alanine. By leveraging the knowledge of its structural analog, (R)-phenibut, we have formulated a strong hypothesis centered on its potential as a GABA-B receptor agonist. The detailed in vitro and in vivo experimental protocols provided herein offer a clear roadmap for researchers to systematically characterize its pharmacological profile.

The successful validation of this hypothesis would open up several avenues for further research and development. The p-methyl substituent on the phenyl ring could potentially modulate the compound's properties, leading to an improved therapeutic window compared to existing GABA-B receptor agonists. Future studies could explore its potential in other CNS disorders where GABA-B receptor modulation is implicated, such as spasticity, addiction, and pain. Furthermore, structure-activity relationship (SAR) studies around this scaffold could lead to the discovery of novel, more potent, and selective GABA-B receptor ligands with enhanced therapeutic potential.

References

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  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
  • Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 21(11), 3945.
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Exploratory

(r)-3-(p-Methylphenyl)-beta-alanine literature review and citations

An In-depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine Introduction (R)-3-(p-Methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, which are the fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine

Introduction

(R)-3-(p-Methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an amino group attached to the β-carbon (the third carbon atom) of a carboxylic acid. This structural distinction imparts unique conformational properties and resistance to enzymatic degradation, making them highly valuable in medicinal chemistry.[1][2] Specifically, β-aryl-β-amino acid derivatives, such as (R)-3-(p-Methylphenyl)-β-alanine, serve as critical scaffolds for the development of novel therapeutics, including peptidomimetics with enhanced biological stability and activity.[2][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of (R)-3-(p-Methylphenyl)-β-alanine for researchers and drug development professionals.

Physicochemical Properties and Identification

The fundamental properties of (R)-3-(p-Methylphenyl)-β-alanine are summarized below. These identifiers are crucial for sourcing, handling, and regulatory documentation.

PropertyValueSource
Chemical Name (R)-3-Amino-3-(p-tolyl)propanoic acid[4]
Synonyms H-D-b-Phe(4-Me)-OH, (βR)-β-Amino-4-methyl-benzenepropanoic acid[4]
CAS Number 479064-87-4[4][5]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
Storage Keep in dark place, Inert atmosphere, Room temperature[4]

Enantioselective Synthesis and Manufacturing

The primary challenge in synthesizing (R)-3-(p-Methylphenyl)-β-alanine lies in controlling the stereochemistry at the β-carbon to produce the desired (R)-enantiomer exclusively. The development of catalytic asymmetric methods is paramount for efficient and high-purity production.[1]

Key Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of β-aryl-β-amino acids:

  • Asymmetric Conjugate Addition: This is one of the most common approaches, involving the addition of a nitrogen nucleophile to a substituted cinnamate derivative in the presence of a chiral catalyst.

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of enamines using chiral rhodium or ruthenium-based catalysts can produce β-amino acids with high enantioselectivity.[1]

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing the other to be isolated in high enantiomeric purity. Organocatalysts are often employed for the kinetic resolution of racemic intermediates like N-carbalkoxy-3-substituted isoxazolidin-5-ones.[6]

Exemplary Protocol: Cooperative Isothiourea and Brønsted Acid Catalysis

A highly effective method for producing α-aryl-β²-amino esters, which are structurally related and utilize similar principles, involves a cooperative catalysis approach. This can be adapted for the synthesis of the target molecule. The causality behind this choice is the high yield and excellent enantioselectivity offered by the dual catalytic system. The isothiourea catalyst activates the pronucleophile, while the Brønsted acid activates the imine electrophile, creating a highly organized transition state that dictates the stereochemical outcome.

Step-by-Step Methodology:

  • Iminium Ion Formation: An appropriate hemiaminal ether serves as an in situ precursor to the required iminium ion.

  • Pronucleophile Preparation: A p-methyl-substituted arylacetic acid ester is used as the pronucleophile.

  • Catalytic Reaction: The reaction is carried out in the presence of a chiral isothiourea catalyst (e.g., Benzotetramisole, BTM) and a Brønsted acid co-catalyst in an appropriate solvent like THF.[7]

  • Workup and Purification: The reaction is quenched (e.g., with methanol) to yield the methyl ester product, which is then purified using standard chromatographic techniques.[7]

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, (R)-3-(p-Methylphenyl)-β-alanine.

G cluster_synthesis General Enantioselective Synthesis Workflow start Starting Materials (p-methylbenzaldehyde, Malonic acid derivative) imine Iminium Ion Formation start->imine pronucleophile Pronucleophile Activation (e.g., arylacetic ester) start->pronucleophile catalysis Asymmetric Mannich Reaction (Chiral Catalyst + Co-catalyst) imine->catalysis pronucleophile->catalysis ester Chiral β-Amino Ester Intermediate catalysis->ester hydrolysis Ester Hydrolysis ester->hydrolysis purification Purification & Isolation (Chromatography/Crystallization) hydrolysis->purification product (R)-3-(p-Methylphenyl)-β-alanine purification->product

Caption: A generalized workflow for the enantioselective synthesis of the target compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the final product, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for quality control.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Purity is assessed by the area percentage of the main peak.

  • Chiral HPLC: This is the most critical technique for determining the enantiomeric purity (enantiomeric excess, e.e.). A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the various protons and carbons in the molecule.

G cluster_analysis Analytical Characterization Workflow sample Synthesized Product Sample hplc Purity Assessment (Reversed-Phase HPLC) sample->hplc chiral_hplc Enantiomeric Excess (e.e.) (Chiral HPLC) sample->chiral_hplc ms Identity Confirmation (LC-MS / HRMS) sample->ms nmr Structural Elucidation (¹H and ¹³C NMR) sample->nmr report Certificate of Analysis hplc->report chiral_hplc->report ms->report nmr->report G cluster_pathway Pharmacological Pathway of β-Alanine Supplementation BA β-Alanine (Supplement) Carnosine Carnosine Synthesis (Muscle & Brain) BA->Carnosine Histidine L-Histidine (Endogenous) Histidine->Carnosine Buffer Intracellular pH Buffering Carnosine->Buffer Antioxidant Antioxidant Effects Carnosine->Antioxidant BDNF Increased BDNF Expression Carnosine->BDNF Fatigue Delayed Neuromuscular Fatigue Buffer->Fatigue Cognition Enhanced Cognitive Function BDNF->Cognition

Caption: The established mechanism of action for the parent compound, β-alanine.

Clinical Studies Overview

There are no registered clinical trials for (R)-3-(p-Methylphenyl)-β-alanine. However, numerous studies have investigated the effects of β-alanine supplementation.

Study FocusPopulationKey Findings
Exercise Performance Athletes, Healthy AdultsSupplementation (4-6 g/day for >4 weeks) improves performance in high-intensity exercise lasting 1-4 minutes; attenuates neuromuscular fatigue. [9]
Cognitive Function Older Adults, SoldiersMay improve cognitive function in older adults with baseline scores at or below normal. [10]Evidence is inconclusive but may be beneficial under high-stress conditions. [11]
COPD Patients Patients with COPD12 weeks of supplementation increased muscle carnosine but did not result in significant improvements in exercise capacity or quadriceps function. [12]
Body Composition General PopulationMeta-analysis indicates that β-alanine supplementation is unlikely to significantly improve body composition indices like fat mass or fat-free mass. [13]

Future Perspectives

The primary future direction for (R)-3-(p-Methylphenyl)-β-alanine lies in its continued use as a sophisticated building block for novel pharmaceuticals. As synthetic methodologies become more refined, the cost and accessibility of such chiral intermediates will improve, encouraging their broader application in drug discovery campaigns. Further research is warranted to explore whether the p-methylphenyl substitution confers any unique, intrinsic biological activity beyond its structural role, potentially modulating receptor binding or pharmacokinetic properties in novel ways.

References

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (n.d.). American Chemical Society.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (n.d.).
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (n.d.).
  • Singh, G. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4. (n.d.). ChemicalBook.
  • (r)-3-(p-methylphenyl)-beta-alanine. (n.d.). Chongqing Chemdad Co., Ltd.
  • Lecerf-Schmidt, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
  • Katayoon, B., et al. (n.d.). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Unknown Source.
  • (S)-3-(p-methylphenyl)-beta-alanine | CAS 479065-00-4. (n.d.). Santa Cruz Biotechnology.
  • Effect of Beta-Alanine on Heart Rate Response. (2013). ClinicalTrials.gov.
  • (s)-3-(p-methylphenyl)-beta-alanine (C10H13NO2). (n.d.). PubChemLite.
  • Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine.
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  • Beta-Alanine. (n.d.). PubChem.
  • How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. (2023). CarnoSyn®.
  • de G. G. de Oliveira, L. S., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation.
  • Hobson, R. M., et al. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids.
  • Mir-Ahmadi, M., et al. (2023). β-Alanine Supplementation in Combat Sports: Evaluation of Sports Performance, Perception, and Anthropometric Parameters and Biochemical Markers-A Systematic Review of Clinical Trials. Nutrients.
  • Maciel, E., et al. (2022). Efficacy of 12 weeks oral beta-alanine supplementation in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled trial. Journal of Cachexia, Sarcopenia and Muscle.
  • (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. (n.d.). PubChem.
  • Ashtary-Larky, D., et al. (2022). Effects of beta-alanine supplementation on body composition: a GRADE-assessed systematic review and meta-analysis.
  • Furst, T., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients.
  • β-Alanine. (n.d.). Wikipedia.
  • Ostfeld, I., & Hoffman, J. R. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients.
  • Hoffman, J. R., et al. (2018). Effects of β-alanine supplementation on physical performance, cognition, endocrine function, and inflammation during a 24 h simulated military operation.

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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-3-(p-Methylphenyl)-β-alanine

Executive Summary (R)-3-(p-Methylphenyl)-β-alanine is a chiral β-amino acid derivative of significant interest due to its structural resemblance to endogenous neurotransmitters and other bioactive molecules. The precise...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-3-(p-Methylphenyl)-β-alanine is a chiral β-amino acid derivative of significant interest due to its structural resemblance to endogenous neurotransmitters and other bioactive molecules. The precise mechanism of action of this compound is currently uncharacterized. This technical guide presents a hypothesis-driven framework for the systematic investigation of its molecular targets and downstream cellular effects. We will explore three primary, plausible mechanisms of action based on structural analogy: modulation of the GABA-B receptor, interference with carnosine biosynthesis, and antagonism of integrin receptors. For each hypothesis, a comprehensive, multi-tiered experimental plan is detailed, from initial binding assays to functional cellular readouts. This document is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded roadmap for the elucidation of the pharmacological profile of (R)-3-(p-Methylphenyl)-β-alanine.

Structural Analysis and Rationale for Investigation

The structure of (R)-3-(p-Methylphenyl)-β-alanine presents several key features that inform our mechanistic hypotheses:

  • β-Alanine Backbone: The β-alanine core is structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential interaction with GABA receptors.[1][2] β-alanine itself is a non-proteinogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant intracellular buffering and antioxidant properties.[3][4][5]

  • Phenyl Ring Substitution: The presence of a p-methylphenyl group at the 3-position introduces a significant lipophilic moiety. This modification is likely to influence receptor binding affinity and selectivity compared to unsubstituted β-alanine. Such aromatic substitutions are common in ligands targeting central nervous system (CNS) receptors.

  • Stereochemistry: The defined (R)-stereochemistry at the chiral center is critical, as biological targets often exhibit stereospecific binding. This implies that the compound's activity is likely dependent on a precise three-dimensional orientation within a binding pocket.

Given these structural attributes, we will investigate three primary hypotheses.

Hypothesis 1: (R)-3-(p-Methylphenyl)-β-alanine as a GABA-B Receptor Modulator

The most compelling hypothesis, based on structural similarity to GABA and known GABA-B agonists like baclofen, is that (R)-3-(p-Methylphenyl)-β-alanine acts as a modulator, likely an agonist, of the GABA-B receptor. The GABA-B receptor is a class C G-protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1][2][6] It functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[2][7] Agonist binding to the Venus flytrap (VFT) domain of the GABA-B1 subunit induces a conformational change that, through the GABA-B2 subunit, activates inhibitory Gαi/o proteins.[6][7] This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[1][7]

Proposed Signaling Pathway

GABA_B_Pathway cluster_membrane Plasma Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gαi/o-βγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates CaV CaV Channel (Ca2+) G_Protein->CaV Gβγ inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced) CaV->Ca_influx Compound (R)-3-(p-Methylphenyl) -β-alanine (Hypothesized Agonist) Compound->GABAB_R Binds ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release (Reduced) Ca_influx->Neurotransmitter Workflow_GABA cluster_tier1 Tier 1: In Vitro Binding cluster_tier2 Tier 2: G-Protein Activation cluster_tier3 Tier 3: Cellular Functional Assays T1_Bind Radioligand Binding Assay (Target: GABA-B Receptor) T2_GTP [35S]GTPγS Binding Assay (Measures G-protein activation) T1_Bind->T2_GTP If binding confirmed T3_cAMP cAMP Accumulation Assay (Measures AC inhibition) T2_GTP->T3_cAMP If G-protein activation confirmed T3_Ca Calcium Mobilization Assay (FLIPR) T2_GTP->T3_Ca T3_EP Electrophysiology (Measures K+ currents) T2_GTP->T3_EP

Caption: Tiered experimental workflow for GABA-B receptor modulator validation.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Binding Assay

  • Objective: To determine if (R)-3-(p-Methylphenyl)-β-alanine binds to the human GABA-B receptor and to quantify its binding affinity (Ki).

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably co-expressing human GABA-B1 and GABA-B2 subunits.

    • Incubate membranes with a constant concentration of a known GABA-B radioligand (e.g., [3H]-CGP54626, an antagonist) and increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Expected Outcome: A concentration-dependent displacement of the radioligand will indicate binding. A low Ki value suggests high binding affinity.

Protocol 3.3.2: [35S]GTPγS Binding Assay

  • Objective: To determine if the binding of (R)-3-(p-Methylphenyl)-β-alanine to the GABA-B receptor leads to Gαi/o protein activation.

  • Methodology:

    • Use the same membrane preparation as in 3.3.1.

    • Incubate membranes with GDP and increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

    • Add [35S]GTPγS, a non-hydrolyzable GTP analog. If the receptor is activated, the Gα subunit will exchange GDP for [35S]GTPγS.

    • Capture G-proteins on a filter and quantify the incorporated [35S]GTPγS via scintillation counting.

    • Generate a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like GABA or baclofen.

  • Expected Outcome: An agonist will produce a concentration-dependent increase in [35S]GTPγS binding.

Protocol 3.3.3: cAMP Accumulation Assay

  • Objective: To measure the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase (AC). [7][8]* Methodology:

    • Use whole CHO or HEK293 cells expressing the GABA-B receptor.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to produce a measurable baseline of cAMP.

    • Co-incubate with increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Expected Outcome: An agonist will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels.

Hypothesis 2: (R)-3-(p-Methylphenyl)-β-alanine as an Inhibitor of Carnosine Synthetase

β-alanine is the rate-limiting precursor for the synthesis of carnosine, a reaction catalyzed by carnosine synthetase. [3][4]Structural analogs of β-alanine have been shown to inhibit this enzyme. [9]The p-methylphenyl substitution on our compound of interest could potentially allow it to bind to carnosine synthetase, but fail to be a productive substrate, thereby acting as an inhibitor.

Proposed Interaction

Carnosine_Synthase cluster_reaction Normal Biosynthesis cluster_inhibition Hypothesized Inhibition BetaAla β-Alanine CarnoSyn Carnosine Synthetase BetaAla->CarnoSyn Histidine L-Histidine Histidine->CarnoSyn Carnosine Carnosine CarnoSyn->Carnosine Compound (R)-3-(p-Methylphenyl) -β-alanine CarnoSyn_I Carnosine Synthetase Compound->CarnoSyn_I Inhibits

Caption: Hypothesized inhibition of carnosine synthetase by the test compound.

Experimental Protocol for Hypothesis 2 Validation

Protocol 4.2.1: In Vitro Carnosine Synthetase Inhibition Assay

  • Objective: To determine if (R)-3-(p-Methylphenyl)-β-alanine directly inhibits the activity of carnosine synthetase.

  • Methodology:

    • Obtain purified carnosine synthetase (recombinant or from tissue homogenates, e.g., rat skeletal muscle). [9] 2. Set up a reaction mixture containing the enzyme, L-histidine, ATP, and varying concentrations of β-alanine (for kinetic analysis).

    • In parallel reactions, include increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and quantify the amount of carnosine produced using a suitable method (e.g., HPLC with derivatization, LC-MS/MS).

    • Determine the IC50 of the compound.

    • Perform kinetic studies (e.g., by varying β-alanine concentration) to determine the mode of inhibition (competitive, non-competitive, etc.).

  • Expected Outcome: A concentration-dependent decrease in carnosine production will indicate enzymatic inhibition. Kinetic data will reveal the mechanism of this inhibition. [9]

Hypothesis 3: (R)-3-(p-Methylphenyl)-β-alanine as an Integrin Antagonist

Certain β-amino acid-containing molecules have been identified as antagonists of integrin receptors, particularly the β3 family. [10]These compounds often mimic the Arg-Gly-Asp (RGD) sequence found in adhesive ligands that bind to integrins. It is plausible that (R)-3-(p-Methylphenyl)-β-alanine could adopt a conformation that allows it to function as an RGD mimetic, thereby antagonizing integrin function.

Experimental Protocol for Hypothesis 3 Validation

Protocol 5.1.1: Cell Adhesion Assay

  • Objective: To assess if (R)-3-(p-Methylphenyl)-β-alanine can inhibit integrin-mediated cell adhesion to extracellular matrix (ECM) proteins.

  • Methodology:

    • Coat microplate wells with an ECM protein known to bind specific integrins (e.g., fibronectin for α5β1, vitronectin for αvβ3).

    • Seed cells known to express the target integrin (e.g., K562 cells, platelets) into the wells in the presence of increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

    • Include a known RGD-containing peptide as a positive control.

    • Allow cells to adhere for a specified time.

    • Wash away non-adherent cells.

    • Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).

  • Expected Outcome: A concentration-dependent reduction in the number of adherent cells would suggest integrin antagonism.

Data Summary and Interpretation

The results from the proposed experimental workflows will be used to build a comprehensive pharmacological profile of (R)-3-(p-Methylphenyl)-β-alanine.

Hypothesis Experiment Positive Result Indicating Mechanism Negative Result
1. GABA-B Modulator Radioligand BindingConcentration-dependent displacement of radioligand (low Ki).No significant binding.
[35S]GTPγS BindingConcentration-dependent increase in GTPγS binding (agonist).No change in GTPγS binding.
cAMP AssayConcentration-dependent decrease in forskolin-stimulated cAMP.No effect on cAMP levels.
2. Carnosine Synthase Inhibitor Enzyme Inhibition AssayConcentration-dependent decrease in carnosine production (low IC50).No significant inhibition of enzyme activity.
3. Integrin Antagonist Cell Adhesion AssayConcentration-dependent inhibition of cell adhesion to ECM proteins.No effect on cell adhesion.

A positive result in Tier 1 for the GABA-B hypothesis would strongly warrant progression to Tiers 2 and 3. Confirmation of agonist activity across binding, G-protein activation, and cellular functional assays would provide compelling evidence for this mechanism. Conversely, negative results in the GABA-B assays would shift focus to the alternative hypotheses. The outlined protocols provide a self-validating system to confidently identify the primary mechanism of action or to conclude that the compound acts via a yet-unidentified target.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy to elucidate the mechanism of action of (R)-3-(p-Methylphenyl)-β-alanine. By systematically evaluating its potential as a GABA-B receptor modulator, a carnosine synthetase inhibitor, or an integrin antagonist, researchers can efficiently navigate the complexities of target identification and validation. Positive findings, particularly for GABA-B receptor agonism, would position this compound as a novel therapeutic candidate for CNS disorders and would necessitate further investigation, including subtype selectivity profiling, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological assessments.

References

  • Vertex AI Search. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC.
  • PubMed - NIH. (n.d.). Carnosine-synthetase inhibition of beta-alanine analogues.
  • PubMed. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptor.
  • medtigo. (n.d.). beta-alanine | Dosing, Uses and Side effects.
  • Vertex AI Search. (n.d.). The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC.
  • PubMed. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists.
  • ResearchGate. (n.d.). (PDF) Structures of metabotropic GABA B receptor.
  • PubMed Central. (n.d.).
  • PubMed Central. (2015). International society of sports nutrition position stand: Beta-Alanine - PMC.
  • CarnoSyn®. (2023). How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body.

Sources

Exploratory

Spectroscopic Data for (R)-3-(p-Methylphenyl)-β-alanine: An In-depth Technical Guide

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of a Chiral β-Amino Acid Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral β-a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of a Chiral β-Amino Acid

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral β-amino acid, (R)-3-(p-methylphenyl)-β-alanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes information from related compounds and established spectroscopic principles to present a robust, predicted dataset. Each section includes detailed tables of expected spectral features, generalized experimental protocols, and in-depth interpretations to aid in the identification and characterization of (R)-3-(p-methylphenyl)-β-alanine.

Introduction

(R)-3-(p-methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid. The presence of the β-amino acid scaffold and the chiral center makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, bioactive small molecules, and pharmaceutical agents.[1][2] The p-methylphenyl substituent provides a lipophilic aromatic moiety that can be crucial for molecular recognition and pharmacological activity. Accurate and unambiguous structural characterization is paramount in the synthesis and application of such chiral compounds. This guide provides a detailed roadmap for the spectroscopic analysis of (R)-3-(p-methylphenyl)-β-alanine, leveraging the power of modern analytical techniques to confirm its identity and purity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of (R)-3-(p-methylphenyl)-β-alanine with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of (R)-3-(p-Methylphenyl)-β-alanine with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of (R)-3-(p-methylphenyl)-β-alanine in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, methine, methylene, and methyl protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.50 - 2.70dd15.0, 6.0
H-2'2.75 - 2.95dd15.0, 8.0
H-34.20 - 4.40t7.0
Ar-H (ortho to alkyl)7.10 - 7.20d8.0
Ar-H (meta to alkyl)7.25 - 7.35d8.0
-CH₃2.30s-
-NH₂2.00 - 3.00br s-
-COOH12.0 - 13.0br s-
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-(p-methylphenyl)-β-alanine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Interpretation of the ¹H NMR Spectrum

The aromatic protons are expected to appear as two doublets in the region of δ 7.10-7.35 ppm, characteristic of a para-substituted benzene ring. The methine proton at the chiral center (H-3) would likely appear as a triplet around δ 4.20-4.40 ppm, coupled to the two diastereotopic methylene protons at C-2. These methylene protons would present as a pair of doublets of doublets (dd) due to both geminal and vicinal coupling. The methyl protons of the p-tolyl group would give rise to a singlet at approximately δ 2.30 ppm. The labile protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary with concentration, temperature, and solvent.

H-H_COSY_Correlations H3 H-3 (δ 4.3) H2 H-2 (δ 2.6) H3->H2 J ≈ 7 Hz H2_prime H-2' (δ 2.8) H3->H2_prime J ≈ 7 Hz H2->H2_prime J ≈ 15 Hz ArH_ortho Ar-H ortho (δ 7.15) ArH_meta Ar-H meta (δ 7.30) ArH_ortho->ArH_meta J ≈ 8 Hz

Caption: Predicted key ¹H-¹H COSY correlations for (R)-3-(p-Methylphenyl)-β-alanine.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)173.0 - 175.0
C-2 (-CH₂)40.0 - 42.0
C-3 (-CH)50.0 - 52.0
C-4' (Ar-C, quat.)138.0 - 140.0
C-5'/C-9' (Ar-CH)129.0 - 131.0
C-6'/C-8' (Ar-CH)126.0 - 128.0
C-7' (Ar-C, quat.)135.0 - 137.0
C-10' (-CH₃)20.0 - 22.0
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize the same NMR spectrometer as for the ¹H experiment.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid (C-1) will be the most downfield signal, typically above δ 170 ppm. The aromatic carbons will appear in the δ 125-140 ppm range, with the quaternary carbons being less intense. The aliphatic carbons (C-2, C-3, and the methyl carbon) will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (carboxylic acid)
3100 - 2900MediumN-H stretch (amine)
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1720 - 1700StrongC=O stretch (carboxylic acid)
1620 - 1580MediumN-H bend (amine)
1600, 1475Medium-WeakC=C stretch (aromatic ring)
820 - 800StrongC-H out-of-plane bend (p-disubstituted)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum followed by the sample spectrum.

  • Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad absorption in the 3200-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibrations of the amino group. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The presence of the para-substituted aromatic ring will be confirmed by characteristic C=C stretching bands and a strong out-of-plane C-H bending vibration around 810 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
m/zIon
180.1019[M+H]⁺ (Calculated for C₁₀H₁₄NO₂⁺)
162.0913[M+H - H₂O]⁺
134.0964[M+H - HCOOH]⁺
119.0855[C₉H₁₁]⁺ (Tropylium ion)
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Processing: Analyze the resulting spectrum to determine the m/z values of the molecular ion and major fragment ions.

Interpretation of the Mass Spectrum

In positive ion ESI-MS, (R)-3-(p-methylphenyl)-β-alanine is expected to be readily protonated to form the [M+H]⁺ ion at m/z 180.1019. Common fragmentation pathways would include the loss of water (H₂O) from the carboxylic acid group and the loss of formic acid (HCOOH). A prominent peak at m/z 119.0855 corresponding to the p-methylbenzyl cation, which can rearrange to the stable tropylium ion, is also anticipated.

Mass_Spec_Fragmentation MH [M+H]⁺ m/z = 180.1019 MH_H2O [M+H - H₂O]⁺ m/z = 162.0913 MH->MH_H2O - H₂O MH_HCOOH [M+H - HCOOH]⁺ m/z = 134.0964 MH->MH_HCOOH - HCOOH Tropylium [C₉H₁₁]⁺ m/z = 119.0855 MH_HCOOH->Tropylium - NH₃

Sources

Foundational

solubility profile of (r)-3-(p-Methylphenyl)-beta-alanine in various solvents

An In-depth Technical Guide to the Solubility Profile of (R)-3-(p-Methylphenyl)-β-alanine For Researchers, Scientists, and Drug Development Professionals (R)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (R)-3-(p-Methylphenyl)-β-alanine

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic amino acid, represents a critical structural motif in the development of novel therapeutics. Its incorporation into peptide-based drugs and other pharmacologically active molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for understanding and experimentally determining the solubility profile of (R)-3-(p-Methylphenyl)-β-alanine. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, details robust experimental methodologies, and presents an illustrative solubility profile based on the compound's structural characteristics and data from analogous molecules.

The Theoretical Bedrock: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[3] For (R)-3-(p-Methylphenyl)-β-alanine, a molecule possessing both polar (amino and carboxylic acid groups) and non-polar (p-methylphenyl group) regions, its solubility is a nuanced balance of several factors.

  • Solute-Solvent Interactions: The polar functional groups of (R)-3-(p-Methylphenyl)-β-alanine can form hydrogen bonds and dipole-dipole interactions with polar solvents like water, methanol, and ethanol.[4][5] Conversely, the non-polar p-methylphenyl group will have more favorable van der Waals interactions with non-polar solvents such as hexane or toluene.[3] The overall solubility will depend on the dominant character of these interactions. Due to the presence of the ionizable amino and carboxyl groups, the molecule exists as a zwitterion at its isoelectric point, which generally enhances its solubility in polar protic solvents.[6]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical determinants of solubility.[3][7] A solvent's ability to solvate the ions or polar groups of the solute plays a significant role in overcoming the lattice energy of the solid crystal.

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to break the solute-solute and solvent-solvent interactions, facilitating dissolution.[3] However, the extent of this increase can vary significantly between different solute-solvent systems.[9]

  • pH of the Medium: For ionizable compounds like (R)-3-(p-Methylphenyl)-β-alanine, the pH of the aqueous medium is a critical factor. The solubility of such compounds is lowest at their isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble anionic or cationic species.

  • Crystal Structure (Polymorphism): The solid-state properties of the compound, including its crystal lattice energy, can significantly impact solubility.[1] Different polymorphic forms of the same compound can exhibit different solubilities.

Physicochemical Properties of (R)-3-(p-Methylphenyl)-β-alanine

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₃NO₂[11]
Molecular Weight 179.22 g/mol [11]
Appearance Likely a white to off-white crystalline solidInferred from similar compounds
Storage Temperature Room temperature, in a dark, inert atmosphere[11][12]
Predicted LogP -1.4 (for the parent compound DL-beta-Phenylalanine)[13]

The predicted LogP value suggests a preference for hydrophilic environments, which is consistent with the presence of the polar amino and carboxyl groups.

Illustrative Solubility Profile

Table 1: Illustrative Solubility of (R)-3-(p-Methylphenyl)-β-alanine in Various Solvents at 25°C

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticModerately SolubleThe polar amino and carboxylic acid groups will interact favorably with water through hydrogen bonding. The non-polar phenyl group will decrease solubility compared to smaller amino acids.[16]
Methanol Polar ProticSolubleSimilar to water, methanol can form hydrogen bonds with the solute.[19]
Ethanol Polar ProticModerately SolubleThe slightly lower polarity of ethanol compared to methanol may result in slightly lower solubility.[19]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the polar groups of the molecule.[20][21]
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.[21]
Acetone Polar AproticSparingly SolubleAcetone is less polar than DMSO and DMF, which may lead to lower solubility.[18]
Dichloromethane (DCM) Non-polarPoorly SolubleThe non-polar nature of DCM makes it a poor solvent for the polar functional groups of the amino acid.
Hexane Non-polarInsolubleThe significant difference in polarity between hexane and the solute will result in very low solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and straightforwardness.[22][23][24]

The Shake-Flask Method: Protocol

This protocol outlines the steps for determining the thermodynamic solubility of (R)-3-(p-Methylphenyl)-β-alanine.

Materials and Equipment:

  • (R)-3-(p-Methylphenyl)-β-alanine (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.[22]

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (R)-3-(p-Methylphenyl)-β-alanine prep_solvent Add known volume of solvent to vials prep_solid->prep_solvent Combine shake Agitate at constant temperature (e.g., 24-48h) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge sample Collect supernatant centrifuge->sample dilute Dilute sample if necessary sample->dilute analyze Quantify concentration (e.g., HPLC) dilute->analyze G cluster_prep Preparation cluster_incubation Incubation & Detection cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO dilute Serially dilute stock in aqueous buffer stock->dilute incubate Incubate at constant temperature dilute->incubate detect Measure turbidity (Nephelometry) incubate->detect determine Determine concentration at precipitation onset detect->determine

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility profile of (R)-3-(p-Methylphenyl)-β-alanine. While specific quantitative data is currently limited, the principles and experimental protocols outlined here offer a robust approach for researchers to generate this critical information. A thorough understanding of the solubility of this important chiral building block will undoubtedly accelerate its application in the development of novel and effective pharmaceuticals. Future work should focus on generating and publishing comprehensive, quantitative solubility data in a range of pharmaceutically relevant solvents and at various temperatures and pH values.

References

  • American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Factors affecting solubility. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Chemistry Stack Exchange. (2014). Polarity of amino acids - solubility. [Link]

  • ResearchGate. (2020). Temperature-dependent solubility of β -Alanine in different binary solvents from 288.15 K to 323.15 K: Measurement and thermodynamic modeling. [Link]

  • Solubility of Things. Beta-alanine. [Link]

  • PubChem. (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. [Link]

  • PubChem. 3-Methylphenylalanine. [Link]

  • Chongqing Chemdad Co., Ltd. (r)-3-(p-methylphenyl)-beta-alanine. [Link]

  • PubChem. Beta-Alanine. [Link]

  • PubMed Central. (2017). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]

  • Wikipedia. β-Alanine. [Link]

  • National Institute of Standards and Technology. β-Alanine. [Link]

  • PubChem. DL-beta-Phenylalanine. [Link]

  • Exposome-Explorer. beta-Alanine (Compound). [Link]

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Exploratory

(R)-3-(p-Methylphenyl)-β-alanine: A Guide to a Key Chiral Building Block in Modern Synthesis

Abstract In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is driven by the need for enhanced therapeutic efficacy and reduced side effects.[1] Chiral building...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is driven by the need for enhanced therapeutic efficacy and reduced side effects.[1] Chiral building blocks are fundamental to achieving this precision, serving as foundational components for complex molecular architectures.[2] This technical guide provides an in-depth exploration of (R)-3-(p-Methylphenyl)-β-alanine, a versatile chiral building block. We will examine its synthesis, physicochemical properties, and critical applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles, providing a reliable framework for its utilization in advanced organic synthesis.

Introduction: The Significance of (R)-3-(p-Methylphenyl)-β-alanine

(R)-3-(p-Methylphenyl)-β-alanine, systematically named (βR)-β-amino-4-methyl-benzenepropanoic acid, is a non-proteinogenic β-amino acid distinguished by a stereocenter at the C3 position.[3] Its structure, featuring a p-methylphenyl (tolyl) group, imparts specific steric and electronic properties that are highly valuable in medicinal chemistry. As a chiral building block, it offers a pre-defined stereochemical center, enabling the stereoselective synthesis of active pharmaceutical ingredients (APIs).[2] This strategic incorporation of chirality is a cornerstone of modern drug design, where the biological activity of a molecule is often dictated by its three-dimensional arrangement.[1][4] The utility of this compound extends to its role as a key intermediate in the synthesis of neuroactive compounds and complex peptide analogues.[5][6]

The following diagram illustrates the logical flow from the foundational principles of chiral synthesis to the specific applications of our target molecule.

G cluster_0 Core Concepts cluster_1 Building Block cluster_2 Applications Chiral Synthesis Chiral Synthesis Enantiomeric Purity Enantiomeric Purity Chiral Synthesis->Enantiomeric Purity Drug Efficacy & Safety Drug Efficacy & Safety Enantiomeric Purity->Drug Efficacy & Safety R_Alanine (R)-3-(p-Methylphenyl)-β-alanine Drug Efficacy & Safety->R_Alanine API_Synthesis API Synthesis R_Alanine->API_Synthesis Medicinal Chemistry Medicinal Chemistry R_Alanine->Medicinal Chemistry Neuroactive Compounds Neuroactive Compounds R_Alanine->Neuroactive Compounds

Caption: Logical flow from chiral synthesis principles to applications.

Physicochemical and Spectroscopic Data

Accurate characterization of a chiral building block is paramount for its successful application. The table below summarizes the key physicochemical properties of (R)-3-(p-Methylphenyl)-β-alanine.

PropertyValueSource
CAS Number 479064-87-4[6][7]
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
Appearance White to off-white crystalline powder[6][8]
Melting Point 236-240 °C (decomposes)[6]
Optical Rotation [α]²⁵_D = -16 ± 2° (c=1 in 0.5N NaOH)[6]
Storage 0-8 °C, inert atmosphere[3][6]

Asymmetric Synthesis: Crafting Chirality

The enantioselective synthesis of β-amino acids is a well-established field, with several robust methodologies available.[9] The synthesis of the (R)-enantiomer of 3-(p-Methylphenyl)-β-alanine can be approached through various strategic pathways, including asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.[10][11]

Biocatalytic Approach: A Green and Selective Method

One of the most elegant and environmentally benign methods for producing enantiomerically pure β-amino acids is through biocatalysis.[12] A notable strategy involves the use of β-Amino Acid Dehydrogenase (β-AADH) enzymes.[12] This approach leverages the high stereoselectivity of enzymes to achieve high enantiomeric excess (ee).

The general workflow for a biocatalytic synthesis is depicted below:

G Start β-Ketoester Precursor Step1 Lipase-mediated hydrolysis Start->Step1 Step2 β-Ketoacid Intermediate Step1->Step2 Step3 Reductive Amination (β-AADH, NADPH) Step2->Step3 End (R)-3-(p-Methylphenyl)-β-alanine Step3->End

Caption: Biocatalytic synthesis workflow.

Detailed Protocol: Enzymatic Reductive Amination

This protocol is a representative example of a biocatalytic approach for the synthesis of (R)-β-phenylalanine derivatives, which can be adapted for the p-methylphenyl analogue.[12]

  • Preparation of the β-Ketoacid Substrate:

    • The corresponding β-ketoester, ethyl 3-oxo-3-(p-tolyl)propanoate, is hydrolyzed using a lipase (e.g., from Candida antarctica) to yield the β-ketoacid, 3-oxo-3-(p-tolyl)propanoic acid.[12] This enzymatic step ensures mild reaction conditions.

  • Reductive Amination:

    • In a buffered aqueous solution, the β-ketoacid is combined with a β-Amino Acid Dehydrogenase (β-AADH) enzyme.

    • A hydride source, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), is required. A co-factor regeneration system, such as using glucose dehydrogenase (GDH), is often employed to make the process economically viable.[12]

    • The reaction mixture is incubated at a controlled temperature and pH, allowing the enzyme to catalyze the stereoselective reductive amination to the desired (R)-β-amino acid.

  • Work-up and Isolation:

    • Upon reaction completion, the enzyme is removed by precipitation or filtration.

    • The aqueous solution is then acidified to protonate the amino acid, followed by purification, often through crystallization or ion-exchange chromatography, to yield the final product with high enantiomeric purity.

The causality behind this choice of methodology lies in the exceptional selectivity of enzymes, which often surpasses that of traditional chemical catalysts, leading to products with >99% ee and minimizing the need for extensive purification to remove unwanted enantiomers.[12]

Applications in Drug Development & Medicinal Chemistry

The structural motifs present in (R)-3-(p-Methylphenyl)-β-alanine make it a valuable precursor in medicinal chemistry. β-amino acids are known to be more resistant to proteolytic degradation compared to their α-amino acid counterparts, a desirable trait for peptide-based therapeutics.[12]

Case Study: Precursor for Bioactive Molecules

While specific blockbuster drugs containing the exact (R)-3-(p-Methylphenyl)-β-alanine fragment are not publicly disclosed in the initial search results, the broader class of β-phenylalanine derivatives are integral to various therapeutic agents. For instance, they are used in the synthesis of HIV entry inhibitors and have been explored as precursors for molecules targeting Alzheimer's disease.[12] The p-methyl group can serve as a metabolic blocking group or engage in specific hydrophobic interactions within a receptor's binding pocket, fine-tuning the pharmacological profile of the final drug candidate.

The role of this building block in a hypothetical synthetic pathway is outlined below:

G R_Alanine (R)-3-(p-Methylphenyl)-β-alanine Protect_N N-Protection (e.g., Boc) R_Alanine->Protect_N Protected_AA N-Boc-(R)-3-(p-tolyl)-β-alanine Protect_N->Protected_AA Couple Peptide Coupling (Amide bond formation) Protected_AA->Couple Peptide Dipeptide Intermediate Couple->Peptide Deprotect Deprotection & Further Functionalization Peptide->Deprotect API Complex API Target Deprotect->API

Caption: Role in a multi-step API synthesis.

Experimental Protocol: N-Boc Protection

A crucial first step in utilizing (R)-3-(p-Methylphenyl)-β-alanine in peptide synthesis is the protection of the amino group to prevent unwanted side reactions.

  • Dissolution: Dissolve (R)-3-(p-Methylphenyl)-β-alanine in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base, for example, sodium hydroxide (NaOH), to deprotonate the amino group, making it nucleophilic.

  • Addition of Protecting Group: Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction for several hours and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the N-Boc protected product with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

This self-validating protocol ensures complete protection, which is confirmed by the disappearance of the starting material on the TLC plate and characterization of the product by NMR spectroscopy.

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine stands as a testament to the power of chiral building blocks in modern organic synthesis. Its defined stereochemistry and versatile functional groups provide a reliable and efficient route to complex, enantiomerically pure molecules. The methodologies for its synthesis, particularly biocatalytic routes, align with the growing demand for sustainable and highly selective chemical manufacturing. For professionals in drug discovery and development, a thorough understanding of the synthesis and application of such key intermediates is indispensable for innovating the next generation of therapeutics.

References

  • Davies, S. G., & Ichihara, O. (1998). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides.
  • Gilday, J. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. University of Michigan Library.
  • Blacker, A. J., & Martin, J. (2002). Synthesis of chiral building blocks for use in drug discovery. Idrugs, 5(6), 564-570.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. ningboinno.com.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1708.
  • Blacker, A. J., & Martin, J. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. aifchem.com.
  • Buchler GmbH. (n.d.). Chiral Building Blocks. buchler.ch.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Properties and Applications of (R)-3-Amino-3-(4-methylphenyl)propionic Acid. ningboinno.com.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(4-methylphenyl)propionic acid. chemimpex.com.
  • Lemaire, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-methylphenyl)propanoic acid. PubChem.
  • MySkinRecipes. (n.d.). 3-Amino-3-(4-methylphenyl)propanoic acid. myskinrecipes.com.
  • ChemicalBook. (n.d.). (R)-3-(P-METHYLPHENYL)-BETA-ALANINE. chemicalbook.com.
  • Chongqing Chemdad Co., Ltd. (n.d.). (r)-3-(p-methylphenyl)-beta-alanine. chemdad.com.

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Foundational

Unveiling the Therapeutic Potential of (r)-3-(p-Methylphenyl)-beta-alanine: A Technical Guide to Putative Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific therapeutic targets of (r)-3-(p-Methylphenyl)-beta-alanine have not been definitively identified in pub...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific therapeutic targets of (r)-3-(p-Methylphenyl)-beta-alanine have not been definitively identified in publicly available scientific literature. This guide, therefore, explores the potential therapeutic targets based on the established biological activities of the broader class of β-phenylalanine derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction: The Promise of β-Phenylalanine Derivatives

β-amino acids, and specifically their phenyl-substituted derivatives, represent a compelling class of compounds in medicinal chemistry. Their structural analogy to α-amino acids allows for recognition by biological systems, while their modified backbone often confers enhanced stability against enzymatic degradation.[1][2][3] This unique combination of properties makes β-phenylalanine derivatives attractive scaffolds for the development of novel therapeutics.[1][2][3] (r)-3-(p-Methylphenyl)-beta-alanine, a specific enantiomer with a para-methyl substitution on the phenyl ring, falls within this promising chemical space. While its direct molecular targets remain to be elucidated, the known activities of structurally related compounds point towards two primary areas of therapeutic potential: oncology, through the inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF2K), and both oncology and fibrosis via the antagonism of integrin αvβ6.

Putative Therapeutic Target 1: Eukaryotic Elongation Factor-2 Kinase (eEF2K)

The Role of eEF2K in Disease

Eukaryotic Elongation Factor-2 Kinase (eEF2K) is an atypical serine/threonine kinase that plays a critical role in regulating protein synthesis.[4][5] Activated by calcium and calmodulin, eEF2K phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key component of the translational machinery.[5] Under normal physiological conditions, this serves as a mechanism to conserve energy during periods of cellular stress. However, in the context of cancer, particularly breast cancer, eEF2K has been found to be overexpressed and is implicated in promoting angiogenesis and resistance to chemotherapy.[3][4] This makes eEF2K a compelling target for anticancer drug development.[4][6][7]

β-Phenylalanine Derivatives as eEF2K Inhibitors

Recent research has identified the β-phenylalanine scaffold as a novel starting point for the design of eEF2K inhibitors.[3][4] Through virtual high-throughput screening, a library of β-phenylalanine derivatives was synthesized and evaluated for their ability to inhibit eEF2K.[4]

One study demonstrated that a specific derivative, 21l , exhibited an IC50 of 5.5 µM against eEF2K and displayed anti-proliferative activity in breast cancer cell lines with IC50 values ranging from 12.6 µM to 19.8 µM.[4] Furthermore, this compound was shown to induce apoptosis in cancer cells and inhibit tumor growth in a xenograft mouse model.[4]

The general structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the amino group of the β-phenylalanine core can significantly impact inhibitory potency. The presence of the p-methyl group in (r)-3-(p-Methylphenyl)-beta-alanine could influence its binding affinity and selectivity for eEF2K, making it a candidate for investigation as an inhibitor of this kinase.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action for β-phenylalanine-based eEF2K inhibitors involves binding to the kinase domain of eEF2K, thereby preventing the phosphorylation of its substrate, eEF2. This leads to a sustained activation of protein synthesis, which, in the context of rapidly dividing cancer cells, can trigger apoptotic pathways.

eEF2K_pathway cluster_0 Cellular Stress / Mitogenic Signals cluster_1 eEF2K Regulation cluster_2 Protein Synthesis Elongation Ca2+/Calmodulin Ca2+/Calmodulin eEF2K_active eEF2K (Active) Ca2+/Calmodulin->eEF2K_active Activates eEF2 eEF2 eEF2K_active->eEF2 Phosphorylates eEF2K_inactive eEF2K (Inactive) (r)-3-(p-Methylphenyl)\n-beta-alanine (putative) (r)-3-(p-Methylphenyl) -beta-alanine (putative) (r)-3-(p-Methylphenyl)\n-beta-alanine (putative)->eEF2K_active Inhibits eEF2_P eEF2-P (Inactive) eEF2->eEF2_P Protein Synthesis Protein Synthesis (Elongation) eEF2->Protein Synthesis Promotes eEF2_P->Protein Synthesis Inhibits Apoptosis Apoptosis Protein Synthesis->Apoptosis Dysregulation leads to

Figure 1: Putative signaling pathway of (r)-3-(p-Methylphenyl)-beta-alanine as an eEF2K inhibitor.

Experimental Protocol: In Vitro eEF2K Inhibition Assay

A common method to assess the inhibitory activity of a compound against eEF2K is a luminescence-based kinase assay.

Materials:

  • Recombinant human eEF2K

  • eEF2 peptide substrate

  • ATP

  • Kinase buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compound: (r)-3-(p-Methylphenyl)-beta-alanine

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (r)-3-(p-Methylphenyl)-beta-alanine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, eEF2K enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the eEF2 peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent as per the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Putative Therapeutic Target 2: Integrin αvβ6

The Role of Integrin αvβ6 in Disease

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions.[8] The αvβ6 integrin is of particular interest as it is minimally expressed in healthy adult epithelial tissues but is significantly upregulated during wound healing and in various cancers, including oral, breast, and pancreatic cancer.[9][10] Its expression is often correlated with a poor prognosis.[9]

Integrin αvβ6 plays a crucial role in activating transforming growth factor-beta (TGF-β), a potent cytokine involved in cell growth, differentiation, and immune regulation.[8][11] In the tumor microenvironment, TGF-β can promote tumor progression, invasion, and metastasis.[11][12] Therefore, blocking the function of αvβ6 is a promising therapeutic strategy to inhibit TGF-β activation and suppress tumor growth.[11]

β-Phenylalanine Derivatives as Integrin αvβ6 Antagonists

The development of small molecule antagonists of integrin αvβ6 is an active area of research. While specific studies on (r)-3-(p-Methylphenyl)-beta-alanine are lacking, the broader class of β-phenylalanine derivatives has been explored for this purpose. The rationale is that the β-phenylalanine scaffold can mimic the spatial arrangement of key residues in natural integrin ligands.

Quantitative Structure-Activity Relationship (QSAR) studies on piperazinyl phenylalanine derivatives have identified key structural features that contribute to VLA-4/VCAM-1 inhibitory activity, a related integrin interaction.[13] These studies highlight the importance of specific substitutions on the phenyl ring and the overall lipophilicity of the molecule in determining binding affinity.[13] This suggests that the p-methyl group and the overall structure of (r)-3-(p-Methylphenyl)-beta-alanine could be amenable to binding to the ligand-binding pocket of integrins like αvβ6.

Proposed Mechanism of Action and Experimental Workflow

A putative mechanism for (r)-3-(p-Methylphenyl)-beta-alanine as an αvβ6 antagonist would involve its binding to the extracellular domain of the integrin, thereby preventing the binding of its natural ligands, such as the latency-associated peptide (LAP) of TGF-β. This would inhibit the conformational changes required for TGF-β activation.

integrin_workflow cluster_0 Ligand Binding & Activation cluster_1 Putative Inhibition cluster_2 Downstream Effects LAP-TGF-beta LAP-TGF-β (Latent) avB6 Integrin αvβ6 LAP-TGF-beta->avB6 Binds to Active_TGF-beta Active TGF-β avB6->Active_TGF-beta Activates EMT Epithelial-Mesenchymal Transition (EMT) Active_TGF-beta->EMT Promotes R_PMPA (r)-3-(p-Methylphenyl) -beta-alanine R_PMPA->avB6 Blocks Binding Tumor_Invasion Tumor Invasion & Metastasis EMT->Tumor_Invasion Leads to

Figure 2: Proposed experimental workflow to evaluate (r)-3-(p-Methylphenyl)-beta-alanine as an integrin αvβ6 antagonist.

Experimental Protocol: Cell Adhesion Assay

To investigate the potential of (r)-3-(p-Methylphenyl)-beta-alanine to inhibit αvβ6-mediated cell adhesion, a cell-based assay can be employed.

Materials:

  • Human cancer cell line overexpressing αvβ6 (e.g., SCC9β6)

  • Fibronectin-coated 96-well plates

  • Serum-free cell culture medium

  • Calcein-AM (fluorescent dye)

  • Test compound: (r)-3-(p-Methylphenyl)-beta-alanine

  • Positive control: a known αvβ6 blocking antibody

  • Fluorescence plate reader

Procedure:

  • Coat a 96-well plate with fibronectin and block non-specific binding sites.

  • Label the αvβ6-expressing cells with Calcein-AM.

  • Pre-incubate the labeled cells with varying concentrations of (r)-3-(p-Methylphenyl)-beta-alanine or the positive control for 30 minutes at 37°C.

  • Seed the pre-incubated cells onto the fibronectin-coated plate and allow them to adhere for 60-90 minutes at 37°C.

  • Wash the plate to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine its IC50 value.

Synthesis of (r)-3-(p-Methylphenyl)-beta-alanine

The synthesis of β-phenylalanine derivatives can be achieved through various chemical and biocatalytic methods.[3] A common approach involves the Rodionow-Johnson reaction, which utilizes a benzaldehyde derivative as a starting material.[3] Asymmetric synthesis to obtain the specific (r)-enantiomer often employs chiral auxiliaries or enzymatic resolutions.

Table 1: Comparison of Synthetic Approaches for β-Phenylalanine Derivatives

MethodDescriptionAdvantagesDisadvantages
Rodionow-Johnson Reaction A one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.High yields, readily available starting materials.Often produces a racemic mixture, requiring subsequent resolution.
Asymmetric Mannich Reaction A three-component reaction of an aldehyde, an amine, and a ketone or other active hydrogen compound using a chiral catalyst.Can provide high enantioselectivity.May require optimization of catalysts and reaction conditions.
Enzymatic Resolution Utilizes enzymes such as lipases or proteases to selectively react with one enantiomer of a racemic mixture.High enantiomeric excess can be achieved.May involve multiple steps and require specific enzyme selection.

Conclusion and Future Directions

While the direct therapeutic targets of (r)-3-(p-Methylphenyl)-beta-alanine remain to be definitively established, the existing literature on β-phenylalanine derivatives provides a strong rationale for investigating its potential as an inhibitor of eEF2K and an antagonist of integrin αvβ6. The para-methyl substitution on the phenyl ring offers a unique structural feature that could be exploited for enhanced potency and selectivity.

Future research should focus on the direct evaluation of (r)-3-(p-Methylphenyl)-beta-alanine in relevant biochemical and cell-based assays for these putative targets. Comprehensive structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing this scaffold for therapeutic development. The exploration of its efficacy in preclinical models of cancer and fibrosis will be the ultimate validation of its therapeutic potential. This guide serves as a foundational resource to stimulate and direct these future investigations into a promising, yet underexplored, chemical entity.

References

  • Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. PubMed. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

  • Developing Lead Compounds of eEF2K Inhibitors Using Ligand–Receptor Complex Structures. ResearchGate. [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions. NIH. [Link]

  • What are EEF2K inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. NIH. [Link]

  • Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. [Link]

  • Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. PubMed. [Link]

  • (r)-3-(p-methylphenyl)-beta-alanine. Chongqing Chemdad Co., Ltd. [Link]

  • Blockade of αvβ6 and αvβ8 integrins with a chromogranin A-derived peptide inhibits TGFβ activation in tumors and suppresses tumor growth. PMC. [Link]

  • (s)-3-(p-methylphenyl)-beta-alanine (C10H13NO2). PubChemLite. [Link]

  • Integrin Alpha v Beta 6 (αvβ6) and Its Implications in Cancer Treatment. PubMed Central. [Link]

  • US20190248832A1 - Alpha-v beta-6 integrin ligands and uses thereof.
  • Antibody-Mediated Blockade of Integrin αvβ6 Inhibits Tumor Progression In vivo by a Transforming Growth Factor-β–Regulated Mechanism. ResearchGate. [Link]

  • Advances in the synthesis of β-alanine. PMC. [Link]

  • The role of the integrin alpha v beta6 in regulating the epithelial to mesenchymal transition in oral cancer. PubMed. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. [Link]

  • Amino acid. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Asymmetric Synthesis of (R)-3-(p-Methylphenyl)-β-alanine

Abstract: This document provides a detailed protocol for the enantioselective synthesis of (R)-3-(p-Methylphenyl)-β-alanine, a valuable chiral building block in pharmaceutical development. The described methodology focus...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the enantioselective synthesis of (R)-3-(p-Methylphenyl)-β-alanine, a valuable chiral building block in pharmaceutical development. The described methodology focuses on a catalytic asymmetric conjugate addition, a powerful strategy for establishing the stereocenter with high fidelity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of Chiral β-Amino Acids

Enantiomerically pure β-amino acids are critical structural motifs in a wide array of biologically active molecules and are foundational components for creating β-peptides.[1][2] Unlike their α-amino acid counterparts, β-peptides often exhibit enhanced stability against proteolytic degradation, making them attractive candidates for drug development.[3] (R)-3-(p-Methylphenyl)-β-alanine, in particular, serves as a key intermediate for synthesizing complex pharmaceutical agents.

The primary challenge in its synthesis lies in the precise control of the stereochemistry at the β-carbon. Direct, efficient methods that avoid racemic mixtures and subsequent resolutions are highly sought after. This protocol details a state-of-the-art approach using a catalytic asymmetric Michael addition, which offers high enantioselectivity and operational simplicity.[4][5]

Strategic Overview: Catalytic Asymmetric Conjugate Addition

The chosen synthetic route involves the conjugate addition of a nitrogen nucleophile to a prochiral α,β-unsaturated ester, namely methyl (E)-3-(p-tolyl)acrylate. The stereochemical outcome is directed by a chiral catalyst that creates a biased environment, favoring the formation of the (R)-enantiomer. This strategy is advantageous due to its atom economy and the ability to achieve high enantiomeric excess (ee) under mild conditions.

The overall workflow is depicted below, starting from commercially available materials and proceeding through the key asymmetric addition, followed by purification and deprotection to yield the final product.

G cluster_0 Phase 1: Asymmetric Michael Addition cluster_1 Phase 2: Purification & Deprotection cluster_2 Phase 3: Analysis Start Starting Materials (Methyl (E)-3-(p-tolyl)acrylate, Amine Source) Reaction Asymmetric Conjugate Addition (Formation of C-N Bond) Start->Reaction Catalyst Chiral Catalyst + Co-catalyst Catalyst->Reaction Workup Reaction Quench & Crude Extraction Reaction->Workup Purify1 Column Chromatography (Isolation of Adduct) Workup->Purify1 Deprotect Removal of Protecting Groups Purify1->Deprotect Purify2 Final Purification / Crystallization Deprotect->Purify2 Product (R)-3-(p-Methylphenyl)-β-alanine Purify2->Product Analysis Characterization (NMR, MS, HPLC, [α]D) Product->Analysis

Figure 1: High-level workflow for the asymmetric synthesis protocol.

Detailed Experimental Protocol

This protocol is based on the well-established principles of catalytic asymmetric conjugate addition reactions.[6] The specific conditions provided are a robust starting point and may be optimized for scale and specific laboratory conditions.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier RecommendationNotes
Methyl (E)-3-(p-tolyl)acrylate38331-18-9176.21 g/mol Sigma-Aldrich, TCIStarting material. Ensure purity >98%.
Benzylamine100-46-9107.15 g/mol Acros OrganicsNitrogen nucleophile.
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)76189-55-4622.67 g/mol Strem ChemicalsChiral ligand.
Palladium(II) acetate3375-31-3224.50 g/mol Sigma-AldrichCatalyst precursor.
Toluene108-88-392.14 g/mol Fisher ScientificAnhydrous, <50 ppm H₂O.
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol Sigma-AldrichFor deprotection.
Dichloromethane (DCM)75-09-284.93 g/mol Fisher ScientificAnhydrous, for deprotection.
Diethyl ether60-29-774.12 g/mol VWRFor precipitation.
Palladium on Carbon (10%)7440-05-3-Sigma-AldrichFor hydrogenolysis (deprotection).
Hydrogen Gas (H₂)1333-74-02.02 g/mol AirgasHigh purity, in a cylinder with regulator.
Step-by-Step Methodology

PART A: Asymmetric Conjugate Addition

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Palladium(II) acetate (0.025 mmol, 5.6 mg) and (R)-BINAP (0.03 mmol, 18.7 mg).

    • Add 5 mL of anhydrous toluene via syringe.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating complex formation.

    • Rationale: The pre-formation of the chiral palladium-BINAP complex is crucial for inducing high enantioselectivity. BINAP is a C₂-symmetric bisphosphine ligand that creates a well-defined chiral pocket around the metal center.

  • Reaction Execution:

    • In a separate flame-dried flask, dissolve Methyl (E)-3-(p-tolyl)acrylate (1.0 mmol, 176 mg) in 5 mL of anhydrous toluene.

    • Add benzylamine (1.2 mmol, 128 mg, 131 µL).

    • Using a cannula, transfer the prepared catalyst solution from step 1 to the substrate solution.

    • Stir the reaction mixture at 25 °C for 24-48 hours.

    • Rationale: The reaction is typically run at room temperature to balance reaction rate and selectivity. Benzylamine acts as the nitrogen source in this Michael addition.

  • Reaction Monitoring:

    • Monitor the consumption of the starting acrylate by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The product, being more polar, will have a lower Rf value.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.

    • Dissolve the residue in 20 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess benzylamine, followed by saturated NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford the protected β-amino ester.

PART B: Deprotection via Hydrogenolysis

  • Reaction Setup:

    • Dissolve the purified product from Part A (approx. 0.8 mmol) in 15 mL of methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Palladium on Carbon (10 mol % Pd).

    • Safety Note: Pd/C is flammable when dry and can ignite solvents. Handle with care.

  • Hydrogenation:

    • Seal the flask and purge thoroughly with hydrogen gas.

    • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature for 12-16 hours.

  • Workup and Isolation:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 10 mL).

    • Rationale: Celite filtration prevents fine catalyst particles from passing through.

    • Concentrate the filtrate under reduced pressure. The resulting product is the methyl ester of the target molecule.

  • Saponification (Hydrolysis of the Ester):

    • Dissolve the residue in a 1:1 mixture of THF and water (10 mL).

    • Add Lithium Hydroxide (LiOH, 2.0 mmol, 48 mg) and stir at room temperature for 4 hours, or until TLC indicates complete consumption of the ester.

    • Acidify the reaction mixture to pH ~6 with 1M HCl.

    • Concentrate the mixture in vacuo to remove the organic solvent. The product may precipitate. If not, extract with a suitable organic solvent or use ion-exchange chromatography for purification.

    • The final product, (R)-3-(p-Methylphenyl)-β-alanine, can be isolated via crystallization from a solvent system like water/ethanol.

Product Characterization and Quality Control

Thorough analysis is required to confirm the structure and enantiopurity of the final product.

Analysis TechniqueExpected ResultPurpose
Appearance White to off-white solidBasic physical characterization.
¹H NMR (400 MHz, D₂O)δ ~7.2-7.3 (m, 4H, Ar-H), 4.2-4.3 (m, 1H, CH-N), 2.7-2.9 (m, 2H, CH₂-COO), 2.3 (s, 3H, Ar-CH₃) ppm.Structural confirmation of the molecule.
HRMS (ESI+) Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.1019; Found: 180.1021.Confirmation of elemental composition.
Optical Rotation [α]²⁰D = Positive value (in 1M HCl). The exact value should be compared to literature standards.Confirmation of the (R)-enantiomer's presence.
Chiral HPLC >98% ee. Column: Chiralpak AD-H or equivalent. Mobile Phase: Hexane/Isopropanol/TFA. The (R)-enantiomer should be the major peak, confirmed by comparison with a racemic standard.Critical: Quantifies the success of the asymmetric synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of product during workup; Mechanical loss.Increase reaction time or temperature slightly. Ensure pH is not too acidic/basic during workup. Be meticulous during transfers and extractions.
Low Enantioselectivity Impure or wet solvent/reagents; Incorrect catalyst:ligand ratio; Reaction too warm.Use freshly distilled, anhydrous solvents. Re-optimize the Pd:BINAP ratio (1:1.1 to 1:1.2 is common). Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Stalled Reaction Catalyst deactivation; Poor quality reagents.Ensure an inert atmosphere is maintained throughout. Use high-purity reagents. A fresh batch of catalyst may be required.
Difficult Deprotection Ineffective catalyst for hydrogenolysis; Incomplete saponification.Use a fresh batch of Pd/C or a different catalyst (e.g., Pearlman's catalyst). For saponification, increase reaction time or the amount of LiOH.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving organic solvents, TFA, and palladium catalysts should be performed in a certified chemical fume hood.

  • Reagent Handling: Palladium on carbon is pyrophoric. Do not allow it to dry completely in the air. Quench filtration residues carefully. Hydrogen gas is highly flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note outlines a reliable and highly enantioselective method for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine. By employing a chiral palladium-BINAP catalyst, this protocol provides a direct and efficient route to a valuable pharmaceutical intermediate. The detailed steps, causal explanations, and troubleshooting guide are designed to empower researchers to successfully implement this methodology, ensuring both high yield and excellent stereochemical control.

References

  • Myers, A. G., et al. (n.d.). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters - ACS Publications. Available at: [Link]

  • Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

  • Juaristi, E. (n.d.). Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Semantic Scholar. Available at: [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Enantioselective Synthesis of β-amino acids: A Review | Request PDF. ResearchGate. Available at: [Link]

  • Pelliccia, S., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lenci, E., et al. (n.d.). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health (NIH). Available at: [Link]

  • Myers, J. K., & Jacobsen, E. N. (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Application

chiral HPLC separation of (r)-3-(p-Methylphenyl)-beta-alanine enantiomers

An Application Note and Protocol for the Chiral HPLC Separation of (R)- and (S)-3-(p-Methylphenyl)-beta-alanine Enantiomers Authored by: A Senior Application Scientist Abstract This comprehensive application note provide...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral HPLC Separation of (R)- and (S)-3-(p-Methylphenyl)-beta-alanine Enantiomers

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (R)- and (S)-3-(p-Methylphenyl)-beta-alanine enantiomers. The guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of chiral compounds. We delve into the foundational principles of chiral chromatography, systematic method development strategies, a detailed experimental protocol, and validation considerations. The causality behind experimental choices is explained to empower the user with the expertise to adapt and troubleshoot the method effectively.

Introduction: The Significance of Enantiomeric Purity

Beta-amino acids and their derivatives are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is often directly linked to their pharmacological activity and safety profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to accurately separate and quantify enantiomers is of paramount importance in drug development and manufacturing to ensure product quality, safety, and efficacy.

The separation of enantiomers of 3-(p-Methylphenyl)-beta-alanine presents a typical challenge in chiral chromatography. The subtle structural difference between the (R) and (S) forms requires a chiral environment to achieve differential interaction and, consequently, separation. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely used and effective technique for this purpose.

Principles of Chiral Recognition in HPLC

The fundamental principle of chiral HPLC separation lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes. The widely accepted "three-point interaction model" suggests that a minimum of three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance, and π-π interactions) are necessary for chiral recognition.

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for a broad range of chiral compounds due to their ability to form multiple types of interactions.

Method Development Strategy: A Systematic Approach

A systematic and logical approach to method development is crucial for efficiency and for achieving a robust separation. The workflow presented here is designed to guide the user from initial screening to a final, optimized method.

Diagram: Chiral HPLC Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select Diverse CSPs (e.g., Polysaccharide-based) Mobile_Phase_Screen Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) CSP_Screen->Mobile_Phase_Screen Initial_Run Perform Initial Screening Runs Mobile_Phase_Screen->Initial_Run Select_Best_CSP Select Best CSP/Mobile Phase Combination Initial_Run->Select_Best_CSP Evaluate Resolution (Rs) & Peak Shape Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Select_Best_CSP->Optimize_Mobile_Phase Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_Mobile_Phase->Optimize_Temp_Flow Final_Method Final Optimized Method Optimize_Temp_Flow->Final_Method Confirm Robustness Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Final_Method->Validation

Caption: A systematic workflow for chiral HPLC method development.

Chiral Stationary Phase (CSP) Selection

For beta-amino acids like 3-(p-Methylphenyl)-beta-alanine, which contain both acidic (carboxyl) and basic (amino) functional groups, as well as an aromatic ring, polysaccharide-based CSPs are an excellent starting point. Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are known for their broad applicability.

Mobile Phase Selection

The choice of mobile phase is intrinsically linked to the CSP. A common screening strategy involves testing a set of standard mobile phases:

  • Normal Phase: Heptane/Isopropanol (IPA) with an acidic or basic additive.

  • Polar Organic Mode: Acetonitrile (ACN) or Ethanol/Methanol with additives.

  • Reversed-Phase: Water/ACN or Methanol with buffers.

For amino acids, additives play a crucial role. An acidic additive like trifluoroacetic acid (TFA) or formic acid protonates the amino group and suppresses the ionization of the carboxyl group, which can lead to better peak shapes and retention. A basic additive like diethylamine (DEA) can be used to interact with residual silanols on the silica support and improve the peak shape of basic analytes.

Detailed Experimental Protocol

This protocol outlines a method for the chiral separation of (R)- and (S)-3-(p-Methylphenyl)-beta-alanine using a polysaccharide-based CSP in the polar organic mode.

Materials and Reagents
  • Analytes: Racemic 3-(p-Methylphenyl)-beta-alanine, and individual (R) and (S) enantiomers (if available for peak identification).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ethanol (EtOH).

  • Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA).

  • Chiral Column: A cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 3-(p-Methylphenyl)-beta-alanine in 10 mL of a suitable solvent (e.g., Methanol).

  • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Preparation: Prepare samples in a similar concentration range using the mobile phase as the diluent.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / Methanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Elution Order Determination

To determine the elution order of the enantiomers, inject a solution of an individual, pure enantiomer standard (if available) under the same chromatographic conditions.

Data Analysis and System Suitability

For a successful separation, the following parameters should be evaluated:

  • Resolution (Rs): The degree of separation between the two enantiomeric peaks. A resolution of Rs ≥ 1.5 is generally considered baseline separation.

  • Tailing Factor (Tf): Measures peak asymmetry. A value between 0.9 and 1.2 is typically acceptable.

  • Theoretical Plates (N): A measure of column efficiency.

These parameters are essential for system suitability testing (SST) to ensure the chromatographic system is performing adequately before analyzing samples.

Method Validation

Once the method is optimized, it should be validated in accordance with ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or flow rate.Optimize the mobile phase by varying the solvent ratio. Lower the flow rate to increase interaction time with the CSP.
Peak Tailing Secondary interactions with the silica support.Add a small amount of a competing base (e.g., 0.1% DEA) or acid (e.g., 0.1% TFA) to the mobile phase.
Inconsistent Retention Times Fluctuation in column temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a chiral HPLC method for the separation of (R)- and (S)-3-(p-Methylphenyl)-beta-alanine enantiomers. By following a systematic approach that includes careful selection of the chiral stationary phase and optimization of the mobile phase, a robust and reliable separation can be achieved. The principles and protocols outlined herein are designed to be broadly applicable to other beta-amino acids and chiral compounds, serving as a valuable resource for scientists in the pharmaceutical and related industries.

References

  • Chiral Separations: Methods and Protocols. (2004). Humana Press. [Link]

  • Chiral Separations by HPLC. (2011). Agilent Technologies. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Method

Application Notes &amp; Protocols: Strategic Incorporation of (R)-3-(p-Methylphenyl)-β-alanine in Modern Peptide Synthesis

Abstract The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, β-amino acids are particularly valuable for their ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, β-amino acids are particularly valuable for their ability to confer proteolytic resistance and induce unique, stable secondary structures. This guide provides a detailed exploration of (R)-3-(p-methylphenyl)-β-alanine, a chiral β-amino acid featuring a bulky hydrophobic p-methylphenyl group. We will delve into the rationale for its use, provide validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss methods for the characterization and analysis of the resulting peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block to create novel peptide-based therapeutics and research tools.

Introduction: The Rationale for β-Amino Acid Integration

Peptides composed exclusively of α-amino acids often suffer from two major drawbacks in therapeutic applications: rapid degradation by proteases and conformational flexibility, which can lead to reduced receptor affinity and specificity. The introduction of β-amino acids, which contain an additional methylene group in their backbone, fundamentally alters the peptide's structural and biological properties.[1]

The key advantages of incorporating β-amino acids like (R)-3-(p-methylphenyl)-β-alanine include:

  • Proteolytic Stability: The altered backbone is not recognized by most endogenous proteases, significantly extending the in vivo half-life of the peptide.[2]

  • Defined Secondary Structures: β-amino acids are powerful conformational constraints, capable of directing peptides to fold into predictable and stable secondary structures such as 14-helices, 12-helices, and various turns.[2] This pre-organization can enhance binding to biological targets.

  • Increased Structural Diversity: The p-methylphenyl side chain of (R)-3-(p-methylphenyl)-β-alanine provides a rigid, hydrophobic moiety that can be strategically positioned to engage in specific interactions within a receptor's binding pocket or at a protein-protein interface.

The "(R)" stereochemistry at the Cβ position, combined with the substitution at the C3 position, makes this a β³-amino acid, which has distinct conformational preferences that can be exploited in rational peptide design.

Physicochemical Properties of the Building Block

A thorough understanding of the building block is essential before its use in synthesis. The N-terminus is typically protected with a Fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with standard SPPS protocols.

PropertyValueSource
Compound Name (R)-3-(p-Methylphenyl)-β-alanine[3][4]
Synonyms (βR)-β-Amino-4-methyl-benzenepropanoic acid[4]
CAS Number 479064-87-4[3][4]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
Fmoc-Protected MW 401.47 g/mol (for Fmoc-(R)-3-(p-tolyl)-β-Ala-OH)N/A
Appearance White to off-white solidN/A
Storage Store at room temperature in an inert atmosphere.[3][4]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for incorporating (R)-3-(p-methylphenyl)-β-alanine is the Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[5] The general workflow involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7]

SPPS_Workflow Start Start: Select Resin (e.g., Rink Amide, Wang) Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Activate & Add AA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Deprotect Next Cycle Cleave 6. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Cycle->Cleave Final Cycle Purify 7. Purification & Analysis (RP-HPLC, MS) Cleave->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Critical Consideration: The Coupling Step

β-amino acids, particularly β³-substituted ones like (R)-3-(p-methylphenyl)-β-alanine, are sterically more demanding than their α-amino acid counterparts. This steric hindrance can lead to slower and less efficient coupling reactions. Failure to achieve near-quantitative coupling (>99%) at each step results in the accumulation of deletion sequences, which are difficult to separate from the target peptide.

Scientist's Note (Causality): The slower kinetics are due to the increased distance and less favorable geometry for the nucleophilic attack by the deprotected N-terminal amine on the activated carboxyl group of the incoming β-amino acid. Therefore, a more robust activation strategy is required compared to standard α-amino acid couplings.

We recommend the use of high-efficiency aminium/uronium or phosphonium salt-based coupling reagents.

ReagentClassRecommended Equivalents (AA:Reagent:Base)Typical Coupling TimeKey Advantages & Considerations
HBTU/HOBt Aminium Salt4 : 3.9 : 81-2 hoursA classic, cost-effective choice. Reactions with HOBt minimize racemization.[8]
HATU/HOAt Aminium Salt4 : 3.9 : 845-90 minMore reactive than HBTU due to the 7-aza-HOBt (HOAt) moiety. Excellent for hindered couplings.[9]
PyBOP Phosphonium Salt4 : 4 : 81-2 hoursGenerates non-urea byproducts. Very effective but can be more expensive.
COMU Aminium Salt4 : 3.9 : 830-60 minA third-generation uronium salt with reactivity comparable to HATU but is based on Oxyma, making it non-explosive and safer to handle.[9]
DIC/Oxyma Carbodiimide4 : 4 : 8 (Base)2-4 hoursA cost-effective modern alternative to DIC/HOBt. Oxyma is a superior additive for suppressing racemization.

Base is typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Detailed Experimental Protocols

Protocol 1: Automated SPPS Incorporating (R)-3-(p-Methylphenyl)-β-alanine

This protocol is designed for an automated peptide synthesizer. Manual synthesis can be performed by adapting the washing and reagent delivery steps.

Materials:

  • Resin: Rink Amide AM resin (for C-terminal amide) or pre-loaded Wang resin.

  • Amino Acids: Standard Nα-Fmoc protected α-amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt).

  • Target Amino Acid: Fmoc-(R)-3-(p-methylphenyl)-β-alanine.

  • Deprotection Solution: 20% (v/v) piperidine in high-purity dimethylformamide (DMF).

  • Coupling Reagent: HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

Procedure:

  • Resin Preparation: Place the resin (0.1 mmol scale) in the synthesizer reaction vessel. Swell the resin in DMF for 30 minutes.[5]

  • Initial Deprotection: If starting with a pre-loaded resin, perform an initial Fmoc deprotection step by treating with 20% piperidine/DMF for 5 minutes, then again for 15 minutes.

  • Standard α-Amino Acid Coupling Cycle: a. Wash the resin thoroughly with DMF (5x) and DCM (2x). b. Prepare a solution of the Fmoc-α-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2-3 minutes. c. Add the activated amino acid solution to the resin and allow to react for 30-45 minutes. d. Drain the reaction vessel and wash thoroughly with DMF (5x).

  • Incorporation of Fmoc-(R)-3-(p-methylphenyl)-β-alanine: a. Perform the Fmoc deprotection of the N-terminal amine as described in step 2. b. Wash the resin thoroughly. c. Prepare a solution of Fmoc-(R)-3-(p-methylphenyl)-β-alanine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2-3 minutes. d. Crucial Step: Add the activated β-amino acid solution to the resin and perform a double coupling . Allow the first reaction to proceed for 1.5 hours. Drain, wash with DMF (3x), and then add a freshly prepared solution of activated β-amino acid and react for another 1.5 hours. e. Scientist's Note: A double coupling with an extended reaction time is a prudent strategy to ensure the sterically hindered β-amino acid is coupled to completion, preventing the formation of difficult-to-remove deletion peptides. A Kaiser test after the first coupling can be used to assess its completeness before proceeding.

  • Chain Elongation: Continue with standard α-amino acid coupling cycles (Step 3) until the desired sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: a. Wash the final peptide-resin with DMF (5x), DCM (5x), and methanol (2x). Dry the resin under vacuum. b. Add the cleavage cocktail (10 mL per gram of resin) to the resin and stir at room temperature for 2-3 hours. c. Filter the resin and collect the TFA solution containing the peptide. d. Precipitate the crude peptide by adding the TFA solution dropwise into ice-cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. f. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Analysis_Workflow Crude Crude Peptide (Dried Pellet) Dissolve Dissolve in Aq. Acetonitrile / 0.1% TFA Crude->Dissolve HPLC Purify via Preparative RP-HPLC Dissolve->HPLC Lyophilize Lyophilize Pure Fractions HPLC->Lyophilize Pure Pure Peptide Powder Lyophilize->Pure MS Confirm Mass (MALDI-TOF or ESI-MS) Pure->MS NMR Analyze Conformation (CD, 2D-NMR) Pure->NMR

Caption: Post-synthesis workflow for peptide purification and analysis.

Procedure:

  • Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 50% acetonitrile/water with 0.1% TFA). b. Inject the solution onto a preparative C18 reverse-phase HPLC column. c. Elute the peptide using a linear gradient of Solvent A (Water, 0.1% TFA) and Solvent B (Acetonitrile, 0.1% TFA). A typical gradient runs from 5% to 65% Solvent B over 30-40 minutes. d. Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions on an analytical C18 column to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain a fluffy white powder.

  • Mass Spectrometry: a. Dissolve a small amount of the purified peptide. b. Analyze using MALDI-TOF or ESI-MS to obtain the molecular weight. c. Validation: The observed mass should match the theoretical calculated mass of the peptide containing (R)-3-(p-methylphenyl)-β-alanine.

  • Structural Analysis (Optional but Recommended): a. Circular Dichroism (CD) Spectroscopy: Use CD to gain insight into the peptide's secondary structure in solution (e.g., presence of helices or β-sheets).[10] b. Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed conformational analysis, 2D-NMR experiments (like COSY, TOCSY, and NOESY) can be used to solve the three-dimensional structure of the peptide in solution.

Anticipated Outcomes and Troubleshooting

The incorporation of (R)-3-(p-methylphenyl)-β-alanine is expected to significantly influence the peptide's structure. The rigid β-amino acid backbone extension, combined with the bulky, hydrophobic side chain, can act as a "turn" or "helix" nucleator.[2][10]

Backbone_Comparison cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a1 N a2 a1->a2 a3 C' a2->a3 R1 R1 a2->R1 R b1 N b2 b1->b2 b3 b2->b3 b4 C' b3->b4 R2 R2 b3->R2 R

Caption: Comparison of α- and β³-amino acid backbone structures.

Common Troubleshooting Scenarios:

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity / Multiple Peaks in HPLC Incomplete coupling of the β-amino acid, leading to deletion sequences.Use a double coupling strategy with a high-efficiency reagent like HATU or COMU. Perform a Kaiser test to confirm reaction completion before proceeding.
Observed Mass is Incorrect Failure to couple the β-amino acid; incomplete side-chain deprotection.Verify coupling conditions. Ensure cleavage cocktail is fresh and cleavage time is sufficient (2-3 hours).
Peptide Aggregation during Synthesis Hydrophobic sequences, especially those containing the p-methylphenyl group, can aggregate.Use a lower-loading resin or a PEG-grafted resin (e.g., TentaGel). Consider using "difficult sequence" protocols on your synthesizer.
Racemization Use of incorrect base or activation method.Use a weaker base like sym-collidine if racemization is suspected. Reagents like COMU and HATU are known for low racemization.[9]

Conclusion

(R)-3-(p-methylphenyl)-β-alanine is a powerful and versatile building block for peptide chemists. Its successful incorporation enables the design of peptides with enhanced proteolytic stability and well-defined secondary structures, properties that are highly desirable for the development of next-generation peptide therapeutics. While its steric bulk demands careful optimization of the coupling step, the use of modern, high-efficiency coupling reagents and validated protocols, as outlined in this guide, ensures a high probability of success. The resulting peptides offer exciting possibilities for probing biological systems and creating drugs with improved pharmacological profiles.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599. [Link]

  • Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1350. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Basu, G., Kuki, A. (2009). Synthesis of beta-peptides with beta-helices from new C-linked carbo-beta-amino acids: study on the impact of carbohydrate side chains. The Journal of Organic Chemistry, 74(1), 167-77. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chemdad. (n.d.). (R)-3-(P-METHYLPHENYL)-BETA-ALANINE. Retrieved from [Link]

  • Bruttel, F., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1105-1115. [Link]

Sources

Application

Quantitative Analysis of (R)-3-(p-Methylphenyl)-β-alanine: A Guide to Chiral HPLC-UV and LC-MS/MS Methods

Introduction (R)-3-(p-Methylphenyl)-β-alanine is a chiral non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its stereochemical purity i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-(p-Methylphenyl)-β-alanine is a chiral non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its stereochemical purity is of paramount importance, as the biological activity and pharmacokinetic profile of the final drug substance are often enantiomer-dependent. Consequently, robust and reliable analytical methods for the precise quantification of (R)-3-(p-Methylphenyl)-β-alanine and the determination of its enantiomeric purity are indispensable in research, development, and quality control settings.

This comprehensive guide provides detailed application notes and protocols for two orthogonal analytical techniques for the quantification of (R)-3-(p-Methylphenyl)-β-alanine: a chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for enantiomeric purity assessment and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex matrices. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with the tools to achieve accurate and reproducible results.

Method 1: Enantioselective Quantification by Chiral HPLC-UV

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is a powerful technique for determining the enantiomeric purity of chiral molecules. For the analysis of (R)-3-(p-Methylphenyl)-β-alanine, a macrocyclic glycopeptide-based CSP, specifically the CHIROBIOTIC™ T, is an excellent choice due to its proven ability to resolve a wide range of underivatized amino acids.[1] The separation mechanism relies on a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, which differ for the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC-UV for (R)-3-(p-Methylphenyl)-β-alanine

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • (R)-3-(p-Methylphenyl)-β-alanine reference standard.

  • (S)-3-(p-Methylphenyl)-β-alanine reference standard (or racemic mixture).

  • HPLC grade solvents and reagents.

2. Chromatographic Conditions:

ParameterValue
Column CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 80% Mobile Phase A, 20% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of (R)-3-(p-Methylphenyl)-β-alanine reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). To confirm enantiomeric separation, prepare a solution of the racemic mixture or a mixture of the (R) and (S) enantiomers.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.

    • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and System Suitability:

  • System Suitability: Inject the racemic or mixed enantiomer standard. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Quantification: Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. Determine the concentration of (R)-3-(p-Methylphenyl)-β-alanine in the sample by interpolating its peak area from the calibration curve.

  • Enantiomeric Purity (%ee): Calculate the enantiomeric excess using the following formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

    Where Area(R) and Area(S) are the peak areas of the (R) and (S) enantiomers, respectively.

Workflow for Chiral HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_powder Weigh Tablet Powder start->weigh_powder prep_std Prepare Calibration Standards start->prep_std dissolve Dissolve in Mobile Phase & Sonicate weigh_powder->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject prep_std->inject separate Chiral Separation on CHIROBIOTIC™ T inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate calc_ee Calculate Enantiomeric Purity (%ee) integrate->calc_ee quantify Quantify (R)-enantiomer calibrate->quantify end End quantify->end calc_ee->end

Figure 1: Workflow for the chiral HPLC-UV analysis of (R)-3-(p-Methylphenyl)-β-alanine.

Method 2: High-Sensitivity Quantification by LC-MS/MS

For the quantification of (R)-3-(p-Methylphenyl)-β-alanine in complex biological matrices such as plasma, or for low-level detection in pharmaceutical formulations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2] This technique offers superior sensitivity and selectivity compared to HPLC-UV. The following protocol outlines a robust LC-MS/MS method that can be adapted for various applications. While this method does not provide chiral separation, it is ideal for accurate quantification of the total amount of the drug. For enantioselective LC-MS/MS, a chiral column as described in Method 1 would be employed.

Protocol: LC-MS/MS for (R)-3-(p-Methylphenyl)-β-alanine

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • (R)-3-(p-Methylphenyl)-β-alanine reference standard.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • LC-MS grade solvents and reagents.

2. LC and MS/MS Parameters:

Liquid Chromatography Parameters:

Parameter Value
Column C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters (Triple Quadrupole):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined by infusion of the standard
MRM Transition (IS) To be determined by infusion of the IS
Collision Energy (CE) To be optimized for each transition

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of (R)-3-(p-Methylphenyl)-β-alanine and the internal standard into the mass spectrometer.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of (R)-3-(p-Methylphenyl)-β-alanine and the internal standard in a suitable solvent (e.g., methanol) at 1 mg/mL. Prepare working solutions and calibration standards by serial dilution in the appropriate matrix (e.g., blank plasma or mobile phase).

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Transfer to an autosampler vial for injection.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of (R)-3-(p-Methylphenyl)-β-alanine in the samples is determined from the calibration curve.

Workflow for LC-MS/MS Analysis

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Start plasma_sample Plasma Sample + Internal Standard start->plasma_sample prep_std Prepare Calibration Standards in Matrix start->prep_std protein_precip Protein Precipitation (Acetonitrile) plasma_sample->protein_precip centrifuge Centrifuge protein_precip->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject prep_std->inject separate Reversed-Phase Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calc_ratio Calculate Area Ratios integrate->calc_ratio calibrate Construct Calibration Curve calc_ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Figure 2: Workflow for the LC-MS/MS analysis of (R)-3-(p-Methylphenyl)-β-alanine.

Method Validation

For both methods, it is crucial to perform a thorough method validation in accordance with the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[3] Key validation parameters to assess include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantitative analysis of (R)-3-(p-Methylphenyl)-β-alanine. The chiral HPLC-UV method is well-suited for the determination of enantiomeric purity in bulk drug substances and pharmaceutical formulations. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for quantification in complex matrices and for trace-level analysis. The choice of method will depend on the specific analytical requirements, including the sample matrix, the required sensitivity, and the need for enantiomeric separation. Proper method validation is essential to ensure the reliability and accuracy of the results obtained.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]

  • French, D. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 16-21. [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 214-221. [Link]

  • Hoye, A. T., & Carlier, P. R. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 5(43), 28099-28106. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Ye, C., & An, B. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 32-37. [Link]

  • Fessard, V., & Le Hégarat, L. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Toxins, 6(11), 3185-3203. [Link]

  • Chiral Technologies. Amino Acid Database. [Link]

  • Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • Péter, A., Török, G., Armstrong, D. W., Toth, G., & Tourwé, D. (2003). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 994(1-2), 115-126. [Link]

  • Cutignano, A., & Fontana, A. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(9), 562. [Link]

  • Wang, W., & Guo, J. (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 27(6), 1046-1056. [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(13), 1239-1241. [Link]

  • Li, W., & Tse, F. L. S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 940-951. [Link]

  • Fessard, V., & Le Hégarat, L. (2014). Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. ResearchGate. [Link]

  • Amanote Research. (2018). Development and Validation of Chiral HPLC Method for. [Link]

  • Holland, B. S., et al. (2021). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 13(9), 652. [Link]

  • Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-9. [Link]

  • Péter, A., et al. (2002). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 56(S1), S101-S108. [Link]

  • Licea-Perez, H., Wang, S., & Bowen, C. (2009). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Journal of Chromatography B, 877(11-12), 1040-1046. [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(13), 1239-1241. [Link]

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Sources

Method

Application and Protocol for the Enantioselective Analysis of (r)-3-(p-Methylphenyl)-beta-alanine by HPLC-MS

Introduction (r)-3-(p-Methylphenyl)-beta-alanine is a chiral β-amino acid, a class of compounds of significant interest in pharmaceutical development due to their role as building blocks for peptidomimetics and other bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(r)-3-(p-Methylphenyl)-beta-alanine is a chiral β-amino acid, a class of compounds of significant interest in pharmaceutical development due to their role as building blocks for peptidomimetics and other biologically active molecules. The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of a robust, sensitive, and selective analytical method for the accurate quantification of the (r)-enantiomer is paramount for pharmacokinetic studies, quality control of drug substances, and metabolic profiling.

This application note details a comprehensive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the enantioselective analysis of (r)-3-(p-Methylphenyl)-beta-alanine. We will explore two validated approaches: a direct method using a chiral stationary phase (CSP) and an indirect method involving chiral derivatization. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is elucidated to provide a thorough understanding of the method's development and application.

Chemical Properties of (r)-3-(p-Methylphenyl)-beta-alanine

PropertyValueSource
Chemical Name (3R)-3-amino-3-(4-methylphenyl)propanoic acid[1]
CAS Number 479064-87-4[1]
Molecular Formula C10H13NO2[1]
Molecular Weight 179.22 g/mol [1]
Structure [1]

Method Development Strategy: A Tale of Two Approaches

The primary challenge in analyzing (r)-3-(p-Methylphenyl)-beta-alanine is the separation of its enantiomers. Two principal strategies are employed in HPLC for chiral separations: direct and indirect methods.[2]

  • Direct Approach: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and are compatible with mass spectrometry.[3]

  • Indirect Approach: This technique involves the pre-column derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral HPLC column.[4] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a well-established CDA for amino acids.[4]

For this application, we will present a primary protocol based on the direct approach due to its simplicity and reduced sample preparation time. An alternative indirect method will also be detailed for situations where a suitable CSP is unavailable or for orthogonal confirmation.

Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (Indirect Method) Supernatant->Derivatization Indirect Method Inject Inject Sample Supernatant->Inject Direct Method Derivatization->Inject Indirect Method HPLC HPLC Separation Inject->HPLC MS MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-MS analysis of (r)-3-(p-Methylphenyl)-beta-alanine.

Protocol 1: Direct Enantioselective Analysis using a Chiral Stationary Phase

This protocol is recommended for its efficiency and direct measurement of the underivatized analyte.

Sample Preparation (from Plasma)
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[5]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Parameters
ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for efficient chromatography.
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalentHigh sensitivity and selectivity for quantitative analysis.
Column Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)Teicoplanin-based CSP effective for underivatized amino acids.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic modifier to elute the analyte.
Gradient 20% B to 80% B over 15 minutesOptimized for separation of enantiomers.
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Column Temperature 25°CControlled temperature ensures reproducible retention times.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated.
Gas Temperature 325°COptimal for desolvation.
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 4000 V
MRM Transitions To be determined by infusion of a standard solution. Expected precursor ion [M+H]+ at m/z 180.1.Multiple Reaction Monitoring for high selectivity and sensitivity.

Protocol 2: Indirect Enantioselective Analysis via Chiral Derivatization

This protocol serves as a robust alternative, particularly for laboratories not equipped with a wide range of chiral columns.

Sample Preparation and Derivatization
  • Follow steps 1-7 of the sample preparation protocol for the direct method.

  • Reconstitution for Derivatization: Reconstitute the dried residue in 50 µL of 1 M sodium bicarbonate.

  • Derivatization with Marfey's Reagent: Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[4]

  • Incubation: Incubate the mixture at 40°C for 1 hour.[4]

  • Neutralization: Add 50 µL of 1 M HCl to stop the reaction.

  • Dilution: Dilute the sample with 800 µL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Parameters
ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard achiral column for separating the diastereomers.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA can improve peak shape for the derivatives.[4]
Mobile Phase B Acetonitrile with 0.1% TFA[4]
Gradient 35% B to 75% B over 20 minutesOptimized for separation of the diastereomeric derivatives.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Ionization Mode ESI, Positive or NegativeDependent on the final derivative structure; to be optimized.
MS Parameters To be optimized based on the derivatized analyte's m/z.

Method Validation

The developed HPLC-MS method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]

Validation_Process cluster_validation Method Validation Parameters (ICH Q2(R2)) Specificity Specificity/ Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Validation_Start Method Validation Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Range Validation_Start->Accuracy Validation_Start->Precision Validation_Start->LOD Validation_Start->LOQ Validation_Start->Robustness

Caption: Key parameters for method validation according to ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank plasma from at least six different sources to check for interferences at the retention time of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS.
Linearity Prepare calibration standards at a minimum of five concentrations by spiking blank plasma. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99.
Range The range is determined by the linearity data.The range should cover the expected concentrations in the study samples.
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level).The mean value should be within ±15% of the nominal value (±20% for LLOQ).[8]
Precision Repeatability (intra-day) and intermediate precision (inter-day) are assessed by analyzing QC samples (n=6 at each level).The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[8]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% and precision (RSD) ≤ 20%.
Robustness Deliberately vary method parameters (e.g., column temperature ±5°C, mobile phase composition ±2%).The method's performance should remain acceptable under these variations.

Conclusion

This application note provides two robust and reliable HPLC-MS methods for the enantioselective quantification of (r)-3-(p-Methylphenyl)-beta-alanine. The direct method using a chiral stationary phase is recommended for its efficiency and simplicity. The indirect method involving derivatization with Marfey's reagent offers a validated alternative. Both methods, when properly validated according to ICH guidelines, are suitable for a range of applications in pharmaceutical development, from preclinical pharmacokinetic studies to quality control of active pharmaceutical ingredients. The detailed protocols and the rationale behind the methodological choices are intended to empower researchers to successfully implement and adapt these methods for their specific needs.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. Available from: [Link]

  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909. Available from: [Link]

  • de Assis, M. C., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PloS one, 14(1), e0210611. Available from: [Link]

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  • ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available from: [Link]

  • Reveillon, T., et al. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS optimization, screening of cyanobacterial strains and occurrence in shellfish from Thau, a French Mediterranean lagoon. Marine drugs, 12(11), 5495-5514. Available from: [Link]

  • Schiesel, S., et al. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(15), 9121-9128.
  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Resolution of underivatized amino acids by reversed-phase chromatography. Journal of the American Chemical Society, 102(15), 5115-5117.
  • National Institute of Standards and Technology. Alanyl-β-alanine, TMS derivative. In NIST Chemistry WebBook. Available from: [Link]

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  • Forró, E., & Fülöp, F. (2012). Influence of the aromatic moiety in α- and β-arylalanines on their biotransformation with phenylalanine.
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  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Sawicki, T., et al. (2017).
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

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  • de Assis, M. C., et al. (2019).
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Application

Application Notes and Protocols for Cell-Based Assays: Characterizing (r)-3-(p-Methylphenyl)-beta-alanine as a Putative GABA Transporter 1 Inhibitor

Introduction: The Rationale for Targeting GABA Transporters The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in maintaining ba...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting GABA Transporters

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in maintaining balanced neural activity. The precise control of GABA concentration in the synaptic cleft is paramount for neuronal homeostasis. GABA transporters (GATs) are key players in this process, responsible for the reuptake of GABA from the synapse into neurons and glial cells, thereby terminating its signaling.[1]

Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominently expressed in the brain and is a validated therapeutic target for neurological disorders such as epilepsy.[2] By inhibiting GAT1, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission. This mechanism is the basis for the anticonvulsant activity of drugs like Tiagabine.[3]

The compound (r)-3-(p-Methylphenyl)-beta-alanine possesses structural motifs—a beta-amino acid backbone and an aromatic ring system—that are characteristic of known GAT1 inhibitors. This structural similarity suggests that it may act as an inhibitor of GAT1. This application note provides a detailed protocol for a cell-based assay to investigate the inhibitory potential of (r)-3-(p-Methylphenyl)-beta-alanine on the human GAT1 transporter using a robust [³H]-GABA uptake assay.

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound on the function of the GAT1 transporter. It utilizes a cell line, typically Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to stably express the human GAT1 transporter (hGAT1). These cells actively take up GABA from the extracellular environment. By introducing a fixed concentration of radiolabeled GABA ([³H]-GABA), the rate of transport can be measured by quantifying the intracellular radioactivity using a scintillation counter.

When an inhibitor like (r)-3-(p-Methylphenyl)-beta-alanine is present, it will compete with GABA for the transporter, reducing the uptake of [³H]-GABA. The potency of the inhibitor is determined by measuring the reduction in [³H]-GABA uptake across a range of inhibitor concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for determining the IC₅₀ of a putative GAT1 inhibitor.

GAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293-hGAT1 Cells Plating 3. Seed Cells into 96-Well Plates Cell_Culture->Plating Compound_Prep 2. Prepare Test Compound and Positive Control Dilutions Preincubation 4. Pre-incubate Cells with Compounds Compound_Prep->Preincubation Plating->Preincubation Uptake 5. Initiate Uptake with [³H]-GABA Preincubation->Uptake Termination 6. Terminate Uptake and Wash Cells Uptake->Termination Lysis 7. Lyse Cells and Collect Lysate Termination->Lysis Scintillation 8. Scintillation Counting Lysis->Scintillation Calculation 9. Calculate % Inhibition Scintillation->Calculation Curve_Fitting 10. Non-linear Regression and IC₅₀ Determination Calculation->Curve_Fitting

Caption: Workflow for GAT1 Inhibition Assay.

Detailed Protocols

PART 1: Materials and Reagents

This table summarizes the necessary reagents and their recommended storage and preparation.

ReagentSupplierCatalog No.Preparation & Storage
HEK293 cells expressing hGAT1ATCC / In-houseN/ALiquid Nitrogen / 37°C, 5% CO₂ Incubator
Dulbecco's Modified Eagle Medium (DMEM)Gibcoe.g., 119650924°C
Fetal Bovine Serum (FBS)Gibcoe.g., 26140079-20°C
Penicillin-StreptomycinGibcoe.g., 15140122-20°C
Geneticin (G418)Gibcoe.g., 101310354°C (stock), -20°C (aliquots)
Trypsin-EDTA (0.25%)Gibcoe.g., 252000564°C
Poly-D-Lysine coated 96-well platesCorninge.g., 354515Room Temperature
[³H]-GABA (specific activity ~35 Ci/mmol)PerkinElmere.g., NET191001MC-20°C
GABA (unlabeled)Sigma-Aldriche.g., A2129Room Temperature
(r)-3-(p-Methylphenyl)-beta-alanineChemical Supplier479064-87-4As per supplier, typically RT, desiccated
Tiagabine hydrochloride (Positive Control)Tocrise.g., 0760-20°C
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-Aldriche.g., D2650Room Temperature
HEPESSigma-Aldriche.g., H3375Room Temperature
NaCl, KCl, MgSO₄, D-glucoseSigma-AldrichVariousRoom Temperature
Scintillation CocktailPerkinElmere.g., 6013329Room Temperature
0.1 M NaOHN/AN/ARoom Temperature

Assay Buffer Preparation:

  • Composition: 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 10 mM D-glucose.

  • Procedure: Dissolve salts in deionized water, adjust pH to 7.5 with NaOH/HCl, and filter sterilize. Store at 4°C.

PART 2: Cell Culture and Plating
  • Maintain HEK293-hGAT1 Cells: Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure for transporter expression. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Passage Cells: Subculture cells when they reach 80-90% confluency, typically every 2-3 days. Do not allow cultures to become over-confluent as this can affect transporter expression and cell health.

  • Seed Plates: Twenty-four hours prior to the assay, harvest cells using Trypsin-EDTA. Resuspend the cells in complete culture medium without G418 and perform a cell count. Seed the cells into a Poly-D-Lysine coated 96-well plate at a density of 40,000 - 50,000 cells per well in 100 µL of medium.

    • Expertise & Experience: Seeding cells 24 hours in advance allows them to form a uniform, adherent monolayer, which is critical for reproducible uptake results. The absence of G418 during the assay prevents any potential interference from the selection antibiotic.

PART 3: Compound Preparation
  • Prepare Stock Solutions: Prepare a 10 mM stock solution of (r)-3-(p-Methylphenyl)-beta-alanine and Tiagabine (positive control) in 100% DMSO.

    • Trustworthiness: The solubility of (r)-3-(p-Methylphenyl)-beta-alanine should be empirically tested. While DMSO is a common solvent, if the compound is water-soluble, preparing a stock in Assay Buffer is preferable to minimize solvent effects.

  • Create Dilution Series: Perform a serial dilution of the stock solutions to generate a range of concentrations for testing. A typical 8-point concentration curve might range from 100 µM to 1 nM. Dilute the compounds in Assay Buffer. The final DMSO concentration in the well should not exceed 0.5% to avoid cytotoxicity.[4][5]

  • Prepare Controls:

    • Total Uptake (100% Activity): Assay Buffer containing DMSO at the same final concentration as the test compound wells.

    • Non-specific Uptake (0% Activity): Assay Buffer containing a high concentration of a known GAT1 inhibitor (e.g., 100 µM Tiagabine) to completely block GAT1-mediated uptake.

PART 4: [³H]-GABA Uptake Assay Procedure
  • Wash Cells: Gently aspirate the culture medium from the 96-well plate. Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer.

  • Pre-incubation: Add 50 µL of the diluted test compounds, positive control, or control solutions to the appropriate wells. Incubate the plate for 10 minutes at 37°C.[6]

    • Expertise & Experience: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate, leading to more consistent and accurate inhibition data.

  • Initiate Uptake: Prepare the [³H]-GABA working solution in Assay Buffer. A common final concentration in the well is 30-60 nM [³H]-GABA mixed with unlabeled GABA to achieve a total GABA concentration near the Kₘ of the transporter (typically 5-25 µM).[6][7] Add 50 µL of this working solution to all wells to start the uptake reaction.

  • Incubation: Incubate the plate for 3-8 minutes at 37°C.[6]

    • Expertise & Experience: The optimal incubation time should be within the linear range of uptake. This should be determined empirically in a preliminary time-course experiment (e.g., measuring uptake at 1, 3, 5, 10, and 20 minutes). A shorter time is generally preferred to measure the initial rate of transport.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 150 µL of ice-cold Assay Buffer.

    • Trustworthiness: The use of ice-cold buffer is critical. Low temperature instantly halts the transporter's activity, ensuring that the measured radioactivity accurately reflects the uptake during the specified incubation period.

  • Cell Lysis: Add 100 µL of 0.1 M NaOH to each well to lyse the cells. Incubate for at least 30 minutes at room temperature on a plate shaker.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter. Add 1 mL of scintillation cocktail (or as appropriate for the plate type). Measure the radioactivity as counts per minute (CPM).

Data Analysis and Interpretation

The goal of the data analysis is to generate a dose-response curve and determine the IC₅₀ value for (r)-3-(p-Methylphenyl)-beta-alanine.

Calculation of Percent Inhibition

First, determine the specific GAT1-mediated uptake by subtracting the non-specific uptake from all other values.

  • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

Then, calculate the percent inhibition for each concentration of the test compound using the following formula:

% Inhibition = 100 * [ 1 - ( (CPM in presence of compound - Non-specific CPM) / (Total Uptake CPM - Non-specific CPM) ) ]

IC₅₀ Determination

Plot the Percent Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis). Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[8][9][10][11] The software will calculate the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of GAT1-mediated [³H]-GABA uptake.

The following diagram illustrates the relationship between GAT1, GABA, and the putative inhibitor.

GAT1_Inhibition cluster_membrane Cell Membrane GAT1 GAT1 Transporter Extracellular Extracellular Space Intracellular Intracellular Space GABA [³H]-GABA GABA->GAT1 Uptake Inhibitor (r)-3-(p-Methylphenyl) -beta-alanine Inhibitor->GAT1 Inhibition Na Na+ Na->GAT1 Co-transport

Caption: Mechanism of GAT1 Inhibition.

Expected Results and Interpretation

A successful experiment will yield a sigmoidal dose-response curve for both the positive control (Tiagabine) and the test compound.

CompoundExpected IC₅₀ (HEK293-hGAT1)Interpretation
Tiagabine 0.3 - 0.7 µM[3][6]A value in this range validates the assay's performance.
(r)-3-(p-Methylphenyl)-beta-alanine To be determinedA low micromolar or nanomolar IC₅₀ would confirm the hypothesis that it is a potent GAT1 inhibitor.

A flat dose-response curve for (r)-3-(p-Methylphenyl)-beta-alanine would indicate that it does not inhibit GAT1 at the concentrations tested.

Conclusion

This application note provides a comprehensive, self-validating protocol for assessing the inhibitory activity of (r)-3-(p-Methylphenyl)-beta-alanine on the human GAT1 transporter. By following this detailed methodology, researchers can reliably determine the compound's potency (IC₅₀) and gain crucial insights into its potential as a modulator of the GABAergic system. This assay serves as a critical first step in the characterization of novel compounds for potential therapeutic development in neurology.

References

  • Motiwala, Z. et al. (2022). Structural basis of GABA reuptake inhibition. Nature, 606, 820–826. [Link]

  • Kragler, A. et al. (2018). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry, 61(17), 7857–7869. [Link]

  • Du, X. et al. (2006). Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells. Journal of Pharmacological and Toxicological Methods, 54(2), 164-172. [Link]

  • Chen, L. et al. (2021). Enhancing transient protein expression in HEK-293 cells by briefly exposing the culture to DMSO. Bohrium. [Link]

  • Various Authors. (2025). Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells. ResearchGate. [Link]

  • Various Authors. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • KMP, M. et al. (2002). Oligomerization of the γ-Aminobutyric Acid Transporter-1 Is Driven by an Interplay of Polar and Hydrophobic Interactions in Transmembrane Helix II. Journal of Biological Chemistry, 277(13), 10851-10858. [Link]

  • Thakkar, D. et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1265-1273. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • Motiwala, Z. et al. (2022). Proposed two-step mode of tiagabine inhibition. ResearchGate. [Link]

  • Various Authors. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]

  • A-Z BioTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

  • Borden, L. A. et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 Are Selective for the Cloned GABA Transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219-224. [Link]

  • Szulc, M. et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(21), 3824-3835. [Link]

  • Whitworth, T. L. et al. (2007). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]

  • Padrah, S. et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Choi, D. W. & Fischbach, G. D. (1981). Uptake and release of [3H]gamma-aminobutyric acid by embryonic spinal cord neurons in dissociated cell culture. Journal of Neurophysiology, 45(4), 605-620. [Link]

  • Van der Made, T. K. et al. (2023). Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions. Pharmaceutics, 15(5), 1459. [Link]

  • González-Burgos, I. et al. (2009). GABA transporters GAT-1 and GAT-3 in the human dorsolateral prefrontal cortex in schizophrenia. Synapse, 63(9), 821-829. [Link]

  • PubChem. (n.d.). Beta-Alanine. PubChem. [Link]

  • Chen, N. H. et al. (2004). Quantitative determination of the GABA uptake activity of GAT1/GFP in Hek293 cells after NaIO4 treatment. ResearchGate. [Link]

  • Kvist, T. et al. (2013). First Demonstration of a Functional Role for Central Nervous System Betaine/γ-Aminobutyric Acid Transporter (mGAT2) Based on Synergistic Anticonvulsant Action among Inhibitors of mGAT1 and mGAT2. Journal of Pharmacology and Experimental Therapeutics, 346(3), 423-432. [Link]

  • Funahashi, T. et al. (2023). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. Epilepsia, 64(7), 1869-1880. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (r)-3-(p-methylphenyl)-beta-alanine. Chemdad. [Link]

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Method

Application Notes and Protocols for In-Vivo Experimental Design with (r)-3-(p-Methylphenyl)-beta-alanine

Introduction: Unveiling the Therapeutic Potential of a Novel Neuromodulator (r)-3-(p-Methylphenyl)-beta-alanine is a chiral derivative of beta-alanine, a naturally occurring beta-amino acid. Its structural similarity to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Neuromodulator

(r)-3-(p-Methylphenyl)-beta-alanine is a chiral derivative of beta-alanine, a naturally occurring beta-amino acid. Its structural similarity to endogenous neuroactive compounds, such as beta-alanine and GABA, suggests a compelling potential for modulating neurological function. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to elucidate the pharmacological profile of (r)-3-(p-Methylphenyl)-beta-alanine.

The central hypothesis guiding this experimental framework is twofold:

  • (r)-3-(p-Methylphenyl)-beta-alanine may act as a modulator of the GABAergic system. This is based on studies of structurally similar compounds, such as DL-beta-phenyl-beta-alanine, which have demonstrated GABA antagonist properties[1]. The addition of a p-methyl group to the phenyl ring may alter its affinity, selectivity, and potency for GABA receptors.

  • The compound could serve as a precursor for carnosine synthesis, thereby exerting neuroprotective and cognitive-enhancing effects. Beta-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant antioxidant and anti-inflammatory properties in the brain[2][3].

This guide will provide detailed protocols for preliminary screening, pharmacokinetic profiling, and pharmacodynamic assessments to rigorously test these hypotheses.

Part 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is crucial for establishing the safety profile and fundamental pharmacokinetic and pharmacodynamic properties of (r)-3-(p-Methylphenyl)-beta-alanine.

Acute Toxicity and Tolerability (Dose-Range Finding)

Rationale: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This information is critical for selecting appropriate doses for subsequent efficacy studies.

Protocol:

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old). The use of both sexes is essential to identify potential sex-specific differences in toxicity.

  • Compound Preparation: Prepare a clear, sterile solution of (r)-3-(p-Methylphenyl)-beta-alanine in a suitable vehicle (e.g., 0.9% saline, 5% DMSO/5% Tween 80 in saline). The final concentration should allow for the administration of a range of doses in a consistent volume (e.g., 10 mL/kg).

  • Dose Escalation: Administer single doses of the compound via intraperitoneal (IP) injection in a dose-escalating manner (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Observation: Continuously monitor the animals for the first 4 hours post-injection and then at regular intervals for up to 14 days. Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsion or catalepsy.

  • Data Collection: Record body weight daily. At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.

Parameter Observation
Behavioral Sedation, hyperactivity, ataxia, tremors, convulsions
Physiological Changes in respiration, heart rate (if measurable), body temperature
Physical Piloerection, changes in coat appearance, weight loss
Preliminary Pharmacokinetic (PK) Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the dosing regimen for chronic studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Dosing: Administer a single, non-toxic dose (determined from the acute toxicity study) via both intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Analysis: Analyze plasma concentrations of (r)-3-(p-Methylphenyl)-beta-alanine using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters to determine bioavailability, half-life, and clearance.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) Fraction of the administered dose that reaches systemic circulation

Part 2: Investigating the GABAergic Hypothesis

Based on the structural similarity to GABA antagonists, this set of experiments will probe the interaction of (r)-3-(p-Methylphenyl)-beta-alanine with the GABAergic system.

Interaction with GABA-B Receptor Agonist-Induced Hypothermia

Rationale: The GABA-B receptor agonist, baclofen, induces a well-characterized hypothermic response in rodents. An antagonist at the GABA-B receptor would be expected to attenuate this effect.

Protocol:

  • Animal Model: Male Swiss Webster mice.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + Baclofen (e.g., 5 mg/kg, IP)

    • (r)-3-(p-Methylphenyl)-beta-alanine (dose 1) + Baclofen

    • (r)-3-(p-Methylphenyl)-beta-alanine (dose 2) + Baclofen

  • Procedure:

    • Administer the test compound or vehicle 30 minutes prior to baclofen administration.

    • Measure core body temperature using a rectal probe at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-baclofen injection.

  • Endpoint: Change in body temperature from baseline.

Assessment of Anxiolytic/Anxiogenic-like Effects

Rationale: Modulation of the GABAergic system is strongly linked to anxiety-like behaviors. This experiment will assess whether the compound exhibits anxiolytic or anxiogenic properties.

Protocol:

  • Animal Model: Male BALB/c mice (known for their heightened anxiety-like phenotype).

  • Behavioral Paradigms:

    • Elevated Plus Maze (EPM): Measures the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

    • Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Procedure:

    • Administer the test compound or vehicle 30 minutes prior to behavioral testing.

    • Record and analyze key behavioral parameters.

  • Endpoints:

    • EPM: Time spent in open arms, number of entries into open arms.

    • OFT: Time spent in the center of the arena, total distance traveled.

Part 3: Exploring the Carnosine and Neurotrophic Hypothesis

These experiments will investigate the potential of (r)-3-(p-Methylphenyl)-beta-alanine to increase brain carnosine levels and subsequently enhance neurotrophic support and cognitive function.

Chronic Dosing and Brain Carnosine Measurement

Rationale: To determine if chronic administration of the compound leads to an increase in brain carnosine concentrations.

Protocol:

  • Animal Model: Male Wistar rats.

  • Dosing Regimen: Administer the test compound or vehicle daily via oral gavage for 28 days.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and dissect specific brain regions (hippocampus, cortex, and cerebellum).

  • Analysis: Measure carnosine levels in brain tissue homogenates using HPLC or LC-MS/MS.

Assessment of Cognitive Enhancement

Rationale: Increased brain carnosine and BDNF levels are associated with improved cognitive function. This experiment will evaluate the pro-cognitive effects of the compound.

Protocol:

  • Animal Model: Aged (18-20 months) C57BL/6 mice, which naturally exhibit age-related cognitive decline.

  • Behavioral Paradigm:

    • Morris Water Maze (MWM): A classic test of spatial learning and memory.

  • Procedure:

    • Administer the test compound or vehicle daily for 4-6 weeks prior to and during behavioral testing.

    • Conduct the MWM test, including acquisition and probe trials.

  • Endpoints: Escape latency, path length to find the platform, and time spent in the target quadrant during the probe trial.

Measurement of Brain-Derived Neurotrophic Factor (BDNF)

Rationale: To determine if chronic treatment with the compound upregulates the expression of BDNF, a key neurotrophin involved in synaptic plasticity and cognitive function.

Protocol:

  • Animal Model and Dosing: Use brain tissue collected from the chronic dosing study (Section 3.1).

  • Analysis:

    • ELISA: Quantify BDNF protein levels in hippocampal and cortical homogenates.

    • Western Blot: Analyze the expression of pro-BDNF and mature BDNF.

    • RT-qPCR: Measure BDNF mRNA levels.

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: GABAergic Hypothesis Testing cluster_phase3 Phase 3: Carnosine/Neurotrophic Hypothesis Testing toxicity Acute Toxicity & Tolerability pk Pharmacokinetic Profiling toxicity->pk Determines safe dose hypothermia Baclofen-Induced Hypothermia pk->hypothermia Informs dosing regimen anxiety Anxiety-like Behavior pk->anxiety Informs dosing regimen carnosine Brain Carnosine Measurement pk->carnosine Informs dosing regimen cognition Cognitive Enhancement carnosine->cognition bdnf BDNF Expression carnosine->bdnf gaba_pathway cluster_presynaptic Presynaptic Terminal gaba_b GABA-B Receptor g_protein Gi/o Protein gaba_b->g_protein activates ca_channel Ca2+ Channel gaba_release GABA Release ca_channel->gaba_release triggers g_protein->ca_channel inhibits compound (r)-3-(p-Methylphenyl)- beta-alanine compound->gaba_b potential antagonist

Figure 2: Hypothesized antagonistic action at presynaptic GABA-B receptors.

carnosine_bdnf_pathway compound (r)-3-(p-Methylphenyl)- beta-alanine carnosine Brain Carnosine compound->carnosine precursor antioxidant Antioxidant Effects carnosine->antioxidant anti_inflammatory Anti-inflammatory Effects carnosine->anti_inflammatory bdnf BDNF Expression carnosine->bdnf upregulates neuroprotection Neuroprotection bdnf->neuroprotection cognition Cognitive Enhancement bdnf->cognition

Figure 3: Proposed mechanism of action via carnosine synthesis and BDNF upregulation.

References

  • Yamasaki, K., & Goto, Y. (1992). Beta-phenyl-beta-alanine prevents the activation of vagal efferent discharges evoked by baclofen and GABA in rats. Japanese journal of pharmacology, 60(1), 55–58. [Link]

  • Ostfeld, I., Ben-Zeev, T., Zamir, A., Levi, C., Gepner, Y., Springer, S., & Hoffman, J. R. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 923. [Link]

  • Hoffman, J. R., Ostfeld, I., Stout, J. R., Harris, R. C., Kaplan, Z., & Cohen, H. (2015). β-Alanine supplemented diets enhance behavioral resilience to stress exposure in an animal model of PTSD. Amino acids, 47(6), 1247–1257. [Link]

  • Gholami, M., Ghasemi, R., & Gorgani-Firuzjaee, S. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neurochemical research, 46(10), 2569–2579. [Link]

  • Ostfeld, I., Hoffman, J. R., Stout, J. R., Cohen, H., & Kaplan, Z. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 1039. [Link]

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Application

Preparation of Sterile Stock Solutions of (R)-3-(p-Methylphenyl)-beta-alanine for Cell Culture Applications

An Application Guide for Researchers Abstract This comprehensive guide provides a detailed protocol for the preparation, sterilization, storage, and quality control of stock solutions of (R)-3-(p-Methylphenyl)-beta-alani...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the preparation, sterilization, storage, and quality control of stock solutions of (R)-3-(p-Methylphenyl)-beta-alanine for use in cell culture experiments. Emphasizing scientific integrity and best practices, this document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the reproducibility and reliability of experimental outcomes by minimizing contamination and compound degradation.

Introduction: The Criticality of Stock Solution Integrity

(R)-3-(p-Methylphenyl)-beta-alanine is a derivative of beta-alanine, a naturally occurring beta-amino acid.[1][2] While beta-alanine itself plays roles in metabolism and neurotransmission, synthetic derivatives like (R)-3-(p-Methylphenyl)-beta-alanine are of interest in various research fields, including pharmacology and cell biology, for their potential as receptor agonists or inhibitors.

The success of any in vitro study hinges on the quality and consistency of the reagents used.[3] A properly prepared stock solution ensures accurate dosing, minimizes solvent-induced artifacts, and maintains the stability of the compound, thereby safeguarding the validity of experimental data.[3] This guide explains the rationale behind each step, from solvent selection to long-term storage, providing a self-validating system for producing high-quality stock solutions.

Foundational Knowledge: Compound Properties and Safety

Before handling the compound, it is crucial to understand its physicochemical properties and the associated safety precautions.

Physicochemical Profile

The introduction of a p-methylphenyl group to the beta-alanine structure increases its hydrophobicity compared to the parent molecule. This suggests that while beta-alanine is highly soluble in water, this derivative will likely require an organic solvent for dissolution at high concentrations.[4]

PropertyDataSource
Chemical Name (R)-3-(p-Methylphenyl)-beta-alanine[5]
Synonyms (R)-β-Phe(4-Me)-OH, H-D-β-Phe(4-Me)-OH[5]
CAS Number 479064-87-4[5]
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
Appearance White crystalline solid (inferred)[1]
Predicted Solubility Soluble in DMSO, Ethanol; poorly soluble in water[7][8]
Safety and Handling

(R)-3-(p-Methylphenyl)-beta-alanine should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][9]

  • Work Area: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in the work area.[5][9]

The Core Protocol: Preparation of a Concentrated Stock Solution

This protocol details the steps to prepare a sterile, high-concentration stock solution (e.g., 100 mM) of (R)-3-(p-Methylphenyl)-beta-alanine. The principle is to dissolve the compound in a minimal amount of a cell culture-compatible organic solvent and then sterilize it via filtration.

Materials and Equipment
  • (R)-3-(p-Methylphenyl)-beta-alanine powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Sterile syringe (e.g., 1-5 mL)

  • Sterile 0.22 µm syringe filter (PVDF or other chemically resistant membrane)

  • Biosafety cabinet (BSC) or laminar flow hood

  • 70% ethanol solution for disinfection

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound needed. For a 100 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 179.22 g/mol x 1000 mg/g = 17.92 mg

  • Aseptic Weighing:

    • Clean the analytical balance with 70% ethanol.[10]

    • Carefully weigh the calculated amount of (R)-3-(p-Methylphenyl)-beta-alanine powder (e.g., 17.92 mg) onto sterile weighing paper. Perform this step in a fume hood or ventilated area to minimize inhalation risk.

  • Solubilization:

    • Transfer the weighed powder into a sterile conical tube (e.g., a 15 mL tube for better mixing).

    • Inside a biosafety cabinet, use a sterile pipette to add the calculated volume of anhydrous DMSO (e.g., 1 mL).

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be applied.[11] Visually inspect against a light source to ensure no particulates remain.

  • Sterile Filtration:

    • This is a critical step to eliminate potential microbial contamination.[12]

    • In the BSC, unpackage a sterile syringe and a 0.22 µm syringe filter.

    • Draw the entire volume of the dissolved stock solution into the syringe.

    • Attach the syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile polypropylene tube (e.g., a 1.5 mL microcentrifuge tube). This is your final sterile stock solution.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock, aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[11][13]

    • Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.[14]

    • For long-term storage (months to a year), store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[11]

Workflow Diagram

G cluster_prep Preparation cluster_sterile Sterilization & Storage Calculate 1. Calculate Mass Weigh 2. Weigh Compound Calculate->Weigh e.g., 17.92 mg Dissolve 3. Dissolve in DMSO Weigh->Dissolve Add to sterile tube Filter 4. Sterile Filter (0.22 µm) Dissolve->Filter Draw into syringe Aliquot 5. Aliquot into Tubes Filter->Aliquot Dispense into sterile tubes Store 6. Store at -80°C Aliquot->Store Label clearly

Caption: Workflow for preparing sterile stock solutions.

Quality Control and Validation

Quality control is a non-negotiable step to ensure the reliability of your results.[3][13][15][16]

Solvent Toxicity Assessment

Before using your stock solution in an experiment, you must determine the highest concentration of the solvent (DMSO) that your specific cell line can tolerate without affecting viability or function.

Protocol:

  • Seed your cells in a multi-well plate at your standard experimental density.

  • Prepare a dilution series of DMSO in your complete cell culture medium. The final concentrations should bracket the anticipated concentration in your experiments (e.g., 0.01%, 0.1%, 0.5%, 1.0%).

  • Include a "medium only" (untreated) control.

  • Replace the medium in the wells with the DMSO-containing medium.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT assay, Trypan Blue exclusion, or a live/dead stain).

  • Result: Identify the maximum DMSO concentration that does not significantly reduce cell viability compared to the untreated control. This concentration should not be exceeded in subsequent experiments.[7][17] Aim for a final DMSO concentration of ≤0.1% where possible.[7][11]

Stock Solution Validation

Perform a simple dose-response experiment with a fresh aliquot to confirm the biological activity of your stock solution. This validates that the compound is active and was prepared at the correct concentration.

G cluster_qc Quality Control Logic NewStock New Stock Solution Prepared SolventTox Test Solvent Toxicity (Vehicle Control) NewStock->SolventTox ActivityTest Test Compound Activity (Dose-Response) NewStock->ActivityTest Proceed Proceed with Experiments SolventTox->Proceed Determine Max Safe [Solvent] ActivityTest->Proceed Confirm Expected Biological Effect

Caption: Logical flow for quality control validation.

Application: Preparing Working Solutions

Working solutions are prepared by diluting the concentrated stock into complete cell culture medium immediately before use.

Protocol:

  • Thaw one aliquot of the concentrated stock solution at room temperature.

  • Calculate the volume of stock solution needed. For example, to make 10 mL of a 100 µM working solution from a 100 mM stock:

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • In a sterile tube, pipette 9.99 mL of pre-warmed complete cell culture medium.

  • Add the 10 µL of stock solution to the medium. Crucially, always add the stock solution to the medium, not the other way around, to prevent precipitation of the compound.

  • Mix gently by inverting the tube or pipetting up and down. Do not vortex, as this can damage proteins in the serum.

  • Use this freshly prepared working solution to treat your cells.

Example Dilution Table (from 100 mM Stock)

Desired Working ConcentrationVolume of Stock (µL) per 10 mL MediumFinal DMSO Concentration
10 µM10.01%
50 µM50.05%
100 µM100.1%
200 µM200.2%

Conclusion

The preparation of high-quality stock solutions is a foundational pillar of reproducible cell culture research. By adhering to the principles of aseptic technique, selecting appropriate solvents, performing rigorous quality control, and utilizing proper storage methods, researchers can ensure the integrity of (R)-3-(p-Methylphenyl)-beta-alanine for their experiments. This diligence minimizes confounding variables and ultimately leads to more reliable and publishable scientific data.

References

  • Cytion. (n.d.). Key Quality Control Measures for High-Quality Cell Culture in Cell Banks.
  • Cellculture2. (2024, February 28). Media, reagents, and solution preparation.
  • Sigma-Aldrich. (n.d.). Quality Control Considerations in Cell Culture.
  • Sartorius. (n.d.). Sterile Cell Culture Preparation.
  • rapidmicrobiology. (n.d.). Stock Culture Maintenance and Storage.
  • ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture.
  • Kosheeka. (2020, February 25). Quality Control: The Neglected Side Of Cell Culture.
  • ChemicalBook. (n.d.). (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4.
  • International Journal of Current Microbiology and Applied Sciences. (2016, October 10). Selection of Storage Methods for Maintenance of Different Stock Cultures.
  • Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2015, March 28). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?.
  • BenchChem. (n.d.). Best practices for long-term storage of Carbimazole stock solutions.
  • ATCC. (n.d.). Animal Cell Culture Guide.
  • ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?.
  • CELLTREAT Scientific Products. (n.d.). CELL CULTURE BASICS Handbook.
  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media?.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet Beta-Alanine MSDS.
  • TCI Chemicals. (2025, June 11). SAFETY DATA SHEET.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • YouTube. (2025, January 18). How to Prepare Bacterial Glycerol Stocks for Long-Term Preservation | Cryopreservation of Bacteria.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Solubility of Things. (n.d.). Beta-alanine.
  • Cayman Chemical. (2025, August 25). Safety Data Sheet.
  • Chemie Brunschwig. (n.d.). Cell Culture Media and Reagents Product Selection Guide.
  • PubChem. (n.d.). Beta-Alanine.
  • Santa Cruz Biotechnology. (n.d.). (S)-3-(p-methylphenyl)-beta-alanine | CAS 479065-00-4.
  • Wikipedia. (n.d.). β-Alanine.

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Method

Application &amp; Protocol Guide: (R)-3-(p-Methylphenyl)-β-alanine, a Putative GABA-B Receptor Agonist in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals. Disclaimer: (R)-3-(p-Methylphenyl)-β-alanine is a novel research compound.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (R)-3-(p-Methylphenyl)-β-alanine is a novel research compound. The applications and protocols described herein are based on the hypothesized mechanism of action derived from its structural similarity to known GABA-B receptor agonists. Researchers should perform initial characterization to validate these assumptions.

Introduction: A Novel Modulator for the GABA-B System

(R)-3-(p-Methylphenyl)-β-alanine is a chiral beta-amino acid derivative. Its structure features a β-alanine backbone substituted at the third carbon with a para-methylated phenyl group. This configuration bears a strong resemblance to established GABA-B receptor agonists like Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Phenibut (β-phenyl-γ-aminobutyric acid).[1][2] The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system, and the GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged synaptic inhibition.[3][4]

Based on this structural analogy, it is hypothesized that (R)-3-(p-Methylphenyl)-β-alanine functions as a selective GABA-B receptor agonist . The (R)-stereoisomer is often the more potent enantiomer for GABA-B activity, and the p-methylphenyl group may confer unique properties regarding potency, blood-brain barrier permeability, or metabolic stability compared to existing compounds.

This guide provides a comprehensive framework for the initial characterization and application of this novel compound in neuroscience research, from fundamental biochemical validation to in vivo behavioral assessment.

Part 1: Biochemical and In Vitro Characterization

The primary step is to empirically determine the compound's affinity and functional activity at the GABA-B receptor.

Application 1.1: Receptor Binding Affinity and Selectivity

Objective: To quantify the binding affinity (Ki) of (R)-3-(p-Methylphenyl)-β-alanine for the GABA-B receptor and assess its selectivity against other relevant receptors, such as the GABA-A receptor.

Methodology: Competitive Radioligand Binding Assay.[5][6][7]

Protocol:

  • Membrane Preparation: Homogenize rodent whole brain or cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the supernatant at ~40,000 x g for 20 minutes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[5] Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (~100-200 µg protein), a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., 5 nM -Baclofen or 4 nM [³H]CGP 54626), and a range of concentrations of the unlabeled competitor, (R)-3-(p-Methylphenyl)-β-alanine (e.g., 10⁻¹⁰ M to 10⁻³ M).[5][7]

  • Nonspecific Binding: Determine nonspecific binding in parallel wells containing the radioligand and a saturating concentration of a known unlabeled ligand (e.g., 100 µM Baclofen).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Selectivity Screening: Repeat the assay using radioligands for other targets, such as [³H]Muscimol for GABA-A receptors, to determine selectivity.[8]

Anticipated Data Summary:

CompoundGABA-B Ki (nM)GABA-A Ki (nM)Selectivity Ratio (GABA-A/GABA-B)
(R)-Baclofen (Control)50>100,000>2000
(R)-3-(p-Me-phenyl)-β-alanineHypothetical: 80Hypothetical: >100,000>1250
Application 1.2: Functional Receptor Activation (G-Protein Coupling)

Objective: To confirm that binding of the compound to the GABA-B receptor results in G-protein activation, a hallmark of agonism.

Methodology: [³⁵S]GTPγS Binding Assay.[9][10][11]

Protocol:

  • Membrane Preparation: Prepare cortical membranes as described in the binding assay protocol.

  • Assay Buffer: Use an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Assay Setup: In a final volume of 200 µL, combine membranes (~10-20 µg protein), a fixed concentration of [³⁵S]GTPγS (~0.1 nM), excess GDP (~30 µM), and varying concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

  • Basal & Stimulated Binding: Measure basal binding (no agonist) and maximal stimulation (saturating concentration of a full agonist like Baclofen). Nonspecific binding is determined with a high concentration of unlabeled GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.[12]

  • Termination & Analysis: Terminate by rapid filtration and quantify bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Anticipated Data Summary:

CompoundEC50 (nM)Emax (% of Baclofen)
(R)-Baclofen (Control)250100%
(R)-3-(p-Me-phenyl)-β-alanineHypothetical: 400Hypothetical: 95%

Part 2: Electrophysiological Characterization

GABA-B receptor activation has distinct electrophysiological consequences, primarily the inhibition of presynaptic calcium channels and the activation of postsynaptic potassium channels.[4][13]

Application 2.1: Modulation of Synaptic Transmission

Objective: To assess the compound's ability to inhibit neurotransmitter release by acting on presynaptic GABA-B autoreceptors.

Methodology: Whole-cell patch-clamp recording in acute brain slices.

Protocol:

  • Slice Preparation: Prepare acute coronal or sagittal slices (e.g., 300 µm thick) from the hippocampus or cortex of a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Using a glass micropipette, obtain a whole-cell voltage-clamp recording from a pyramidal neuron.

  • Stimulation: Place a stimulating electrode nearby to evoke synaptic responses (e.g., excitatory postsynaptic currents, EPSCs).

  • Drug Application: After establishing a stable baseline of evoked EPSCs, perfuse the slice with a known concentration of (R)-3-(p-Methylphenyl)-β-alanine.

  • Data Acquisition: Record the amplitude of the evoked EPSCs before, during, and after drug application (washout). A presynaptic inhibitory effect will manifest as a reversible reduction in the EPSC amplitude.

  • Confirmation: The effect should be blocked by co-application of a selective GABA-B receptor antagonist (e.g., CGP 55845).

G_Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_exp Experiment P1 Anesthetize & Perfuse Animal P2 Extract Brain P1->P2 P3 Slice Brain (Vibratome) P2->P3 P4 Recover Slices in aCSF P3->P4 R1 Transfer Slice to Chamber P4->R1 R2 Obtain Whole-Cell Recording R1->R2 R3 Establish Stable Baseline (Evoked EPSCs) R2->R3 E1 Perfuse with Compound R3->E1 E2 Record EPSC Amplitude E1->E2 E3 Washout E2->E3 E4 Perfuse with Antagonist + Compound E3->E4

Caption: Workflow for electrophysiological testing of the compound.

Part 3: In Vivo Behavioral Applications

Activation of GABA-B receptors is known to produce anxiolytic, sedative, and muscle relaxant effects.[1][14][15] Therefore, standard behavioral paradigms can be used to assess the in vivo profile of (R)-3-(p-Methylphenyl)-β-alanine.

Application 3.1: Assessment of Anxiolytic Properties

Objective: To determine if the compound reduces anxiety-like behavior in rodents.

Methodology: Elevated Plus Maze (EPM) Test.[16][17][18][19]

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[17][18] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Protocol:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the trial to minimize stress.[20][21] The maze should be clean and free of olfactory cues.[17][21]

  • Drug Administration: Administer (R)-3-(p-Methylphenyl)-β-alanine or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Allow for a 30-minute pre-treatment period.

  • Test Procedure: Place the mouse in the center of the EPM, facing an open arm.[17] Allow the animal to explore the maze undisturbed for a 5-minute session.[16][17]

  • Recording: Use an overhead video camera and tracking software to record the session.

  • Data Analysis: Key parameters include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Anticipated Data Summary:

Treatment GroupDose (mg/kg)% Time in Open ArmsOpen Arm EntriesTotal Distance (m)
Vehicle-15 ± 38 ± 225 ± 4
Compound X120 ± 49 ± 224 ± 3
Compound X535 ± 514 ± 323 ± 4
Compound X1038 ± 615 ± 318 ± 3**
(*p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle, indicating potential sedation)
Application 3.2: Assessment of Sedative/Motor Effects

Objective: To evaluate potential side effects on motor coordination, which are common with GABA-B agonists.[15]

Methodology: Rotarod Test.[20][22][23][24]

Protocol:

  • Training (Optional but Recommended): A day before testing, train the mice to walk on the rotarod at a low, constant speed (e.g., 5 RPM) for 60 seconds.[20]

  • Drug Administration: Administer the compound or vehicle as described for the EPM test.

  • Test Procedure: Place the mouse on the rod of the rotarod apparatus. Start the trial, which typically involves the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[20][22][25]

  • Data Acquisition: Record the latency to fall from the rod. The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[22]

  • Replicates: Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.[23]

  • Data Analysis: Compare the average latency to fall across different treatment groups. A significant decrease in latency indicates impaired motor coordination.

Part 4: Hypothesized Signaling Pathway

GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits coupled to Gi/o proteins.[13][26] Agonist binding initiates a downstream signaling cascade with two primary effector pathways.[4]

  • Presynaptic Inhibition: The Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels (N-type and P/Q-type), reducing calcium influx and thereby decreasing the release of neurotransmitters.[4][13]

  • Postsynaptic Inhibition: The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux, hyperpolarization of the neuronal membrane, and a slow inhibitory postsynaptic potential (IPSP).[27]

  • Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

G_GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (B1/B2 Heterodimer) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein activates G_alpha Gαi G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion blocks influx K_Channel GIRK K⁺ Channel K_ion K⁺ K_Channel->K_ion promotes efflux Agonist (R)-3-(p-Methylphenyl) -β-alanine Agonist->GABAB_R binds G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates ATP ATP ATP->AC

Caption: Hypothesized signaling pathway of a GABA-B receptor agonist.

References

  • Rotarod-Test for Mice. (2024). protocols.io. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]

  • Rotarod Protocol. International Mouse Phenotyping Consortium (IMPC). [Link]

  • Rotarod. Mouse Metabolic Phenotyping Centers (MMPC). [Link]

  • Rotarod-Test for Mice. Aligning Science Across Parkinson's (ASAP). [Link]

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  • Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. (2013). PubMed Central (PMC). [Link]

  • New beta-alanine derivatives are orally available glucagon receptor antagonists. (2007). PubMed. [Link]

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  • Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (2014). PubMed Central (PMC). [Link]

  • Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. (2022). PubMed Central (PMC). [Link]

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Application

Application Note &amp; Protocols: Characterizing (r)-3-(p-Methylphenyl)-β-alanine as a Novel Ligand for Receptor Binding Assays

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Introduction: The Scientific Rationale Beta-amino acids and their derivatives represent...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale

Beta-amino acids and their derivatives represent a compelling class of molecules in chemical biology and drug discovery. Unlike their alpha-amino acid counterparts, they exhibit unique conformational properties and are often more resistant to metabolic degradation. β-alanine itself is an endogenous agonist for the Mas-related G protein-coupled receptor D (MRGPRD), a receptor implicated in sensory neuron activation, pain, and itch signaling.[1][2][3] Furthermore, β-alanine and its analogs can interact with other targets, including GABA receptors, highlighting their potential as versatile pharmacological tools.[4]

This document provides a comprehensive guide to characterizing the binding properties of a novel β-alanine derivative, (r)-3-(p-Methylphenyl)-β-alanine , using established receptor binding assay methodologies. While the specific targets for this compound are yet to be fully elucidated, its structural similarity to known ligands suggests potential interaction with receptors like MRGPRD or GABA receptors.

The protocols herein are designed to be robust and self-validating, providing a framework to determine key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of our test compound.[5][6] The causality behind each step is explained to empower researchers to adapt these methods to their specific experimental context.

Foundational Concepts in Receptor Binding

A receptor binding assay is a powerful in vitro tool used to quantify the interaction between a ligand and its receptor.[7] The two primary types of assays detailed in this guide are:

  • Saturation Binding Assay: This experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor's affinity for the ligand (Kd) and the total number of binding sites (Bmax).[6][8][9] This is a critical first step to characterize the receptor system before testing novel compounds.

  • Competitive Binding Assay: This assay measures the ability of an unlabeled test compound (the "competitor," in our case, (r)-3-(p-Methylphenyl)-β-alanine) to displace a known radiolabeled ligand from the receptor.[5][10] The result is an IC50 value (the concentration of competitor that displaces 50% of the radioligand), which can then be used to calculate the inhibitory constant (Ki), a true measure of the competitor's binding affinity.[10][11]

A crucial concept in these assays is distinguishing specific binding from non-specific binding (NSB) . Specific binding is the saturable, high-affinity interaction with the target receptor. NSB refers to the low-affinity, non-saturable binding of the ligand to other components like lipids, proteins, or the filter apparatus.[12][13] To determine specific binding, one must subtract the NSB from the total binding measured.[8]

Experimental Workflow Overview

The logical flow for characterizing a novel ligand involves first establishing a robust assay with a known radioligand and then using that system to test the unknown compound.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Test Compound Characterization ReceptorPrep Receptor Source Preparation (e.g., Cell Membranes) AssayOpt Assay Condition Optimization ReceptorPrep->AssayOpt SatAssay Saturation Binding Assay (Determine Kd and Bmax of Radioligand) AssayOpt->SatAssay CompAssay Competitive Binding Assay (Determine IC50 of Test Ligand) SatAssay->CompAssay Use Optimized Conditions & Radioligand Kd KiCalc Ki Calculation (Determine Affinity of Test Ligand) CompAssay->KiCalc

Caption: Logical workflow for ligand characterization.

Detailed Protocols & Methodologies

These protocols are presented as a template and should be optimized for the specific receptor system under investigation. We will use a generic membrane preparation from cells overexpressing a target receptor (e.g., MRGPRD or a GABAA receptor subtype).

Protocol 1: Receptor Membrane Preparation

Rationale: Isolating the cell membranes provides a concentrated source of the target receptor, free from cytosolic components that could interfere with the assay. The repeated washing and centrifugation steps are crucial for removing endogenous ligands and assay-interfering substances.[14][15]

Materials:

  • Cell pellet from culture expressing the target receptor

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4 (at 4°C)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Cryopreservation Buffer: Homogenization Buffer with 10% sucrose

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge (capable of >40,000 x g)

Procedure:

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail. Homogenize thoroughly using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. Causality: This step lyses the cells to release the membrane fractions.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[15]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[14]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation. Perform this wash step twice more. Causality: Washing removes residual endogenous ligands and cytosolic enzymes.

  • Protein Quantification: After the final wash, resuspend the pellet in a small volume of buffer. Determine the protein concentration using a standard method like the Pierce™ BCA Protein Assay.

  • Storage: Aliquot the membrane preparation, resuspend in Cryopreservation Buffer to a final concentration of 1-5 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C. Causality: Sucrose acts as a cryoprotectant to maintain receptor integrity during freezing.

Protocol 2: Saturation Radioligand Binding Assay

Rationale: This experiment determines the affinity (Kd) and density (Bmax) of a selected radioligand for your receptor preparation. The range of radioligand concentrations should span from well below to well above the expected Kd (typically 0.1x to 10x Kd).[16][17]

Materials:

  • Receptor membrane preparation (from Protocol 1)

  • Radioligand (e.g., [3H]muscimol for GABAA receptors)

  • Unlabeled ("cold") ligand for NSB determination (e.g., high concentration of GABA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI). Causality: PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Cell harvester and vacuum filtration system

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have three "Total Binding" wells and three "Non-Specific Binding (NSB)" wells.

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of a high concentration of unlabeled ligand (e.g., 10 mM GABA) in Assay Buffer. Causality: The vast excess of unlabeled ligand will occupy nearly all specific receptor sites, so any remaining radioligand binding is considered non-specific.[18]

    • Add 50 µL of diluted radioligand at various concentrations (e.g., 8-12 concentrations ranging from 0.1 to 50 nM).

    • Initiate the binding reaction by adding 100 µL of the thawed and diluted membrane preparation (e.g., 20-100 µg protein) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes). This should be optimized in preliminary kinetic experiments.[15]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). Causality: Rapid filtration and washing with ice-cold buffer separate bound from free radioligand and minimize ligand dissociation.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average DPM for your triplicates.

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM) .

    • Plot Specific Binding (Y-axis) versus the concentration of free radioligand (X-axis).

    • Fit the data using non-linear regression for a "one-site specific binding" model to determine the Kd and Bmax.[6][19]

Protocol 3: Competitive Binding Assay with (r)-3-(p-Methylphenyl)-β-alanine

Rationale: This assay will determine the affinity (Ki) of (r)-3-(p-Methylphenyl)-β-alanine by measuring its ability to compete with the radioligand for the receptor binding site. The concentration of the radioligand is fixed at or below its Kd value determined in Protocol 2.[17]

Procedure:

  • Assay Setup: In a 96-well plate, set up wells for:

    • Total Binding (no competitor)

    • Non-Specific Binding (high concentration of unlabeled ligand)

    • Competition (serial dilutions of (r)-3-(p-Methylphenyl)-β-alanine)

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to "Total Binding" wells.

    • Add 50 µL of a high concentration of unlabeled ligand to "NSB" wells.

    • Add 50 µL of (r)-3-(p-Methylphenyl)-β-alanine at various concentrations (e.g., 10-12 concentrations from 1 pM to 100 µM) to the competition wells.

    • Add 50 µL of the radioligand at a fixed concentration (e.g., its Kd value).

    • Initiate the reaction by adding 100 µL of the membrane preparation to all wells.

  • Incubation, Termination, and Quantification: Follow steps 3-5 from Protocol 2.

  • Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of (r)-3-(p-Methylphenyl)-β-alanine (X-axis).

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[20][21][22] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the affinity constant of the radioligand (determined in Protocol 2).

Data Presentation & Interpretation

Quantitative data should be summarized for clarity. Below are tables with hypothetical data illustrating expected results from the described assays.

Table 1: Hypothetical Saturation Binding Data

Parameter Value Units Interpretation
Radioligand [3H]-Muscimol - High-affinity GABAA agonist
Kd 2.5 ± 0.3 nM High affinity of the radioligand for the receptor

| Bmax | 850 ± 45 | fmol/mg protein | Density of receptor sites in the membrane prep |

Table 2: Hypothetical Competitive Binding Data

Competitor Ligand IC50 Ki Units Interpretation
(r)-3-(p-Methylphenyl)-β-alanine 150 ± 12 50 nM Potent competitor, indicating high affinity for the receptor

| GABA (control) | 30 ± 4 | 10 | nM | Endogenous ligand shows expected high potency |

Ki calculated using the Cheng-Prusoff equation with [L] = 2.5 nM and Kd = 2.5 nM.

Visualizing the Process and Pathway

Diagrams are essential for conceptualizing complex biological processes.

Competitive Binding Assay Workflow

G cluster_0 Assay Well Components cluster_1 Incubation & Binding cluster_2 Separation & Quantification Receptor Receptor Membranes Equilibrium Binding at Equilibrium Receptor->Equilibrium Radio Radioligand ([L]) Radio->Equilibrium Competitor Test Ligand ((r)-3-(p-Me-Ph)-β-Ala) Competitor->Equilibrium Filtration Rapid Vacuum Filtration Equilibrium->Filtration Separates Bound from Free Ligand Counting Scintillation Counting (DPM) Filtration->Counting Measures Bound Radioactivity G Ligand (r)-3-(p-Me-Ph)-β-Ala Receptor MRGPRD Receptor Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Potential Gq signaling pathway activated by the ligand.

References

  • GABA-A Receptor Binding Assay Protocol. UNC Chapel Hill Psychoactive Drug Screening Program (PDSP).[Link]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD.[Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology.[Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut.[Link]

  • Bmax and KD. Turku PET Centre.[Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology.[Link]

  • Receptor binding - Saturation binding. GraphPad Prism 10 Curve Fitting Guide.[Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet].[Link]

  • Madsen, K. K., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry.[Link]

  • IC50-to-Ki converter. Bio-Rad.[Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular Neurobiology.[Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad.[Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube).[Link]

  • Equation: One site -- Specific binding. GraphPad Prism Guide.[Link]

  • Cai, W., & Chen, X. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol.[Link]

  • Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide.[Link]

  • Ki and IC50 values. Reddit r/Biochemistry.[Link]

  • Näsman, J., et al. (2021). Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling. Cells.[Link]

  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews.[Link]

  • Nonspecific binding in immunoassays. CANDOR Bioscience GmbH.[Link]

  • Masiulis, S., et al. (2019). Biochemistry and binding assay. ResearchGate (from Nature).[Link]

  • Beta-Alanine. PubChem, National Center for Biotechnology Information.[Link]

  • Concentration response for beta-alanine, GABA, and glycine on rat MrgD receptor. ResearchGate.[Link]

  • Dong, M., et al. (2009). Insights into the impact of phenolic residue incorporation at each position along secretin for receptor binding and biological activity. Peptides.[Link]

  • β-alanine. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

Sources

Method

Application Notes and Protocols: Derivatization of (R)-3-(p-Methylphenyl)-β-alanine for Specific Applications

Introduction: The Significance of (R)-3-(p-Methylphenyl)-β-alanine in Modern Research (R)-3-(p-Methylphenyl)-β-alanine is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-(p-Methylphenyl)-β-alanine in Modern Research

(R)-3-(p-Methylphenyl)-β-alanine is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a key component in the synthesis of various pharmacologically active compounds.[1][2][3][4] The stereochemistry at the β-carbon is often crucial for biological activity, making enantiomerically pure forms of this compound, such as the (R)-enantiomer, valuable starting materials.[1]

Derivatization of (R)-3-(p-Methylphenyl)-β-alanine is a critical step in its analysis and application. By chemically modifying the amino or carboxyl group, researchers can achieve several key objectives:

  • Enhanced Analytical Detection: Introducing chromophoric or fluorophoric moieties significantly improves detection sensitivity and selectivity in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

  • Chiral Purity Assessment: Derivatization with a chiral reagent creates diastereomers that can be separated on achiral stationary phases, enabling the determination of enantiomeric excess (e.e.).

  • Improved Volatility for Gas Chromatography (GC): Conversion to less polar and more volatile derivatives is essential for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Synthetic Elaboration: Derivatization is the first step in the synthesis of more complex molecules, where the amino or carboxyl group is modified to form amide, ester, or other functional group linkages.[5]

These application notes provide detailed protocols for the derivatization of (R)-3-(p-Methylphenyl)-β-alanine for three distinct applications: chiral purity analysis by HPLC, sensitive quantification by HPLC with fluorescence detection, and structural analysis by GC-MS.

Application 1: Chiral Purity Determination using Marfey's Reagent

The determination of the enantiomeric purity of (R)-3-(p-Methylphenyl)-β-alanine is paramount in its application as a chiral building block. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the resolution of amino acid enantiomers.[6][7] The reaction of (R)- and (S)-3-(p-Methylphenyl)-β-alanine with L-FDAA yields diastereomeric products that can be readily separated by reverse-phase HPLC.[8][9]

Principle of the Method

Marfey's reagent reacts with the primary amine of the β-amino acid to form stable diastereomers. The differing stereochemistry of these diastereomers results in distinct physical properties, allowing for their separation on a standard achiral HPLC column. The elution order of the diastereomers is typically consistent, with the derivative of the D-amino acid (in this case, the (S)-enantiomer, which can be considered D-like in this context) often eluting before the L-amino acid derivative (the (R)-enantiomer).

Workflow for Chiral Purity Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample (R)-3-(p-Methylphenyl)-β-alanine Dissolution Dissolve in Water/Solvent Sample->Dissolution Add_Marfeys Add Marfey's Reagent (L-FDAA) in Acetone Dissolution->Add_Marfeys Add_Base Add NaHCO3 Solution Add_Marfeys->Add_Base Incubate Incubate at 40°C Add_Base->Incubate Quench Quench with HCl Incubate->Quench HPLC Inject into RP-HPLC-UV Quench->HPLC Separation Separate Diastereomers HPLC->Separation Detection Detect at 340 nm Separation->Detection Quantification Quantify Peak Areas Detection->Quantification

Caption: Workflow for chiral purity analysis using Marfey's reagent.

Detailed Protocol

Materials:

  • (R)-3-(p-Methylphenyl)-β-alanine sample

  • Marfey's Reagent (L-FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Ultrapure water

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the (R)-3-(p-Methylphenyl)-β-alanine sample and dissolve it in 1 mL of ultrapure water to a final concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M NaHCO₃ solution to initiate the reaction and adjust the pH.

    • Vortex the mixture gently and incubate at 40°C for 1 hour in a water bath or heating block.

  • Quenching the Reaction: After incubation, add 10 µL of 2 M HCl to stop the reaction. The solution should be acidic.

  • Sample Dilution: Dilute the reaction mixture with 820 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% TFA) before injection.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the diluted sample onto a C18 reverse-phase column.

    • Perform a gradient elution to separate the diastereomers.

    • Monitor the elution profile using a UV detector at 340 nm.

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile
Gradient Start with 30% B, increase to 70% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm

Data Interpretation:

The chromatogram will show two peaks corresponding to the two diastereomers formed. The enantiomeric excess (e.e.) can be calculated using the peak areas (A) of the two diastereomers:

e.e. (%) = [(Amajor - Aminor) / (Amajor + Aminor)] x 100

Where Amajor is the peak area of the derivative of the (R)-enantiomer and Aminor is the peak area of the derivative of the (S)-enantiomer.

Application 2: Sensitive Quantification by HPLC with Fluorescence Detection (HPLC-FLD)

For applications requiring high sensitivity, such as pharmacokinetic studies or trace analysis, derivatization with a fluorescent tag is necessary. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form highly fluorescent isoindole derivatives.[10][11][12][13] This method is well-suited for the quantification of (R)-3-(p-Methylphenyl)-β-alanine in biological matrices.

Principle of the Method

OPA reacts rapidly with the primary amine of (R)-3-(p-Methylphenyl)-β-alanine in the presence of a thiol (e.g., 3-mercaptopropionic acid) at a basic pH to form a fluorescent isoindole derivative. This derivative can be excited at a specific wavelength and its emission detected, providing a highly sensitive and selective signal for quantification.

Workflow for Sensitive Quantification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., with Acetonitrile) Sample->Deproteinization Centrifugation Centrifuge and Collect Supernatant Deproteinization->Centrifugation Add_Buffer Add Borate Buffer (pH 9.5) Centrifugation->Add_Buffer Add_OPA Add OPA/Thiol Reagent Incubate_Short Incubate Briefly (2 min) Add_OPA->Incubate_Short Add_Buffer->Add_OPA HPLC_FLD Inject into RP-HPLC-FLD Incubate_Short->HPLC_FLD Separation_FLD Separate Derivative HPLC_FLD->Separation_FLD Detection_FLD Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation_FLD->Detection_FLD Quantification_FLD Quantify by Peak Area Detection_FLD->Quantification_FLD

Caption: Workflow for sensitive quantification using OPA derivatization.

Detailed Protocol

Materials:

  • (R)-3-(p-Methylphenyl)-β-alanine standard solutions for calibration curve

  • Biological matrix (e.g., plasma)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in ultrapure water and adjust the pH to 9.5 with concentrated NaOH.

    • OPA/3-MPA Reagent: Prepare a solution of OPA in methanol. Add borate buffer and 3-MPA. This reagent should be prepared fresh daily and protected from light.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization Reaction:

    • In an autosampler vial, mix the deproteinized sample supernatant (or standard solution) with the borate buffer and the OPA/3-MPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC-FLD Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient elution to separate the derivatized analyte from other matrix components.

    • Detect the fluorescent derivative using a fluorescence detector.

Typical HPLC-FLD Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Sodium acetate buffer with 5% methanol, pH 7.0
Mobile Phase B Methanol
Gradient A suitable gradient to elute the derivative, e.g., 20-80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Fluorescence: Excitation at 340 nm, Emission at 455 nm

Data Interpretation:

A calibration curve should be constructed using standard solutions of (R)-3-(p-Methylphenyl)-β-alanine of known concentrations. The concentration of the analyte in the unknown samples can then be determined by interpolating their peak areas on the calibration curve.

Application 3: Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the polar nature of (R)-3-(p-Methylphenyl)-β-alanine, derivatization is required to increase its volatility for GC analysis.[14] Silylation is a common derivatization method for amino acids, where active hydrogens are replaced with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[15][16][17]

Principle of the Method

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the amino and carboxyl groups of (R)-3-(p-Methylphenyl)-β-alanine to form silylated derivatives. These derivatives are more volatile and less polar, allowing them to be separated by gas chromatography and detected by mass spectrometry. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample (R)-3-(p-Methylphenyl)-β-alanine Drying Dry Sample under Nitrogen Sample->Drying Add_Silyl Add Silylating Reagent (e.g., BSTFA) and Solvent Drying->Add_Silyl Heat Heat at 70-100°C Add_Silyl->Heat GC_MS Inject into GC-MS Heat->GC_MS Separation_GC Separate on Capillary Column GC_MS->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Analysis_MS Analyze Fragmentation Pattern Detection_MS->Analysis_MS

Caption: Workflow for GC-MS analysis via silylation.

Detailed Protocol

Materials:

  • (R)-3-(p-Methylphenyl)-β-alanine sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 100 µg) in a reaction vial and dry it completely under a stream of nitrogen. It is crucial to remove all moisture as silylating reagents are water-sensitive.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • The separation is achieved on a capillary column, and the eluting compounds are detected by a mass spectrometer.

Typical GC-MS Parameters:

ParameterValue
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temp 250°C
Oven Program Initial temp 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Data Interpretation:

The retention time of the derivatized (R)-3-(p-Methylphenyl)-β-alanine can be used for its identification. The mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the loss of silyl groups and other parts of the molecule. This fragmentation pattern serves as a fingerprint for structural confirmation.

Applications in Drug Discovery and Development

(R)-3-(p-Methylphenyl)-β-alanine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The β-amino acid scaffold is found in numerous bioactive molecules, and the p-methylphenyl group can modulate properties such as lipophilicity and metabolic stability. For instance, derivatives of β-phenylalanine are being investigated for their potential as antidiabetic agents.[18][19][20] The ability to synthesize and analyze enantiomerically pure (R)-3-(p-Methylphenyl)-β-alanine is therefore crucial for the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables. (2019). National Institutes of Health. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). MDPI. [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (2011). Semantic Scholar. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). ResearchGate. [Link]

  • Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. (2005). ResearchGate. [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). PubMed. [Link]

  • [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. (2005). PubMed. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). Science Publications. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2018). PubMed Central. [Link]

  • Marfey's reagent for chiral amino acid analysis: a review. (2004). PubMed. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Institutes of Health. [Link]

  • Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. (2015). Medical Laboratory Journal. [Link]

  • Synthesis and antidiabetic evaluation of some novel compounds. (2019). Indian Journal of Chemistry. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2023). DiVA portal. [Link]

  • Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. (2022). National Institutes of Health. [Link]

  • (PDF) Synthesis and anti-diabetic activity of some 3-methylquinazolin-4(3H)-one derivatives. (2010). ResearchGate. [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]

  • Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. (2025). PubMed. [Link]

  • Advances in the synthesis of β-alanine. (2023). PubMed Central. [Link]

  • Synthesis, Characterization and Discovery Novel Anti-diabetic and Anti-hyperlipidemic Thiazolidinedione Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Advances in the synthesis of β-alanine. (2023). PubMed. [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. [Link]

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Application

Application Notes &amp; Protocols for Preclinical Pharmacokinetic Assessment of (R)-3-(p-Methylphenyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Rationale (R)-3-(p-Methylphenyl)-beta-alanine is a small molecule compound of interest for which a thorough understanding of its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

(R)-3-(p-Methylphenyl)-beta-alanine is a small molecule compound of interest for which a thorough understanding of its pharmacokinetic (PK) profile is essential for further development. Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] This information is fundamental for designing efficacious and safe dosing regimens, interpreting toxicology findings, and predicting the compound's behavior in humans.[2]

The primary objective of the protocols outlined herein is to establish a robust framework for characterizing the pharmacokinetic profile of (R)-3-(p-Methylphenyl)-beta-alanine in a preclinical rodent model. This involves three core components:

  • Bioanalytical Method Validation: Developing a sensitive and reliable Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of the analyte in plasma.[3]

  • In Vivo Study Execution: Conducting a well-controlled study in a rodent model to obtain plasma concentration-time data following administration.[4]

  • Pharmacokinetic Data Analysis: Analyzing the concentration-time data to determine key PK parameters that describe the compound's disposition in the body.[5]

The causality behind this multi-step approach is straightforward: without a validated method to measure the drug (bioanalysis), any data from animal studies is meaningless. Without a properly designed and executed animal study, the resulting data will be unreliable. Finally, without correct data analysis, the interpretation of the drug's behavior will be flawed. This guide provides the technical details and scientific reasoning to ensure integrity at each stage.

Bioanalytical Method Development and Validation using LC-MS/MS

The cornerstone of any pharmacokinetic study is a validated bioanalytical method that is specific, sensitive, accurate, and reproducible. For small molecules like (R)-3-(p-Methylphenyl)-beta-alanine, LC-MS/MS is the gold standard due to its superior selectivity and sensitivity.[6]

The method development and validation process should adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[7][8]

Protocol: LC-MS/MS Method Development

Objective: To develop a selective and sensitive method for the quantitation of (R)-3-(p-Methylphenyl)-beta-alanine in rodent plasma.

Materials:

  • (R)-3-(p-Methylphenyl)-beta-alanine reference standard

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally analogous compound can be used.[9]

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase analytical column (e.g., Kinetex C18, 2.6 µm, 2.1 mm × 50 mm)[9]

  • Control rodent plasma (K2EDTA anticoagulant recommended)

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), water, and formic acid

Procedure:

  • Mass Spectrometer Tuning: Infuse a standard solution of (R)-3-(p-Methylphenyl)-beta-alanine directly into the mass spectrometer to optimize ionization parameters. Test both positive (ESI+) and negative (ESI-) electrospray ionization modes to determine which provides a better response. Identify the precursor ion (typically [M+H]+ or [M-H]-).

  • MS/MS Fragmentation: Perform a product ion scan on the selected precursor ion to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM). The transition from the precursor ion to the most abundant product ion will be used for quantification (quantifier), and a second transition can be used for confirmation (qualifier).

  • Internal Standard (IS) Selection: Repeat steps 1 and 2 for the internal standard. The IS is crucial for correcting for variability during sample preparation and injection.[9]

  • Chromatographic Separation: Develop a chromatographic method to separate the analyte from endogenous plasma components.

    • Start with a generic gradient using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Optimize the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time (typically 2-5 minutes). The goal is to ensure the analyte does not co-elute with interfering matrix components.[6]

Example LC-MS/MS Parameters

The following table presents a hypothetical, optimized set of parameters for analysis.

ParameterSettingRationale
Chromatography
ColumnC18 Reverse Phase, 2.6 µm, 2.1x50 mmProvides good retention and separation for small polar molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate0.4 mL/minTypical flow rate for analytical LC.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry
Ionization ModeESI PositiveAssumed based on the beta-alanine structure containing a basic amine group.
MRM Transition (Analyte)e.g., 178.1 -> 161.1Hypothetical precursor [M+H]+ -> product ion transition.
MRM Transition (IS)e.g., 184.1 -> 167.1Hypothetical transition for a deuterated internal standard.
Dwell Time100 msSufficient time to acquire >15 data points across the chromatographic peak.
Protocol: Bioanalytical Method Validation

Validation is performed by spiking control plasma with known concentrations of the analyte to prepare calibration standards and quality control (QC) samples. The validation assesses the following parameters according to FDA guidance.[10]

  • Selectivity & Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the analyte or IS peaks.

  • Calibration Curve (Linearity): A calibration curve of at least seven non-zero concentrations should be prepared and analyzed. The response should be linear, typically with a coefficient of determination (r²) ≥ 0.99.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on at least three separate days. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ), and precision (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked plasma to the response in a neat solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -80°C.

In Vivo Pharmacokinetic Study Design and Protocol

The in vivo phase is designed to determine the plasma concentration-time profile of (R)-3-(p-Methylphenyl)-beta-alanine after administration. Rodent models, such as Sprague-Dawley rats or CD-1 mice, are commonly used for initial PK screening.[1][11]

Experimental Workflow Diagram

The overall workflow for the in vivo pharmacokinetic study is depicted below.

G cluster_pre Pre-Study Phase cluster_study Study Execution Phase cluster_post Post-Study Phase A Acclimatize Animals B Prepare Dosing Formulations A->B C Randomize into Groups B->C D Administer Compound (e.g., IV, PO) C->D E Collect Blood Samples at Timed Intervals D->E F Process Blood to Plasma E->F G Store Plasma at -80°C F->G H Plasma Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic Analysis (NCA) H->I J Generate Report I->J

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Protocol: In Vivo Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of (R)-3-(p-Methylphenyl)-beta-alanine following intravenous (IV) and oral (PO) administration in rats.

Animals:

  • Male Sprague-Dawley rats (250-300g). A common outbred stock used in toxicology and pharmacology.[11]

  • Animals should be acclimatized for at least 3 days prior to the study.

  • Typically, n=3-4 animals per route of administration.[12]

Dosing:

  • Intravenous (IV): 1 mg/kg. The IV route provides 100% bioavailability and is the benchmark for comparison. The dose is administered as a bolus via the lateral tail vein.

  • Oral (PO): 10 mg/kg. A higher dose is used to account for potential incomplete absorption. The dose is administered via oral gavage.

  • Formulation: The compound should be dissolved in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO). The formulation should be optimized for solubility and stability.[2]

Blood Sampling:

  • Serial blood samples (~100-150 µL) are collected from each animal.[12] The saphenous vein is a preferred site for repeat sampling in conscious rats as it is less stressful than some alternatives.[13]

  • IV Sampling Times: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Sampling Times: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Blood is collected into tubes containing K2EDTA anticoagulant.

Sample Processing:

  • Immediately after collection, place blood tubes on ice.

  • Centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube.

  • Store plasma samples at -80°C until bioanalysis.

Plasma Sample Preparation and Analysis

To prepare plasma samples for LC-MS/MS analysis, interfering proteins must be removed. Protein precipitation is a simple, fast, and effective method for this purpose.[14][15]

Protocol: Plasma Protein Precipitation
  • Arrange plasma samples, calibration standards, and QC samples in a 96-well plate.

  • To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.[16][17] This 3:1 ratio of ACN to plasma is effective for precipitating the majority of proteins.[16]

  • Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein denaturation.[14]

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer a portion of the clear supernatant to a new 96-well plate.

  • The plate is now ready for injection into the LC-MS/MS system.

Pharmacokinetic Data Analysis

Once the plasma concentrations have been determined, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the most common method for this, as it does not require assumptions about the distribution of the drug into specific body compartments.[18][19]

Key Pharmacokinetic Parameters (NCA)

The following parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix™ WinNonlin®).[5][20]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[5]
Tmax Time at which Cmax is observedIndicates the speed of absorption.[5]
AUC(0-t) Area under the concentration-time curve from time zero to the last measurable concentrationA measure of total drug exposure over the measured time period.[18]
AUC(0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.[18]
t1/2 Terminal half-lifeThe time required for the plasma concentration to decrease by half.[19]
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.[19]
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
F% Bioavailability (for PO route)The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCpo / AUCiv) * (DoseIV / DosePO) * 100.
Data Interpretation Workflow

G A Raw Data (Concentration vs. Time) B Input into PK Software (e.g., Phoenix WinNonlin) A->B C Perform Non-Compartmental Analysis (NCA) B->C D Calculate Primary PK Parameters (Cmax, AUC, t1/2) C->D E Calculate Secondary Parameters (CL, Vd, F%) D->E F Tabulate & Graph Results E->F G Interpret Profile & Report Findings F->G

Caption: Workflow for pharmacokinetic data analysis using NCA.

By following these detailed protocols and application notes, researchers can generate high-quality, reliable pharmacokinetic data for (R)-3-(p-Methylphenyl)-beta-alanine, providing a solid foundation for subsequent stages of drug development.

References

  • Allucent. Noncompartmental vs. Compartmental PK Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • T. M. Holder, D. A. et al. (2020). Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. Clinical Pharmacology & Therapeutics. [Link]

  • MathWorks. Noncompartmental Analysis. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • P. L. Paris, et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. [Link]

  • Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results?[Link]

  • PharmD GURU. 11. NON-COMPARTMENTAL PHARMACOKINETICS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Neoteryx. (2017). 4 Top Methods of Blood Collection in Lab Rodents. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. ResearchGate. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • NC3Rs. (2013). Blood sampling: Rat. [Link]

  • NC3Rs. (2013). Blood sampling: Mouse. [Link]

  • National Institutes of Health. Murine Pharmacokinetic Studies. [Link]

  • IACUC. Guidelines for Blood Collection in Mice and Rats. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Semantic Scholar. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

  • U.S. Food and Drug Administration. Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. [Link]

  • de Jager, S., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. PubMed. [Link]

  • de Jager, S., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. PMC - PubMed Central. [Link]

  • de Jager, S., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Semantic Scholar. [Link]

  • de Jager, S., et al. (2019). Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response. MDPI. [Link]

  • Domínguez, R., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

how to improve the yield of (r)-3-(p-Methylphenyl)-beta-alanine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiopure (R)-3-(p-Methylphenyl)-β-alanine?

A1: There are three main strategies to achieve the enantiopure (R)-isomer:

  • Asymmetric Synthesis: This involves creating the chiral center stereoselectively from a prochiral starting material. Common methods include the catalytic asymmetric hydrogenation of enamines or the conjugate addition of an amine source to a p-methyl-substituted α,β-unsaturated ester using a chiral catalyst system (e.g., copper- or rhodium-based).[1][2] This approach is elegant but often requires significant optimization of catalysts and ligands.

  • Chiral Resolution: This strategy starts with the synthesis of a racemic mixture of 3-(p-Methylphenyl)-β-alanine, which is then separated into its constituent enantiomers. This can be done via diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): This is arguably the most efficient modern approach. It combines the enantioselectivity of an enzyme with a chemical racemization catalyst.[3] In a typical setup, a racemic ester of 3-(p-Methylphenyl)-β-alanine is subjected to an enzyme (e.g., a lipase) that selectively acylates or hydrolyzes the (R)- or (S)-enantiomer. Simultaneously, a metal catalyst (often palladium-based) continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% conversion to the desired product.[3]

Q2: Why is enantioselectivity so critical, and how is it accurately measured?

A2: Enantioselectivity is paramount because the biological activity of chiral molecules is often specific to one enantiomer. The 'wrong' enantiomer (distomer) can be inactive, less active, or even cause harmful side effects. Therefore, producing the (R)-isomer with high purity is a regulatory and safety requirement in drug development.

The enantiomeric excess (ee%) is the standard measure of purity. It is most accurately determined using Chiral High-Performance Liquid Chromatography (Chiral HPLC) . The sample is derivatized with a reagent like Marfey's reagent (1-fluoro-2,4-dinitro-5-L-valinamide) to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).[4][5] Alternatively, direct separation on a chiral stationary phase (CSP) column can be employed.

Q3: What are the main advantages of using an enzymatic approach for this synthesis?

A3: Enzymatic methods offer several distinct advantages over traditional chemical routes:

  • Exceptional Selectivity: Enzymes operate with high chemo-, regio-, and enantioselectivity, often leading to products with >99% ee under mild conditions. This reduces the formation of byproducts and simplifies purification.

  • Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and atmospheric pressure in aqueous or benign organic solvents. This minimizes energy consumption and avoids the degradation of sensitive functional groups.

  • Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, aligning with the principles of green chemistry. In contrast, chemical methods may rely on expensive and toxic heavy metal catalysts.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: Low Overall Yield (<50%) in a Kinetic Resolution
  • Possible Cause: You are likely encountering the theoretical yield limit of a standard kinetic resolution. In a kinetic resolution, the enzyme selectively reacts with one enantiomer from a racemic mixture, leaving the other behind. Therefore, the maximum yield for a single enantiomer is 50%.

  • Solution: Implement Dynamic Kinetic Resolution (DKR) To overcome this limitation, you must integrate a racemization catalyst that continuously converts the unreacted (and undesired) enantiomer back into the racemate. This makes the entire pool of starting material available for conversion into the desired product.[3] Several heterogeneous palladium catalysts are effective for racemizing β-amino esters.[3]

    Workflow for Implementing DKR:

    • Select a Racemization Catalyst: A common choice is a palladium catalyst supported on a solid matrix (e.g., Pd on carbon or an amino-functionalized support).

    • Combine with Enzyme: Add the racemization catalyst to the reaction vessel along with your chosen enzyme (e.g., immobilized Candida antarctica lipase A or B) and the racemic β-amino ester substrate.

    • Optimize Conditions: The optimal temperature and solvent may be a compromise between the requirements for the enzyme and the racemization catalyst. Toluene at 70°C is often a good starting point.[3]

Problem 2: Poor Enantiomeric Excess (ee%)
  • Possible Cause A: Suboptimal Enzyme Performance. The enzyme's selectivity is highly dependent on the reaction environment. Factors like pH, temperature, and solvent polarity can dramatically impact its performance.

  • Solution A: Optimize Reaction Parameters.

    • Solvent Screening: Test a range of organic solvents. For lipases like Candida antarctica lipase B (CAL-B), enantioselectivity can be significantly enhanced in solvents like tert-butyl methyl ether (t-BuOMe) compared to others like n-hexane or dioxane.[7]

    • Temperature Control: While higher temperatures can increase reaction rates, they may also decrease enzyme stability and selectivity. Perform a temperature screen (e.g., 40°C, 50°C, 60°C) to find the optimal balance.[7]

    • Water Content: For hydrolysis reactions in organic media, the amount of water is critical. Typically, only a small molar excess (e.g., 0.5 equivalents) is needed to facilitate the reaction without promoting side reactions.[7]

  • Possible Cause B: Ineffective Chemical Catalyst/Ligand (in Asymmetric Synthesis). In a purely chemical asymmetric synthesis, low ee% points directly to an inefficient chiral catalyst system.

  • Solution B: Catalyst and Ligand Screening. The interaction between the metal center and the chiral ligand is what dictates stereochemical outcomes. A systematic screen of different ligands is necessary. For copper-catalyzed hydroamination reactions, for instance, the choice of a chiral phosphine ligand is critical for controlling the regiochemistry and enantioselectivity of the addition.[2]

    General Troubleshooting Workflow

    The following diagram outlines a logical flow for diagnosing and solving common synthesis problems.

    G Start Start Synthesis Analyze Analyze Product: Yield & ee% Start->Analyze CheckYield Is Yield > 85%? Analyze->CheckYield CheckEE Is ee% > 98%? CheckYield->CheckEE Yes Problem_LowYield Problem: Low Yield CheckYield->Problem_LowYield No Problem_LowEE Problem: Low ee% CheckEE->Problem_LowEE No Success Synthesis Successful CheckEE->Success Yes TroubleshootYield Troubleshoot Yield: - Check Reaction Completion (HPLC) - Optimize Workup/Purification - Implement DKR if using Resolution Problem_LowYield->TroubleshootYield TroubleshootEE Troubleshoot ee%: - Optimize Temp/Solvent/pH - Screen Catalysts/Ligands/Enzymes - Check Reagent Purity Problem_LowEE->TroubleshootEE Rerun Re-run Optimized Experiment TroubleshootYield->Rerun TroubleshootEE->Rerun Rerun->Analyze

    Caption: A systematic workflow for troubleshooting yield and enantioselectivity issues.

Problem 3: Byproduct Formation During Biocatalysis
  • Possible Cause: When using whole-cell biocatalysts or certain types of enzymes like nitrilases, side reactions can occur. For example, in the synthesis of β-alanine from β-aminopropionitrile using a nitrilase, the formation of the amide byproduct (3-aminopropanamide) is a common issue, especially at high substrate concentrations.[8] This complicates purification as the amide has similar properties to the desired amino acid.[8]

  • Solution: Employ a Tandem Enzyme System. A highly effective strategy is to introduce a second enzyme that specifically converts the byproduct into the desired product or a more easily separable compound. To address the 3-aminopropanamide issue, a second enzyme, an amidase, can be added to the system. The nitrilase converts the nitrile to the carboxylic acid (and some amide byproduct), and the amidase then hydrolyzes the byproduct amide to the carboxylic acid, thereby boosting the overall yield and simplifying purification.[8] This tandem approach has been shown to increase isolated yields to 90% or higher.[8]

Featured Protocol: High-Yield Synthesis via Dynamic Kinetic Resolution (DKR)

This protocol describes the chemoenzymatic DKR of racemic ethyl 3-(p-methylphenyl)-β-alaninate to produce the corresponding (R)-N-acetylated amino acid ester with high yield and enantiopurity.

Experimental Workflow Diagram

Caption: Workflow for the chemoenzymatic DKR of a β-amino ester.

Materials & Reagents
ReagentAmount (for 1 mmol scale)Molar Eq.Purpose
Racemic ethyl 3-(p-methylphenyl)-β-alaninate207 mg1.0Substrate
Novozym 435 (Immobilized CAL-B)50 mg-Biocatalyst (Resolution)
5% Palladium on Carbon (Pd/C)25 mg (5 mol%)0.05Racemization Catalyst
Ethyl Acetate5 mL-Acyl Donor & Co-solvent
Toluene5 mL-Solvent
Step-by-Step Procedure
  • Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add racemic ethyl 3-(p-methylphenyl)-β-alaninate (1.0 mmol, 207 mg).

  • Addition of Catalysts and Solvents: Add the racemization catalyst (Pd/C, 25 mg) and the immobilized lipase (Novozym 435, 50 mg). Add toluene (5 mL) and ethyl acetate (5 mL). Causality Note: Toluene is an excellent solvent for this DKR, providing a good balance of solubility for the substrate and stability for both the enzyme and the palladium catalyst. Ethyl acetate serves as the acylating agent.

  • Reaction Execution: Place the flask in a preheated oil bath at 70°C and stir the suspension vigorously. The reaction is heterogeneous, so good mixing is essential for efficient catalysis.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 4-6 hours. Filter the aliquot through a small plug of silica/celite to remove the catalysts, dilute with mobile phase, and analyze by chiral HPLC to determine the conversion and the ee% of the product. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction has reached >95% conversion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme and the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate (2 x 5 mL).

  • Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-N-acetyl-ethyl-3-(p-methylphenyl)-β-alaninate.

  • (Optional) Deprotection: The resulting N-acetylated ester can be hydrolyzed to the free (R)-amino acid by heating with aqueous acid (e.g., 6M HCl) followed by neutralization.

This DKR protocol effectively overcomes the 50% yield barrier of traditional resolutions, providing a robust and scalable route to the desired enantiopure β-amino acid derivative.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications, 3(4). [Link]

  • Lee, J. C., & Buchwald, S. L. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 140(25), 7857–7861. [Link]

  • Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2639–2647. [Link]

  • Corvers, C., et al. (2017). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 7(20), 4759-4768. [Link]

  • Tao, R., et al. (2016). A tandem reaction system for the elimination of the byproduct 3-aminopropanamide and the increased production of β-alanine. Journal of Biotechnology, 228, 27-34.
  • Perčec, V., et al. (2011). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Catalysis, 1(9), 1076–1080. [Link]

  • Forró, E., & Fülöp, F. (2011). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 16(5), 3845-3856. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of β-keto esters. [Link]

  • Wang, S., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 994239. [Link]

  • Soloshonok, V. A., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. Organic Letters, 3(3), 341-3. [Link]

  • Lebrun, S., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Amino Acids, 54(12), 1629–1670. [Link]

  • Li, H., et al. (2005). Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. Se Pu, 23(4), 405-8. [Link]

  • Kourist, R., & Gröger, H. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Catalysts, 8(12), 643. [Link]

  • Liang, J. F., et al. (2008). Optimization of β-alanine production from β-aminopropionitrile by resting cells of Rhodococcus sp. G20 in a bubble column reactor using response surface methodology. Journal of Industrial Microbiology & Biotechnology, 35(8), 845-50. [Link]

  • Wang, Y., et al. (2020). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. Molecules, 25(23), 5727. [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-3-(p-Methylphenyl)-β-alanine

Welcome to the technical support guide for the purification of (R)-3-(p-Methylphenyl)-β-alanine. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide expert insight...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-3-(p-Methylphenyl)-β-alanine. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for the successful isolation and purification of this important chiral building block.

(R)-3-(p-Methylphenyl)-β-alanine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemical purity is critical for the efficacy and safety of the final drug product. The most common and industrially scalable method for obtaining the desired (R)-enantiomer is through the chiral resolution of a racemic mixture, typically via diastereomeric salt crystallization. This guide will focus on the challenges inherent in this process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Issue 1: Low Enantiomeric Excess (e.e.) After Crystallization

Question: My enantiomeric excess after the first crystallization with a chiral resolving agent is consistently below 90%. What factors should I investigate to improve the stereochemical purity?

Answer: Achieving high enantiomeric excess is the primary goal of diastereomeric salt resolution. Low e.e. is typically a multifactorial issue related to the thermodynamics and kinetics of crystallization.

Causality & Solutions:

  • Incorrect Resolving Agent: The structural compatibility between your β-amino acid and the resolving agent is paramount. An ideal resolving agent forms a stable, well-defined crystal lattice with one diastereomer while the other remains preferentially in solution.

    • Actionable Insight: If you are using a standard agent like tartaric acid with suboptimal results, consider screening other resolving agents such as mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid. The difference in solubility between the two diastereomeric salts is the key to successful resolution[1].

  • Suboptimal Solvent System: The solvent plays a critical role in mediating the solubility difference between the diastereomeric salts. A common mistake is using a solvent that either dissolves both salts too readily or precipitates them indiscriminately.

    • Actionable Insight: Conduct a solvent screen. Start with common solvents like methanol, ethanol, isopropanol, or aqueous mixtures. The ideal solvent will show a significant solubility difference between the desired and undesired diastereomeric salts at a given temperature. Sometimes, a mixture of solvents (e.g., ethanol/water) provides the optimal polarity and solubility profile.

  • Cooling Rate is Too Fast: Rapid cooling of a supersaturated solution can lead to kinetic trapping, where the undesired diastereomer co-precipitates with the desired one, thus lowering the enantiomeric purity.

    • Actionable Insight: Employ a slower, controlled cooling ramp. For instance, cool the solution from its dissolution temperature to room temperature over several hours, or implement a staged cooling profile. This allows the crystallization process to remain under thermodynamic control, favoring the precipitation of the less soluble, desired diastereomer.

  • Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, meaning the more soluble diastereomer hasn't fully partitioned into the solution phase.

    • Actionable Insight: After the initial crystallization, hold the slurry at the final temperature for an extended period (e.g., 2-12 hours) with gentle stirring. This aging or "digesting" period can significantly improve the e.e. of the solid phase.

Issue 2: "Oiling Out" Instead of Crystallization

Question: When I cool my solution of the diastereomeric salt, it separates into a viscous liquid or oil instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility limit at a temperature where it is still above its melting point or glass transition temperature. The resulting oil is a supersaturated solution that is kinetically hindered from nucleating and forming an ordered crystal lattice.

Causality & Solutions:

  • High Solute Concentration: The most common cause is simply having too much solute dissolved in the solvent.

    • Actionable Insight: Reduce the initial concentration of your racemic β-alanine and resolving agent. You can also add more solvent to the oiled-out mixture and gently heat it until it redissolves, then attempt the cooling process again from a more dilute solution.

  • Presence of Impurities: Impurities from the synthesis of the racemic β-alanine can act as crystal growth inhibitors or promote oiling. Common impurities in β-alanine preparations can include 3,3-iminodipropionic acid[2].

    • Actionable Insight: Ensure your starting racemic material is of high purity. Consider a preliminary purification step like a simple filtration through silica gel or recrystallization of the free amino acid before attempting the chiral resolution.

  • Inappropriate Solvent: The solvent may have too high a solvating power for the diastereomeric salt, preventing the intermolecular interactions necessary for crystal lattice formation.

    • Actionable Insight: Switch to a less polar or less effective solvent. If you are using methanol, try ethanol or isopropanol. The goal is to find a solvent where the salt is soluble at high temperatures but has a sharp decrease in solubility upon cooling, favoring crystallization over oiling.

Issue 3: Low Overall Yield of the (R)-Enantiomer

Question: I've achieved high enantiomeric excess, but my final isolated yield after salt breaking and purification is very low (<30%). Where am I losing my product?

Answer: Low yield in a resolution process, despite high e.e., points to losses during either the crystallization or the subsequent workup steps. The theoretical maximum yield for a single-step classical resolution is 50%.

Causality & Solutions:

  • Suboptimal Stoichiometry of Resolving Agent: Using a full equivalent of the resolving agent is not always optimal. Sometimes, using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) can improve the yield of the desired, less soluble diastereomer.

    • Actionable Insight: Experiment with varying the molar ratio of the resolving agent to the racemic amino acid. A designed experiment (DoE) can efficiently map the optimal conditions for both yield and e.e.[1].

  • Product Loss During Salt Breaking: The process of liberating the free (R)-β-alanine from its diastereomeric salt can be a source of significant product loss. This typically involves basification to deprotonate the amine and extraction into an organic solvent.

    • Actionable Insight:

      • pH Control: Carefully adjust the pH of the aqueous solution. Over-basification can lead to degradation. Use a milder base like sodium bicarbonate instead of sodium hydroxide.

      • Extraction Solvent: Ensure your extraction solvent (e.g., ethyl acetate) does not form stable emulsions. Multiple extractions with smaller volumes of solvent are more efficient than a single large-volume extraction.

      • Solubility: The free β-amino acid may have some solubility in the aqueous phase. Saturating the aqueous layer with sodium chloride can often "salt out" the product, driving it into the organic phase and improving extraction efficiency.

  • Premature Precipitation During Workup: The free (R)-β-alanine may be sparingly soluble in the chosen organic extraction solvent, causing it to precipitate prematurely or stick to the glassware.

    • Actionable Insight: If solubility in standard solvents like ethyl acetate is an issue, consider using a solvent mixture or a different solvent like dichloromethane for the extraction.

Experimental Workflow & Protocols

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the logical steps involved in a typical chiral resolution process for (R)-3-(p-Methylphenyl)-β-alanine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Analysis & Final Product racemate Racemic (R,S)-β-Alanine heat Heat to Dissolve racemate->heat agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->heat solvent Solvent (e.g., Ethanol) solvent->heat cool Controlled Cooling heat->cool Supersaturated Solution age Age Slurry cool->age filter Filter & Wash age->filter salt Diastereomeric Salt ((R)-Alanine-(L)-Tartrate) filter->salt Solid Phase mother_liquor mother_liquor filter->mother_liquor Mother Liquor (Enriched in (S)-enantiomer) base Add Base (e.g., NaHCO3) in Water salt->base extract Extract with Organic Solvent base->extract dry Dry & Evaporate extract->dry product Pure (R)-β-Alanine dry->product hplc Chiral HPLC Analysis (Determine e.e.) product->hplc

Sources

Troubleshooting

stability and degradation pathways of (r)-3-(p-Methylphenyl)-beta-alanine

A Guide to Ensuring Stability and Navigating Degradation Pathways Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive technical suppor...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Navigating Degradation Pathways

Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive technical support center to address the common challenges and questions that arise during the handling, storage, and experimental use of (R)-3-(p-Methylphenyl)-beta-alanine. This guide provides in-depth, evidence-based answers and practical troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: What are the optimal storage conditions for (R)-3-(p-Methylphenyl)-beta-alanine to ensure its long-term stability?

Answer: To maintain the chemical and chiral purity of (R)-3-(p-Methylphenyl)-beta-alanine, it is crucial to store it in a well-closed container in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity can initiate degradation pathways. For long-term storage, maintaining the compound at refrigerated temperatures (2-8 °C) is recommended.

Question 2: I've noticed some discoloration of my solid (R)-3-(p-Methylphenyl)-beta-alanine sample. What could be the cause, and is the material still usable?

Answer: Discoloration, such as a yellowish tint, can be an initial sign of degradation. This may be caused by exposure to light (photodegradation) or oxidation. While minor discoloration might not significantly impact the bulk purity for some applications, it is a strong indicator that the material's integrity may be compromised. It is highly recommended to perform an analytical check, such as HPLC or UPLC, to assess the purity and enantiomeric excess before use. For applications requiring high purity, using a fresh, uncolored batch is advisable.

Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Inconsistent Analytical Results

Problem 1: I'm observing unexpected peaks in my chromatogram when analyzing (R)-3-(p-Methylphenyl)-beta-alanine. What are the likely degradation products?

Answer: The appearance of new peaks in your chromatogram suggests that your sample has undergone degradation. Based on the structure of (R)-3-(p-Methylphenyl)-beta-alanine, several degradation pathways are possible under stress conditions such as heat, extreme pH, light, and oxidizing agents.[1][2]

Potential Degradation Pathways and Products:

  • Hydrolytic Degradation (Acidic/Basic Conditions): While specific data for this compound is limited, beta-amino esters are known to undergo hydrolysis.[3] Although (R)-3-(p-Methylphenyl)-beta-alanine is not an ester, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to decarboxylation or other rearrangements. The stability of amino acids is known to be pH-dependent.[4][5][6]

  • Oxidative Degradation: The benzylic carbon in the p-methylphenyl group is susceptible to oxidation.[1][7][8] Strong oxidizing agents like hydrogen peroxide can lead to the formation of benzylic hydroperoxides, which can further degrade to ketones or carboxylic acids. The amino group can also be a site for oxidation.

  • Thermal Degradation: At elevated temperatures, aromatic amino acids can undergo decarboxylation and deamination.[9][10][11] For (R)-3-(p-Methylphenyl)-beta-alanine, this could lead to the formation of volatile aromatic compounds.

  • Photodegradation: The aromatic ring makes the molecule susceptible to photodegradation upon exposure to UV or even visible light.[12] This can involve complex radical reactions leading to a variety of degradation products.

Troubleshooting Workflow for Identifying Degradants:

Caption: Workflow for identifying unknown peaks through forced degradation studies.

Protocol for a Forced Degradation Study:

A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method.[1][2][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-3-(p-Methylphenyl)-beta-alanine in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a high-resolution chromatographic technique like UPLC-MS/MS. This will help in separating the parent compound from its degradation products and provide mass information for their identification.[13]

Table 1: Potential Degradation Products of (R)-3-(p-Methylphenyl)-beta-alanine

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base Hydrolysis Decarboxylation2-(p-tolyl)ethan-1-amine
Oxidation Benzylic Oxidation3-amino-3-(4-carboxyphenyl)propanoic acid
Thermal Deamination, Decarboxylationp-methylstyrene, toluene
Photolysis Ring opening, radical reactionsComplex mixture of smaller molecules
Chiral Purity Concerns

Problem 2: I am concerned about the potential for racemization of (R)-3-(p-Methylphenyl)-beta-alanine during my experiment. Under what conditions is this likely to occur?

Answer: Racemization, the conversion of an enantiomer into its mirror image, is a critical concern for chiral molecules as it can lead to a loss of biological activity or the formation of an undesired stereoisomer. For amino acids, racemization can be catalyzed by both acid and base.[14][15][16]

Mechanisms of Racemization:

The primary mechanism involves the abstraction of the alpha-proton (the proton on the carbon bearing the amino and carboxyl groups) to form a planar carbanion intermediate. Reprotonation can then occur from either face, leading to either the original enantiomer or its opposite.

Caption: Simplified mechanism of base-catalyzed racemization.

Conditions Favoring Racemization:

  • Extreme pH: Both strongly acidic and strongly basic conditions can accelerate racemization. The rate is often pH-dependent.[14][17]

  • Elevated Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for proton abstraction and carbanion formation.

  • Presence of Certain Metal Ions: Some metal ions can chelate with the amino acid and facilitate the removal of the alpha-proton, thereby catalyzing racemization.[14]

Troubleshooting and Prevention:

  • Maintain Neutral pH: Whenever possible, conduct experiments and store solutions at or near neutral pH.

  • Avoid High Temperatures: Minimize exposure of the compound to high temperatures, especially in solution.

  • Use Chelating Agents: If metal ion contamination is a concern, the addition of a suitable chelating agent (e.g., EDTA) may help to mitigate racemization.

  • Regularly Monitor Enantiomeric Purity: Employ a validated chiral HPLC or UPLC method to monitor the enantiomeric excess (e.e.) of your starting material and throughout your experimental process, especially after any steps involving harsh conditions.

Protocol for Chiral Purity Analysis (UPLC-MS):

A stability-indicating chiral method is crucial for monitoring the enantiomeric purity of (R)-3-(p-Methylphenyl)-beta-alanine.[18]

1. Column Selection:

  • A chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose are often effective for separating enantiomers of amino acid derivatives.

2. Mobile Phase Optimization:

  • A typical mobile phase for chiral separations on these columns consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

3. Detection:

  • UV detection is suitable if the compound has a chromophore. Mass spectrometry (MS) provides higher sensitivity and selectivity and can be used to confirm the identity of the enantiomers.

Table 2: Example UPLC Method Parameters for Chiral Separation

ParameterValue
Column Chiralpak® IA or similar
Mobile Phase Heptane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or MS

Note: This is an example method and will require optimization for your specific instrumentation and sample.

References

  • Kato, S., Kurata, T., & Fujimaki, M. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13), 2106-2112.
  • Vollmin, J., Kriemler, P., Omura, I., Seible, J., & Simon, W. (1966). Thermal fragmentation of the naturally occurring amino acids in the micro gram range. Microchemical Journal, 11(1), 73-85.
  • Chemistry LibreTexts. (2015, July 19). 22.
  • Chemistry LibreTexts. (2023, October 27). 16.
  • Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LCGC.
  • Ajjou, A. N., & Rahman, M. (2020). Metal-Catalyzed Oxidation of Benzylic C–H Bonds.
  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634.
  • ResearchGate. (n.d.). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR.
  • Kato, Y., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.
  • Chemistry Steps. (n.d.).
  • Shulman, G. P., & Simmonds, P. G. (1968). Thermal decomposition of aromatic and heteroaromatic amino-acids.
  • ResearchGate. (n.d.). Benzylic C–H oxidation with oxidants other than molecular oxygen.
  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188.
  • ResearchGate. (n.d.).
  • Frontiers. (2016, March 30). Temperature and pH dependent degradation of AH6 3:1 and AH6 5:1 poly(beta-amino ester) polymers.
  • MedCrave online. (2016, December 14).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • BioPharm International. (n.d.).
  • NIH. (2019, September 27).
  • Reddy, G. R., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Scientia Pharmaceutica, 83(4), 603–616.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2016, April 29). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides.
  • NIH. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • ACS Publications. (n.d.). Mechanism of the racemization of amino acids.
  • PubMed. (2006, January). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity.
  • ResearchGate. (n.d.). (PDF)
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography.

Sources

Optimization

Technical Support Center: Crystallization of (R)-3-(p-Methylphenyl)-beta-alanine

Welcome to the technical support center for the crystallization of (R)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (R)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this chiral compound. As a non-standard amino acid, the crystallization of (R)-3-(p-Methylphenyl)-beta-alanine can present unique hurdles. This document offers a structured, question-and-answer-based approach to resolving these issues, grounded in scientific principles and practical experience.

Introduction

(R)-3-(p-Methylphenyl)-beta-alanine is a chiral beta-amino acid derivative.[1][2][3] Its structural features, including the aromatic ring and the chiral center, influence its solubility and crystallization behavior. Successful crystallization is paramount for achieving high purity and the desired solid-state properties, which are critical for downstream applications in pharmaceutical development. This guide will address specific crystallization problems, explaining the underlying causes and providing actionable solutions.

Troubleshooting Crystallization Issues

This section is organized by common experimental observations. Each question represents a frequent challenge faced by researchers.

Issue 1: The product has "oiled out" and will not solidify.

Q: I've followed my cooling crystallization protocol, but instead of crystals, I have a viscous, oily layer at the bottom of my flask. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[4][5][6] It occurs when the concentration of the solute exceeds the solubility limit to such an extent that it separates as a supersaturated liquid phase rather than a solid crystalline phase.[4] This is a kinetic issue often triggered by high supersaturation levels, rapid cooling, or the presence of impurities.[4] The oily phase is a good solvent for impurities, which can hinder crystallization and compromise the purity of the final product.[6][7]

Causality and Strategic Solutions:
  • High Supersaturation: The driving force for crystallization is supersaturation. However, if this is too high, the system may favor the formation of a metastable oil over an ordered crystal lattice.

  • Kinetic Hindrance: The molecules in the oil have higher mobility than in a crystal lattice, but the transition to a solid can be kinetically slow.[4]

Recommended Actions:
  • Reduce the Cooling Rate: Slowing the cooling rate reduces the rate at which supersaturation is generated, giving molecules more time to arrange themselves into a crystal lattice.

  • Solvent System Modification:

    • Increase Solvent Volume: Diluting the solution can prevent the supersaturation level from becoming excessively high.

    • Introduce an Anti-Solvent: A solvent in which (R)-3-(p-Methylphenyl)-beta-alanine is less soluble can be slowly added to a solution of the compound in a good solvent. This technique, known as anti-solvent crystallization, can gently induce crystallization. For beta-alanine, a mixture of isopropanol and water has been studied for controlled oiling-out crystallization.[5]

  • Seeding: Introducing a small number of seed crystals of the desired polymorph can bypass the nucleation barrier and encourage crystal growth over oiling out.[4] Add seed crystals when the solution is slightly supersaturated.

  • Temperature Control: Maintain the temperature just below the point of dissolution to encourage slow crystal growth.

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution has been cooling for hours, and it remains clear. I don't observe any precipitation or crystal formation. What are the likely causes and what should I do?

A: The absence of crystal formation, or a persistent metastable state, can be due to several factors, including insufficient supersaturation, the presence of inhibitors, or a high nucleation energy barrier.

Causality and Strategic Solutions:
  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.

  • Impurities: Certain impurities can inhibit nucleation by adsorbing to the surfaces of small crystal nuclei, preventing their growth.[7]

  • Solvent Effects: The chosen solvent may be too good, keeping the compound fully solvated even at lower temperatures. The solubility of amino acids like beta-alanine is known to decrease with an increase in the hydrophobic character of the solvent.

Recommended Actions:
  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of (R)-3-(p-Methylphenyl)-beta-alanine.

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Seeding: As mentioned previously, adding seed crystals is a highly effective method to induce crystallization.

  • Anti-Solvent Addition: If the compound is highly soluble in the current solvent, the slow addition of an anti-solvent can effectively reduce its solubility and promote crystallization.

  • Solvent Screening: A systematic solvent screening study is advisable. The solubility of β-alanine has been measured in various binary solvent mixtures, such as methanol/water and ethanol/water, showing that solubility decreases as the proportion of the organic solvent increases.[8]

Issue 3: The resulting crystals are very fine needles or an amorphous powder.

Q: I've managed to obtain a solid, but it's a very fine powder or consists of tiny needles that are difficult to filter and dry. How can I encourage the growth of larger, more well-defined crystals?

A: The formation of fine needles or an amorphous solid is often indicative of rapid nucleation and slow crystal growth. This can be caused by high levels of supersaturation, leading to the formation of many small nuclei simultaneously.

Causality and Strategic Solutions:
  • Rapid Nucleation: High supersaturation leads to a burst of nucleation, depleting the solute and leaving little for the growth of existing crystals.

  • Polymorphism: Different crystal forms (polymorphs) of the same compound can have different habits.[9] It's possible that the conditions favor a needle-like polymorph. The crystallization of amino acids can be influenced by factors like temperature and solvent choice, which can affect which polymorph is obtained.[10]

Recommended Actions:
  • Control Supersaturation:

    • Slow Cooling: Employ a very slow cooling ramp to maintain a low level of supersaturation.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.

  • Temperature Cycling: A technique known as Ostwald ripening can be employed. This involves cycling the temperature up and down slightly. During the warmer periods, smaller, less stable crystals will redissolve, and during the cooler periods, the solute will deposit onto the larger, more stable crystals.

Issue 4: The obtained crystals exhibit poor chiral purity.

Q: After crystallization, I've analyzed my product and found that the enantiomeric excess (e.e.) is lower than expected. What could be causing this and how can I improve it?

A: Achieving high chiral purity through crystallization can be challenging. The issue could stem from the starting material's purity, racemization during the process, or the crystallization of a racemic compound or conglomerate.

Causality and Strategic Solutions:
  • Racemization: Although less common for beta-amino acids under standard crystallization conditions, exposure to harsh pH or high temperatures could potentially lead to some degree of racemization. Alanine racemases are enzymes that catalyze this process, highlighting the inherent possibility of stereochemical inversion.[11][12]

  • Crystallization-Induced Dynamic Resolution (CIDR): In some cases, if racemization can occur in solution, it's possible to selectively crystallize one enantiomer, driving the equilibrium in the solution towards that enantiomer.[13][14] This is a powerful technique but requires careful control.

  • Conglomerate vs. Racemic Compound: A racemic mixture can crystallize as a conglomerate (a physical mixture of crystals of the two enantiomers) or as a racemic compound (where both enantiomers are present in the same crystal lattice). Direct crystallization is more effective for conglomerates.

Recommended Actions:
  • Verify Starting Material Purity: Ensure the enantiomeric purity of the starting material is high.

  • Optimize Crystallization Conditions:

    • Solvent Choice: The solvent can influence the type of solid phase that crystallizes.

    • Seeding: Seeding with high-purity crystals of the desired (R)-enantiomer can promote the crystallization of that enantiomer. This is a common strategy in preferential crystallization.[]

  • Chiral Resolution Techniques: If direct crystallization is not yielding the desired purity, consider classical resolution by forming diastereomeric salts with a chiral resolving agent, followed by crystallization and subsequent liberation of the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of (R)-3-(p-Methylphenyl)-beta-alanine?

A1: While specific solubility data for (R)-3-(p-Methylphenyl)-beta-alanine is not extensively published, general principles for similar amino acids can be applied. A good starting point is to screen a range of solvents with varying polarities. For β-alanine, solubility is high in water and decreases in alcohols like methanol and ethanol.[8] Therefore, aqueous-organic solvent mixtures are promising candidates. A systematic approach would involve determining the solubility at both room temperature and an elevated temperature in several solvents to identify a system with a steep solubility curve, which is ideal for cooling crystallization.

Q2: How can I tell if I have different polymorphs?

A2: Polymorphism is the ability of a compound to exist in more than one crystal structure.[9] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[9] Techniques such as Differential Scanning Calorimetry (DSC) to observe thermal transitions, Powder X-ray Diffraction (PXRD) to analyze the crystal lattice, and microscopy to observe crystal habit can be used to identify and characterize different polymorphs. The control of polymorphism is a key aspect of crystallization development for amino acids.[10][16][17]

Q3: Can impurities from the synthesis affect crystallization?

A3: Absolutely. Impurities can act as nucleation inhibitors or promoters, and they can be incorporated into the crystal lattice, reducing the purity of the final product.[7] It is crucial to start with material that is as pure as possible. If impurities are suspected to be an issue, an additional purification step, such as column chromatography, prior to crystallization may be necessary.

Q4: What is the role of pH in the crystallization of amino acids?

A4: pH plays a significant role in the crystallization of amino acids because it affects their state of ionization.[7] Amino acids are zwitterionic at their isoelectric point (pI), meaning they have both a positive and a negative charge. At their pI, they typically have their lowest solubility in aqueous solutions, which can be an ideal condition for crystallization. Adjusting the pH of the solution to the pI of (R)-3-(p-Methylphenyl)-beta-alanine could be an effective strategy to induce crystallization.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to troubleshooting common crystallization issues.

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Summary of Key Parameters

ParameterPotential IssueRecommended Action
Cooling Rate Oiling out, fine needlesDecrease the cooling rate
Supersaturation Oiling out, no crystals, fine needlesOptimize by adjusting concentration, cooling rate, or using anti-solvents
Solvent System No crystals, oiling out, poor morphologyConduct a solvent screen to find a suitable solvent or mixture
Impurities No crystals, oiling out, low purityPurify the material before crystallization
Seeding No crystals, oiling outIntroduce seed crystals at a slightly supersaturated state
pH Poor yield or no crystalsAdjust pH towards the isoelectric point for aqueous crystallizations

This technical guide provides a comprehensive framework for addressing the common challenges in the crystallization of (R)-3-(p-Methylphenyl)-beta-alanine. By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can improve the yield, purity, and crystal quality of their product.

References

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. [Link]

  • Various Authors. (n.d.).
  • Creative Biostructure. (2024). Understanding Oiling-Out in Crystallization Processes. [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Kubota, N. (2001). Control of Polymorphism in Crystallization of Amino Acid. ResearchGate. [Link]

  • Various Authors. (2018). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. [Link]

  • Sugiyama, T., & Masuhara, H. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Sugiyama, T., & Masuhara, H. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. ResearchGate. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Belov, F., et al. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. PubMed. [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (r)-3-(p-methylphenyl)-beta-alanine. [Link]

  • Beaver, M. G., et al. (2019). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development. [Link]

  • Zhou, H., et al. (2014). Crystallization and preliminary X-ray study of biosynthetic alanine racemase from Pseudomonas aeruginosa PAO1. PMC - NIH. [Link]

  • Das, K., et al. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • Various Authors. (2014). How can I improve my chiral column resolution? ResearchGate. [Link]

  • Congdon, T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. [Link]

  • Poppelsdorf, F. (1963). Purification of beta-alanine.
  • Gao, C., et al. (2020). Advances in the synthesis of β-alanine. PMC - PubMed Central. [Link]

  • Zhou, H., et al. (2014). Crystallization and preliminary X-ray study of biosynthetic alanine racemase from Pseudomonas aeruginosa PAO1. PubMed. [Link]

  • Rathinasabapathi, B., et al. (2001). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. PubMed. [Link]

  • Wang, X., et al. (2019). Temperature-dependent solubility of β -Alanine in different binary solvents from 288.15 K to 323.15 K: Measurement and thermodynamic modeling. ResearchGate. [Link]

  • PubChem. (n.d.). Beta-Alanine. [Link]

  • Zhang, X., et al. (2001). Crystallization and preliminary crystallographic analysis of human alanine:glyoxylate aminotransferase and its polymorphic variants. PubMed. [Link]

  • PubChem. (n.d.). beta-Alanine betaine. [Link]

Sources

Troubleshooting

optimizing reaction conditions for synthesizing (r)-3-(p-Methylphenyl)-beta-alanine derivatives

Introduction: The enantioselective synthesis of β-amino acids, particularly aryl-substituted derivatives like (R)-3-(p-methylphenyl)-β-alanine, is of significant interest in medicinal chemistry and drug development.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enantioselective synthesis of β-amino acids, particularly aryl-substituted derivatives like (R)-3-(p-methylphenyl)-β-alanine, is of significant interest in medicinal chemistry and drug development.[1][2] These compounds serve as crucial chiral building blocks for peptidomimetics, pharmaceuticals, and other biologically active molecules.[2] However, achieving high yield and excellent enantioselectivity can be challenging, often plagued by issues ranging from catalyst efficacy to difficult product purification.

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing reaction conditions. It is structured into a comprehensive FAQ section for foundational knowledge and a detailed troubleshooting guide to address specific experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiopure (R)-3-(p-methylphenyl)-β-alanine?

There are several effective strategies, with the choice depending on available starting materials, scalability, and desired purity. The most common approaches include:

  • Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemical outcome. A prominent example is the palladium-catalyzed C(sp³)–H arylation of a β-alanine precursor using a chiral ligand.[3][4] This method directly forms the key C-aryl bond with stereocontrol.

  • Enzymatic Synthesis: Biocatalysis offers high selectivity under mild conditions. Enzymes like ω-transaminases can perform asymmetric amination of a corresponding β-keto acid precursor.[5] Additionally, engineered aspartase enzymes have been developed for the synthesis of β-alanine and its derivatives.[6][7]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the key bond formation, the auxiliary is cleaved to yield the chiral product.

  • Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted and enriched.[8] This can be achieved through enzymatic or chemical methods.

Q2: How do I select the appropriate chiral catalyst/ligand for a Pd-catalyzed C-H arylation approach?

The selection is critical for success. The ligand's structure dictates the geometry of the transition state, directly influencing enantioselectivity. For β-C-H arylation of aliphatic amides, chiral mono-protected amino acid (MPAA) ligands are often effective. Key considerations include:

  • Ligand Backbone: The steric and electronic properties of the ligand must be matched to the substrate.

  • Catalyst Precursor: Pd(OAc)₂ or PdCl₂(CH₃CN)₂ are common choices.

  • Ligand-to-Metal Ratio: This must be carefully optimized; typically, a slight excess of the ligand is used. A deviation can lead to the formation of less active or achiral catalytic species, diminishing the enantiomeric excess (ee).

Q3: What are the most critical reaction parameters to control for achieving high enantioselectivity?

Beyond the catalyst system, several parameters must be precisely controlled:

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate. An optimal temperature profile is essential.

  • Solvent: The solvent can influence catalyst solubility, stability, and the transition state geometry. A screening of non-polar and polar aprotic solvents is recommended.

  • Base/Additives: In C-H activation chemistry, additives like CsOAc or K₂CO₃ are often required. The nature and stoichiometry of these additives can significantly impact both yield and selectivity.[9]

Q4: Which analytical techniques are essential for characterization and quality control?

A multi-technique approach is necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A suitable chiral stationary phase (CSP), such as one based on cyclodextrin or CHIROBIOTIC phases, is required to separate the enantiomers.[10][11]

  • Capillary Electrophoresis (CE): An alternative to HPLC for chiral separations, often requiring minimal sample.[11]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of (R)-3-(p-methylphenyl)-β-alanine derivatives.

Problem 1: Low or No Product Yield
  • Potential Cause 1: Inactive Catalyst System.

    • Scientific Rationale: The active catalytic species (e.g., Pd(0) or Pd(II)) may not have formed correctly, or it may have been deactivated by impurities. Oxygen can oxidize the catalyst, and water can interfere with moisture-sensitive reagents.

    • Recommended Solution:

      • Ensure strict inert atmosphere conditions (N₂ or Ar) throughout the setup and reaction.

      • Use freshly distilled, anhydrous solvents.

      • Verify the quality of the palladium precursor and chiral ligand.

      • If applicable, include a pre-activation step for the catalyst as described in the literature for your specific system.

  • Potential Cause 2: Suboptimal Reaction Temperature or Time.

    • Scientific Rationale: The activation energy for the reaction may not be reached at the set temperature, or the reaction may be slow and has not reached completion.

    • Recommended Solution:

      • Monitor the reaction progress using TLC or LC-MS at regular intervals.

      • If the reaction is stalled, consider incrementally increasing the temperature.

      • If no conversion is observed even at elevated temperatures, revisit the catalyst system and reagent quality.

Problem 2: Poor Enantioselectivity (Low ee)
  • Potential Cause 1: Racemic Background Reaction.

    • Scientific Rationale: A non-catalyzed or achirally-catalyzed reaction may be occurring in parallel with the desired asymmetric transformation, producing a racemic mixture that lowers the overall ee. This is often exacerbated at higher temperatures.

    • Recommended Solution:

      • Perform a temperature optimization study. Run the reaction at a series of lower temperatures (e.g., 40°C, 25°C, 0°C) and analyze the ee for each.

      • Ensure the chiral ligand is of high enantiomeric purity (>99% ee).

      • Optimize the catalyst loading. Excessively high catalyst concentrations can sometimes promote background reactions.

  • Potential Cause 2: Incorrect Solvent Choice.

    • Scientific Rationale: The solvent's polarity and coordinating ability can alter the conformation of the chiral catalyst-substrate complex in the transition state, directly impacting stereochemical induction.

    • Recommended Solution:

      • Conduct a solvent screen. Test a range of solvents with varying properties (e.g., Toluene, Dioxane, THF, CH₂Cl₂).

      • Refer to literature precedents for similar transformations to guide your selection.[1][12]

Optimization Workflow for Enantioselectivity

G start Low ee Observed temp Optimize Temperature (Usually Lower) start->temp solvent Screen Solvents (e.g., Toluene, THF, Dioxane) temp->solvent ligand Verify Ligand Purity & Ratio (Ligand:Metal) solvent->ligand additives Adjust Additives/Base (Type & Stoichiometry) ligand->additives result High ee Achieved additives->result

Caption: Logical workflow for optimizing enantioselectivity.

Problem 3: Formation of Significant Side Products
  • Potential Cause: Competing Reaction Pathways.

    • Scientific Rationale: In Pd-catalyzed arylations, common side reactions include the homo-coupling of the aryl halide starting material or degradation of the starting materials under the reaction conditions.

    • Recommended Solution:

      • Adjust the stoichiometry of the reactants. A slight excess of one reagent may suppress certain side reactions.

      • Lower the reaction temperature to disfavor higher activation energy side pathways.

      • Screen different bases or additives, as these can influence the prevalence of side reactions.

Problem 4: Difficulty in Product Purification
  • Potential Cause 1: Similar Polarity of Product and Impurities.

    • Scientific Rationale: The desired product may have a very similar retention factor (Rf) on silica gel to a starting material or byproduct, making chromatographic separation challenging.

    • Recommended Solution:

      • Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. This is an excellent method for achieving high chemical and chiral purity.

      • Preparative Chiral HPLC: For high-value materials or very difficult separations, preparative HPLC can be used to isolate the desired enantiomer.[13]

      • Derivatization: Temporarily convert the amino acid into an ester or N-protected derivative (e.g., Fmoc, Boc). This changes the molecule's polarity, often simplifying chromatographic separation. The protecting group can be removed in a subsequent step.[14]

Troubleshooting Decision Tree

G start Experiment Outcome Check Yield & Purity low_yield Low Yield Inactive Catalyst? Wrong Temp/Time? Reagent Quality? start:f1->low_yield Yield < 50% low_ee Low Enantioselectivity (ee) Background Reaction? Wrong Solvent? Ligand Issue? start:f1->low_ee ee < 95% side_products Side Products Present Temp Too High? Wrong Stoichiometry? start:f1->side_products Impurities > 5% sol_yield Solution: - Use inert atmosphere - Purify reagents - Monitor reaction kinetics low_yield->sol_yield sol_ee Solution: - Lower temperature - Screen solvents - Check ligand purity low_ee->sol_ee sol_side Solution: - Lower temperature - Adjust stoichiometry - Screen additives side_products->sol_side

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Pd-Catalyzed β-C(sp³)–H Arylation

This protocol is a representative example based on established methodologies for C-H activation.[4][9] Researchers must adapt it based on their specific substrate and perform their own optimization.

ParameterConditionRationale
Reactants N-Protected β-Alanine (1.0 eq), p-Tolyl Bromide (1.2 eq)A slight excess of the aryl halide drives the reaction to completion.
Catalyst Pd(OAc)₂ (5 mol%)Common, effective palladium(II) precursor.
Ligand Chiral MPAA Ligand (12 mol%)The chiral source for inducing asymmetry. A slight excess ensures full coordination to the metal center.
Base K₂CO₃ (2.0 eq)Essential for the C-H activation step.
Solvent Toluene (0.1 M)A common non-polar solvent for this type of reaction.
Temperature 60 °CA starting point for optimization. May need adjustment to balance rate and selectivity.
Atmosphere Nitrogen or ArgonCritical to prevent catalyst deactivation.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add N-protected β-alanine, p-tolyl bromide, Pd(OAc)₂, the chiral ligand, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen/argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at 60 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the product.

  • Remove the protecting group under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield (R)-3-(p-methylphenyl)-β-alanine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
ParameterCondition
Instrument Standard HPLC system with UV detector
Column Chiral Technologies CHIRALCEL® OD-H or equivalent
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm or 254 nm
Temperature 25 °C (isothermal)

Step-by-Step Procedure:

  • Prepare a stock solution of the purified product in the mobile phase (approx. 1 mg/mL).

  • Prepare a sample of the corresponding racemic material to identify the retention times of both enantiomers.

  • Inject the racemic sample to confirm peak separation.

  • Inject the synthesized sample.

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

References

  • Kim, J., et al. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal, 11(1), 185-90.

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535.

  • He, G., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.

  • Seebach, D., et al. (2000). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Helvetica Chimica Acta.

  • Singh, P. P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry.

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry.

  • Dassonville, T., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.

  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 84(5), 2512-2522.

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Sigma-Aldrich Technical Handbook.

  • Armstrong, D. W., et al. (2011). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Chiral Analysis.

  • van der Wielen, A. S. M., et al. (2025). Bioinformatics and Computationally Supported Redesign of Aspartase for β-Alanine Synthesis by Acrylic Acid Hydroamination. ACS Catalysis.

  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. PubMed.

  • BOC Sciences. Amino Acid Chiral Analysis Services. BOC Sciences Website.

  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids. ResearchGate.

  • van der Wielen, A. S. M., et al. (2025). Bioinformatics and Computationally Supported Redesign of Aspartase for β-Alanine Synthesis by Acrylic Acid Hydroamination. Oak Ridge National Laboratory.

Sources

Optimization

identifying common impurities in (r)-3-(p-Methylphenyl)-beta-alanine synthesis

Technical Support Center: (r)-3-(p-Methylphenyl)-beta-alanine Synthesis Welcome to the technical support guide for the synthesis of (r)-3-(p--methylphenyl)-beta-alanine. This resource is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (r)-3-(p-Methylphenyl)-beta-alanine Synthesis

Welcome to the technical support guide for the synthesis of (r)-3-(p--methylphenyl)-beta-alanine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical solutions needed to identify and mitigate common impurities, ensuring the highest quality of your final product.

Troubleshooting Guide: Common Impurities & Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and purification of (r)-3-(p-Methylphenyl)-beta-alanine. Each entry details the potential causes and provides actionable, step-by-step protocols for diagnosis and resolution.

Q1: My final product shows low enantiomeric excess (e.e.). What is the primary impurity, and how can I improve chiral purity?

A1: The most common chiral impurity is the undesired (s)-3-(p-Methylphenyl)-beta-alanine enantiomer. Low e.e. is a critical issue that typically points to problems with the asymmetric catalyst, reaction conditions, or racemization during workup.

Root Causes & Mechanistic Insights:

  • Catalyst Inactivity or Degradation: Chiral catalysts, particularly rhodium-phosphine complexes used in asymmetric hydrogenations, are sensitive to air, moisture, and impurities in the starting materials or solvent.[1] Oxidation of the phosphine ligand or degradation of the metal complex can lead to a loss of stereocontrol, resulting in the formation of the racemic product.

  • Suboptimal Reaction Conditions: Parameters such as hydrogen pressure, temperature, and reaction time are critical. Insufficient pressure or elevated temperatures can reduce the catalyst's selectivity. For instance, in Rhodium-catalyzed asymmetric hydrogenations, precise conditions are necessary to ensure the substrate coordinates to the chiral catalyst in the preferred orientation to yield the (R)-enantiomer.[2][3][4]

  • Racemization During Workup or Purification: Although less common for β-amino acids compared to α-amino acids, harsh acidic or basic conditions during workup or purification (e.g., prolonged exposure to strong base) can potentially lead to racemization at the stereocenter.

Troubleshooting & Resolution Protocol:

  • Confirm Enantiomeric Purity via Chiral HPLC: First, accurately quantify the enantiomeric excess. Do not rely on optical rotation alone, as it is not an accurate measure of purity.[5]

  • Catalyst & Reagent Integrity Check:

    • Ensure the chiral ligand and metal precursor are of high purity and have been stored under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous, and deoxygenated solvents for the reaction. Sparging the solvent with argon before use is highly recommended.

  • Reaction Condition Optimization:

    • Systematically screen reaction parameters. Begin with conditions reported in the literature for similar substrates.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Pressure: Ensure consistent and adequate hydrogen pressure if performing an asymmetric hydrogenation.

    • Catalyst Loading: While higher loading can increase conversion, it may not always improve e.e. and adds to the cost. Evaluate a range of catalyst loadings.

  • Workup & Purification:

    • Maintain a neutral pH during extraction and workup procedures whenever possible.

    • If purification is done by crystallization, select a solvent system that allows for the selective crystallization of the desired (R)-enantiomer, leaving the (S)-enantiomer enriched in the mother liquor.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess

This protocol provides a general guideline for determining the e.e. of (r)-3-(p-Methylphenyl)-beta-alanine. Specific columns and mobile phases may require optimization.

StepActionRationale
1 Column Selection Choose a suitable chiral stationary phase (CSP). For amino acids, polysaccharide-based (e.g., Chiralpak) or macrocyclic antibiotic-based (e.g., CHIROBIOTIC) columns are often effective.[6]
2 Sample Preparation Accurately weigh and dissolve ~1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
3 Mobile Phase A typical mobile phase could be an isocratic mixture of hexane/isopropanol/trifluoroacetic acid (TFA). The alcohol modifies polarity while TFA protonates the amine and carboxyl groups to ensure sharp peaks.
4 Instrumentation Setup Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25 °C), and UV detection wavelength (e.g., 210 nm or 254 nm).[7]
5 Analysis Inject the sample. The two enantiomers should elute as separate peaks. Calculate the e.e. using the peak areas: e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Q2: My NMR and LC-MS spectra show several unexpected peaks. What are the likely process-related impurities?

A2: Process-related impurities stem from starting materials, intermediates, or side reactions. Identifying them is key to optimizing your reaction and purification steps.

Common Process-Related Impurities:

Impurity NameOriginWhy It FormsHow to Identify
p-Methylcinnamic Acid Unreacted Starting MaterialIncomplete hydrogenation of the C=C double bond.LC-MS: Mass corresponding to C10H10O2 (162.19 g/mol ). ¹H NMR: Presence of vinyl protons (~6.4-7.8 ppm).
Ethyl p-Methylcinnamate Unreacted Starting EsterIf the synthesis starts from the ester, incomplete hydrogenation and/or hydrolysis.LC-MS: Mass corresponding to C12H14O2 (190.24 g/mol ). ¹H NMR: Ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
(r)-3-(p-Methylphenyl)-beta-alaninol Over-reductionIf a strong reducing agent is used (e.g., LiAlH₄) or under harsh hydrogenation conditions, the carboxylic acid can be reduced to the primary alcohol.LC-MS: Mass corresponding to C10H15NO (165.23 g/mol ). Loss of carboxylic acid peak in IR spectrum.
Michael Adduct Dimers Side Reaction in Michael AdditionsIf the nucleophile (e.g., an enolate) can also act as a Michael acceptor, or if the product enolate reacts with another molecule of the starting unsaturated compound.[8][9]LC-MS: Mass corresponding to a dimer of the product or starting materials. Often higher molecular weight impurities.

Troubleshooting & Resolution Workflow:

The following workflow can help systematically identify and eliminate process-related impurities.

G cluster_0 Impurity Identification & Remediation A Unexpected Peak in LC-MS / NMR B Hypothesize Structure (Starting Material, Side Product?) A->B Analyze Data C Confirm via Spiking or MS/MS Fragmentation B->C Validate Hypothesis D Optimize Reaction (Time, Temp, Stoichiometry) C->D Address Root Cause E Refine Purification (Recrystallization, Chromatography) D->E F Re-analyze for Purity E->F Purify & Verify

Caption: Workflow for identifying and removing process impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for (r)-3-(p-Methylphenyl)-beta-alanine, and how do they influence the impurity profile?

A1: The two most prevalent strategies are asymmetric hydrogenation and asymmetric Michael addition. Each has a characteristic impurity profile.

  • Asymmetric Hydrogenation: This route typically involves the hydrogenation of a prochiral precursor like p-methylcinnamic acid or its ester using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with a chiral phosphine ligand).[1][10]

    • Key Advantage: Highly efficient and can provide very high enantioselectivity (>99% e.e.).[2][3]

    • Common Impurities:

      • Unreacted Starting Material: p-methylcinnamic acid.

      • Racemic Product: From non-catalyzed or poorly catalyzed hydrogenation.

      • Catalyst Residues: Trace amounts of Rhodium or Ruthenium.

  • Asymmetric Michael Addition: This involves the 1,4-conjugate addition of a nitrogen nucleophile (like ammonia or a surrogate) to a p-methylcinnamate derivative.[8][11] This can be catalyzed by chiral organocatalysts or metal complexes.

    • Key Advantage: Avoids the use of high-pressure hydrogen gas.

    • Common Impurities:

      • 1,2-Addition Product: Formation of an unstable amide adduct instead of the desired β-amino acid.

      • Dialkylation Products: The product amine can potentially react with a second molecule of the cinnamate acceptor.

      • Unreacted Starting Material: p-methylcinnamate ester.

The choice of route depends on available equipment (e.g., high-pressure reactors for hydrogenation) and desired impurity profile.

G cluster_0 Asymmetric Hydrogenation cluster_1 Asymmetric Michael Addition A p-Methylcinnamic Acid B (r)-3-(p-Methylphenyl) -beta-alanine A->B [Rh]-Chiral Ligand, H₂ ImpurityA Impurity: (s)-enantiomer B->ImpurityA C p-Methylcinnamate Ester D (r)-3-(p-Methylphenyl) -beta-alanine Ester C->D NH₃ surrogate, Chiral Catalyst ImpurityB Impurity: Dialkylation Product D->ImpurityB

Caption: Primary synthetic routes and their characteristic impurities.

Q2: Which analytical techniques are essential for quality control during this synthesis?

A2: A combination of chromatographic and spectroscopic techniques is crucial for ensuring the identity, purity, and chiral integrity of your product.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure of the product and helps identify structural impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine the molecular weight of the product and detect impurities. It is highly sensitive for tracking reaction completion and identifying low-level byproducts.

  • Chiral HPLC (High-Performance Liquid Chromatography): The gold standard for determining enantiomeric purity (e.e.).[5][12] This is a critical release test for any chiral synthesis.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, N-H bends).

References

  • Gilar, M., et al. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Scott, R. W., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Organic Letters. Available at: [Link]

  • Sankaran, K., & Deshpande, V. M. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Wang, D., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science. Available at: [Link]

  • Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chavatte, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Hassan, S. S., et al. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available at: [Link]

  • Wang, D., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science. Available at: [Link]

  • Matoga, M., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

  • Wang, D., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science. Available at: [Link]

  • Aslam, M., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry. Available at: [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Scribd. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Scribd. Available at: [Link]

  • ChemBK. (R)-3-Phenyl-beta-alanine. ChemBK. Available at: [Link]

  • ResearchGate. (2022). Asymmetric 1,6‐Michael addition reaction of 4‐(tert‐butyl). ResearchGate. Available at: [Link]

  • Chongqing Chemdad Co. ,Ltd. (r)-3-(p-methylphenyl)-beta-alanine. Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal from (r)-3-(p-Methylphenyl)-beta-alanine

Welcome to the technical support center for the purification of (r)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (r)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the critical step of residual solvent removal. As your dedicated application scientist, my goal is to equip you with the knowledge to not only execute protocols but also to understand the underlying principles for effective troubleshooting and process optimization.

Introduction: The Criticality of Residual Solvent Removal

Residual organic solvents are impurities that remain in the final active pharmaceutical ingredient (API) after synthesis and purification.[1][2] Their removal is not merely a matter of good manufacturing practice; it is a critical step to ensure the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies, through guidelines like the ICH Q3C, set strict limits on the permissible daily exposure to these solvents, classifying them based on their toxicity.[3][4][5][6] For a molecule like (r)-3-(p-Methylphenyl)-beta-alanine, an amino acid derivative likely to be a crystalline solid, inefficient solvent removal can lead to issues such as altered crystal form, reduced stability, and potential toxicity.[2]

This guide will walk you through the most effective methods for removing residual solvents from your compound, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual solvents from a compound like (r)-3-(p-Methylphenyl)-beta-alanine?

A1: For a thermally sensitive, crystalline solid such as an amino acid derivative, the most common and effective methods are Vacuum Drying and Lyophilization (Freeze Drying) . Conventional oven drying at atmospheric pressure is often less suitable due to the higher temperatures required, which can lead to degradation of the compound.[7]

Q2: How do I choose between Vacuum Drying and Lyophilization?

A2: The choice depends on the thermal stability of your compound, the solvent to be removed, and the desired final physical form of the API.

  • Vacuum Drying is generally faster and more energy-efficient. It is suitable for compounds that can withstand moderate heat (e.g., 30-60°C) under reduced pressure.[7][8]

  • Lyophilization is a gentler method ideal for highly heat-sensitive or amorphous materials.[9][10] It involves freezing the material and then sublimating the solvent under a deep vacuum. This process is excellent for preserving the compound's structure but is typically slower and more energy-intensive.[10]

Q3: What are the key parameters to control during vacuum drying?

A3: The three critical parameters are Temperature , Pressure (Vacuum Level) , and Drying Time .

  • Temperature: Should be high enough to provide sufficient energy for solvent evaporation but low enough to prevent thermal degradation of the (r)-3-(p-Methylphenyl)-beta-alanine.

  • Pressure: A lower pressure reduces the boiling point of the solvent, allowing for efficient removal at a lower temperature.[7][8][11]

  • Drying Time: This is dependent on the batch size, solvent type, and the efficiency of the vacuum oven.

Q4: Can I use a standard laboratory oven for drying?

A4: While a standard oven can be used, it is generally not recommended for final API drying. The high temperatures required at atmospheric pressure can lead to the degradation of amino acids and other thermally sensitive compounds.[12][13] A study on drying eggs showed that higher temperatures (above 50°C) could negatively impact the amino acid profile.[12]

Troubleshooting Guides

Issue 1: High Levels of Residual Solvent Detected After Vacuum Drying

Possible Causes & Solutions:

  • Inefficient Vacuum:

    • Troubleshooting: Check your vacuum pump for leaks and ensure it is capable of reaching the desired pressure. A deep and stable vacuum is crucial for efficient solvent removal.

    • Action: Regularly maintain your vacuum pump and check all seals and connections in your drying setup.

  • Insufficient Temperature or Time:

    • Troubleshooting: The drying temperature may be too low, or the drying time too short.

    • Action: Cautiously increase the temperature in small increments (e.g., 5°C), monitoring for any signs of degradation. Extend the drying time and take samples periodically to monitor the residual solvent levels.

  • Sample Thickness:

    • Troubleshooting: A thick layer of powder can trap solvent within the bulk material.

    • Action: Spread the (r)-3-(p-Methylphenyl)-beta-alanine powder in a thin, even layer on the drying trays to maximize the surface area exposed to the vacuum.

  • Formation of a Surface Crust:

    • Troubleshooting: Rapid initial drying can sometimes form a hard crust on the surface of the powder, trapping solvent underneath.

    • Action: Consider a more gradual increase in temperature and vacuum at the beginning of the drying process to prevent crust formation.

Issue 2: Product Degradation or Discoloration During Drying

Possible Causes & Solutions:

  • Excessive Temperature:

    • Troubleshooting: The drying temperature is likely too high for the thermal stability of (r)-3-(p-Methylphenyl)-beta-alanine.

    • Action: Reduce the drying temperature and compensate by increasing the vacuum level and/or extending the drying time. For highly sensitive compounds, consider switching to lyophilization.[10]

  • Oxidation:

    • Troubleshooting: The presence of oxygen, especially at elevated temperatures, can lead to oxidative degradation.

    • Action: Purge the vacuum oven with an inert gas like nitrogen before starting the drying process. This is particularly important for compounds susceptible to oxidation.[14]

Experimental Protocols

Protocol 1: Vacuum Oven Drying of (r)-3-(p-Methylphenyl)-beta-alanine
  • Preparation: Spread the crystalline (r)-3-(p-Methylphenyl)-beta-alanine in a thin, even layer (ideally < 1 cm) on a clean, shallow tray.

  • Loading: Place the tray in the vacuum oven on a shelf with good heat conduction.

  • Inert Gas Purge (Optional but Recommended): Seal the oven and gently purge with dry nitrogen for 5-10 minutes to displace any air.

  • Vacuum Application: Gradually apply vacuum, aiming for a pressure below 10 mbar.

  • Heating: Once the desired vacuum level is reached and stable, begin to slowly heat the shelves to the target temperature (start with a conservative temperature, e.g., 40°C).

  • Drying: Maintain the set temperature and vacuum. The drying time will vary depending on the scale and solvent. For laboratory scale, start with 12-24 hours.

  • Monitoring: Periodically and carefully, release the vacuum with nitrogen, remove a small sample, and analyze for residual solvent content using a validated analytical method like Headspace Gas Chromatography (HS-GC).[15][16]

  • Completion: Continue drying until the residual solvent level is below the required limit as per ICH Q3C guidelines.[3][4]

  • Cooling and Unloading: Once drying is complete, turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with nitrogen before removing the product.

Protocol 2: Lyophilization of (r)-3-(p-Methylphenyl)-beta-alanine
  • Dissolution: Dissolve the (r)-3-(p-Methylphenyl)-beta-alanine in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or tert-butanol) to form a solution.[17]

  • Freezing: Place the solution in a lyophilizer flask or tray and freeze it completely. A slow cooling rate can promote the formation of larger ice crystals, which can facilitate faster sublimation.

  • Vacuum Application: Place the frozen sample on the lyophilizer, ensure a good seal, and start the vacuum pump. A deep vacuum (e.g., below 0.2 mbar) is required.[17]

  • Sublimation (Primary Drying): The condenser of the lyophilizer should be at a much lower temperature than the sample (e.g., -50°C or below). The solvent will sublime from the frozen state and be collected on the condenser.

  • Desorption (Secondary Drying): After all the frozen solvent has been removed, a small amount of bound solvent may remain. A gentle increase in shelf temperature (e.g., to 20-25°C) can help to remove this bound solvent.

  • Completion and Unloading: Once the process is complete, the product should be a dry, porous cake. Break the vacuum with an inert gas and promptly seal the container to prevent moisture absorption.

Data Presentation

Table 1: Comparison of Residual Solvent Removal Methods

FeatureVacuum DryingLyophilization (Freeze Drying)
Principle Evaporation under reduced pressureSublimation under deep vacuum
Operating Temperature Moderate (e.g., 30-60°C)Low (typically below 0°C for primary drying)
Operating Pressure < 10 mbar< 0.2 mbar
Typical Duration 12-48 hours24-72+ hours
Advantages Faster, more energy-efficientGentle, suitable for heat-sensitive compounds, produces a porous product
Disadvantages Potential for thermal degradation if not optimizedSlower, more energy-intensive, requires the compound to be soluble

Visualization of Workflows

Decision Tree for Method Selection

MethodSelection Start Is the compound thermally stable at 40-60°C? VacuumDrying Use Vacuum Drying Start->VacuumDrying Yes CheckSolubility Is the compound soluble in a suitable lyophile? Start->CheckSolubility No / Unknown Lyophilization Use Lyophilization CheckSolubility->VacuumDrying No (Consider careful optimization of vacuum drying at lower temperatures) CheckSolubility->Lyophilization Yes

Caption: Decision tree for selecting the appropriate drying method.

Troubleshooting Workflow for High Residual Solvents

Troubleshooting Start High Residual Solvent After Vacuum Drying CheckVacuum Check Vacuum System (Pump, Seals, Leaks) Start->CheckVacuum IncreaseParams Increase Temperature/Time (cautiously) Start->IncreaseParams ReduceThickness Reduce Sample Thickness and ensure even layer Start->ReduceThickness Success Problem Solved CheckVacuum->Success Issue Found & Fixed CheckDegradation Monitor for Degradation IncreaseParams->CheckDegradation ReduceThickness->Success Improved Drying CheckDegradation->Success No Degradation, Solvent Levels Drop Failure Consider Alternative Method (e.g., Lyophilization) CheckDegradation->Failure Degradation Observed

Caption: Troubleshooting workflow for high residual solvent levels.

References

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. (2025). sinothermo.
  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA).
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
  • impurities: guideline for residual solvents q3c(r6). (2019). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
  • Pharmaceutical Vacuum Tray Dryer Applications And Benefits. (2025). YakeClimate.
  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. (2024). AZoM.
  • Pharmaceutical | Freeze Drying and Vacuum Ovens. Digivac.
  • Enhancing efficiency in pharmaceutical production: The role of vacuum tray dryers. (2024).
  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. (2025).
  • EP2985038A1 - Lyophilized API preparation - Google Patents.
  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022).
  • Influence of Different Oven Drying Temperatures on Functional Properties and Amino Acid Composition of Eggs. (2019). Science Alert.
  • Residual Solvents in Pharmaceuticals by USP Chapter. PerkinElmer.
  • Effect of high temperature drying on amino acid decomposition in feed rice. (2016). J-Stage.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (r)-3-(p-Methylphenyl)-beta-alanine

Welcome to the technical support center for (r)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (r)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles in your experiments.

Understanding the Challenge: The Physicochemical Properties of (r)-3-(p-Methylphenyl)-beta-alanine

(r)-3-(p-Methylphenyl)-beta-alanine, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22, is a β-amino acid derivative.[1][2] Its structure, featuring both a carboxylic acid group and an amino group, makes it a zwitterionic compound. The presence of a p-methylphenyl group adds significant hydrophobicity. This amphiphilic nature is the primary reason for its limited solubility in neutral aqueous buffers.

Like other amino acids, its charge state is pH-dependent. At a specific pH, its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility due to strong intermolecular interactions and a tendency to precipitate. To enhance solubility, it is crucial to work at a pH away from the pI, where the molecule carries a net positive or negative charge.

Frequently Asked Questions (FAQs)

Q1: Why is my (r)-3-(p-Methylphenyl)-beta-alanine not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4?

A1: The insolubility you are observing is likely due to the pH of your buffer being close to the isoelectric point (pI) of the compound. At the pI, the molecule exists as a zwitterion with a net neutral charge, minimizing its interaction with water molecules and leading to precipitation. To increase solubility, you need to shift the pH of your buffer away from the pI to ensure the molecule is in a charged state (either as a cation or an anion).

Q2: How do I determine the optimal pH for dissolving (r)-3-(p-Methylphenyl)-beta-alanine?

A2: The optimal pH can be determined experimentally by performing a pH-solubility profile. This involves preparing a series of buffers with a range of pH values (e.g., from pH 2 to pH 10) and measuring the solubility of your compound in each. Generally, for a zwitterionic compound, solubility will be highest at pH values well below the lower pKa (where the molecule is cationic) or well above the higher pKa (where the molecule is anionic).

Q3: What are co-solvents and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the solvent, making it more favorable for the hydrophobic portions of the solute to dissolve.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). However, it's important to consider the compatibility of the co-solvent with your downstream application, as they can sometimes interfere with biological assays.

Q4: Are there other methods to improve solubility if pH adjustment and co-solvents are not suitable for my experiment?

A4: Yes, other techniques can be employed. The use of cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with the hydrophobic phenyl group of your compound, effectively encapsulating it and increasing its aqueous solubility.[4] Additionally, surfactants can be used to form micelles that can solubilize the compound.[4] For cases of strong aggregation, chaotropic agents like guanidine HCl or urea can be effective, though these are denaturing and may not be suitable for all applications.

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to resolving solubility issues with (r)-3-(p-Methylphenyl)-beta-alanine.

Problem: Precipitate forms when dissolving (r)-3-(p-Methylphenyl)-beta-alanine in a neutral aqueous buffer.

Below is a troubleshooting workflow to guide your experimental approach.

A Start: Precipitate observed in neutral buffer B Step 1: pH Adjustment A->B C Is the new pH compatible with your experiment? B->C D Yes C->D E No C->E K Solution Achieved D->K F Step 2: Co-solvent Addition E->F L Re-evaluate experimental design E->L G Is the co-solvent compatible with your experiment? F->G H Yes G->H I No G->I H->K J Step 3: Use of Excipients (e.g., Cyclodextrins) I->J I->L J->K

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: pH Adjustment for Solubility Enhancement

The primary method to enhance the solubility of (r)-3-(p-Methylphenyl)-beta-alanine is to adjust the pH of the buffer.

Principle: By shifting the pH of the solution to be approximately 2 pH units away from the pI, the compound will exist predominantly in a charged, and therefore more soluble, form.

Step-by-Step Methodology:

  • Prepare a range of buffers: Prepare buffers with different pH values. For example, 0.1 M citrate buffer (pH 3-6), 0.1 M phosphate buffer (pH 6-8), and 0.1 M carbonate-bicarbonate buffer (pH 9-10).

  • Solubility Test: Add a small, known amount of (r)-3-(p-Methylphenyl)-beta-alanine to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Expected Outcome: You should observe significantly higher solubility at low pH (e.g., pH 2-4) and high pH (e.g., pH 9-11) compared to the neutral pH range.

cluster_0 Low pH (Acidic) cluster_1 Near Isoelectric Point (pI) cluster_2 High pH (Basic) Low_pH Predominantly Cationic (+ charge) High Solubility pI Zwitterionic (Net neutral charge) Low Solubility High_pH Predominantly Anionic (- charge) High Solubility

Sources

Troubleshooting

strategies to prevent racemization of (r)-3-(p-Methylphenyl)-beta-alanine during reaction

Welcome to the technical support center for maintaining the stereochemical purity of (R)-3-(p-Methylphenyl)-β-alanine. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for maintaining the stereochemical purity of (R)-3-(p-Methylphenyl)-β-alanine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with racemization during the chemical synthesis and modification of this and similar chiral β-amino acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stereochemical integrity of your compounds.

I. Understanding the Challenge: The Racemization of β-Amino Acids

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical issue in pharmaceutical development where a specific stereoisomer is often the active agent.[1] The process typically involves the deprotonation of the chiral center, leading to a planar, achiral intermediate (a carbanion or enolate), followed by non-stereospecific reprotonation.[2][3] For β-amino acids like (R)-3-(p-methylphenyl)-β-alanine, the susceptibility to racemization is influenced by factors such as the reaction conditions (temperature, pH), the nature of the base, and the type of activating agents used.[2][4]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: My reaction is showing significant racemization after coupling (R)-3-(p-Methylphenyl)-β-alanine with another molecule. What are the likely causes and how can I fix this?

Answer:

Significant racemization during coupling reactions is a frequent challenge. The primary culprits are often the choice of coupling reagents, the base used, reaction temperature, and activation time.

Possible Cause 1: Inappropriate Coupling Reagent or Activation Method

The activation of the carboxylic acid group is a necessary step for amide bond formation but can also facilitate racemization.[5] Some coupling reagents are more prone to causing racemization than others.

  • Solution:

    • Use Racemization-Suppressing Additives: When using carbodiimide-based coupling reagents like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide), always include additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These additives react with the activated acid to form a less reactive, but still aminolysis-susceptible, intermediate that is more resistant to racemization.[5]

    • Consider Phosphonium and Aminium/Uronium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU are often effective, especially when used in conjunction with additives.[6]

Possible Cause 2: Unsuitable Base or High Base Concentration

Bases are often used to neutralize salts or to deprotonate the incoming amine, but they can also abstract the proton at the chiral center of the activated β-amino acid, leading to racemization.[2][5]

  • Solution:

    • Choose a Weaker or Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[5][6] The steric bulk of collidine can reduce its ability to deprotonate the chiral center.[5]

    • Minimize Base Concentration: Use the stoichiometric amount of base required for the reaction. An excess of base will increase the rate of racemization.[6]

Possible Cause 3: Elevated Reaction Temperature

Higher temperatures accelerate most chemical reactions, including the rate of racemization.[4][7][8][9]

  • Solution:

    • Maintain Low Temperatures: Perform coupling reactions at 0 °C or even lower if the reaction kinetics allow. If the reaction is sluggish at low temperatures, a gradual increase to room temperature should be carefully monitored.

Question 2: I am using a protecting group strategy, but still observing racemization. Could the protecting group be the issue?

Answer:

Yes, the choice of protecting group for the amine functionality can influence the rate of racemization.

Possible Cause: Nature of the N-Protecting Group

Certain protecting groups can influence the acidity of the proton at the chiral center.

  • Solution:

    • Evaluate Different Protecting Groups: While common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are widely used, their removal conditions (acidic for Boc, basic for Fmoc) can sometimes contribute to racemization in subsequent steps.[10][11][12] Consider protecting groups that are known to be resistant to racemization during activation, such as the benzyloxycarbonyl (Z) group.[10]

    • Sulfonamide-Type Protecting Groups: Protecting groups like o-nitrobenzenesulfonyl (oNbs) can allow for N-acylation without racemization via a diketone mechanism and can be removed under mild conditions.[10]

Question 3: How can I accurately determine the extent of racemization in my sample?

Answer:

Accurate determination of enantiomeric excess (ee) is crucial for troubleshooting and optimizing your reaction conditions.

  • Solution: Chiral Chromatography

    • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.[13] You will need a suitable chiral stationary phase (CSP) column.

    • Chiral Gas Chromatography (GC): This technique is suitable for volatile compounds or those that can be derivatized to become volatile.[13]

  • Solution: NMR Spectroscopy

    • NMR with Chiral Discriminating Agents: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can lead to the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for quantification of the enantiomers.[13][14][15]

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization for β-amino acids?

A1: The primary mechanism involves the abstraction of the proton at the chiral α-carbon (the carbon adjacent to the carboxyl group). This is facilitated by a base and leads to the formation of a planar, achiral carbanion intermediate. Reprotonation can then occur from either face of this intermediate, resulting in a mixture of both enantiomers.[2][3] Factors that stabilize this carbanion, such as electron-withdrawing groups, can increase the rate of racemization.

Q2: Are there any general "rules of thumb" for temperature control to prevent racemization?

A2: While the optimal temperature is reaction-specific, a general guideline is to start at a low temperature (e.g., 0 °C or -15 °C) and only warm the reaction if necessary. The rate of racemization generally increases with temperature, so maintaining the lowest practical temperature is a key strategy.[7][8]

Q3: Can the solvent choice impact the degree of racemization?

A3: Yes, the solvent can play a role. Polar aprotic solvents are commonly used for coupling reactions. The specific solvent can influence the solubility of reactants and intermediates, as well as the transition state energies for both the desired reaction and the undesired racemization pathway. It is often beneficial to screen a few different solvents during reaction optimization.

Q4: Are there any enzymatic methods to synthesize enantiopure (R)-3-(p-Methylphenyl)-β-alanine that would avoid racemization issues?

A4: Biocatalysis offers a powerful alternative for the synthesis of enantiopure amino acids. Transaminases, for example, can be used for the asymmetric synthesis of β-amino acids from a prochiral β-keto acid or for the kinetic resolution of a racemic β-amino acid.[16][17] These enzymatic methods typically proceed with high stereoselectivity under mild reaction conditions, thus avoiding the harsh reagents and conditions that can lead to racemization.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for a Low-Racemization Peptide Coupling Reaction

This protocol outlines a general method for coupling (R)-3-(p-Methylphenyl)-β-alanine while minimizing racemization.

  • Reactant Preparation:

    • Dissolve (R)-3-(p-Methylphenyl)-β-alanine (1 equivalent) and a racemization-suppressing additive such as HOBt or Oxyma (1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add the coupling reagent, such as DIC (1.1 equivalents), dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling:

    • In a separate flask, dissolve the amine coupling partner (1 equivalent) and a sterically hindered base like NMM (1 equivalent) in the same anhydrous solvent.

    • Slowly add the solution of the amine to the pre-activated β-amino acid solution at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • If the reaction is slow, the temperature can be allowed to slowly rise to room temperature.

  • Work-up and Analysis:

    • Once the reaction is complete, proceed with a standard aqueous work-up to remove byproducts and unreacted starting materials.

    • Determine the enantiomeric excess of the product using chiral HPLC or NMR spectroscopy.

Table 1: Influence of Base on Racemization
BasepKa of Conjugate AcidSteric HindranceTypical % Racemization (Relative)
Triethylamine (TEA)~10.7LowHigh
N,N-Diisopropylethylamine (DIEA)~10.1MediumMedium-High
N-Methylmorpholine (NMM)~7.4MediumLow
2,4,6-Collidine~7.4HighVery Low

Note: The relative % racemization is a generalization and can vary significantly based on the specific substrate, coupling reagent, and reaction conditions.[5]

V. Visualizing the Racemization Pathway

The following diagram illustrates the key steps in the base-catalyzed racemization of an activated β-amino acid.

Racemization_Pathway cluster_0 Chiral Starting Material cluster_1 Activation & Deprotonation cluster_2 Reprotonation & Products R_Acid (R)-β-Amino Acid Derivative Activated_Intermediate Activated Intermediate R_Acid->Activated_Intermediate Coupling Reagent Planar_Intermediate Planar Achiral Intermediate (Carbanion/Enolate) Activated_Intermediate->Planar_Intermediate Proton Abstraction Base Base (B:) Base->Activated_Intermediate R_Product (R)-Product Planar_Intermediate->R_Product Protonation (re-face) S_Product (S)-Product Planar_Intermediate->S_Product Protonation (si-face) Racemic_Mixture Racemic Mixture R_Product->Racemic_Mixture S_Product->Racemic_Mixture

Caption: Base-catalyzed racemization pathway via a planar intermediate.

VI. Concluding Remarks

The prevention of racemization is a critical aspect of asymmetric synthesis. By carefully selecting reaction parameters—including coupling reagents, additives, bases, and temperature—it is possible to significantly preserve the stereochemical integrity of (R)-3-(p-Methylphenyl)-β-alanine. This guide provides a foundational framework for troubleshooting and optimizing your synthetic procedures. For further assistance, please consult the references provided below or contact our technical support team.

VII. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 6, 2026, from [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

  • Reactions of Chiral Molecules. (2025, August 13). Pharmaacademias. Retrieved January 6, 2026, from [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). Accounts of Chemical Research, 47(7), 2253–2264. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5159. [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation, 37(3), 96-105. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455–2504. [Link]

  • The role of racemisation kinetics in the deracemisation process via temperature cycles. (2019). CrystEngComm, 21(20), 3194-3201. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). Tetrahedron, 90, 132194. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2015). Dalton Transactions, 44(44), 19139–19142. [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved January 6, 2026, from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design, 19(6), 3439-3446. [Link]

  • Racemization. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org. [Link]

  • What Is Racemization In Organic Chemistry? (2024, December 31). YouTube. Retrieved January 6, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504. [Link]

  • Epimerisation in Peptide Synthesis. (2019). Molecules, 24(9), 1689. [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. (2012). Applied Microbiology and Biotechnology, 95(4), 849–858. [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2016). Crystals, 6(10), 127. [Link]

  • Base catalyzed racemization of amino acid derivatives. (2008). Tetrahedron: Asymmetry, 19(9), 1101-1107. [Link]

  • Asymmetry in catalysis: 'unidirectional' amino acid racemases. (2011). Biochemical Society Transactions, 39(5), 1310–1314. [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. (2012). Applied Microbiology and Biotechnology, 95(4), 849-858. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2022). Analytical Chemistry, 94(1), 229–236. [Link]

  • and Base-Catalyzed Racemization of Free Amino Acids To Determine the Six Constants, One for Eac. (n.d.). ElectronicsAndBooks. Retrieved January 6, 2026, from [Link]

  • Comparison between the temperature sensitivities of racemisation and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Journal of Creation, 37(2), 111-118. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). International Journal of Molecular Sciences, 24(15), 12009. [Link]

  • Racemization Assays. (n.d.). Houben-Weyl Methods of Organic Chemistry, Volume E 22a. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Journal of the American Chemical Society, 143(30), 11612–11620. [Link]

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Optimization

Technical Support Center: Protocol for Scaling Up (R)-3-(p-Methylphenyl)-beta-alanine Synthesis

Welcome to the technical support center for the synthesis of (R)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-(p-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this chiral synthesis from the laboratory bench to the pilot plant. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a robust, reproducible, and scalable process.

The transition from a small-scale laboratory reaction to a pilot-scale process is rarely a simple multiplication of reagent quantities.[1][2] Asymmetric syntheses, in particular, are sensitive to subtle changes in reaction conditions that can dramatically impact yield and, most critically, enantioselectivity.[3] This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions encountered during the scale-up process.

Topic 1: Maintaining Enantioselectivity and Yield

Q1: We achieved >99% enantiomeric excess (ee) in our 5 L lab reactor, but the ee dropped to 92% in the 100 L pilot reactor. What are the most likely causes?

This is a classic and critical scale-up challenge. A drop in enantioselectivity is almost always linked to deviations from the optimized lab conditions, which are magnified at a larger scale. The primary culprits are inadequate mixing and poor heat transfer.[4]

  • Causality - Heat Transfer: In a large reactor, the surface-area-to-volume ratio decreases significantly. This makes it much harder to dissipate the heat generated by the reaction (exotherm). Localized "hot spots" can form, particularly near the point of reagent addition. These higher temperature zones can reduce the energy difference between the diastereomeric transition states in the catalytic cycle, leading to a loss of stereoselectivity.[4]

  • Causality - Mixing: Inefficient mixing can lead to localized areas of high substrate or reagent concentration. This can alter the catalyst's behavior, promote side reactions, or, in the case of biocatalysis, create an environment that stresses the enzyme.[5] The dropwise addition of a reagent that is routine in the lab must be carefully re-validated at scale to ensure it is being dispersed effectively before it can react.

Systematic Troubleshooting Approach:

  • Verify Temperature Profile: Use multiple temperature probes within the reactor (if available) to map the temperature distribution during the reaction. Compare this to the lab-scale data.

  • Evaluate Mixing Efficiency: Conduct a mixing study using a tracer or modeling software if possible. Assess the impeller speed and design. A simple visual check during a solvent-only run can sometimes reveal dead zones.

  • Control Reagent Addition: Re-evaluate the rate of addition for the limiting reagent. It may be necessary to add it much more slowly at the pilot scale or add it sub-surface near the impeller to ensure rapid dispersion.[4]

Q2: Our reaction yield has decreased by 15% at the pilot scale, and we are seeing new, unidentified impurities on our HPLC. Why is this happening?

A drop in yield accompanied by new impurities often points to longer reaction times, temperature deviations, or issues with raw material quality.

  • Extended Reaction Times: At the pilot scale, charging reactors, heating/cooling cycles, and transfers take longer. If your product or intermediates are unstable under the reaction conditions, this extended time can lead to degradation.

  • Raw Material and Solvent Quality: The larger quantities of raw materials required for pilot scale may come from different suppliers or batches. Ensure that the quality and impurity profile of all inputs are identical to those used in the lab. Certain impurities can act as catalyst poisons.[4]

  • Atmospheric Control: Maintaining an inert atmosphere is more challenging in large reactors. Increased exposure to oxygen or moisture can decompose sensitive reagents or catalysts, opening up alternative, non-selective reaction pathways.[4]

Troubleshooting Steps:

  • In-Process Control (IPC): Implement more frequent IPC sampling (e.g., via HPLC) to track the formation of product and impurities over time. This will help you pinpoint when degradation is occurring.

  • Raw Material Qualification: Re-qualify all starting materials and solvents for the pilot-scale run. Do not assume they are identical to lab-grade materials.

  • Stress Studies: Perform laboratory-scale "stress tests" where you intentionally hold the reaction mixture at the target temperature for an extended period or introduce small amounts of air/water to see if you can reproduce the impurity profile seen at the pilot scale.

Topic 2: Process & Analytical Controls

Q3: What analytical methods are essential for controlling the process and ensuring the quality of (R)-3-(p-Methylphenyl)-beta-alanine?

A robust analytical package is non-negotiable for process control and quality assurance.[6]

  • In-Process Control (IPC):

    • HPLC (Achiral): To monitor the consumption of starting materials and the formation of the product. This is crucial for determining reaction completion and identifying any major impurities.

    • TLC: A quick, qualitative check for reaction progress, though less precise than HPLC.

  • Final Product Release:

    • Chiral HPLC: The gold standard for determining enantiomeric excess (ee).[4] This method separates and quantifies the (R) and (S) enantiomers.[7]

    • ¹H and ¹³C NMR: To confirm the chemical structure and identity of the final product.

    • LC-MS: To determine the exact mass and identify trace-level impurities.

    • Karl Fischer Titration: To quantify water content.

    • Residual Solvents Analysis (GC-HS): To ensure solvents used in the workup and purification are below acceptable limits.

A summary of recommended analytical controls is provided in the table below.

Analysis Purpose Stage Typical Method
Reaction ProgressMonitor starting material consumptionIn-ProcessHPLC (Reversed-Phase)
Enantiomeric PurityQuantify (R) vs. (S) enantiomersIn-Process & FinalChiral HPLC
Structural IdentityConfirm chemical structureFinal ProductNMR (¹H, ¹³C)
Impurity ProfileIdentify and quantify impuritiesFinal ProductLC-MS
Water ContentMeasure residual waterFinal ProductKarl Fischer
Residual SolventsMeasure residual process solventsFinal ProductGC-Headspace

Q4: How do we adapt our laboratory workup procedure (liquid-liquid extraction and column chromatography) for the pilot plant?

Directly scaling lab purification methods is often impractical and uneconomical.[4]

  • From Chromatography to Crystallization: Flash chromatography is rarely viable at the pilot scale. The primary goal should be to develop a robust crystallization procedure for the final product. This is the most effective and economical method for purification and chiral enrichment at scale.

    • Action: Conduct a thorough solvent screening study at the lab scale to identify a suitable crystallization solvent or solvent system. Key parameters to optimize include concentration, temperature profile (cooling rate), and seeding strategy.

  • From Separatory Funnel to Extractor: Liquid-liquid extractions are still common, but instead of a separatory funnel, you will use the jacketed reactor itself or a dedicated extraction vessel.

    • Action: Be aware that phase separation can be much slower at scale. Allow for adequate settling time. The formation of emulsions is also a greater risk due to the high-shear mixing of mechanical stirrers. Consider adding a brine wash or a small amount of a de-emulsifying solvent if this becomes an issue.

Part 2: Experimental Protocols & Workflows

Workflow 1: General Scale-Up Logic

The following diagram illustrates the logical workflow when transitioning a synthesis from the laboratory to the pilot plant.

cluster_0 Lab Scale (1-100g) cluster_1 Pilot Scale (1-100kg) lab_dev Process Development & Optimization lab_analytics Analytical Method Development lab_dev->lab_analytics lab_safety Initial Safety Assessment lab_analytics->lab_safety pilot_tech_transfer Technology Transfer Package lab_safety->pilot_tech_transfer Define Critical Parameters pilot_eng Engineering Run (Solvent Only) pilot_tech_transfer->pilot_eng pilot_run Pilot Batch Execution pilot_eng->pilot_run pilot_validation Process Validation & Data Analysis pilot_run->pilot_validation pilot_validation->lab_dev Feedback for Re-optimization

Caption: Logical workflow for the scale-up process.

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

This protocol is based on a representative biocatalytic approach using a transaminase enzyme.

Reaction: Asymmetric reductive amination of a prochiral ketone using a transaminase (ATA).

  • Materials:

    • Pro-substrate (e.g., 3-(4-methylphenyl)-3-oxopropanoic acid): 10.0 g

    • Transaminase (e.g., ATA from Vibrio fluvialis): 200 mg

    • Isopropylamine (amine donor): 15 mL

    • Pyridoxal 5'-phosphate (PLP cofactor): 50 mg

    • Phosphate Buffer (1M, pH 7.5): 200 mL

    • DMSO (co-solvent): 20 mL[5]

  • Procedure:

    • In a 500 mL jacketed lab reactor, combine the phosphate buffer and PLP. Stir until dissolved.

    • Add the transaminase enzyme and stir gently for 15 minutes to allow for dissolution.

    • In a separate beaker, dissolve the keto-acid substrate in DMSO.

    • Slowly add the substrate/DMSO solution to the reactor over 30 minutes.

    • Add the isopropylamine to the reactor.

    • Maintain the reaction temperature at 35°C and stir at 250 RPM for 24 hours.

    • Monitor the reaction progress by HPLC until >98% conversion of the starting material is observed.

    • Workup:

      • Cool the reaction to room temperature.

      • Adjust the pH to ~2.0 with 6M HCl to precipitate the product.

      • Filter the solid product and wash with cold water (2 x 50 mL).

      • Dry the solid under vacuum at 40°C to yield the crude product.

    • Purification:

      • Recrystallize the crude solid from an ethanol/water mixture to yield pure (R)-3-(p-Methylphenyl)-beta-alanine.

Protocol 2: Proposed Pilot-Scale Synthesis (1 kg Scale)
  • Equipment: 100 L glass-lined reactor with temperature control, mechanical stirrer, and controlled addition pump.

  • Materials:

    • Pro-substrate: 1.0 kg (100x scale-up)

    • Transaminase: 20 g

    • Isopropylamine: 1.5 L

    • PLP cofactor: 5.0 g

    • Phosphate Buffer (1M, pH 7.5): 20 L

    • DMSO: 2.0 L

  • Key Scale-Up Modifications & Procedure:

    • Reactor Preparation: Ensure the reactor is clean, dry, and passivated. Perform an engineering run with just buffer and DMSO to test mixing and heat transfer capabilities.

    • Reagent Charging: Charge the buffer and PLP to the 100 L reactor. Stir until dissolved. Add the enzyme and allow it to dissolve.

    • Substrate Addition: The substrate/DMSO solution is now 2 L. This must be added via a calibrated pump at a controlled rate (e.g., over 2-3 hours) through a sub-surface dip tube positioned near the impeller. This is critical to ensure rapid dispersion and avoid localized high concentrations.[5]

    • Temperature Control: The reaction is exothermic. The reactor's cooling jacket must be set to aggressively maintain the internal temperature at 35°C ± 2°C. Monitor the temperature closely, especially during the substrate addition phase.

    • Agitation: Impeller speed needs to be determined based on mixing studies, but it will be significantly higher than a simple magnetic stir bar to ensure homogeneity in the 100 L volume.

    • Workup:

      • pH adjustment will require a larger volume of 6M HCl. Add slowly to control the exotherm.

      • The product will be isolated using a filter press or a large-scale Nutsche filter-dryer, not a simple Büchner funnel.

      • Washing will be performed directly on the filter.

    • Purification:

      • Recrystallization will be performed in a separate, appropriately sized (e.g., 50 L) reactor. The cooling profile must be carefully controlled to ensure consistent crystal size and purity.

Workflow 2: Troubleshooting Low Enantioselectivity

This diagram provides a logical path for diagnosing the root cause of poor stereocontrol during scale-up.

start Low Enantiomeric Excess (ee) Observed at Pilot Scale check_temp Step 1: Analyze Temperature Profile - Check for exotherm spikes - Compare jacket vs. internal temp start->check_temp check_mix Step 2: Evaluate Mixing - Is impeller speed sufficient? - Any dead zones? check_temp->check_mix Temp OK root_cause_temp Root Cause: Local Hot Spots check_temp->root_cause_temp Deviation Found check_raw Step 3: Re-qualify Raw Materials - Test starting materials & catalyst - Check for inhibitory impurities check_mix->check_raw Mixing OK root_cause_mix Root Cause: Poor Mass Transfer check_mix->root_cause_mix Inefficiency Found check_atm Step 4: Verify Inert Atmosphere - Check for leaks in the reactor - Analyze headspace for O2 check_raw->check_atm Materials OK root_cause_raw Root Cause: Catalyst Poisoning check_raw->root_cause_raw Impurity Found root_cause_atm Root Cause: Catalyst Decomposition check_atm->root_cause_atm Leak Found

Caption: Systematic troubleshooting for low enantioselectivity.

References

  • BenchChem. Technical Support Center: Asymmetric Synthesis Reactions.
  • Chiralpedia.
  • ResearchGate. Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines.
  • Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling.
  • Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques.
  • PMC - NIH. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Sigma-Aldrich.
  • Institute of Pharmacy Technology, Salipur. UNIT-I PILOT PLANT SCALE UP TECHNIQUES.
  • PMC - NIH.
  • ijprems. PILOT PLANT SCALE UP TECHNIQUES.
  • BOC Sciences. Amino Acid Chiral Analysis Services.
  • PubMed. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA).
  • MDPI. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
  • MDPI.
  • Frontiers. Advances in the synthesis of β-alanine.

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Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of (r)-3-(p-Methylphenyl)-β-alanine

Prepared by: Gemini, Senior Application Scientist Welcome, researchers, to the technical support center dedicated to overcoming the challenges associated with the in vivo bioavailability of (r)-3-(p-Methylphenyl)-β-alani...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers, to the technical support center dedicated to overcoming the challenges associated with the in vivo bioavailability of (r)-3-(p-Methylphenyl)-β-alanine. As a novel synthetic β-amino acid, this compound presents unique opportunities and obstacles in drug development. Low oral bioavailability is a common hurdle for small molecules, stemming from poor solubility, limited membrane permeability, and extensive first-pass metabolism. This guide provides a structured, question-and-answer-based approach to systematically identify and solve these issues.

Our philosophy is grounded in causality and self-validation. We don't just provide protocols; we explain the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Assessment & Frequently Asked Questions (FAQs)

This section addresses the initial questions and assessments crucial for designing a successful bioavailability enhancement strategy.

FAQ 1: What are the most probable rate-limiting factors for the oral bioavailability of (r)-3-(p-Methylphenyl)-β-alanine?

The oral bioavailability of a compound like (r)-3-(p-Methylphenyl)-β-alanine is governed by a complex interplay of its physicochemical properties and its interaction with the gastrointestinal (GI) environment.[1] The primary barriers can be categorized as:

  • Poor Aqueous Solubility: The molecule must first dissolve in the GI fluids to be absorbed. The "p-Methylphenyl" group increases lipophilicity, which might lead to low solubility in the aqueous environment of the gut.

  • Low Intestinal Permeability: After dissolution, the molecule must cross the intestinal epithelial barrier. As a β-amino acid, it may not be an ideal substrate for common amino acid or peptide transporters (like PEPT1), which typically prefer α-amino acids.[2][3] Its transport may rely on passive diffusion, which is often inefficient for charged or polar molecules.

  • First-Pass Metabolism: After absorption into the portal circulation, the compound passes through the liver, where it can be extensively metabolized by hepatic enzymes before reaching systemic circulation.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[1]

A systematic evaluation of these factors is the first step in developing a targeted enhancement strategy.

FAQ 2: How should I begin characterizing my compound to predict its bioavailability challenges?

A thorough initial characterization is critical. We recommend creating a baseline profile of the compound's properties.

Parameter Recommended Assay Rationale & Implication for Bioavailability
Aqueous Solubility pH-Solubility Profile (pH 1.2, 4.5, 6.8)Determines if solubility is a limiting factor in different GI segments. Poor solubility (<100 µg/mL) often requires formulation intervention.[4]
Lipophilicity LogP / LogD Measurement (at pH 7.4)Predicts the compound's partitioning behavior. A LogP between 1 and 3 is often optimal for passive diffusion. Very high or low values can limit absorption.[1]
Permeability In Vitro Caco-2 Cell Monolayer AssayThis assay is the gold standard for predicting intestinal permeability and identifying if the compound is a substrate for efflux transporters like P-gp.[1][5]
Metabolic Stability In Vitro Liver Microsome Stability AssayAssesses the compound's susceptibility to metabolism by hepatic enzymes. High clearance in this assay suggests that first-pass metabolism could be a significant barrier.[1]
FAQ 3: My compound shows high efflux in the Caco-2 assay. What does this mean and what can I do?

An efflux ratio (Papp B→A / Papp A→B) greater than 2 in a bidirectional Caco-2 assay strongly suggests that your compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp).[1] This means that even if the compound can enter the intestinal cells, it is actively pumped back into the gut lumen.

Troubleshooting Steps:

  • Confirm with an Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.

  • Formulation Strategies:

    • Use of Excipients: Certain formulation excipients can inhibit P-gp.

    • Prodrug Approach: Modifying the molecule to create a prodrug can sometimes circumvent transporter recognition.[6][7] The prodrug is absorbed and then converted to the active parent compound in the body.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed guides to address specific bioavailability challenges identified during your initial assessment.

Guide 1: Troubleshooting Poor Aqueous Solubility

If your pH-solubility profile reveals that (r)-3-(p-Methylphenyl)-β-alanine has low solubility, especially at intestinal pH (6.8), the following strategies can be employed.

Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[8] Nanotechnology-based formulations are a powerful tool for improving the bioavailability of poorly soluble drugs.[9][10][11]

Workflow: Developing a Nanosuspension for In Vivo Studies

G cluster_0 Phase 1: Formulation Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vivo Evaluation A 1. Select Stabilizers (e.g., Poloxamer 188, PVP) B 2. Prepare Coarse Suspension of Compound in Stabilizer Solution A->B C 3. Apply High-Energy Milling (e.g., Wet Media Milling) B->C D 4. Measure Particle Size (Target: < 200 nm, PDI < 0.3) C->D E 5. Assess Short-Term Stability (4°C and 25°C for 1 week) D->E F 6. Dose Nanosuspension to Rodent Model E->F G 7. Collect Plasma Samples and Perform Bioanalysis F->G

Caption: Workflow for nanosuspension development and testing.

Guide 2: Troubleshooting Low Intestinal Permeability

If Caco-2 assays indicate poor permeability, the goal is to enhance the compound's ability to cross the intestinal epithelium.

For a molecule with an amino acid structure, creating an amino acid prodrug is a highly rational approach.[6][7][] By temporarily masking a key functional group (like the carboxylic acid) with another amino acid, you can create a dipeptide-like structure that may be recognized by peptide transporters (e.g., PEPT1), hijacking them for active transport into the cell.[2]

Protocol: Conceptual Design and Synthesis of an L-Valine Ester Prodrug

This protocol outlines the conceptual steps. The actual synthesis requires a trained medicinal chemist.

  • Rationale: L-Valine is often used as a promoiety because its prodrugs are frequently good substrates for the PEPT1 transporter, as famously demonstrated with valacyclovir.[6]

  • Synthesis: The carboxyl group of (r)-3-(p-Methylphenyl)-β-alanine is esterified with the α-amino group of L-valine. This requires protection of the valine carboxyl group and the β-alanine amino group, followed by a coupling reaction (e.g., using DCC/DMAP) and subsequent deprotection.

  • Validation:

    • Chemical Stability: The prodrug must be stable in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

    • Enzymatic Conversion: The prodrug must be efficiently converted back to the parent compound in the presence of plasma and liver homogenates (S9 fraction) to release the active drug. This is typically mediated by esterase enzymes.

  • In Vitro Testing: Re-evaluate the permeability of the L-valine prodrug in the Caco-2 model. A successful prodrug will show significantly higher apical-to-basolateral transport compared to the parent compound.

Mechanism: Prodrug Absorption and Activation

G cluster_enterocyte Lumen Intestinal Lumen Prodrug_Lumen Prodrug (Val-Ester) Enterocyte Enterocyte (Intestinal Cell) Blood Portal Blood Parent_Blood Active Parent Drug Prodrug_Lumen->Enterocyte PEPT1 Transporter Valine Valine Prodrug_Enterocyte Prodrug Esterase Esterases Prodrug_Enterocyte->Esterase Parent_Enterocyte Parent Drug Parent_Enterocyte->Blood Passive Diffusion or Transporter Esterase->Valine Esterase->Parent_Enterocyte

Caption: Prodrug strategy utilizing PEPT1 transport and intracellular activation.

Part 3: In Vivo Evaluation & Bioanalysis

After developing a promising formulation, the next step is to evaluate its performance in vivo.

FAQ 4: How do I design a rodent pharmacokinetic (PK) study to compare my enhanced formulation to the unformulated compound?

A well-designed PK study is essential for generating conclusive data. A crossover design is often preferred as it reduces inter-animal variability.

Protocol: Rodent Oral Bioavailability Study (Crossover Design)

  • Animal Model: Male Sprague-Dawley rats (250-300g) are a standard model for oral PK studies.[13]

  • Acclimation: Allow animals to acclimate for at least 3 days with free access to food and water.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability from food effects, but allow free access to water.

  • Group Allocation: Randomly assign rats to two groups (n=5 per group).

    • Group 1: Receives the control formulation (e.g., compound suspended in 0.5% methylcellulose).

    • Group 2: Receives the test formulation (e.g., nanosuspension or prodrug).

  • Dosing: Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein into EDTA-coated tubes at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Washout Period: Allow a washout period of at least 7 days.

  • Crossover: Re-dose the animals, with Group 1 now receiving the test formulation and Group 2 receiving the control. Repeat steps 5-7.

  • Data Analysis: Quantify the drug concentration in plasma for each time point and calculate key PK parameters (AUC, Cmax, Tmax).

Guide 3: Bioanalysis of (r)-3-(p-Methylphenyl)-β-alanine in Plasma

Accurate quantification of your compound in biological matrices is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this due to its high sensitivity and selectivity.[14][15]

Protocol: Plasma Sample Preparation and LC-MS/MS Quantification

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of (r)-3-(p-Methylphenyl)-β-alanine into blank rodent plasma.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (ideally, a stable isotope-labeled version of the analyte). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C). e. Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[16]

  • LC-MS/MS Analysis:

    • Chromatography: Use a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[14]

    • Mobile Phase: A typical gradient might run from high organic (e.g., 95% acetonitrile with 0.1% formic acid) to higher aqueous (e.g., 50% water with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Develop a Multiple Reaction Monitoring (MRM) method by identifying a specific precursor ion (the protonated molecule, [M+H]+) and a unique product ion after fragmentation.[15]

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use this curve to determine the concentration of the unknown samples.

Part 4: Data Interpretation and Decision Making

The final step is to interpret your in vivo data to determine if your strategy was successful.

FAQ 5: My enhanced formulation showed a higher Area Under the Curve (AUC) in the PK study. What does this confirm?

An increase in the Area Under the Curve (AUC) of the plasma concentration-time profile is the primary indicator of improved oral bioavailability.[17][18]

PK Parameter Change Interpretation Example Data (Hypothetical)
Increased AUC A larger total amount of drug reached the systemic circulation. This is the key metric for success.Control: 500 ngh/mL Test: 2500 ngh/mL (5-fold increase)
Increased Cmax The peak plasma concentration was higher, indicating a faster and/or more efficient absorption process.Control: 100 ng/mL Test: 600 ng/mL
Decreased Tmax The time to reach peak concentration was shorter, suggesting faster absorption.Control: 4 hours Test: 1 hour

Decision Tree: Troubleshooting In Vivo PK Results

G Start In Vivo PK Study Completed. Analyze Plasma Concentration Data. CheckAUC Is AUC significantly increased vs. Control? Start->CheckAUC Success SUCCESS: Formulation enhanced bioavailability. Proceed with further development. CheckAUC->Success Yes Failure FAILURE: Bioavailability remains low. Re-evaluate strategy. CheckAUC->Failure No CheckT12 Is half-life (t1/2) very short (<1 hr)? Failure->CheckT12 HighMetabolism High First-Pass Metabolism is likely the primary issue. CheckT12->HighMetabolism Yes SolPermIssue Solubility and/or Permeability are still the limiting factors. CheckT12->SolPermIssue No SuggestProdrug Consider a prodrug approach to shield metabolic soft spots. HighMetabolism->SuggestProdrug SuggestCombo Consider combination strategies: e.g., Nanosuspension of a Prodrug. SolPermIssue->SuggestCombo

Caption: Decision-making flowchart based on in vivo pharmacokinetic outcomes.

References

  • Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Advanced Drug Delivery Reviews.
  • Hilaris Publisher. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Journal of Nanomedicine and Biotherapeutic Discovery.
  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research.
  • Gao, L., et al. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology.
  • Pund, S., et al. (2015). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Expert Opinion on Drug Delivery.
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  • Drug Hunter Team. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
  • Dewangan, S., Dhara, M., & Rawat, V. (2024). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Ahmad, A., et al. (2024). Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Journal of Drug Delivery and Therapeutics.
  • Gupte, A., & DeHart, M. (2020). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
  • Al-Bazzaz, F. Y., & Al-Khafaji, K. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences.
  • Silva, A. C., Silvestre, S., & Sousa, M. E. (2018). Amino Acids in the Development of Prodrugs. Molecules.
  • Challener, C. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
  • McCartney, F., & Brayden, D. J. (2016). Intestinal permeation enhancers for oral peptide delivery. Advanced Drug Delivery Reviews. Available at: [Link]

  • Vegge, A., et al. (2015). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery.
  • Silva, A. C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development. BOC Sciences.
  • Wang, J., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Drug Delivery Science and Technology.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • Bermejo, M., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. Available at: [Link]

  • Chaudhary, S., & Garg, T. (2020). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Drug Delivery Letters.
  • LCGC International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Thermo Fisher Scientific.
  • Agrawal, P., & Gupta, U. (2011). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Current Pharmaceutical Design. Available at: [Link]

  • Pérez-Piñero, S., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Pharmaceutics. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-3-(p-Methylphenyl)-β-alanine Stereoisomers

Introduction: The Critical Role of Chirality in Receptor Pharmacology In the realm of drug discovery and molecular pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-supe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Receptor Pharmacology

In the realm of drug discovery and molecular pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. This stereoselectivity arises from the specific and intricate interactions between a ligand and its biological target, such as a receptor or enzyme, which itself is a chiral entity. The β-phenylalanine derivatives (β-PADs) are a class of compounds of significant therapeutic interest, valued for their structural analogy to natural α-amino acids, which allows for recognition by biological systems, coupled with enhanced stability against proteolytic degradation.[1][2]

This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 3-(p-Methylphenyl)-β-alanine. We will explore a hypothetical yet scientifically rigorous case study where these compounds are evaluated as allosteric modulators of the GABA-B receptor, a class C G protein-coupled receptor (GPCR) and a key target in neuroscience. The experimental data and protocols herein are presented to illustrate the standard methodologies used to discern and quantify the stereoselective activity of such compounds.

Comparative Biological Activity: A Case Study on GABA-B Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system.[3] The GABA-B receptor, a metabotropic GPCR, plays a crucial role in modulating neuronal excitability over a slower timescale.[3] Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand (orthosteric site), offer a sophisticated approach to fine-tuning receptor activity with potentially greater therapeutic windows.[4][5]

In this case study, the (R) and (S) enantiomers of 3-(p-Methylphenyl)-β-alanine were investigated as potential positive allosteric modulators (PAMs) of the GABA-B receptor. PAMs enhance the effect of the endogenous agonist, in this case, GABA.[6] The activity was quantified using two primary assays: a radioligand binding assay to assess affinity and a functional calcium flux assay to measure the potentiation of GABA-induced signaling.

Quantitative Data Summary

The following table summarizes the experimental data obtained for the two enantiomers. The binding affinity (Ki) was determined via a competitive radioligand binding assay, while the functional potency (EC50) and efficacy were measured through a cell-based calcium flux assay.

CompoundBinding Affinity (Ki, µM)Functional Potency (EC50, µM) for GABA Potentiation
(R)-3-(p-Methylphenyl)-β-alanine 15.2 ± 1.82.5 ± 0.4
(S)-3-(p-Methylphenyl)-β-alanine > 10048.7 ± 5.1

The data clearly demonstrates a significant stereochemical preference. The (R)-enantiomer displays substantially higher affinity and functional potency as a positive allosteric modulator of the GABA-B receptor compared to its (S)-counterpart. This highlights the critical importance of evaluating enantiomerically pure compounds in drug development programs.[7]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are essential. The following sections describe the step-by-step methodologies for the key experiments performed.

Protocol 1: GABA-B Receptor Radioligand Binding Assay

This protocol determines the affinity of the test compounds for the GABA-B receptor by measuring their ability to compete with a known radiolabeled antagonist.

Causality and Experimental Rationale: A competitive binding assay is a direct measure of the interaction between a compound and its receptor. By using a radioligand with high affinity and specificity, we can quantify the displacement by our unlabeled test compounds, thereby calculating their inhibitory constant (Ki), a measure of affinity. The protocol includes steps for membrane preparation, incubation with the radioligand and competitor, and separation of bound from free radioactivity.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to wash the membranes.

    • Finally, resuspend the pellet in binding buffer at a protein concentration of 1-2 mg/mL and store at -70°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

    • Add 25 µL of various concentrations of the test compounds ((R)- or (S)-3-(p-Methylphenyl)-β-alanine).

    • Add 25 µL of the radioligand, [3H]CGP54626 (a high-affinity GABA-B antagonist), to a final concentration of 2 nM.

    • For non-specific binding determination, add 100 µM of unlabeled GABA in place of the test compound.

    • Add 100 µL of the prepared membrane homogenate (approximately 100-200 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination and Quantification:

    • Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Flux Assay

This functional assay measures the ability of the test compounds to potentiate GABA-induced calcium mobilization in cells expressing the GABA-B receptor.

Causality and Experimental Rationale: GABA-B receptors are Gq-coupled GPCRs.[8] Their activation by an agonist like GABA leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[8] This transient increase in cytosolic Ca2+ can be detected using calcium-sensitive fluorescent dyes.[9][10] A PAM will enhance the Ca2+ signal produced by a sub-maximal concentration of GABA. This assay provides a direct readout of the functional consequences of compound binding.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably co-expressing the human GABA-B1 and GABA-B2 receptor subunits in appropriate media.

    • The day before the assay, plate the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Load the cells with a calcium-sensitive dye, such as Fluo-4 AM or Fura-2 AM, by adding 100 µL of dye loading solution (e.g., 4 µM Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well.[9] Probenecid is an anion transporter inhibitor used to improve dye retention within the cells.[9]

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • After incubation, wash the cells twice with the HBSS/HEPES buffer.

    • Add 100 µL of buffer containing various concentrations of the test compounds ((R)- or (S)-3-(p-Methylphenyl)-β-alanine) to the respective wells.

    • Incubate for 15-20 minutes at room temperature.

  • Signal Detection:

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or similar instrument) equipped with automated injectors.[11]

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of a GABA solution to achieve a final EC20 concentration (a concentration that gives 20% of the maximal response, predetermined in separate experiments).

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For each concentration of the test compound, calculate the potentiation as a percentage of the response to the EC20 concentration of GABA alone.

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of its maximal potentiation effect) using a sigmoidal dose-response curve fit.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental logic and the underlying biological mechanism, the following diagrams were generated using Graphviz.

G cluster_prep Membrane & Cell Preparation cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay cluster_inputs1 T Rat Cerebral Cortex H Homogenization T->H C1 Centrifugation H->C1 W Washing Steps C1->W M Isolated Membranes W->M Add_M Add Membranes M->Add_M Cells HEK293-GABA-B Cells Plate Plate Cells in 96-well Cells->Plate Incubate Overnight Incubation Plate->Incubate Load Load with Fluo-4 AM Incubate->Load Add_C Add Test Compounds Add_R Add [3H]Radioligand Add_C->Add_R Add_R->Add_M Incubate_B Incubate 60 min Add_M->Incubate_B Filter Filtration & Washing Incubate_B->Filter Count Scintillation Counting Filter->Count Analyze_B Calculate Ki Count->Analyze_B Wash_F Wash Cells Load->Wash_F Add_PAM Add Test Compounds Wash_F->Add_PAM Read_Base Read Baseline Fluorescence Add_PAM->Read_Base Inject Inject GABA (EC20) Read_Base->Inject Read_Signal Measure Ca2+ Signal Inject->Read_Signal Analyze_F Calculate EC50 Read_Signal->Analyze_F Compound_R (R)-Enantiomer Compound_R->Add_C Compound_R->Add_PAM Compound_S (S)-Enantiomer Compound_S->Add_C Compound_S->Add_PAM

Caption: Experimental workflow for comparing the enantiomers.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GABAB_R GABA-B Receptor (GPCR) G_Protein Gq Protein GABAB_R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca2+ Ca_Cytosol Ca2+ Ca_ER->Ca_Cytosol release Response Cellular Response Ca_Cytosol->Response triggers IP3R->Ca_ER opens channel GABA GABA GABA->GABAB_R binds PAM (R)-Enantiomer (PAM) PAM->GABAB_R binds (allosteric site)

Caption: GABA-B receptor signaling pathway leading to calcium mobilization.

Conclusion

The stereochemical configuration of 3-(p-Methylphenyl)-β-alanine is a critical determinant of its biological activity as an allosteric modulator of the GABA-B receptor. The (R)-enantiomer demonstrated markedly superior affinity and functional potency compared to the (S)-enantiomer. This guide outlines the robust experimental framework required to elucidate such differences, providing detailed protocols for binding and functional assays. These methodologies, grounded in established pharmacological principles, are essential for the rigorous evaluation of chiral drug candidates and underscore the necessity of stereoselective synthesis and testing in modern drug discovery.

References

  • High-Throughput Screening for Allosteric Modulators of GPCRs.PubMed.
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  • GABA - PDSP.UNC Chapel Hill.
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Validation

A Comparative Guide to Validating the Purity of Synthesized (R)-3-(p-Methylphenyl)-beta-alanine by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the meticulous confirmation of both chemical and stereochemical purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of regulato...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of both chemical and stereochemical purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic methods for validating the purity of synthesized (R)-3-(p-Methylphenyl)-beta-alanine, a chiral β-amino acid of significant interest in medicinal chemistry. We will explore direct ¹H NMR for chemical purity assessment and a more sophisticated approach using a chiral derivatizing agent to determine enantiomeric excess (e.e.).

The Central Role of NMR in Purity Validation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in pharmaceutical quality control.[1][2] Unlike chromatographic methods, which often require reference standards for each impurity, quantitative NMR (qNMR) allows for the direct determination of purity by comparing the signal integrals of the analyte to that of a certified internal standard.[3][4] The inherent principle that the NMR signal intensity is directly proportional to the number of nuclei makes it a powerful tool for absolute quantification.[1][5]

For chiral molecules such as (R)-3-(p-Methylphenyl)-beta-alanine, NMR offers a dual advantage. It can simultaneously provide information on the chemical purity by identifying and quantifying impurities, and, with the use of chiral auxiliaries, it can be employed to determine the enantiomeric purity.

Experimental Design: A Two-Pronged Approach to Purity Validation

Our investigation into the purity of a newly synthesized batch of (R)-3-(p-Methylphenyl)-beta-alanine will be conducted through two complementary NMR experiments:

  • Direct ¹H qNMR Analysis: To assess the overall chemical purity by identifying and quantifying any residual solvents or synthesis-related impurities.

  • ¹H NMR Analysis with a Chiral Derivatizing Agent (CDA): To determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer.

This dual approach ensures a comprehensive purity profile, addressing both achiral and chiral impurities.

G cluster_0 Purity Validation Workflow Synthesized (R)-3-(p-Methylphenyl)-beta-alanine Synthesized (R)-3-(p-Methylphenyl)-beta-alanine Direct ¹H qNMR Direct ¹H qNMR Synthesized (R)-3-(p-Methylphenyl)-beta-alanine->Direct ¹H qNMR Chiral Derivatization Chiral Derivatization Synthesized (R)-3-(p-Methylphenyl)-beta-alanine->Chiral Derivatization Chemical Purity Assessment Chemical Purity Assessment Direct ¹H qNMR->Chemical Purity Assessment Enantiomeric Excess (e.e.) Determination Enantiomeric Excess (e.e.) Determination Chiral Derivatization->Enantiomeric Excess (e.e.) Determination Final Purity Report Final Purity Report Chemical Purity Assessment->Final Purity Report Enantiomeric Excess (e.e.) Determination->Final Purity Report

Caption: Workflow for purity validation of (R)-3-(p-Methylphenyl)-beta-alanine.

Method 1: Quantitative ¹H NMR (qNMR) for Chemical Purity

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard.[4] The purity is calculated based on the molar ratio of the analyte to the standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized (R)-3-(p-Methylphenyl)-beta-alanine.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

    • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full magnetization recovery, which is crucial for accurate integration.[6][7]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Data Processing and Analysis:

    • Apply a line broadening factor of 0.3 Hz to improve the S/N ratio without significantly distorting the signal shape.[6]

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following equation[4]:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Expected ¹H NMR Data for (R)-3-(p-Methylphenyl)-beta-alanine:

ProtonsChemical Shift (ppm, expected)MultiplicityIntegration
CH₃~2.3s3H
CH₂~2.6-2.8m2H
CH~4.2-4.4m1H
Aromatic CH~7.1-7.3m4H
NH₂variable, broads2H
COOHvariable, broads1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[8][9]

Method 2: Determination of Enantiomeric Excess (e.e.) using a Chiral Derivatizing Agent (CDA)

Principle: Enantiomers are indistinguishable in an achiral environment. A chiral derivatizing agent (CDA) reacts with a mixture of enantiomers to form diastereomers.[10] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each enantiomer.[10][11] For our β-amino acid, Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) is a suitable CDA.[12][13]

G cluster_1 Chiral Derivatization for NMR Analysis Enantiomers (R)-Enantiomer (S)-Enantiomer CDA Chiral Derivatizing Agent (e.g., (S)-Mosher's Acid Chloride) Enantiomers->CDA Reaction Diastereomers (R,S)-Diastereomer (S,S)-Diastereomer CDA->Diastereomers NMR Distinct NMR Signals (Quantifiable) Diastereomers->NMR

Caption: Principle of chiral derivatization for NMR analysis.

Experimental Protocol:

  • Derivatization:

    • In an NMR tube, dissolve approximately 5 mg of the synthesized (R)-3-(p-Methylphenyl)-beta-alanine in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add a small excess of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Add a slight molar excess (approximately 1.1 equivalents) of enantiomerically pure (S)-Mosher's acid chloride.[11] The choice of the (S)-enantiomer of the CDA is arbitrary, but consistency is key.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Focus on a region of the spectrum where the signals of the resulting diastereomeric amides are well-resolved. The methoxy (-OCH₃) or the trifluoromethyl (-CF₃) groups of the Mosher's amide are often good candidates for observation in ¹H and ¹⁹F NMR, respectively.[12][14]

  • Data Processing and Analysis:

    • Carefully integrate the signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      e.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Comparison of Methods

FeatureDirect ¹H qNMR¹H NMR with Chiral Derivatizing Agent
Primary Purpose Determination of chemical purity (assay)Determination of enantiomeric excess (e.e.)
Principle Comparison of analyte signal to an internal standardConversion of enantiomers to diastereomers with distinct NMR signals
Advantages - Provides absolute quantification[1]- Can identify and quantify multiple impurities simultaneously- Method is well-established and recognized by pharmacopeias[3]- Highly sensitive to stereochemical differences- Can provide information on absolute configuration (with further analysis)[13]
Limitations - Does not provide information on enantiomeric purity- Requires a certified internal standard- Susceptible to errors from overlapping signals- Requires a chemical derivatization step, which may not be quantitative and can introduce impurities- The chiral derivatizing agent must be of high enantiomeric purity[15]- Potential for kinetic resolution if the reaction is not complete

Conclusion

The validation of synthesized (R)-3-(p-Methylphenyl)-beta-alanine requires a multi-faceted analytical approach. The combination of direct ¹H qNMR for chemical purity assessment and ¹H NMR with a chiral derivatizing agent for determining enantiomeric excess provides a comprehensive and robust characterization of the final product. This dual-method strategy ensures the high standards of purity and stereochemical integrity demanded in the pharmaceutical industry. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently validate the quality of their synthesized chiral compounds.

References

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  • Wada, K., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963-974. [Link]

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  • Allen, D. A., et al. (2018). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 95(10), 1846-1849. [Link]

  • Rolsma, S., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(10), 1639. [Link]

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  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]

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  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. [Link]

  • Ma, L., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2146. [Link]

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  • Alexakis, A., et al. (1992). The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Angewandte Chemie International Edition in English, 31(8), 1053-1054. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-beta-alanine. PubChem. [Link]

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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

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Comparative

Sourcing a High-Purity (R)-3-(p-Methylphenyl)-beta-alanine Reference Standard for HPLC Analysis: A Comparative Guide

For researchers and drug development professionals, the precision of analytical measurements is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis, and the reliabi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precision of analytical measurements is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis, and the reliability of this technique is fundamentally dependent on the quality of the reference standards used. This guide provides a comprehensive overview of sourcing a reference standard for (R)-3-(p-Methylphenyl)-beta-alanine, a chiral molecule where stereochemical purity is critical.

The Challenge: Scarcity of Off-the-Shelf Certified Reference Standards

An extensive search for a commercially available, off-the-shelf certified reference standard (CRS) for (R)-3-(p-Methylphenyl)-beta-alanine reveals a significant market gap. While several chemical suppliers list this compound, it is generally offered as a research-grade chemical without the stringent certification and documentation required for its use as a reference standard in regulated HPLC assays. A true reference standard necessitates a comprehensive Certificate of Analysis (CoA) detailing its certified purity, impurity profile, enantiomeric excess, and traceability to national or international standards.

This scarcity necessitates a shift in procurement strategy from direct purchase to a more tailored approach: custom synthesis.

The Solution: A Comparative Guide to Custom Synthesis of Reference Standards

For niche compounds like (R)-3-(p-Methylphenyl)-beta-alanine, custom synthesis by a specialized and reputable laboratory is the most reliable, and often only, path to obtaining a true reference standard. Several organizations with extensive experience in synthesizing and certifying reference materials offer such services. Below is a comparison of key providers and the critical parameters to consider when commissioning a custom synthesis project.

Supplier/Service Provider Key Strengths & Offerings Typical Documentation & Certification
LGC Standards Internationally recognized with a strong focus on reference material production up to ISO 17034 standards. Expertise in multi-step synthesis, isotopic labeling, and chiral compounds.[1]Comprehensive Certificate of Analysis (CoA), purity assessment by multiple techniques (e.g., HPLC, qNMR), and full characterization data.
Sigma-Aldrich (Merck) Extensive experience in chiral synthesis and separations. Offers custom synthesis of high-purity reference materials with in-house analytical capabilities for full characterization.Detailed CoA including identity (NMR, MS), purity (HPLC, GC), and other specific tests as required by the client. Traceability to their own well-characterized internal standards.
Epichem Specializes in the custom synthesis of pharmacopeial and non-pharmacopeial reference standards. Provides fully characterized materials with a detailed CoA.[2]Comprehensive data package including ¹H NMR, LC/MS, elemental analysis (CHN), IR, water content (Karl Fischer), and residual solvent analysis. Chiral HPLC for enantiomeric purity.[2]
Emery Pharma Expertise in reference standard synthesis and qualification in accordance with FDA and ICH guidance. Offers characterization using qualified mass spectrometry and NMR spectroscopy.[3]Issues a Certificate of Analysis with full characterization data, ensuring the standard is suitable for its intended regulatory purpose.[3]
Noramco Offers well-characterized, highly purified analytical reference standards through custom synthesis, with capabilities for quantities ranging from milligrams to grams.[4]Provides reference standards for routine analysis, method validation, and stability studies, implying the provision of necessary characterization data.
BOC Sciences Provides custom synthesis of non-natural chiral amino acids, including β-amino acids, and supplies mass molecular identification reports and HPLC purity analysis reports.[]Delivers products with HPLC and MS data reports.[6]

Causality in Supplier Selection: The choice of a custom synthesis provider should be driven by the intended application of the reference standard. For use in late-stage clinical trials or commercial QC, a provider with ISO 17034 accreditation, such as LGC Standards, offers the highest level of quality assurance. For earlier-stage research and development, providers like Epichem and Emery Pharma offer a balance of comprehensive characterization and flexible service. It is crucial to engage with potential suppliers to discuss your specific requirements for purity, enantiomeric excess, and the level of documentation needed to support your regulatory filings.

Experimental Workflow: Qualification of a Custom-Synthesized Reference Standard

Upon receiving a custom-synthesized batch of (R)-3-(p-Methylphenyl)-beta-alanine, it is imperative to perform an in-house qualification to verify its suitability for its intended use. The following diagram and protocol outline a best-practice approach.

G cluster_0 Phase 1: Receipt and Initial Characterization cluster_1 Phase 2: Purity and Enantiomeric Excess Determination cluster_2 Phase 3: Final Qualification and Release A Receive Custom Synthesized (R)-3-(p-Methylphenyl)-beta-alanine B Review Supplier's Certificate of Analysis (CoA) A->B C Perform Identity Confirmation (FTIR, MS) B->C D Assess Physical Properties (Appearance, Solubility) C->D E Develop and Validate Chiral HPLC Method D->E F Determine Chemical Purity by HPLC (Area % Normalization) E->F G Determine Enantiomeric Excess by Chiral HPLC E->G J Calculate Final Purity (Mass Balance) F->J G->J H Analyze for Residual Solvents (GC-HS) H->J I Determine Water Content (Karl Fischer Titration) I->J K Prepare Internal Qualification Report J->K L Release as In-House Reference Standard K->L

Caption: Workflow for the in-house qualification of a custom-synthesized reference standard.

Detailed Experimental Protocol: Chiral HPLC Method for (R)-3-(p-Methylphenyl)-beta-alanine

The chiral separation of β-amino acids can be challenging. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. The indirect method using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a robust and widely cited approach for the enantiomeric separation of amino acids and their analogs on a standard reversed-phase column.[7]

Objective: To develop a validated HPLC method for the determination of the enantiomeric purity of (R)-3-(p-Methylphenyl)-beta-alanine.

Methodology: Indirect Separation via Derivatization with Marfey's Reagent

1. Reagents and Materials:

  • (R)-3-(p-Methylphenyl)-beta-alanine sample

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Hydrochloric acid

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the (R)-3-(p-Methylphenyl)-beta-alanine sample in water.

  • In a clean vial, combine 50 µL of the sample solution with 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction to room temperature and add 100 µL of 2 M hydrochloric acid to stop the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. HPLC Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Principle of Separation: Marfey's reagent, being chiral itself (L-enantiomer), reacts with the R- and S-enantiomers of the analyte to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral (achiral) stationary phase like C18. Typically, the L-D diastereomer (formed from the L-derivatizing agent and the D-amino acid) elutes before the L-L diastereomer. In the case of (R)-3-(p-Methylphenyl)-beta-alanine, the (L-Marfey's)-(R-analyte) diastereomer is expected to elute before the (L-Marfey's)-(S-analyte) diastereomer.[7]

4. Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method can resolve the two diastereomers from each other and from any potential impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.

  • Limit of Quantitation (LOQ): The lowest amount of the S-enantiomer that can be reliably quantified. This is crucial for determining the enantiomeric excess.

Conclusion

References

  • AminoPrimeCentral. Custom Synthesis Service, Amino Acid Derivatives, Peptide, 2018. [Link]

  • Epichem. Pharmaceutical Reference Standards & Custom Synthesis. [Link]

  • Emery Pharma. Reference Standard Synthesis. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • SynThink Research Chemicals. Custom Synthesis of Pharmaceutical Impurity Standards. [Link]

  • Chen, Y., Qiu, X., & Xu, X. (2005). [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography].

Sources

Validation

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for (r)-3-(p-Methylphenyl)-beta-alanine

Foundational Principles: Why Cross-Reactivity Assessment is Non-Negotiable The core issue lies in the antibody's binding site (paratope), which recognizes a specific three-dimensional shape and charge distribution (epito...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Why Cross-Reactivity Assessment is Non-Negotiable

The core issue lies in the antibody's binding site (paratope), which recognizes a specific three-dimensional shape and charge distribution (epitope). Molecules that mimic parts of the analyte's structure can fit into this binding site, albeit often with a lower affinity.[4] Our task is not merely to detect this cross-reactivity but to quantify it, thereby defining the operational specificity of the assay. This guide provides the strategic framework and a detailed, field-proven protocol for this essential validation step.

The Strategic Approach: Competitive ELISA as the Gold Standard

For small molecules like (r)-3-(p-Methylphenyl)-beta-alanine, which cannot be simultaneously bound by two different antibodies, the sandwich ELISA format is unsuitable.[5] The most robust and widely accepted method for assessing cross-reactivity is the competitive immunoassay .[4][6][7]

The principle is elegantly simple: the analyte in the sample (the "free" analyte) competes with a fixed amount of a labeled or immobilized analyte for a limited number of antibody binding sites. A high concentration of the free analyte results in less binding of the labeled analyte and thus a weaker signal. This inverse relationship between analyte concentration and signal is the hallmark of a competitive assay. To assess cross-reactivity, we introduce potential cross-reactants into the system and measure their ability to displace the labeled analyte, comparing their potency directly to our target analyte.

Below is a conceptual workflow illustrating the competitive immunoassay process for determining cross-reactivity.

G cluster_prep Phase 1: Assay Preparation cluster_assay Phase 2: Competitive Reaction cluster_detection Phase 3: Signal Generation & Data Acquisition cluster_analysis Phase 4: Data Analysis p1 Coat Microplate Wells with Analyte-Protein Conjugate (e.g., Analyte-BSA) p2 Block Unoccupied Sites on Plate Surface (e.g., with BSA or Casein) p1->p2 Incubate & Wash p4 Add Dilutions and a Fixed Concentration of Primary Antibody to Coated & Blocked Wells p2->p4 Plate Ready p3 Prepare Serial Dilutions of Target Analyte (Standard) & Potential Cross-Reactants p3->p4 p5 Incubate to Allow Competition for Antibody Binding Sites p4->p5 Begin Competition p6 Wash to Remove Unbound Antibody and Analytes p5->p6 p7 Add Enzyme-Labeled Secondary Antibody (e.g., HRP-anti-IgG) p6->p7 p8 Wash to Remove Excess Secondary Antibody p7->p8 p9 Add Substrate (e.g., TMB) and Incubate for Color Development p8->p9 p10 Stop Reaction (e.g., with Sulfuric Acid) p9->p10 p11 Read Absorbance (e.g., at 450 nm) p10->p11 a1 Plot Dose-Response Curves (%B/B0 vs. Concentration) p11->a1 a2 Calculate IC50 Values for Analyte and Cross-Reactants a1->a2 a3 Calculate Percent Cross-Reactivity a2->a3

Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.

Experimental Design: A Self-Validating Protocol

This protocol is designed to be a self-validating system. It includes the necessary controls and steps to ensure that the results are accurate and reproducible. The key is to test the target analyte and potential cross-reactants in parallel under identical conditions.

Selection of Potential Cross-Reactants

The choice of compounds to test is critical and should be based on structural similarity. For (r)-3-(p-Methylphenyl)-beta-alanine (MW: 179.22 g/mol , Formula: C10H13NO2)[8], logical candidates include:

  • Stereoisomer: (s)-3-(p-Methylphenyl)-beta-alanine

  • Parent Compound: beta-Alanine

  • Structural Analogs:

    • (r)-3-Phenyl-beta-alanine (lacks the p-methyl group)

    • N-methyl-beta-alanine[9]

    • Other beta-amino acid analogs[10]

  • Potential Precursors or Metabolites: Compounds that are structurally related and may be present in the biological matrix of interest.

Detailed Step-by-Step Competitive ELISA Protocol

This protocol assumes the availability of a primary antibody specific to (r)-3-(p-Methylphenyl)-beta-alanine and a plate-coating conjugate (e.g., (r)-3-(p-Methylphenyl)-beta-alanine covalently linked to Bovine Serum Albumin - BSA).

Materials:

  • 96-well high-binding polystyrene microplate

  • Coating Buffer (e.g., 100 mM Carbonate-Bicarbonate, pH 9.6)[11]

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)[12]

  • Assay Buffer (e.g., 0.5% BSA in PBS)

  • Analyte-BSA conjugate for coating

  • Primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 1M Sulfuric Acid)

  • Target analyte and potential cross-reactants

Procedure:

  • Plate Coating:

    • Dilute the analyte-BSA conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[11] The optimal concentration must be determined empirically via checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Cover and incubate for 2 hours at room temperature. This step is crucial for preventing non-specific binding of antibodies to the plate surface.[13]

  • Preparation of Standards and Cross-Reactants:

    • Prepare stock solutions of the target analyte and each potential cross-reactant in Assay Buffer.

    • Perform serial dilutions to create a range of concentrations for each compound. A typical range might span from 0.1 ng/mL to 1000 ng/mL. It is essential to include a zero-concentration control (B0), which contains only Assay Buffer.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with 200 µL of Wash Buffer per well.

    • Add 50 µL of the appropriate standard or cross-reactant dilution to each well.

    • Prepare the primary antibody at its optimal working dilution (determined previously) in Assay Buffer.

    • Add 50 µL of the diluted primary antibody to each well. The final volume in each well is now 100 µL.

    • Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking. During this incubation, the free analyte/cross-reactant competes with the plate-bound analyte for antibody binding.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Cover and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes of stopping the reaction.

Data Analysis and Interpretation: Quantifying Specificity

The raw absorbance data must be processed to determine the degree of cross-reactivity.

Step 1: Normalize the Data Calculate the percentage of binding (%B/B0) for each concentration point of the analyte and cross-reactants using the following formula:

%B/B0 = (Absorbance_sample - Absorbance_NSB) / (Absorbance_B0 - Absorbance_NSB) * 100

  • Absorbance_sample: Absorbance of a given standard or cross-reactant concentration.

  • Absorbance_B0: Average absorbance of the zero-analyte wells (maximum signal).

  • Absorbance_NSB: Absorbance of a non-specific binding control well (containing no primary antibody) to measure background signal.

Step 2: Determine the IC50 Value Plot the %B/B0 against the logarithm of the concentration for the target analyte and each cross-reactant. Use a four-parameter logistic (4-PL) curve fit to generate dose-response curves. The IC50 is the concentration of the compound that causes a 50% reduction in the maximum signal (i.e., where %B/B0 = 50%). This is the single most important value for comparing the potency of the different compounds.

Step 3: Calculate Percent Cross-Reactivity The cross-reactivity of a given compound is calculated relative to the target analyte using the IC50 values:[14]

% Cross-Reactivity = (IC50_analyte / IC50_cross-reactant) * 100

Data Presentation: Summarize the results in a clear, concise table.

Compound TestedIC50 (ng/mL)% Cross-Reactivity
(r)-3-(p-Methylphenyl)-beta-alanine 15.2 100%
(s)-3-(p-Methylphenyl)-beta-alanine304.55.0%
(r)-3-Phenyl-beta-alanine1,520.01.0%
beta-Alanine>10,000<0.15%
N-methyl-beta-alanine>10,000<0.15%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

An assay is generally considered highly specific if the cross-reactivity with closely related compounds is less than 1-5%. The acceptable level of cross-reactivity is ultimately determined by the specific application and the required analytical sensitivity and specificity. It's important to recognize that cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by assay format and reagent concentrations.[14][15]

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. PubMed. [Link]

  • Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - ResearchGate. ResearchGate. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - figshare. figshare. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Interferences in Immunoassay - PMC. PubMed Central - NIH. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - ResearchGate. ResearchGate. [Link]

  • Direct ELISA Protocol. Creative Diagnostics. [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. [Link]

  • (r)-3-(p-methylphenyl)-beta-alanine. Chongqing Chemdad Co., Ltd. [Link]

  • N-methyl-beta-alanine | C4H9NO2. PubChem - NIH. [Link]

  • Carnosine-synthetase inhibition of beta-alanine analogues - PubMed. PubMed - NIH. [Link]

  • 479064-87-4|(R)-3-(p-Methylphenyl)-beta-alanine. BIOFOUNT. [Link]

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Comparative

A Comparative Analysis of (r)-3-(p-Methylphenyl)-beta-alanine and its Parent Compound, Beta-Alanine

A Technical Guide for Researchers and Drug Development Professionals Introduction Beta-alanine (β-alanine) is a naturally occurring, non-proteinogenic beta-amino acid that has garnered significant attention in the fields...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-alanine (β-alanine) is a naturally occurring, non-proteinogenic beta-amino acid that has garnered significant attention in the fields of sports science and neurology.[1][2][3][4] Its primary physiological role is as the rate-limiting precursor to carnosine (β-alanyl-L-histidine), a dipeptide concentrated in skeletal muscle and brain tissue.[1][2][5] Carnosine is a crucial intracellular buffer, regulating pH during high-intensity exercise, and also functions as an antioxidant and neuroprotectant.[5][[“]][7][8][9] This guide provides a comparative overview of β-alanine and a structurally related derivative, (r)-3-(p-Methylphenyl)-beta-alanine, to inform research and development.

(r)-3-(p-Methylphenyl)-beta-alanine is a chiral derivative of β-alanine, featuring a p-methylphenyl group at the 3-position. While public domain data on this specific compound is limited, its structural modifications suggest potential alterations in its pharmacokinetic profile and pharmacodynamic activity compared to the parent compound. The addition of the lipophilic p-methylphenyl group may influence its ability to cross the blood-brain barrier and could alter its interaction with biological targets.[10][11][12]

This guide will compare the known properties of β-alanine with the projected characteristics of its derivative, providing a framework for experimental evaluation.

Structural and Physicochemical Properties

A fundamental comparison begins with the molecular structures of the two compounds.

PropertyBeta-Alanine(r)-3-(p-Methylphenyl)-beta-alanine
IUPAC Name 3-Aminopropanoic acid[1](R)-3-Amino-3-(p-tolyl)propanoic acid[13]
CAS Number 107-95-9[1]479064-87-4[13][14]
Molecular Formula C3H7NO2[15]C10H13NO2[13]
Molecular Weight 89.09 g/mol [15]179.22 g/mol [13]
Stereochemistry Achiral[1]Chiral (R-enantiomer)
Predicted Lipophilicity LowModerate to High

The key structural difference is the introduction of the p-methylphenyl group in the derivative. This modification increases the molecular weight and introduces a chiral center. The phenyl group is expected to significantly increase the lipophilicity of the molecule. This is a critical parameter as it often correlates with a compound's ability to cross biological membranes, including the blood-brain barrier.[10][11][12]

Figure 1. Comparison of Chemical Structures.

Comparative Mechanism of Action

Beta-Alanine

The primary mechanism of action for β-alanine is to increase intramuscular carnosine concentrations.[2][5][[“]] Carnosine, in turn, acts as a potent intracellular buffer, mitigating the drop in pH caused by the accumulation of hydrogen ions during high-intensity exercise.[5][[“]][7] This buffering capacity helps to delay the onset of muscle fatigue.[2][7]

Beyond its role in muscle, β-alanine and its product, carnosine, have demonstrated activity in the central nervous system (CNS).[3][16] Beta-alanine can act as an agonist at glycine receptors and GABA receptors (specifically GABAA and GABA-C).[1][17][18][19][20][21] Animal studies have shown that β-alanine supplementation can increase carnosine levels in the brain, which may offer neuroprotective effects, including antioxidant and anti-inflammatory actions.[8][16]

cluster_beta_alanine Beta-Alanine Pathway BA Beta-Alanine Supplementation Carnosine Increased Muscle & Brain Carnosine BA->Carnosine Buffering Intracellular pH Buffering Carnosine->Buffering Neuroprotection Antioxidant & Anti-inflammatory Effects Carnosine->Neuroprotection BDNF Increased BDNF Carnosine->BDNF Fatigue Delayed Muscle Fatigue Buffering->Fatigue Cognition Improved Cognitive Function BDNF->Cognition

Figure 2. Simplified Mechanism of Beta-Alanine.
(r)-3-(p-Methylphenyl)-beta-alanine: A Projected Mechanism

The introduction of the p-methylphenyl group could lead to several key differences in the mechanism of action:

  • Altered Receptor Affinity: The bulky, lipophilic phenyl group may alter the compound's affinity and selectivity for GABA and glycine receptors compared to β-alanine. It could potentially act as a more potent or selective agonist or even an antagonist at these receptors.

  • Enhanced CNS Penetration: Increased lipophilicity is often associated with improved penetration of the blood-brain barrier.[10][11][12] This could lead to more pronounced central nervous system effects at lower doses compared to β-alanine.

  • Impact on Carnosine Synthesis: It is currently unknown if (r)-3-(p-Methylphenyl)-beta-alanine can serve as a substrate for carnosine synthase to form a novel carnosine analog. If it does, this new dipeptide would have different physicochemical and biological properties than carnosine itself.

Pharmacokinetic Profile

Beta-Alanine

Oral β-alanine is readily absorbed, with plasma concentrations peaking within 30-60 minutes.[22][23][24] It is taken up by muscle and other tissues via a taurine/β-alanine transporter.[5] A common, harmless side effect of rapid β-alanine absorption is paresthesia, a tingling sensation.[1][5] To mitigate this, sustained-release formulations have been developed.[3][25][26] The ergogenic effects of β-alanine require chronic supplementation, typically 4-6 grams daily for at least 2-4 weeks, to significantly increase muscle carnosine stores.[5][27][28]

ParameterValue
Typical Daily Dose 4 - 6.4 grams[27][28]
Time to Peak Plasma Concentration 30-60 minutes
Key Side Effect Paresthesia (tingling)[1][5]
Formulation Considerations Sustained-release formulations can reduce paresthesia[3][25][26]
(r)-3-(p-Methylphenyl)-beta-alanine: Projected Profile

The increased lipophilicity of the derivative would likely lead to a different pharmacokinetic profile:

  • Absorption: It may be absorbed more readily through passive diffusion across the gut wall.

  • Distribution: A higher volume of distribution is possible, with potentially greater accumulation in lipid-rich tissues, including the brain.

  • Metabolism: The phenyl group could be a site for metabolism by cytochrome P450 enzymes in the liver, potentially leading to a different metabolic fate and clearance rate compared to β-alanine.[11]

Proposed Experimental Comparison

To rigorously compare these two compounds, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

Experimental Workflow

cluster_workflow Comparative Experimental Workflow start Compound Synthesis & Characterization in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic Modeling in_vivo->pk_pd conclusion Comparative Efficacy & Safety Profile pk_pd->conclusion

Figure 3. Workflow for Comparative Analysis.
Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine and compare the binding affinities of β-alanine and (r)-3-(p-Methylphenyl)-beta-alanine for GABAA and glycine receptors.

Methodology:

  • Preparation of Membranes: Prepare crude synaptic membrane fractions from rodent cerebral cortex, which are rich in GABAA and glycine receptors.

  • Radioligand Binding:

    • For GABAA receptors, use [3H]muscimol or [3H]gabazine as the radioligand.

    • For glycine receptors, use [3H]strychnine as the radioligand.

  • Competition Assay:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (β-alanine or (r)-3-(p-Methylphenyl)-beta-alanine).

    • Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each compound.

Protocol 2: In Vivo Murine Model of Exercise Performance

Objective: To compare the effects of chronic supplementation with β-alanine and (r)-3-(p-Methylphenyl)-beta-alanine on high-intensity exercise capacity.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Supplementation:

    • Divide mice into three groups: Vehicle control, β-alanine (e.g., 300 mg/kg/day), and (r)-3-(p-Methylphenyl)-beta-alanine (dose to be determined by initial toxicity and pharmacokinetic studies).

    • Administer the supplements orally for 28 days.

  • Exercise Testing:

    • On day 28, subject the mice to a high-intensity treadmill running test to exhaustion.

    • Record the total running time and distance.

  • Tissue Analysis:

    • Immediately after the exercise test, collect gastrocnemius muscle and brain tissue.

    • Analyze muscle tissue for carnosine (and potentially the novel dipeptide) concentrations using HPLC.

    • Analyze brain tissue for neurotransmitter levels.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of β-alanine and (r)-3-(p-Methylphenyl)-beta-alanine.

Methodology:

  • Animal Model: Use cannulated male Sprague-Dawley rats to allow for serial blood sampling.

  • Dosing: Administer a single oral dose of each compound to separate groups of rats.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma Analysis:

    • Separate plasma from the blood samples.

    • Quantify the concentration of the parent compound in the plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Conclusion

Beta-alanine is a well-characterized compound with established benefits for exercise performance, primarily through its role as a precursor to carnosine.[2][5][7] Its derivative, (r)-3-(p-Methylphenyl)-beta-alanine, represents an intriguing modification with the potential for enhanced central nervous system activity due to its increased lipophilicity. However, this structural change also introduces uncertainties regarding its ability to be utilized for carnosine (or an analog's) synthesis and its overall safety profile.

The proposed experimental framework provides a systematic approach to characterizing (r)-3-(p-Methylphenyl)-beta-alanine and directly comparing its efficacy and safety to its parent compound. The data generated from these studies will be crucial for determining its potential as a novel therapeutic agent or research tool. For drug development professionals, the key takeaway is that while structural modifications can offer advantages such as improved blood-brain barrier penetration, they necessitate a complete re-evaluation of the compound's pharmacology and toxicology.

References

  • Consensus. (n.d.). What is the mechanism of action of beta-alanine supplementation in improving exercise performance?
  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30.
  • Southeast Nutrition Clinic. (2023, December 30). Beta Alanine & Sports Performance.
  • Canada.ca. (n.d.). BETA ALANINE.
  • de Salles Painelli, V., de Souza, G. L., Lancha, A. H., Jr, & Artioli, G. G. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Journal of the American College of Nutrition, 37(8), 698–705.
  • de Salles Painelli, V., de Souza, G. L., Lancha, A. H., Jr, & Artioli, G. G. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Semantic Scholar. Retrieved from [Link]

  • de Salles Painelli, V., de Souza, G. L., Lancha, A. H., Jr, & Artioli, G. G. (2018).
  • Wu, F. S., Gibbs, T. T., & Farb, D. H. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Molecular Pharmacology, 44(2), 343–348.
  • Calvo, D. J., Miledi, R., & Woodward, R. M. (1996). Activation of GABA rho 1 receptors by glycine and beta-alanine. Neuroreport, 7(11), 1818–1820.
  • Feitosa, A. D. S., de Poli, V. H. D., & Artioli, G. G. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. MDPI. Retrieved from [Link]

  • Wu, F. S., Gibbs, T. T., & Farb, D. H. (1993). Dual activation of GABAA and glycine receptors by β-alanine: inverse modulation by progesterone and 5α-pregnan-3α-ol-20-one. ResearchGate. Retrieved from [Link]

  • Ong, J., O'Keeffe, M., & Edgar, D. (2025). Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review. NIH. Retrieved from [Link]

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  • Horikoshi, T., Asanuma, A., Yanagisawa, K., Anzai, K., & Goto, S. (1988). Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA. Brain Research, 464(2), 97–105.
  • da Silva, R. P., de Oliveira, J. M. F., de Mello, M. A., & de Salles Painelli, V. (2018). Beta-Alanine Supplementation Improved 10-km Running Time Trial in Physically Active Adults. Frontiers in Physiology, 9, 1405.
  • ResearchGate. (n.d.). (PDF) Effect of slow-release β-Alanine tablets on absorption kinetics and paresthesia. Retrieved from [Link]

  • Hobson, R. M., Saunders, B., Ball, G., Harris, R. C., & Sale, C. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids, 43(1), 25–37.
  • Everaert, I., & Derave, W. (2016). Improving beta-alanine supplementation strategy to enhance exercise performance in athletes. The Journal of Physiology, 594(14), 3785–3786.
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  • ResearchGate. (n.d.). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Retrieved from [Link]

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  • Hoffman, J. R., Stout, J. R., Harris, R. C., & Moran, D. S. (2018). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Amino Acids, 50(10), 1485–1496.
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Validation

A Comparative Guide to Confirming the Enantiomeric Excess of (R)-3-(p-Methylphenyl)-β-alanine

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The diff...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological activities of enantiomers are well-documented, necessitating robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of chiral drug substances and intermediates. This guide provides an in-depth comparison of established analytical techniques for confirming the enantiomeric excess of (R)-3-(p-methylphenyl)-β-alanine, a key chiral building block.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles. We will explore and compare four principal methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for chiral separations due to its versatility, robustness, and wide applicability. For a polar molecule like 3-(p-methylphenyl)-β-alanine, two primary HPLC strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Expertise & Experience: Choosing the Right HPLC Approach

The choice between direct and indirect methods is a critical decision point.

  • Direct methods using CSPs are often preferred for their simplicity, as they do not require an additional derivatization step. However, finding a suitable CSP that provides adequate resolution for a novel compound can involve extensive screening of different column chemistries.

  • Indirect methods , such as derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), convert the enantiomers into diastereomers.[1] These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). This approach is often more predictable and can be readily applied to a wide range of primary and secondary amines, including β-amino acids.[2][3][4] The derivatization also introduces a strong chromophore, enhancing UV detection. A study on 3-substituted-(R,S)-β-alanine derivatives successfully employed Marfey's reagent for their separation by reversed-phase HPLC.[2][3][4]

For (R)-3-(p-methylphenyl)-β-alanine, the indirect method using Marfey's reagent is a highly reliable starting point, offering excellent resolution and sensitivity.

Trustworthiness: A Self-Validating HPLC Protocol

A trustworthy analytical method is one that is validated to be fit for its intended purpose. Method validation for a chiral purity assay should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should demonstrate specificity, precision, accuracy, linearity, range, and sensitivity (Limit of Detection and Quantitation).[5]

Key Validation Parameters for Chiral HPLC:

Validation ParameterAcceptance CriteriaRationale
Specificity Baseline resolution (Rs ≥ 1.7) between the two diastereomeric peaks and from any impurities.Ensures that the peaks corresponding to the two enantiomers are well-separated, allowing for accurate integration.[5]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5% for the major enantiomer and ≤ 20% for the minor enantiomer near the LOQ.Demonstrates the consistency of the method over multiple injections of the same sample.[5]
Accuracy Recovery of 80-120% for spiked samples of the undesired enantiomer at different concentration levels.Confirms that the method provides a true measure of the enantiomeric composition.
Linearity Correlation coefficient (r²) ≥ 0.99 for both enantiomers over a specified range (e.g., LOQ to 120% of the specification for the minor enantiomer).Establishes a direct proportionality between the detector response and the concentration of each enantiomer.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. The LOQ should be at or below the specification for the undesired enantiomer.Defines the lowest concentration at which the enantiomer can be reliably quantified with acceptable precision and accuracy.[6]
Experimental Protocol: Indirect Chiral HPLC via Derivatization with Marfey's Reagent

This protocol is adapted from established methods for β-amino acid analysis.[2][3][4]

1. Sample Preparation (Derivatization): a. Accurately weigh approximately 1 mg of the (R)-3-(p-methylphenyl)-β-alanine sample into a vial. b. Dissolve the sample in 200 µL of 1 M sodium bicarbonate solution. c. Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone. d. Cap the vial and incubate at 40°C for 1 hour in the dark. e. Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M HCl. f. Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Gradient: A linear gradient from 35% to 75% Mobile Phase B over 20 minutes is a good starting point.[2][3][4]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 340 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the two peaks corresponding to the (R)- and (S)-enantiomer derivatives. For derivatization with the L-form of Marfey's reagent, the (R-L)-diastereomer is expected to elute before the (S-L)-diastereomer.[2][3][4] b. Integrate the peak areas of both diastereomers. c. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in NaHCO3 Sample->Dissolve Derivatize Add Marfey's Reagent Incubate at 40°C Dissolve->Derivatize Neutralize Neutralize with HCl Derivatize->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Inject Inject onto C18 Column Dilute->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 340 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by HPLC with derivatization.

Gas Chromatography (GC): A High-Resolution Alternative

Chiral Gas Chromatography is a powerful technique known for its high separation efficiency and sensitivity, especially when coupled with a mass spectrometer (MS). However, for non-volatile compounds like amino acids, derivatization is mandatory to increase their volatility.[2]

Expertise & Experience: The Necessity of Derivatization in GC

For GC analysis of (R)-3-(p-methylphenyl)-β-alanine, a two-step derivatization is typically required.[2] First, the carboxylic acid group is esterified (e.g., with isopropanol and HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA). The resulting volatile derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative. A study on the chiral separation of β-alanine analogues utilized N-trifluoroacetyl isopropyl esters for GC analysis on a Chirasil-Val stationary phase.[7] This approach offers excellent resolution but involves a more complex sample preparation compared to the indirect HPLC method.

Trustworthiness: Ensuring Method Reliability in GC

Validation of a chiral GC method follows similar principles to HPLC, focusing on specificity, precision, accuracy, linearity, and sensitivity. A key consideration in GC is ensuring that the derivatization process itself does not cause racemization of the chiral center. This can be verified by derivatizing an enantiomerically pure standard and confirming the absence of the other enantiomer.

Experimental Protocol: Chiral GC with Derivatization

1. Sample Preparation (Derivatization): a. Place approximately 1 mg of the sample in a reaction vial. b. Esterification: Add 1 mL of 3 N HCl in isopropanol. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness under a stream of nitrogen. c. Acylation: Add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60°C for 20 minutes. d. Cool the solution and dilute with a suitable solvent (e.g., dichloromethane) to the desired concentration for GC analysis.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector: Split/splitless injector at 250°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
  • Detector: Mass Spectrometer (MS) in full scan or Selected Ion Monitoring (SIM) mode.

3. Data Analysis: a. Identify the peaks for the two enantiomer derivatives based on their retention times. b. Integrate the peak areas from the total ion chromatogram (TIC) or the extracted ion chromatogram for a characteristic fragment. c. Calculate the enantiomeric excess as described for the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Esterify Esterification (HCl/Isopropanol) Sample->Esterify Acylate Acylation (TFAA) Esterify->Acylate Dilute Dilute in Solvent Acylate->Dilute Inject Inject into Chiral GC Column Dilute->Inject Separate Temperature Program Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Dissolve Sample in BGE Inject Hydrodynamic Injection Sample->Inject Separate Apply Voltage Inject->Separate Detect UV Detection at 200 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Dissolve Sample in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Sample->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Integrate Integrate Resolved Signals Acquire->Integrate Calculate Calculate e.e. Integrate->Calculate

Sources

Comparative

A Researcher's Guide to the Validation of Computational Docking: A Case Study with (R)-3-(p-Methylphenyl)-β-alanine

This guide provides a comprehensive framework for the validation of computational docking studies, a critical step in modern drug discovery and development. We will use (R)-3-(p-methylphenyl)-β-alanine, a derivative of t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of computational docking studies, a critical step in modern drug discovery and development. We will use (R)-3-(p-methylphenyl)-β-alanine, a derivative of the endogenous amino acid β-alanine, as a case study to illustrate the principles and methodologies of robust docking validation. This document is intended for researchers, scientists, and drug development professionals who utilize computational methods to predict and analyze protein-ligand interactions.

Introduction: The Imperative of Docking Validation

Molecular docking has emerged as an indispensable tool in structure-based drug design, offering rapid and cost-effective prediction of the binding conformation and affinity of small molecules to a biological target. However, the predictive power of any computational model is only as reliable as its validation. Without rigorous experimental corroboration, docking results remain hypothetical. The core principle of docking validation is to ascertain that the chosen computational protocol can accurately reproduce known experimental findings before it is applied to predict the behavior of novel compounds.

(R)-3-(p-methylphenyl)-β-alanine serves as an interesting case study. As a β-alanine analogue, it is hypothesized to interact with receptors for the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Specifically, the GABA-A and GABA-ρ receptors are likely targets. While this provides a strong starting point for computational investigation, a thorough search of the public scientific literature reveals a critical data gap: there is no published experimental data on the binding affinity or functional activity (e.g., IC50, EC50, or Ki values) of (R)-3-(p-methylphenyl)-β-alanine at any specific GABA receptor subtype.

This guide will therefore address a common challenge in drug discovery: how to proceed with and validate a docking study when direct experimental data for the compound of interest is unavailable. We will outline a comprehensive validation workflow, employing both qualitative and quantitative methods. For the quantitative aspects that necessitate a direct comparison with experimental values, we will utilize a surrogate compound with a similar chemical scaffold and known GABA receptor activity to illustrate the complete validation process.

The Biological Target: GABA Receptors

GABA receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission. They are divided into three main classes: GABA-A, GABA-B, and GABA-ρ (previously known as GABA-C) receptors. GABA-A and GABA-ρ receptors are ionotropic, forming chloride ion channels that hyperpolarize neurons upon GABA binding, thus reducing their excitability. Due to the structural similarity of (R)-3-(p-methylphenyl)-β-alanine to GABA, these ionotropic receptors are the most probable targets. For the purpose of this guide, we will focus on the human GABA-ρ1 receptor , a homopentameric channel that offers a well-defined system for docking studies. Several high-resolution crystal and cryo-EM structures of human GABA-A and GABA-ρ1 receptors are available in the Protein Data Bank (PDB), such as PDB IDs 4COF, 8OP9, and 6D6T.[1][2][3]

The Validation Workflow: A Multi-Faceted Approach

A robust validation of a computational docking protocol should not rely on a single metric but rather on a collection of evidence that builds confidence in the model's predictive power. The following workflow outlines a comprehensive strategy.

G cluster_0 Computational Protocol Validation cluster_1 Validation Stages cluster_2 Experimental Correlation PDB Target Selection & Preparation (e.g., PDB: 8OP9) LigandPrep Ligand Preparation ((R)-3-(p-methylphenyl)-β-alanine & Known Ligands) Docking Molecular Docking (e.g., AutoDock Vina, GOLD) Redocking 1. Re-docking of Co-crystallized Ligand Docking->Redocking Validate Docking Algorithm KnownActives 2. Docking of Known Actives & Inactives Redocking->KnownActives Assess Scoring Function PoseAnalysis 3. Qualitative Pose Analysis of Target Compound KnownActives->PoseAnalysis Predict Biologically Relevant Binding Mode ExpData Quantitative Comparison (Using Surrogate Compound Data) KnownActives->ExpData MD 4. Molecular Dynamics Simulation PoseAnalysis->MD Evaluate Complex Stability Conclusion Validated Protocol MD->Conclusion ExpData->Conclusion

Caption: A comprehensive workflow for the validation of computational docking studies.

Stage 1: Re-docking of a Co-crystallized Ligand

The Principle: The first and most fundamental step is to verify that the chosen docking software and parameters can reproduce the experimentally determined binding mode of a ligand. This is achieved by "re-docking" a ligand that was co-crystallized with the target protein.

Protocol:

  • Select a suitable PDB entry: For our target, the human GABA-ρ1 receptor, PDB entry 8OP9 contains the co-crystallized agonist, GABA.[2]

  • Prepare the receptor and ligand:

    • Separate the protein and ligand molecules from the PDB file.

    • Remove water molecules and other non-essential ions.

    • Add hydrogen atoms to both the protein and the ligand, ensuring correct protonation states at physiological pH.

  • Define the binding site: The binding site for docking is typically defined as a grid box centered on the position of the co-crystallized ligand.

  • Perform the docking: Dock the extracted GABA ligand back into the prepared GABA-ρ1 receptor structure using the defined binding site.

  • Analyze the results:

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of GABA.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful re-docking, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Stage 2: Docking of Known Actives and Inactives (Decoys)

The Principle: A good docking protocol should not only predict the correct binding pose but also differentiate between molecules known to bind to the target (actives) and those that are unlikely to bind (inactives or decoys). This tests the scoring function's ability to rank compounds appropriately.

Protocol:

  • Assemble compound sets:

    • Actives: Compile a list of known agonists and antagonists for the GABA-ρ1 receptor from the literature. Examples include muscimol, CACA ((Z)-3-aminoprop-2-enoic acid), and TPMPA ((1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid).

    • Inactives (Decoys): Generate or download a set of decoy molecules. These should have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the active compounds but different topologies, making them less likely to bind.

  • Prepare the ligands: Prepare the 3D structures of all active and decoy compounds, ensuring correct protonation states.

  • Perform the docking: Dock the entire set of active and decoy compounds into the prepared GABA-ρ1 receptor structure using the validated protocol from Stage 1.

  • Analyze the results:

    • Compare the distribution of docking scores for the active and decoy compounds. The active compounds should, on average, have better (i.e., more negative) docking scores than the decoys.

    • Calculate enrichment metrics, such as the Enrichment Factor (EF), which measures how many active compounds are found in the top-ranked fraction of the docked library compared to a random selection.

Stage 3: Qualitative Pose Analysis of (R)-3-(p-Methylphenyl)-β-alanine

The Principle: In the absence of direct experimental data for our compound of interest, we can still gain valuable insights by analyzing its predicted binding mode in the context of what is known about the binding of other ligands to the target.

Protocol:

  • Dock the target compound: Dock (R)-3-(p-methylphenyl)-β-alanine into the GABA-ρ1 receptor using the validated protocol.

  • Visualize and analyze the top-ranked poses:

    • Examine the predicted protein-ligand interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions).

    • Compare these interactions to those observed for the co-crystallized GABA in PDB entry 8OP9 and other known agonists. Key interactions for GABA in the GABA-A receptor binding site often involve aromatic residues and a cation-π interaction with the ammonium group of the ligand.[4]

    • Biological Rationale: Does the predicted binding mode make sense from a biochemical perspective? For example, the carboxylate and ammonium groups of (R)-3-(p-methylphenyl)-β-alanine would be expected to form salt bridges with charged residues in the binding pocket, similar to the zwitterionic nature of GABA. The p-methylphenyl group should ideally occupy a hydrophobic sub-pocket. A plausible binding pose that aligns with these expectations lends credibility to the docking result.

G cluster_0 Predicted Binding Mode of (R)-3-(p-Methylphenyl)-β-alanine in GABA-ρ1 Receptor cluster_1 GABA-ρ1 Binding Pocket Residues Ligand (R)-3-(p-Methylphenyl)-β-alanine Ammonium Group Carboxylate Group p-Methylphenyl Group Pocket Binding Pocket Cationic Residue (e.g., Arg) Anionic Residue (e.g., Glu) Aromatic Residue (e.g., Tyr, Phe) Hydrophobic Pocket Ligand:f0->Pocket:f0 Salt Bridge Ligand:f1->Pocket:f1 Salt Bridge Ligand:f0->Pocket:f2 Cation-π Interaction Ligand:f2->Pocket:f3 Hydrophobic Interaction

Caption: Hypothetical key interactions for (R)-3-(p-methylphenyl)-β-alanine in the GABA-ρ1 binding site.

Stage 4: Molecular Dynamics (MD) Simulation

The Principle: Molecular docking provides a static snapshot of a potential binding pose. To assess the stability of this predicted complex over time, we can employ molecular dynamics simulations. If the ligand remains stably bound in its predicted pose throughout the simulation, it increases confidence in the docking result.

Protocol:

  • Prepare the complex: Use the top-ranked docked pose of (R)-3-(p-methylphenyl)-β-alanine in the GABA-ρ1 receptor as the starting structure.

  • Set up the simulation:

    • Embed the protein-ligand complex in a simulated biological membrane (as GABA receptors are membrane proteins) solvated with water and ions to mimic physiological conditions.

    • Choose an appropriate force field for the protein, ligand, and lipids.

  • Run the simulation: Perform an MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to observe the behavior of the ligand in the binding pocket.

  • Analyze the trajectory:

    • Calculate the RMSD of the ligand and protein backbone over the course of the simulation. A stable RMSD for the ligand indicates it is not diffusing out of the binding pocket.

    • Monitor the key protein-ligand interactions identified in the docking pose. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.

Quantitative Comparison: The Role of a Surrogate Compound

As previously mentioned, the lack of experimental data for (R)-3-(p-methylphenyl)-β-alanine prevents a direct quantitative validation. To illustrate this crucial step, we will use a hypothetical surrogate: (R)-3-phenyl-β-alanine , for which we will assume a known experimental Ki value of 50 µM at the human GABA-ρ1 receptor.

Protocol:

  • Dock the surrogate compound: Dock (R)-3-phenyl-β-alanine into the GABA-ρ1 receptor using the same validated protocol.

  • Compare docking score to experimental affinity:

    • The docking score is a theoretical value that estimates the binding free energy. While a direct conversion of docking score to Ki is not always accurate, there should be a correlation within a series of related compounds.

    • Dock a set of known GABA-ρ1 ligands with a range of experimental Ki values.

    • Plot the calculated docking scores against the experimental pKi (-log(Ki)) values.

    • Success Criterion: A good correlation (e.g., a Pearson correlation coefficient > 0.6) between the docking scores and experimental affinities for the known ligands indicates that the docking protocol has some predictive power for binding affinity. The docking score for our surrogate compound should fall within the expected range based on its experimental Ki.

Data Presentation:

CompoundExperimental Ki (µM)pKiDocking Score (kcal/mol)
GABA1.25.92-8.5
Muscimol0.86.10-9.1
(R)-3-phenyl-β-alanine (Surrogate) 50 4.30 -6.2
TPMPA2.55.60-7.8
Decoy 1>1000<3-4.5
Decoy 2>1000<3-4.1

Note: The docking scores in this table are illustrative examples.

Conclusion: Building a Case for a Docking Protocol

The validation of a computational docking study is not a single event but a process of accumulating evidence. In the case of (R)-3-(p-methylphenyl)-β-alanine, where direct experimental data is lacking, a robust validation can still be achieved. By successfully re-docking the co-crystallized ligand, demonstrating the ability to distinguish known actives from inactives, analyzing the predicted binding pose for biological plausibility, and confirming the stability of the complex through molecular dynamics, we can build a strong case for the validity of our docking protocol. The use of a surrogate compound with known experimental affinity further strengthens the validation by demonstrating the protocol's ability to quantitatively rank ligands. This multi-faceted approach ensures that subsequent virtual screening or lead optimization efforts based on this docking protocol are built on a solid and scientifically sound foundation.

References

  • Miller, P.S., & Aricescu, A.R. (2014). Crystal structure of a human GABA-A receptor. Nature, 512(7514), 270-275. [Link]

  • RCSB Protein Data Bank. (2024). CryoEM structure of human rho1 GABAA receptor in complex with GABA and neurosteroid THDOC (PDB ID: 9G57). [Link]

  • Chen, F., Victor, T., John, C., Howard, R.J., & Lindahl, E. (2023). CryoEM structure of human rho1 GABAA receptor in complex with GABA (PDB ID: 8OP9). [Link]

  • Zhu, S., Noviello, C.M., Teng, J., Walsh Jr, R.M., Kim, J.J., & Hibbs, R.E. (2018). Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B (PDB ID: 6D6T). [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Nencka, R., & Aricescu, A.R. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7741), 454-459. [Link]

  • Edmondson, S.D., Mastracchio, A., Duffy, J.L., Eiermann, G.J., He, H., Ita, I., ... & Weber, A.E. (2005). Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(12), 3048-3052. [Link]

  • Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., ... & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of medicinal chemistry, 48(7), 2638-2645. [Link]

  • Padgett, C.L., & Lummis, S.C.R. (2008). Unnatural amino acid mutagenesis of the GABAA receptor binding site residues reveals a novel cation–π interaction between GABA and β2Tyr97. Journal of Neuroscience, 28(42), 10766-10772. [Link]

  • Chebib, M., & Johnston, G.A.R. (2000). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 27(9), 708-711. [Link]

  • Wu, F.S., Gibbs, T.T., & Farb, D.H. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Molecular pharmacology, 44(2), 346-351. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of (r)-3-(p-Methylphenyl)-β-alanine

A Methodological Approach for Preclinical Evaluation This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of the novel compound, (r)-3-(p-Methylphenyl)-β-alanine. A...

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Approach for Preclinical Evaluation

This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of the novel compound, (r)-3-(p-Methylphenyl)-β-alanine. As specific experimental data for this molecule is not yet publicly available, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. The protocols and strategies outlined herein are based on established principles for analogous compounds, particularly those targeting the central nervous system.

Introduction: Bridging the Preclinical Gap

(r)-3-(p-Methylphenyl)-β-alanine is a derivative of β-alanine, a naturally occurring beta-amino acid.[1] While β-alanine itself is known for its role in synthesizing carnosine and buffering pH in muscle tissue, its analogs have been explored for a variety of pharmacological activities.[2][3] The structural similarity of β-alanine to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests that its derivatives could modulate GABAergic neurotransmission, a key pathway in regulating neuronal excitability.

The critical challenge in early-stage drug discovery is translating promising in vitro activity into demonstrable in vivo efficacy. This guide details a structured, self-validating experimental workflow to characterize the therapeutic potential of (r)-3-(p-Methylphenyl)-β-alanine, from initial cell-based assays to whole-animal models.

Part 1: In Vitro Efficacy Assessment: Characterizing Molecular and Cellular Activity

The initial phase of evaluation focuses on determining the compound's direct effects on molecular targets and cellular functions in a controlled environment.

Target Engagement and Functional Assays

Given the structural similarity to GABA, a primary hypothesis is that (r)-3-(p-Methylphenyl)-β-alanine may act as a modulator of GABA receptors.

Experimental Protocol: GABA-A Receptor Modulation Assay

This protocol aims to determine if the compound modulates the function of GABA-A receptors, which are crucial targets for therapies treating anxiety and epilepsy.[4]

  • Cell Line Selection : Utilize recombinant cell lines, such as HEK293 or CHO cells, that do not endogenously express GABA-A receptors.[4] These cells will be transiently transfected to express specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β3γ2) to assess subtype selectivity.

  • Assay Method : Employ a fluorescent imaging plate reader (FLIPR) membrane potential assay or a yellow fluorescent protein (YFP)-based assay to measure chloride ion influx upon receptor activation.[5]

  • Procedure :

    • Plate the transfected cells and allow for adherence and receptor expression.

    • Load cells with a voltage-sensitive fluorescent dye.

    • Apply a range of concentrations of (r)-3-(p-Methylphenyl)-β-alanine, followed by a sub-maximal concentration of GABA (e.g., EC20).

    • Measure the change in fluorescence, which corresponds to the change in membrane potential due to chloride influx.

  • Data Analysis : Quantify the potentiation or inhibition of the GABA response. A leftward shift in the GABA concentration-response curve in the presence of the compound indicates positive allosteric modulation.[6][7]

Expected Outcome & Interpretation: This assay will reveal if (r)-3-(p-Methylphenyl)-β-alanine enhances GABA-A receptor function and at what potency (EC50).

Cellular Phenotypic Assays

To understand the compound's effect in a more complex biological system, primary neuronal cultures can be used.

Experimental Protocol: Primary Hippocampal Neuron Activity Assay

  • Culture Preparation : Isolate and culture primary hippocampal neurons from neonatal rodents.

  • Method : Utilize multi-electrode array (MEA) technology to measure spontaneous and induced electrical activity (spike rates, network bursting) of the neuronal network.

  • Procedure :

    • Culture neurons on MEA plates until a stable, spontaneously active network is formed.

    • Establish a baseline recording of network activity.

    • Apply increasing concentrations of (r)-3-(p-Methylphenyl)-β-alanine and record changes in electrical activity.

    • To induce hyperexcitability (an in vitro model of seizure-like activity), apply a convulsant agent like pentylenetetrazol (PTZ) in the presence and absence of the test compound.[8]

  • Data Analysis : Analyze changes in spike frequency, burst duration, and network synchrony. A reduction in PTZ-induced hyperactivity would suggest potential anticonvulsant properties.

Visualization of the Proposed In Vitro Workflow

InVitro_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cellular & Network Effects Target_ID Hypothesized Target: GABA-A Receptor Receptor_Binding Radioligand Binding Assay (Determine Affinity - Kd) Target_ID->Receptor_Binding Structural Analogy Functional_Assay Electrophysiology or FLIPR (Determine Potency - EC50/IC50) Receptor_Binding->Functional_Assay Confirm Functional Activity Primary_Neurons Primary Neuronal Cultures Functional_Assay->Primary_Neurons Validate in a Physiological Context MEA_Assay Multi-Electrode Array (MEA) (Assess Network Activity) Primary_Neurons->MEA_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Determine Therapeutic Window) Primary_Neurons->Cytotoxicity InVivo_Models Move to In Vivo Studies MEA_Assay->InVivo_Models Proceed if Efficacious

Caption: Workflow for in vitro characterization of (r)-3-(p-Methylphenyl)-β-alanine.

Part 2: In Vivo Efficacy Assessment: From Animal Models to Pharmacokinetics

Successful in vitro results provide the rationale for transitioning to in vivo studies to assess efficacy and safety in a whole-organism context.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing meaningful efficacy studies.

Experimental Protocol: Rodent Pharmacokinetic Analysis

  • Animal Model : Use healthy adult male and female Sprague-Dawley rats or C57BL/6 mice.

  • Administration : Administer a single dose of (r)-3-(p-Methylphenyl)-β-alanine via intravenous (IV) and oral (PO) routes in separate cohorts.

  • Sampling : Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Analysis : Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis : Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[9][10][11] Oral bioavailability will be determined by comparing the AUC from oral administration to the AUC from IV administration.

In Vivo Efficacy Models

Based on the in vitro hypothesis of GABAergic modulation, animal models of anxiety and epilepsy are appropriate choices.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a standard screening model for anticonvulsant drugs that act by enhancing GABAergic inhibition.[8][12][13]

  • Animal Model : Use adult mice.

  • Procedure :

    • Administer (r)-3-(p-Methylphenyl)-β-alanine or vehicle control at various doses.

    • After a predetermined time based on PK data (e.g., 30-60 minutes), administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 60-85 mg/kg).

    • Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of seizures (e.g., using the Racine scale).

  • Data Analysis : Compare the seizure latency and severity between the compound-treated and vehicle-treated groups. A significant increase in latency and a decrease in severity indicate anticonvulsant efficacy.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic (anti-anxiety) effects.[14]

  • Animal Model : Use adult rats or mice.

  • Procedure :

    • Administer the compound or vehicle control.

    • Place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.

    • Record the animal's behavior for a 5-minute period, noting the time spent in the open arms versus the closed arms and the number of entries into each.

  • Data Analysis : Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as this indicates a reduction in fear and anxiety.

Visualization of the Proposed In Vivo Workflow

InVivo_Workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy Models Start Compound from In Vitro Studies PK_Study Single Dose IV & PO in Rodents Start->PK_Study PK_Analysis LC-MS/MS Analysis (Determine t1/2, Cmax, AUC, Bioavailability) PK_Study->PK_Analysis Dose_Ranging Dose-Ranging Studies PK_Analysis->Dose_Ranging Inform Dose Selection & Timing Anxiety_Model Anxiety Model (e.g., Elevated Plus Maze) Dose_Ranging->Anxiety_Model Seizure_Model Seizure Model (e.g., PTZ-induced) Dose_Ranging->Seizure_Model Outcome Efficacy Assessment Anxiety_Model->Outcome Seizure_Model->Outcome

Caption: Workflow for in vivo evaluation of (r)-3-(p-Methylphenyl)-β-alanine.

Part 3: Data Synthesis and Comparative Analysis

A crucial step is to integrate the in vitro and in vivo data to build a comprehensive efficacy profile.

Quantitative Data Summary
ParameterAssayResult (Hypothetical)Interpretation
In Vitro Potency GABA-A (α1β2γ2) FLIPR AssayEC50 = 500 nMPotent modulator of the target receptor.
In Vitro Efficacy MEA (PTZ Challenge)50% reduction in burst frequency at 1 µMDemonstrates functional efficacy at the neuronal network level.
Oral Bioavailability Rodent PK Study45%Good oral absorption, suitable for oral dosing in efficacy models.
Plasma Half-Life Rodent PK Study2.5 hoursSufficiently long to maintain exposure during behavioral tests.
In Vivo Efficacy PTZ Seizure ModelED50 = 10 mg/kgEffective in a seizure model at a reasonable dose.
In Vivo Efficacy Elevated Plus MazeIncreased open arm time at 10 mg/kgShows anxiolytic-like effects at an efficacious anticonvulsant dose.
In Vitro-In Vivo Correlation (IVIVC)

The goal of IVIVC is to establish a relationship between an in vitro property (like receptor potency) and an in vivo response (like seizure protection). By measuring the plasma concentration of the compound at the time of the in vivo efficacy assessment, researchers can determine if the effective plasma concentrations in vivo are consistent with the effective concentrations observed in in vitro assays. This correlation is fundamental to validating the mechanism of action and predicting human efficacious doses.

Conclusion

This guide presents a logical and scientifically rigorous pathway for the preclinical evaluation of (r)-3-(p-Methylphenyl)-β-alanine. By systematically progressing from target-based in vitro assays to functional neuronal networks and finally to whole-animal models of disease, researchers can build a robust data package. This integrated approach, combining molecular, cellular, and organismal-level studies, is essential for making informed decisions in the drug development process and for successfully bridging the gap between a promising molecule and a potential therapeutic.

References

  • Carnosi-synthetase inhibition of beta-alanine analogues - PubMed. (n.d.). Retrieved from [Link]

  • Hoeppner, T. J., & Smith, M. C. (2016). Models of Psychopathology in Epilepsy: Lessons Learned from Animal Studies. Epilepsy & Behavior, 62, 1-13.
  • Uchida, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1577-1586.
  • medtigo. (n.d.). beta-alanine | Dosing, Uses and Side effects. Retrieved from [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.
  • Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128.
  • Mishra, A., et al. (2021). Animal Models of Epilepsy: A Phenotype-oriented Review.
  • Spiering, M. J., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Physiology, 9, 1111.
  • Clabough, S., et al. (2018). Genetically Epilepsy-Prone Rats Display Anxiety-Like Behaviors and Neuropsychiatric Comorbidities of Epilepsy. eNeuro, 5(3), ENEURO.0125-18.2018.
  • Overview of the Current Animal Models for Human Seizure and Epileptic Disorders. (n.d.). Retrieved from [Link]

  • Spiering, M. J., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Physiology, 9, 1111.
  • Uchida, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1577-1586.
  • Plasma pharmacokinetic profile of β-alanine after the oral... - ResearchGate. (n.d.). Retrieved from [Link]

  • Svoboda, D., et al. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 24(17), 3125.
  • Spiering, M. J., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Physiology, 9, 1111.
  • de-la-Morena, D. S., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 13(2), 593.
  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Expert Opinion on Drug Discovery, 12(3), 255-276.
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  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

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  • Ostfeld, I., & Hoffman, J. R. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 1039.
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Comparative

A Researcher's Guide to the Characterization of (R)-3-(p-Methylphenyl)-β-alanine: A Comparative Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral β-Phenylalanine Derivatives β-amino acids and their derivatives are of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Phenylalanine Derivatives

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to mimic the structure of neurotransmitters and other endogenous molecules, while often exhibiting enhanced metabolic stability compared to their α-amino acid counterparts.[1] The stereochemistry of these molecules is critical, as different enantiomers can possess distinct pharmacological activities. (R)-3-(p-Methylphenyl)-β-alanine, a chiral derivative of β-alanine, is structurally related to known neuromodulators and warrants investigation for its potential biological activity. Based on the established pharmacology of β-alanine and its analogs, a primary hypothesized mechanism of action is the modulation of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2][3][4]

Comparative Analysis: A Proposed Framework

In the absence of direct comparative data for (R)-3-(p-Methylphenyl)-β-alanine, we propose a comparative study against established GABA receptor agonists. A suitable comparator is (R)-β-Phenyl-γ-aminobutyric acid (Phenibut) , a known GABA-B receptor agonist.[5] Additionally, GABA itself as the endogenous ligand, and the parent compound β-alanine , will serve as essential benchmarks.

Table 1: Proposed Comparative Data Summary for GABA Receptor Agonists

CompoundMolecular Weight ( g/mol )Predicted LogPTarget Receptor(s)EC₅₀ (µM) at GABA-BEfficacy (% of GABA response)
(R)-3-(p-Methylphenyl)-β-alanine 179.22[6]-1.0 (predicted)[7]Hypothesized: GABA-BTo be determinedTo be determined
(R)-β-Phenyl-γ-aminobutyric acid (Phenibut)179.221.2GABA-B~25[5]Full agonist[5]
GABA103.12-3.2GABA-A, GABA-BVaries by subtype100% (Reference)
β-Alanine89.09[8]-3.0[8]GABA-A, Glycine[2][3]Weak agonistPartial agonist

Experimental Protocols

To generate the data proposed in Table 1 and fully characterize (R)-3-(p-Methylphenyl)-β-alanine, the following experimental workflows are recommended.

Asymmetric Synthesis and Chiral Purification

The enantiomerically pure (R)-3-(p-Methylphenyl)-β-alanine is essential for accurate pharmacological evaluation. A potential synthetic route involves the asymmetric reduction of a suitable precursor.

Workflow for Synthesis and Purification:

cluster_synthesis Asymmetric Synthesis cluster_purification Chiral Purification cluster_analysis Purity Analysis start p-Methylbenzaldehyde condensation Knoevenagel Condensation start->condensation malonic_acid Malonic Acid malonic_acid->condensation cinnamic_acid p-Methylcinnamic Acid condensation->cinnamic_acid ammonia_addition Asymmetric Michael Addition (Chiral Amine Catalyst) cinnamic_acid->ammonia_addition product Racemic 3-(p-Methylphenyl)-β-alanine ammonia_addition->product hplc Chiral HPLC Separation (e.g., Chiral Stationary Phase) product->hplc r_enantiomer (R)-3-(p-Methylphenyl)-β-alanine hplc->r_enantiomer Collect (R) peak s_enantiomer (S)-3-(p-Methylphenyl)-β-alanine hplc->s_enantiomer Collect (S) peak purity_check Enantiomeric Excess (ee%) Determination (Chiral HPLC/SFC) r_enantiomer->purity_check

Caption: Workflow for the synthesis, purification, and analysis of (R)-3-(p-Methylphenyl)-β-alanine.

Detailed Protocol for Chiral Purity Analysis by HPLC:

  • Column: Chiral stationary phase (CSP) column suitable for amino acid enantiomers.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol), often with an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 5-20 µL.

  • Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (ee%) can be calculated from the peak areas of the (R) and (S) enantiomers.

In Vitro Pharmacological Evaluation: GABA-B Receptor Activation Assay

To assess the activity of (R)-3-(p-Methylphenyl)-β-alanine at the GABA-B receptor, a functional assay measuring receptor activation is required. A common method is to use a cell line stably expressing the human GABA-B receptor (a heterodimer of GABA-B1 and GABA-B2 subunits) and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel. Receptor activation leads to the opening of the GIRK channel, resulting in a measurable change in membrane potential or ion flux.

Workflow for GABA-B Receptor Functional Assay:

cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data_analysis Data Analysis cells HEK293 cells stably expressing GABA-B R1/R2 and GIRK channels plating Plate cells in 96-well plates cells->plating loading Load with a membrane potential-sensitive dye plating->loading compound_addition Add test compounds ((R)-3-(p-Methylphenyl)-β-alanine, Phenibut, GABA) loading->compound_addition measurement Measure fluorescence change (e.g., FLIPR) compound_addition->measurement dose_response Generate dose-response curves measurement->dose_response ec50_efficacy Calculate EC₅₀ and Efficacy dose_response->ec50_efficacy

Caption: Workflow for an in vitro functional assay of GABA-B receptor activation.

Detailed Protocol for GABA-B Receptor Functional Assay:

  • Cell Culture: Culture HEK293 cells stably co-expressing human GABA-B1 and GABA-B2 receptor subunits and a GIRK channel in appropriate media.

  • Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: On the day of the assay, load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of (R)-3-(p-Methylphenyl)-β-alanine, the comparator compound (e.g., Phenibut), and the reference agonist (GABA) in an appropriate assay buffer.

  • Assay: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, then add the compounds and continuously record the fluorescence signal for a set period.

  • Data Analysis: Normalize the fluorescence response to the baseline and plot the response as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximal efficacy).

Proposed Signaling Pathway

The hypothesized mechanism of action involves the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR).

cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux ligand (R)-3-(p-Methylphenyl)-β-alanine ligand->GABAB_R Binds and Activates

Caption: Hypothesized signaling pathway for (R)-3-(p-Methylphenyl)-β-alanine at the GABA-B receptor.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of (R)-3-(p-Methylphenyl)-β-alanine. By following the outlined experimental protocols, researchers can generate the necessary data to understand its pharmacological profile and compare it to relevant compounds. Future studies should also investigate its activity at other potential targets, including different GABA-A receptor subtypes and glycine receptors, to build a complete picture of its selectivity and potential therapeutic applications. The data generated will be crucial for determining the potential of this and related β-phenylalanine derivatives in the development of novel therapeutics for neurological disorders.

References

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  • Dual activation of GABAA and glycine receptors by β-alanine: inverse modulation by progesterone and 5α-pregnan-3α-ol-20-one. ResearchGate.

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Validation

(r)-3-(p-Methylphenyl)-beta-alanine: A Head-to-Head Comparison with Standard of Care

An In-Depth Analysis for Researchers and Drug Development Professionals The landscape of therapeutic development is in a constant state of evolution, with novel molecular entities frequently emerging as potential candida...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The landscape of therapeutic development is in a constant state of evolution, with novel molecular entities frequently emerging as potential candidates to address unmet medical needs. One such molecule that has garnered interest is (r)-3-(p-Methylphenyl)-beta-alanine. This guide is designed to provide a comprehensive head-to-head comparison of this compound with the current standards of care in its potential therapeutic areas. However, a significant challenge in this endeavor is the current scarcity of publicly available scientific literature and clinical data specifically pertaining to (r)-3-(p-Methylphenyl)-beta-alanine.

Initial searches for "(r)-3-(p-Methylphenyl)-beta-alanine" primarily yield listings from chemical suppliers, providing basic chemical identifiers such as its CAS number (479064-87-4), molecular formula (C10H13NO2), and various synonyms[1][2]. This indicates that the compound is available for research purposes, but its biological activity, therapeutic potential, and mechanism of action are not yet well-documented in peer-reviewed publications or clinical trial databases.

In the absence of specific data on the methylphenyl derivative, we can draw some inferences from the well-studied parent molecule, beta-alanine. Beta-alanine is a non-essential amino acid known to be the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle and other tissues[3][4]. Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity[3][5][6].

The Established Role of Beta-Alanine in Performance Enhancement

Beta-alanine supplementation has been extensively studied for its ergogenic effects, particularly in the context of high-intensity exercise. By increasing muscle carnosine concentrations, beta-alanine supplementation can enhance the buffering capacity against exercise-induced acidosis, thereby delaying fatigue and improving performance in activities lasting one to four minutes[3][7][8].

Mechanism of Action: Beta-Alanine and Carnosine Synthesis

The ergogenic effects of beta-alanine are primarily attributed to its role in boosting carnosine levels. The synthesis of carnosine from beta-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase.

cluster_muscle_cell Skeletal Muscle Cell Beta-Alanine Beta-Alanine Carnosine Synthetase Carnosine Synthetase Beta-Alanine->Carnosine Synthetase L-Histidine L-Histidine L-Histidine->Carnosine Synthetase Carnosine Carnosine Carnosine Synthetase->Carnosine Buffering Buffering Carnosine->Buffering H+ H+ H+->Carnosine Buffering

Caption: Carnosine synthesis pathway in skeletal muscle cells.

Potential Therapeutic Applications Beyond Performance

Emerging research suggests that the benefits of modulating carnosine levels may extend beyond athletic performance. Studies have explored the potential neuroprotective and cognitive-enhancing effects of beta-alanine supplementation[5][9]. These effects are thought to be mediated by the antioxidant and anti-glycating properties of carnosine, as well as its potential to increase brain-derived neurotrophic factor (BDNF)[5].

The Uncharted Territory of (r)-3-(p-Methylphenyl)-beta-alanine

The addition of a p-methylphenyl group to the beta-alanine structure could significantly alter its pharmacokinetic and pharmacodynamic properties. This modification could potentially:

  • Enhance potency: The methylphenyl group might improve the molecule's affinity for its target, leading to a greater biological effect at a lower concentration.

  • Alter metabolic stability: The modification could protect the molecule from rapid degradation, leading to a longer half-life and duration of action.

  • Modify receptor selectivity: The substituted phenyl ring could lead to interactions with different biological targets compared to beta-alanine.

Without experimental data, these possibilities remain speculative. To conduct a meaningful head-to-head comparison with a standard of care, the following information on (r)-3-(p-Methylphenyl)-beta-alanine is essential:

  • Therapeutic Indication: The specific disease or condition for which this compound is being investigated.

  • Mechanism of Action: The specific molecular targets and pathways through which it exerts its effects.

  • Preclinical Data: In vitro and in vivo studies demonstrating its efficacy and safety profile.

  • Clinical Trial Data: Results from human studies evaluating its therapeutic potential.

A Call for Further Research

The current lack of data on (r)-3-(p-Methylphenyl)-beta-alanine highlights a critical gap in our understanding of this compound. For researchers and drug development professionals, this represents an opportunity for pioneering investigation. Future studies should focus on elucidating the fundamental pharmacological properties of this molecule to determine its potential as a novel therapeutic agent. Once a clear therapeutic target and mechanism of action are established, a robust comparison with the relevant standard of care can be undertaken.

Conclusion

While the well-established benefits of beta-alanine in sports nutrition and its emerging potential in other therapeutic areas provide a foundation for interest in its derivatives, a direct head-to-head comparison of (r)-3-(p-Methylphenyl)-beta-alanine with any standard of care is not feasible at this time due to the absence of specific scientific data. The scientific community awaits foundational research to unlock the potential of this and other novel beta-alanine derivatives.

References

  • Effect of Beta-Alanine on Heart Rate Response. (2013). ClinicalTrials.gov. Retrieved from [Link]

  • Gholami, F., et al. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neuroscience and Biobehavioral Reviews.
  • Hoffman, J. R., et al. (2018). Effect of Beta-Alanine on Heart Rate Response. TrialScreen. Retrieved from [Link]

  • Varanoske, A. N., et al. (2019). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Amino Acids, 51(1), 49-60.
  • Hoffman, J. R., et al. (2021). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Journal of the International Society of Sports Nutrition, 18(1), 1-10.
  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.
  • Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • Beta-alanine Supplementation and Its Effects on Performance, Muscle Carnosine Content and Safety in Athletes With Spinal-cord Injury. (n.d.). TrialScreen. Retrieved from [Link]

  • How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. (2023). CarnoSyn. Retrieved from [Link]

  • Beta-alanine: Uses and Risks. (2025). WebMD. Retrieved from [Link]

  • β-Alanine. (n.d.). In Wikipedia. Retrieved from [Link]

  • (s)-3-(p-methylphenyl)-beta-alanine (C10H13NO2). (n.d.). PubChem. Retrieved from [Link]

  • (r)-3-(p-methylphenyl)-beta-alanine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • beta-Alanine betaine. (n.d.). PubChem. Retrieved from [Link]

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Comparative

A Comparative Guide to Validating the Therapeutic Potential of (r)-3-(p-Methylphenyl)-β-alanine in Preclinical Disease Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound (r)-3-(p-Methylphenyl)-β-alanine. Given the lim...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound (r)-3-(p-Methylphenyl)-β-alanine. Given the limited existing data on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach. By synthesizing insights from the known pharmacology of structurally related β-alanine and γ-aminobutyric acid (GABA) analogs, we propose a validation pathway focused on neurological and psychiatric disorders. This guide compares the hypothetical performance of (r)-3-(p-Methylphenyl)-β-alanine against established therapeutic agents in validated disease models, providing detailed experimental protocols and the scientific rationale behind them.

Introduction and Mechanistic Hypothesis

(r)-3-(p-Methylphenyl)-β-alanine is a chiral β-amino acid. Its structural similarity to GABA and other neuroactive β-alanine derivatives suggests a potential interaction with the central nervous system. The core hypothesis is that (r)-3-(p-Methylphenyl)-β-alanine acts as a modulator of GABAergic neurotransmission.

GABA is the primary inhibitory neurotransmitter in the central nervous system and its receptors, GABA-A and GABA-B, are well-established therapeutic targets for a range of conditions including anxiety, epilepsy, and pain.[1][2] GABA receptor agonists and positive allosteric modulators generally produce sedative, anxiolytic, and anticonvulsant effects.[3][4] The structure of (r)-3-(p-Methylphenyl)-β-alanine, featuring a phenyl ring modification, is consistent with analogs designed to enhance potency and blood-brain barrier permeability, suggesting it may function as a GABA-B receptor agonist or a positive allosteric modulator of the GABA-A receptor.

An alternative, non-mutually exclusive hypothesis is that it may increase brain carnosine levels. β-alanine is the rate-limiting precursor to carnosine, a dipeptide with neuroprotective and antioxidant properties.[5][6] Studies have shown that supplementation with β-alanine can increase brain carnosine, potentially reducing anxiety and enhancing the expression of brain-derived neurotrophic factor (BDNF).[7][8][9]

This guide will focus on validating the primary hypothesis of GABA receptor modulation due to the compound's direct structural analogy to known GABAergic agents.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action via the GABA-B receptor, a G-protein coupled receptor that, upon activation, influences downstream ion channels to produce an inhibitory effect on the neuron.[10]

GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound (r)-3-(p-Methylphenyl)-beta-alanine (Hypothesized Agonist) GABABR GABA-B Receptor Compound->GABABR Binds & Activates G_Protein Gi/o Protein GABABR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates cAMP cAMP Production AC->cAMP Decreases Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) K_Channel->Hyperpolarization K+ Efflux Leads to

Caption: Hypothesized GABA-B receptor activation pathway.

Comparative Validation: In Vitro Characterization

The first step is to determine the molecular target and functional activity of (r)-3-(p-Methylphenyl)-β-alanine. This will be achieved through a series of in vitro assays comparing it to known GABA receptor modulators.

Objective:

To determine the binding affinity and functional potency of (r)-3-(p-Methylphenyl)-β-alanine at GABA-A and GABA-B receptors compared to gold-standard compounds.

Comparator Compounds:
  • GABA: The endogenous agonist for both GABA-A and GABA-B receptors.

  • Baclofen: A selective GABA-B receptor agonist.[10]

  • Diazepam: A positive allosteric modulator of the GABA-A receptor (benzodiazepine site).

  • Muscimol: A potent GABA-A receptor agonist.[2]

Experimental Protocols:

A. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.

  • Methodology:

    • Prepare membrane fractions from rodent brain tissue (e.g., cortex or cerebellum) expressing high densities of GABA receptors.

    • For GABA-B receptors, incubate membrane preparations with a radiolabeled antagonist (e.g., [³H]-CGP54626) and varying concentrations of (r)-3-(p-Methylphenyl)-β-alanine or Baclofen.

    • For GABA-A receptors, incubate membranes with a radiolabeled benzodiazepine site ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compound or Diazepam.

    • Separate bound from free radioligand via rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration inhibiting 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

B. Functional Assays (Electrophysiology)

  • Objective: To measure the functional effect of the compound on receptor activity and determine its potency (EC50) and efficacy.

  • Methodology:

    • Use whole-cell patch-clamp electrophysiology on cultured primary neurons or cell lines (e.g., HEK293) stably expressing human recombinant GABA-A or GABA-B receptors.

    • For GABA-B: Apply varying concentrations of (r)-3-(p-Methylphenyl)-β-alanine or Baclofen and measure the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, observed as an outward current.[10]

    • For GABA-A: Co-apply a sub-maximal concentration of GABA (e.g., EC20) with varying concentrations of the test compound or Diazepam. Measure the potentiation of the GABA-evoked chloride current.

    • Construct concentration-response curves to determine EC50 and maximal efficacy relative to the control compounds.

Anticipated Data and Comparative Table:

The results from these assays will provide the first quantitative comparison of (r)-3-(p-Methylphenyl)-β-alanine's profile.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Control)
(r)-3-(p-Methylphenyl)-β-alanine GABA-BExperimental DataExperimental Datavs. Baclofen
BaclofenGABA-B50 - 150100 - 300100%
(r)-3-(p-Methylphenyl)-β-alanine GABA-AExperimental DataExperimental Datavs. Diazepam
DiazepamGABA-A (BZD site)2 - 1020 - 100>100% (Potentiation)

Preclinical Validation in Animal Models of Anxiety and Neuropathic Pain

Based on the in vitro profile, the next stage is to assess the therapeutic potential in vivo. Anxiety and neuropathic pain are selected as primary indications due to the strong validation of GABAergic drugs in these disease models.[1]

Workflow for In Vivo Validation

G A In Vitro Hit Confirmation (Binding & Functional Assays) B Pharmacokinetic Profiling (ADME, Blood-Brain Barrier Penetration) A->B C Acute Toxicity & Tolerability B->C D Phase 1: Anxiety Models (Elevated Plus Maze, Open Field) C->D E Phase 2: Neuropathic Pain Model (Chronic Constriction Injury) D->E F Comparative Data Analysis (vs. Diazepam, Gabapentin) E->F G Decision: Go/No-Go for further development F->G

Caption: Stepwise workflow for in vivo validation.

A. Anxiety Model: The Elevated Plus Maze (EPM)
  • Rationale: The EPM is a standard, validated test for assessing anxiolytic drug effects in rodents. Anxiolytic compounds increase the animal's willingness to explore the "anxiety-provoking" open arms of the maze.

  • Comparator: Diazepam (1-2 mg/kg, i.p.), a clinically used anxiolytic.

  • Methodology:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

    • Administer (r)-3-(p-Methylphenyl)-β-alanine (dose range determined by tolerability studies), Diazepam, or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to testing.

    • Place each mouse in the center of the elevated plus maze, facing a closed arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using video tracking software to quantify:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total distance traveled (to control for sedative effects).

    • An effective anxiolytic will significantly increase the time and entries into the open arms without significantly reducing total locomotion.

B. Neuropathic Pain Model: Chronic Constriction Injury (CCI)
  • Rationale: The CCI model (Bennett and Xie model) is a widely used and robust model of peripheral neuropathic pain, characterized by mechanical allodynia (pain response to a non-painful stimulus). GABAergic drugs like Gabapentin are effective in this model.

  • Comparator: Gabapentin (30-100 mg/kg, i.p.), a first-line treatment for neuropathic pain.

  • Methodology:

    • Induce CCI in adult Sprague-Dawley rats by placing loose chromic gut ligatures around the sciatic nerve.

    • Allow 7-14 days for neuropathic pain behaviors to develop and stabilize.

    • Measure baseline mechanical allodynia using von Frey filaments. A significant decrease in the paw withdrawal threshold indicates the presence of allodynia.

    • On the test day, administer a dose range of (r)-3-(p-Methylphenyl)-β-alanine, Gabapentin, or vehicle.

    • Measure the paw withdrawal threshold at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes) to assess the magnitude and duration of the anti-allodynic effect.

    • An effective compound will significantly increase the paw withdrawal threshold, indicating a reduction in pain sensitivity.

Anticipated Comparative Performance Data
Disease ModelMetric(r)-3-(p-Methylphenyl)-β-alanineComparator DrugExpected Outcome for Positive Result
Anxiety (EPM) % Time in Open ArmsExperimental DataDiazepam: ~200-300% increase vs. vehicleSignificant increase vs. vehicle, comparable to Diazepam
Anxiety (EPM) Total LocomotionExperimental DataDiazepam: No change or slight decreaseNo significant decrease (indicating non-sedating anxiolysis)
Neuropathic Pain (CCI) % Reversal of AllodyniaExperimental DataGabapentin: 50-80% reversal at peak effectDose-dependent reversal of allodynia, comparable to Gabapentin

Conclusion and Future Directions

This guide presents a logical and scientifically grounded pathway for the initial validation of (r)-3-(p-Methylphenyl)-β-alanine. By first establishing its molecular target and in vitro potency in comparison to established drugs, a clear rationale is built for its progression into relevant in vivo disease models.

A positive outcome—demonstrating potent and selective GABA-B agonism or GABA-A modulation, followed by efficacy in both anxiety and neuropathic pain models comparable or superior to Diazepam and Gabapentin—would strongly support its therapeutic potential. Such results would warrant further investment in comprehensive preclinical development, including advanced ADME/Tox profiling, investigation in other relevant CNS disease models (e.g., epilepsy, spasticity), and formulation development. The structured, comparative approach outlined herein ensures that the data generated is robust, interpretable, and directly informs the critical go/no-go decisions inherent in drug discovery.

References

  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. Future Medicinal Chemistry, 3(2), 163-175. [Link]

  • Zhong, C., et al. (2023). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Aging and disease, 14(2), 346–367. [Link]

  • Johnston, G. A. R. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-264. [Link]

  • Hoffman, J. R., et al. (2019). β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats. Nutrition research (New York, N.Y.), 62, 51–63. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in pharmacology (San Diego, Calif.), 54, 1–27. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37–43. [Link]

  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940. [Link]

  • Sale, C., Saunders, B., & Harris, R. C. (2010). Effect of beta-alanine supplementation on muscle carnosine concentrations and exercise performance. Amino acids, 39(2), 321–333. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (r)-3-(p-Methylphenyl)-beta-alanine

This guide provides essential safety and logistical information for the proper disposal of (r)-3-(p-Methylphenyl)-beta-alanine, a specialized beta-amino acid derivative. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (r)-3-(p-Methylphenyl)-beta-alanine, a specialized beta-amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework to ensure safe handling and regulatory compliance. The causality behind each procedural choice is explained to foster a culture of safety and scientific integrity within the laboratory.

While specific safety data for (r)-3-(p-Methylphenyl)-beta-alanine is not extensively documented, a conservative approach, treating it with the precautions applicable to related chemical structures and general laboratory chemicals, is paramount. This guide is built on the foundational principles of chemical safety and hazardous waste management as outlined by regulatory bodies and authoritative scientific sources.

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the chemical's potential hazards is crucial. In the absence of a specific Safety Data Sheet (SDS) for (r)-3-(p-Methylphenyl)-beta-alanine, data from analogous compounds like beta-alanine and other aminophenyl derivatives should be considered.

Key Considerations:

  • Physical State: The compound is typically a solid powder.[1]

  • Potential Hazards: While beta-alanine itself is not classified as a hazardous substance, substituted derivatives may present uncharacterized risks.[2] It is prudent to handle (r)-3-(p-Methylphenyl)-beta-alanine as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. Similar compounds can cause skin and eye irritation.[3][4]

  • Incompatibilities: Beta-alanine is known to be incompatible with strong oxidizing agents.[1][2] Therefore, waste containing (r)-3-(p-Methylphenyl)-beta-alanine should not be mixed with such materials.

A fundamental principle of laboratory safety is to treat substances of unknown toxicity with a high degree of caution.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling any laboratory chemical. The following PPE should be worn at all times during the handling and disposal of (r)-3-(p-Methylphenyl)-beta-alanine:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes or airborne particles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[6]

  • Protective Clothing: A lab coat is essential to protect against skin contact.[7] For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][7] All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.[8][9]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Waste Streams for (r)-3-(p-Methylphenyl)-beta-alanine:

Waste CategoryDescriptionDisposal Container
Unused or Expired Solid Pure, solid (r)-3-(p-Methylphenyl)-beta-alanine.Labeled, sealed container for solid chemical waste.
Contaminated Solid Waste Items such as gloves, weigh boats, paper towels, and pipette tips that have come into contact with the compound.Labeled, sealed container for solid chemical waste.
Aqueous Solutions Solutions where the compound has been dissolved in water or other aqueous buffers.Labeled, sealed container for liquid chemical waste.
Contaminated Labware Reusable glassware or other equipment that has been in contact with the compound.To be decontaminated or disposed of as hazardous waste.
Empty Containers Original containers that held the compound.To be triple-rinsed and disposed of or recycled.

Table 1: Waste Segregation for (r)-3-(p-Methylphenyl)-beta-alanine

Disposal Procedures: A Step-by-Step Protocol

The following diagram and procedures outline the decision-making process and actions for the proper disposal of (r)-3-(p-Methylphenyl)-beta-alanine waste.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Start: Identify Waste AssessHazards Assess Hazards (Consult SDS/Analog Data) Start->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste Stream (Solid, Liquid, Sharps) SelectPPE->SegregateWaste ChooseContainer Choose Compatible Waste Container SegregateWaste->ChooseContainer LabelContainer Label Container Correctly (Contents, Hazards, Date) ChooseContainer->LabelContainer StoreWaste Store in Designated Waste Area LabelContainer->StoreWaste ArrangePickup Arrange for Pickup by EHS or Licensed Contractor StoreWaste->ArrangePickup End End: Documentation ArrangePickup->End

Caption: Disposal workflow for (r)-3-(p-Methylphenyl)-beta-alanine.

Step 1: Unused or Expired Solid Compound

  • Carefully transfer the solid waste into a designated, chemically compatible waste container.[10]

  • Ensure the container is clearly labeled with the chemical name, "(r)-3-(p-Methylphenyl)-beta-alanine," and the appropriate hazard warnings.

  • The container must be kept securely closed except when adding waste.[7]

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[10]

Step 2: Contaminated Solid Waste

  • Collect all contaminated disposables (gloves, weigh paper, etc.) in a designated, leak-proof container or a durable plastic bag lining a rigid container.

  • Label the container as "Solid Chemical Waste" and list the chemical contaminant.

  • Seal the container when it is full or at the end of the experimental run.

Step 3: Aqueous Solutions

  • Do not dispose of solutions containing (r)-3-(p-Methylphenyl)-beta-alanine down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11][12]

  • Collect aqueous waste in a designated, leak-proof, and chemically compatible container.

  • Label the container with the full chemical names of all components and their approximate concentrations.

  • Keep the container closed and stored in secondary containment to prevent spills.

Step 4: Contaminated Labware

  • Decontamination: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove the residue. The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Disposal: If decontamination is not feasible, the labware must be disposed of as solid hazardous waste.

Step 5: Empty Containers

  • Original containers should be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]

  • After triple-rinsing, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies. The label should be defaced or removed.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a powder.

  • Containment and Cleanup:

    • Solid Spills: Gently sweep or scoop the material into a designated waste container. Avoid creating dust.[7]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials and dispose of them as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Regulatory Compliance

All chemical waste disposal activities are governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.[10][13] Academic laboratories may operate under the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste in these settings.[14][15] It is imperative to be familiar with and adhere to your institution's specific Chemical Hygiene Plan and waste disposal guidelines.[13]

The Role of Institutional EHS

Your institution's Environmental Health and Safety (EHS) department is your most valuable resource for waste disposal. Always consult with them to ensure your procedures are compliant and safe. They can provide guidance on waste container selection, labeling, and pickup schedules.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]

  • Safety Data Sheet: β-Alanine. Carl ROTH. [Link]

  • Material Safety Data Sheet: Beta-Alanine. [Link]

  • Safety Data Sheet: beta-alanine. Valudor Products. [Link]

  • β-alanine MSDS. Nanjing Chemical Material Corp. [Link]

  • Safety Data Sheet: 3-Aminophenol. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • Safety - TS Group, LMU. Thorn-Seshold. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

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Handling

A Senior Application Scientist's Guide to Handling (r)-3-(p-Methylphenyl)-beta-alanine: Personal Protective Equipment, Operational Protocols, and Disposal

Hazard Identification and Risk Assessment (r)-3-(p-Methylphenyl)-beta-alanine is classified as a compound that requires careful handling due to its potential health effects. The primary hazards associated with this chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(r)-3-(p-Methylphenyl)-beta-alanine is classified as a compound that requires careful handling due to its potential health effects. The primary hazards associated with this chemical are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure through inhalation, skin contact, or eye contact. The following guidance is based on these known hazards.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Core PPE Requirements

The following PPE should be considered the minimum requirement when in a laboratory where (r)-3-(p-Methylphenyl)-beta-alanine is being handled:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[2][3][4] A face shield may be required for splash hazards.To protect against accidental splashes or dust particles causing serious eye irritation.[1]
Hand Protection Nitrile rubber (NBR) gloves tested according to EN 374 standards.[5] Gloves should be inspected before use and disposed of properly after handling.To prevent skin contact, which can cause irritation.[1][2] Proper glove removal technique is essential to avoid contaminating the skin.[2]
Protective Clothing A standard laboratory coat. For tasks with a higher risk of contamination, impervious clothing may be necessary.[2]To protect the skin and personal clothing from contamination.
Respiratory Protection

While general use in a well-ventilated area may not require respiratory protection, specific procedures can generate dust or aerosols.

  • Engineering Controls: The primary method for controlling airborne contaminants should be through engineering controls such as a chemical fume hood or other local exhaust ventilation.[2][6]

  • Respiratory Use: If engineering controls are insufficient or during spill clean-up of a large quantity of solid material, a NIOSH-approved particulate respirator (e.g., an N95 or P100 filter) should be used.[7][8] Always ensure a proper fit for the respirator.

Operational Handling and Storage

Safe handling practices are as critical as the use of PPE. Adherence to these procedures will minimize the risk of exposure and contamination.

General Handling Procedures
  • Ventilation: Always handle (r)-3-(p-Methylphenyl)-beta-alanine in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][9]

  • Avoid Dust Generation: When working with the solid form, use techniques that minimize dust generation, such as careful scooping rather than pouring.[9][10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep the compound in a dark place, under an inert atmosphere, at room temperature.[11][12]

  • The storage area should be secure and locked.[1]

Spill Management and Disposal Plan

A clear and effective plan for managing spills and disposing of waste is essential for maintaining a safe laboratory.

Spill Management
  • Evacuate and Secure: In the event of a spill, restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Utilize Proper PPE: Before cleaning, don the appropriate PPE as outlined in Section 2, including respiratory protection if a significant amount of dust is present.[9][10]

  • Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a labeled, sealed container for disposal.[9][13] Avoid generating dust.[9][10]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • Waste Segregation:

    • Solid Waste: Unused or expired solid (r)-3-(p-Methylphenyl)-beta-alanine should be placed in a clearly labeled, sealed container.

    • Contaminated Materials: Items such as used gloves, weigh boats, and paper towels that have come into contact with the compound should be collected in a designated, sealed waste container.[14]

  • Disposal Procedure: All waste must be disposed of in accordance with institutional, local, and national regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[14] Do not dispose of this chemical down the drain.[2]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of (r)-3-(p-Methylphenyl)-beta-alanine.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_post Post-Handling & Disposal RA 1. Risk Assessment (Review SDS & Procedure) SelectPPE 2. Select Appropriate PPE (Gloves, Eye/Face, Lab Coat) RA->SelectPPE EngControl 3. Engineering Controls (Fume Hood/Ventilation) SelectPPE->EngControl Handling 4. Perform Experiment (Minimize Dust) EngControl->Handling Decon 5. Decontaminate Work Area Handling->Decon Waste 6. Segregate & Label Waste (Solid, Contaminated PPE) Decon->Waste Disposal 7. Dispose via EHS Guidelines Waste->Disposal

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(r)-3-(p-Methylphenyl)-beta-alanine
Reactant of Route 2
Reactant of Route 2
(r)-3-(p-Methylphenyl)-beta-alanine
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